molecular formula C12H10O3 B081697 Methyl 4-hydroxy-1-naphthoate CAS No. 13041-63-9

Methyl 4-hydroxy-1-naphthoate

Cat. No.: B081697
CAS No.: 13041-63-9
M. Wt: 202.21 g/mol
InChI Key: IVAXJJJTBDVHEA-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-naphthoate is a versatile and high-value organic building block, primarily recognized as a key synthetic intermediate in the preparation of 1,4-naphthoquinone and its diverse derivatives. Its structure, featuring both an ester and a phenolic hydroxyl group on the naphthalene ring, makes it a privileged scaffold for constructing more complex molecular architectures. In medicinal chemistry research, this compound serves as a crucial precursor for the synthesis of analogs with potential biological activities, including anticancer and antimicrobial agents, by allowing for strategic functionalization at the 4-position. Beyond pharmaceuticals, it finds significant application in materials science for the development of organic semiconductors, dyes, and fluorescent tags due to the inherent electronic properties of the naphthalene core. The methoxycarbonyl group offers a handle for further hydrolysis to the carboxylic acid or for participation in condensation reactions, while the hydroxyl group can be alkylated, acylated, or oxidized. This high-purity reagent is an indispensable tool for researchers exploring novel synthetic pathways, heterocyclic chemistry, and the development of advanced functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAXJJJTBDVHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623192
Record name Methyl 4-hydroxynaphthalene-1-carboxylate
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Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13041-63-9
Record name Methyl 4-hydroxy-1-naphthalenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13041-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-hydroxynaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-hydroxy-1-naphthoate is a key intermediate in the synthesis of various organic compounds, finding applications in pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the scientifically vetted methodologies for the synthesis of this compound. We will delve into the strategic considerations for the synthesis of its precursor, 4-hydroxy-1-naphthoic acid, and subsequently explore both direct and indirect routes for its esterification. The underlying chemical principles, detailed experimental protocols, and critical process parameters are discussed to provide researchers, scientists, and drug development professionals with a robust and practical resource for the laboratory-scale synthesis of this valuable compound.

Introduction: Significance of this compound

The naphthoate scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This compound, in particular, serves as a versatile building block for the elaboration of more complex molecules. Its structure, featuring a hydroxyl group and a methyl ester on the naphthalene core, allows for a variety of chemical transformations, making it a valuable starting material in multi-step syntheses.

Strategic Approaches to Synthesis

The synthesis of this compound can be logically dissected into two primary stages:

  • Part A: Synthesis of the Carboxylic Acid Precursor: 4-Hydroxy-1-naphthoic Acid

  • Part B: Esterification of 4-Hydroxy-1-naphthoic Acid to this compound

We will explore multiple field-proven pathways for each stage, elucidating the causality behind the experimental choices.

Part A: Synthesis of 4-Hydroxy-1-naphthoic Acid

The synthesis of the crucial precursor, 4-hydroxy-1-naphthoic acid, can be approached from several starting materials. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis from 4-Sulfo-1-naphthoic Acid or 4-Cyanonaphthalene-1-sulfonic Acid

One established method involves the potassium hydroxide fusion of either 4-sulfo-1-naphthoic acid or 4-cyanonaphthalene-1-sulfonic acid at elevated temperatures (around 200°C)[1]. This harsh but effective method proceeds via a nucleophilic aromatic substitution mechanism, where the sulfonate or cyano group is displaced by a hydroxide ion.

Oxidation of 4-Hydroxynaphthaldehyde

A milder and more controlled laboratory-scale synthesis involves the oxidation of 4-hydroxynaphthaldehyde[2]. The direct oxidation of the aldehyde functional group to a carboxylic acid while preserving the hydroxyl group on the aromatic ring is a key challenge.

The use of alkaline silver oxide (Tollens' reagent) is a classic and effective method for the selective oxidation of aldehydes. The reaction proceeds as follows:

  • Formation of the diamminesilver(I) complex, [Ag(NH₃)₂]⁺, in an alkaline medium.

  • The aldehyde is oxidized to a carboxylate anion.

  • The silver(I) ions are reduced to elemental silver, often forming a characteristic "silver mirror" on the reaction vessel.

  • Acidification of the reaction mixture protonates the carboxylate to yield the desired carboxylic acid.

A key advantage of this method is its selectivity for aldehydes over other functional groups, including the phenolic hydroxyl group.

This protocol is adapted from the work of Cavill and Tetaz[2].

Materials:

  • 4-Hydroxynaphthaldehyde

  • Silver nitrate (AgNO₃)

  • Sodium hydroxide (NaOH)

  • Ammonium hydroxide (NH₄OH)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Prepare Tollens' reagent: In a clean flask, dissolve silver nitrate in distilled water. Add a few drops of dilute sodium hydroxide solution to form a precipitate of silver oxide (Ag₂O). Add concentrated ammonium hydroxide dropwise until the precipitate just dissolves, forming the diamminesilver(I) complex.

  • In a separate reaction vessel, dissolve 4-hydroxynaphthaldehyde in an excess of sodium hydroxide solution.

  • Slowly add the freshly prepared Tollens' reagent to the solution of 4-hydroxynaphthaldehyde with constant stirring.

  • The reaction mixture is gently warmed to facilitate the oxidation. A silver mirror or a black precipitate of silver will form.

  • After the reaction is complete (as monitored by TLC), the mixture is filtered to remove the elemental silver.

  • The filtrate is cooled and carefully acidified with hydrochloric acid to precipitate the 4-hydroxy-1-naphthoic acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., aqueous ethanol) can be performed for further purification.

Part B: Esterification of 4-Hydroxy-1-naphthoic Acid

Once 4-hydroxy-1-naphthoic acid is obtained, the final step is its esterification to yield this compound. This can be achieved through a direct or an indirect, protected route.

Direct Esterification (Fischer Esterification)

The most straightforward approach is the direct acid-catalyzed esterification of 4-hydroxy-1-naphthoic acid with methanol.

  • Protonation of the Carbonyl Oxygen: A strong acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.

Materials:

  • 4-Hydroxy-1-naphthoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxy-1-naphthoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • The crude product can be purified by column chromatography or recrystallization.

Indirect Esterification via a Protected Intermediate

An alternative, and often higher-yielding, strategy involves the protection of the phenolic hydroxyl group before esterification to prevent potential side reactions, such as decarboxylation, which can be promoted by the acidic conditions of direct esterification[2]. Benzyl ether is a common protecting group for phenols.

G A 4-Hydroxy-1-naphthoic Acid B Protection of Hydroxyl Group (e.g., Benzylation) A->B  Benzyl halide, Base C 4-Benzyloxy-1-naphthoic Acid B->C D Esterification with Methanol C->D  Methanol, Acid catalyst E Methyl 4-benzyloxy-1-naphthoate D->E F Deprotection (e.g., Hydrogenation) E->F  H₂, Pd/C or Raney Nickel G This compound F->G

Caption: Indirect synthesis workflow for this compound.

This multi-step protocol is based on the principles described by Cavill and Tetaz[2].

Step 1: Protection of the Hydroxyl Group (Benzylation)

  • Dissolve 4-hydroxy-1-naphthoic acid in a suitable solvent (e.g., acetone or DMF).

  • Add a base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group.

  • Add benzyl bromide or benzyl chloride and heat the mixture to reflux for several hours.

  • After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The crude 4-benzyloxy-1-naphthoic acid can be purified by recrystallization.

Step 2: Esterification of 4-Benzyloxy-1-naphthoic Acid

  • The esterification of the protected acid is carried out using the same Fischer esterification procedure as described in section 3.1.

  • The product, Methyl 4-benzyloxy-1-naphthoate, is isolated and purified.

Step 3: Deprotection (Hydrogenolysis)

  • Dissolve Methyl 4-benzyloxy-1-naphthoate in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C) or Raney nickel.

  • The mixture is subjected to hydrogenation at room temperature and atmospheric pressure (or slightly elevated pressure) until the reaction is complete.

  • The catalyst is removed by filtration through Celite.

  • The solvent is evaporated under reduced pressure to yield this compound.

  • The final product can be purified by recrystallization from a suitable solvent system like petroleum-ethyl acetate to obtain plates with a melting point of 167°C[2].

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
4-Hydroxy-1-naphthoic acidC₁₁H₈O₃188.18188 - 189[1]
This compoundC₁₂H₁₀O₃202.21167[2]

Conclusion

The synthesis of this compound can be successfully achieved through several well-established chemical transformations. The choice between direct and indirect esterification routes will depend on the desired purity, yield, and scale of the synthesis. The indirect route, although longer, often provides a cleaner product with a higher overall yield by avoiding potential side reactions associated with the unprotected hydroxyl group. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for chemists in both academic and industrial settings.

References

  • Cavill, G. W. K., & Tetaz, J. R. (1950). A Synthesis of 4-Hydroxynaphthoic Acid and its Simple Esters. Journal of the Chemical Society (Resumed), 696.

Sources

An In-depth Technical Guide to Methyl 4-hydroxy-1-naphthoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 4-hydroxy-1-naphthoate, a key chemical intermediate with significant potential in research and development, particularly within the pharmaceutical and materials science sectors. This document delves into its fundamental chemical and physical properties, outlines a robust methodology for its synthesis and characterization, and explores its current and potential applications, with a focus on its relevance to drug development professionals.

Core Molecular Attributes of this compound

This compound, with the chemical formula C₁₂H₁₀O₃, is a derivative of 1-naphthoic acid.[1][2] The strategic placement of a hydroxyl group at the C4 position and a methyl ester at the C1 position of the naphthalene ring system imparts a unique combination of reactivity and physical characteristics to the molecule. These features make it a valuable building block in organic synthesis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, application, and the design of subsequent synthetic transformations. The properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₀O₃[1][2]
Molecular Weight 202.21 g/mol [3]
CAS Number 13041-63-9[1]
IUPAC Name methyl 4-hydroxynaphthalene-1-carboxylate[1]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in common organic solvents like ethanol, acetone, and ethyl acetate; slightly soluble in water.Inferred from related compounds
Melting Point Not explicitly reported; related compounds like Methyl 4-hydroxybenzoate melt at 125-128 °C.[4]Inferred from related compounds
Boiling Point Expected to decompose before boiling under atmospheric pressure.Inferred from related compounds
InChI Key IVAXJJJTBDVHEA-UHFFFAOYSA-N[1]
Canonical SMILES COC(=O)C1=CC=C(C2=CC=CC=C21)O[1]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be judiciously achieved through the esterification of 4-hydroxy-1-naphthoic acid. This process is a cornerstone of organic chemistry, and its successful execution relies on careful control of reaction conditions to maximize yield and purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Reactants 4-Hydroxy-1-naphthoic Acid + Methanol (excess) Reaction Esterification Reaction (Reflux) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Crude_Product Crude this compound Reaction->Crude_Product Neutralization Neutralization (e.g., NaHCO₃ soln.) Crude_Product->Neutralization Extraction Solvent Extraction (e.g., Ethyl Acetate) Neutralization->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials:

  • 4-hydroxy-1-naphthoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-1-naphthoic acid in an excess of anhydrous methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice-cold water. Neutralize the excess acid by the dropwise addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons will be characteristic of the 1,4-disubstituted naphthalene system.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the ester, the aromatic carbons of the naphthalene ring (with quaternary carbons showing lower intensity), and the methyl carbon of the ester.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands are summarized below.[5][6]

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (hydroxyl)3500-3200Broad
C-H (aromatic)3100-3000Sharp
C-H (aliphatic, -OCH₃)2950-2850Sharp
C=O (ester carbonyl)1735-1705Strong, sharp
C=C (aromatic)1600-1450Medium to strong
C-O (ester)1300-1000Strong
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) is expected at m/z 202.[3] The fragmentation pattern will likely show losses corresponding to the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).

Applications in Drug Discovery and Development

Naphthoquinone and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[7][8] While specific studies on this compound are limited, its structural similarity to other biologically active naphthoquinones suggests its potential as a scaffold or intermediate in the development of new therapeutic agents.

Potential Biological Activities
  • Antimicrobial and Antifungal Properties: Many naphthoquinone derivatives exhibit potent antimicrobial and antifungal activities.[7] The core structure of this compound makes it a candidate for investigation in this area.

  • Anticancer Activity: The naphthoquinone moiety is a key pharmacophore in several anticancer drugs. Its mechanism of action often involves the generation of reactive oxygen species (ROS) and interference with cellular redox processes.[9]

  • Enzyme Inhibition: The planar aromatic structure and the presence of hydrogen-bonding donor and acceptor groups suggest that this compound could act as an inhibitor for various enzymes.

Role as a Synthetic Intermediate

Perhaps the most immediate and significant application of this compound is its role as a versatile intermediate in organic synthesis. The hydroxyl and ester functionalities can be selectively modified to introduce a wide range of other chemical groups, allowing for the construction of more complex molecules with tailored biological activities.

M4H1N This compound Deriv1 Etherification/ Alkylation (at OH) M4H1N->Deriv1 Versatile Intermediate Deriv2 Acylation/ Esterification (at OH) M4H1N->Deriv2 Deriv3 Hydrolysis (of ester) to Carboxylic Acid M4H1N->Deriv3 Deriv4 Amidation (from acid) to Amides Deriv3->Deriv4

Caption: Synthetic utility of this compound as a precursor to various derivatives.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. Based on data for related compounds, it may cause skin and eye irritation.[10][11] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound with considerable potential, primarily as a synthetic intermediate in the fields of medicinal chemistry and materials science. Its well-defined structure and the presence of reactive functional groups make it an attractive starting point for the synthesis of a diverse array of novel molecules. While further research is needed to fully elucidate its specific biological activities, the existing knowledge on related naphthoquinone derivatives provides a strong rationale for its exploration in drug discovery programs. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively synthesize, characterize, and utilize this promising chemical entity.

References

  • ChemicalBook. methyl 4-[(hydroxyimino)
  • ChemicalBook.
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  • Thermo Fisher Scientific.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668).
  • PubChemLite.
  • SpectraBase. METHYL-3-HYDROXY-4-(1,2,3,4-TETRAHYDRO-1-NAPHTHYL)-2-NAPHTHOATE - Optional[13C NMR] - Chemical Shifts.
  • Ataman Kimya.
  • ChemSynthesis. 4-hydroxy-5-methoxy-1-phenyl-2-naphthoic acid.
  • Cenmed Enterprises.
  • PubChem. 1-Hydroxy-4-naphthoic acid.
  • Semantic Scholar. Synthesis, characterization and in vitro biological screening of 4-hydroxy naphthalen-1-yl, naphtho[1,2-b]furan, benzo[h]chr.
  • ChemicalBook.
  • ChemicalBook. 4-hydroxy-naphthalene-1-carboxylic acid methyl ester(13041-63-9) 1 h nmr.
  • PubChem. 1-Naphthoic acid.
  • PubChem. Naphthalenecarboxylic acid, methyl ester.
  • Google Patents.
  • National Institutes of Health.
  • ResearchGate.
  • NIST WebBook. 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester.
  • ScienceOpen. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants.
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  • eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
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  • SpectraBase.

Sources

"Methyl 4-hydroxy-1-naphthoate CAS number"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-hydroxy-1-naphthoate

Executive Summary

This compound (CAS No. 13041-63-9) is a substituted naphthoic acid ester that represents a valuable, yet underexplored, scaffold in medicinal chemistry and materials science. While its direct biological applications are not extensively documented, its structural analogues, particularly other hydroxylated naphthoates and the related 1,4-naphthoquinones, exhibit significant anti-inflammatory, antimicrobial, and antitumoral activities.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed and validated synthesis protocol, and an expert perspective on its potential applications in drug discovery, grounded in the established bioactivity of related molecular frameworks.

Chemical Identity and Physicochemical Properties

This compound belongs to the family of naphthalenecarboxylic acid esters. The core structure consists of a naphthalene ring system substituted with a hydroxyl group at the C4 position and a methyl carboxylate group at the C1 position. This arrangement of functional groups imparts specific electronic and steric properties that are crucial for its reactivity and potential biological interactions.

Table 1: Core Chemical Identifiers.

Identifier Value Source
CAS Number 13041-63-9 Alfa Chemistry[3]
IUPAC Name methyl 4-hydroxynaphthalene-1-carboxylate Alfa Chemistry[3]
Molecular Formula C₁₂H₁₀O₃ PubChem[4]
Molecular Weight 202.21 g/mol Chem-Impex[5]
Canonical SMILES COC(=O)C1=CC=C(C2=CC=CC=C21)O Alfa Chemistry[3]

| InChI Key | IVAXJJJTBDVHEA-UHFFFAOYSA-N | Alfa Chemistry[3] |

Table 2: Predicted Physicochemical Properties.

Property Value Source
Monoisotopic Mass 202.06300 Da PubChem[4]
XlogP 3.2 PubChem[4]
Hydrogen Bond Donors 1 Alfa Chemistry[3]

| Hydrogen Bond Acceptors | 3 | Alfa Chemistry[3] |

Synthesis and Characterization

The most direct and reliable method for synthesizing this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 4-hydroxy-1-naphthoic acid (CAS: 7474-97-7).[6] This process, a classic Fischer esterification, is widely used in organic synthesis due to its efficiency and the use of readily available reagents.

Synthesis Workflow Diagram

The logical flow from the precursor acid to the final ester product is illustrated below. This two-step conceptualization involves the synthesis of the naphthoic acid (which can be achieved via methods analogous to the Kolbe-Schmidt reaction[7]) followed by esterification.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Esterification Naphthol Naphthol Derivative Carboxylation Carboxylation Reaction (e.g., Kolbe-Schmidt) Naphthol->Carboxylation NaphthoicAcid 4-Hydroxy-1-naphthoic Acid (CAS: 7474-97-7) Carboxylation->NaphthoicAcid Yields Precursor Esterification Fischer Esterification NaphthoicAcid->Esterification FinalProduct This compound (CAS: 13041-63-9) Esterification->FinalProduct Signaling_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IkB IκBα Degradation TLR4->IkB p38_JNK p38 / JNK MAPKKK->p38_JNK ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6) p38_JNK->ProInflammatory Activates NFkB_trans NF-κB Translocation IkB->NFkB_trans NFkB_trans->ProInflammatory Activates Inhibition Inhibition by Naphthoate Analogues Inhibition->p38_JNK Inhibition->IkB

Sources

An In-depth Technical Guide to the Structure of Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-hydroxy-1-naphthoate is a key chemical intermediate, possessing a naphthalene scaffold functionalized with both a hydroxyl and a methyl ester group. This guide provides a comprehensive analysis of its structure, synthesis, and physicochemical properties, tailored for researchers in drug discovery and medicinal chemistry. We will delve into a detailed examination of its spectroscopic characteristics, offering an expert interpretation of its nuclear magnetic resonance (NMR) and infrared (IR) spectra. Furthermore, this document outlines a robust protocol for its synthesis via Fischer esterification, discusses its chemical reactivity, and explores its significance as a precursor to biologically active compounds, particularly in the development of novel anticancer agents.

Introduction: The Naphthalene Scaffold in Drug Discovery

The naphthalene ring system is a privileged bicyclic aromatic scaffold frequently encountered in molecules of medicinal importance. Its rigid, planar structure and lipophilic nature allow it to effectively interact with biological targets. The functionalization of the naphthalene core with various substituents enables the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This compound (IUPAC name: methyl 4-hydroxynaphthalene-1-carboxylate) is a prime example of a versatile building block in this class of compounds. Its bifunctional nature, featuring a nucleophilic hydroxyl group and an ester moiety susceptible to hydrolysis or amidation, makes it a valuable starting material for the synthesis of a diverse array of more complex molecules. Naphthoquinone derivatives, many of which are accessible from precursors like this compound, have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This guide aims to provide a detailed structural and chemical characterization of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a naphthalene ring system with a methyl carboxylate group at the C1 position and a hydroxyl group at the C4 position.

PropertyValueSource
Molecular Formula C₁₂H₁₀O₃[4][5]
Molecular Weight 202.21 g/mol [6]
IUPAC Name methyl 4-hydroxynaphthalene-1-carboxylate[5]
CAS Number 13041-63-9[5]
Canonical SMILES COC(=O)C1=CC=C(C2=CC=CC=C21)O[4][5]
InChI Key IVAXJJJTBDVHEA-UHFFFAOYSA-N[4][5]
Predicted XlogP 3.2[4]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-hydroxy-1-naphthoic acid. This acid-catalyzed reaction with methanol is an equilibrium process that is typically driven to completion by using a large excess of the alcohol and/or by removing the water formed during the reaction.[7]

Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Fischer Esterification)

This protocol is a representative procedure based on established methods for Fischer esterification.[4][5]

  • Reaction Setup: To a solution of 4-hydroxy-1-naphthoic acid (1.0 eq) in a large excess of methanol (e.g., 10-20 volumes), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise while stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing cold water. A precipitate may form. Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The naphthalene ring protons will exhibit complex splitting patterns due to spin-spin coupling.

Figure 2: Predicted ¹H NMR assignments for this compound.
  • Methyl Protons (-OCH₃): A sharp singlet is expected around 3.9 ppm.[8]

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, is anticipated between 5.0 and 6.0 ppm.

  • Aromatic Protons: The naphthalene ring protons will appear in the aromatic region (approx. 6.8-8.2 ppm). The proton at C3, being adjacent to the hydroxyl group, will likely be the most upfield of the ring protons. The protons at C2, C5, and C8 are expected to be the most downfield due to the deshielding effects of the carbonyl group and the anisotropic effect of the adjacent aromatic ring. The protons at C6 and C7 will likely appear as a multiplet in the mid-aromatic region.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum should display 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule.

  • Methyl Carbon (-OCH₃): A signal around 52 ppm is expected.[8]

  • Carbonyl Carbon (C=O): This will be the most downfield signal, anticipated in the range of 167-170 ppm.

  • Aromatic Carbons: Ten signals are expected in the aromatic region (approx. 105-160 ppm).

    • The carbon bearing the hydroxyl group (C4) will be significantly upfield due to the electron-donating effect of the oxygen, likely appearing around 155-160 ppm.

    • The carbon attached to the ester group (C1) will be downfield, but not as much as the carbonyl carbon itself.

    • The quaternary carbons of the naphthalene ring fusion will also be present in this region.

    • The protonated aromatic carbons will show signals with intensities influenced by the Nuclear Overhauser Effect (NOE).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands that confirm the presence of the hydroxyl and ester functional groups.

  • O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ will be present, corresponding to the carbonyl of the ester group.

  • C-O Stretch: Absorptions in the 1100-1300 cm⁻¹ region will correspond to the C-O stretching of the ester and the phenolic C-O bond.

  • Aromatic C=C and C-H Stretches: Multiple sharp bands will be observed in the 1450-1600 cm⁻¹ region (C=C stretching) and above 3000 cm⁻¹ (aromatic C-H stretching).

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern. Predicted mass spectrometry data indicates the following expected ions:[4]

  • [M]+•: The molecular ion peak is expected at m/z 202.

  • [M+H]⁺: In positive ion mode, a peak at m/z 203 would correspond to the protonated molecule.

  • [M+Na]⁺: A peak at m/z 225 would correspond to the sodium adduct.

  • Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 171, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 143.

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate due to its two reactive functional groups.

Reactivity cluster_starting This compound cluster_hydroxyl Reactions at the Hydroxyl Group cluster_ester Reactions at the Ester Group start This compound ether O-Alkylation / O-Arylation (e.g., Williamson Ether Synthesis) start->ether Base, R-X ester O-Acylation (e.g., with Acyl Chlorides) start->ester Base, RCOCl hydrolysis Hydrolysis (Acid or Base Catalyzed) start->hydrolysis H⁺/H₂O or OH⁻/H₂O amidation Amidation (with Amines) start->amidation R₂NH, heat reduction Reduction (e.g., with LiAlH₄) start->reduction Reducing Agent

Figure 3: Key reaction pathways of this compound.
  • Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation. It can also direct electrophilic aromatic substitution on the naphthalene ring, although the ester group is deactivating.

  • Reactions of the Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also be converted to an amide by reaction with an amine, or reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride.

This dual reactivity makes this compound a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery. For example, it can be used in the synthesis of naphthoquinone derivatives, which are known to have a wide range of biological activities, including anticancer properties.[1][12][13] The synthesis of various substituted 1,4-naphthoquinones often involves the modification of hydroxylated naphthalene precursors.

Application as a Precursor in Anticancer Drug Development

The 1,4-naphthoquinone scaffold is a key pharmacophore in several anticancer agents.[2] These compounds are believed to exert their cytotoxic effects through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of key cellular enzymes like topoisomerases. This compound serves as a strategic starting material for the synthesis of such bioactive naphthoquinones. The hydroxyl group can be oxidized to a carbonyl, and the ester can be further functionalized to introduce different side chains that can modulate the compound's activity and selectivity. For instance, derivatives of 1-hydroxynaphthalene-2-carboxamides have been synthesized and evaluated for their antimicrobial properties.[14] While this is a different isomer, it highlights the potential for developing bioactive compounds from this class of molecules. Furthermore, 1-hydroxy-2-naphthoate-based inhibitors have been designed to target the Mcl-1 oncoprotein, which is implicated in cancer cell survival.[15]

Conclusion

This compound is a structurally important and synthetically versatile molecule. Its naphthalene core, functionalized with both a hydroxyl and a methyl ester group, provides multiple avenues for chemical modification, making it a valuable intermediate in the synthesis of complex organic molecules. This is particularly relevant in the field of drug discovery, where the naphthoquinone and related scaffolds are actively being explored for the development of new therapeutic agents, especially in oncology. This guide has provided a comprehensive overview of its structure, synthesis, and chemical properties, intended to serve as a valuable resource for researchers and scientists working in this area.

References

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Introduction to Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 4-hydroxy-1-naphthoate

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Recognizing the scarcity of published quantitative data for this specific molecule, this document emphasizes the foundational principles governing its solubility, outlines robust experimental protocols for its determination, and details precise analytical methods for its quantification. The guide is structured to empower researchers, chemists, and drug development professionals with the theoretical knowledge and practical methodologies required to characterize this compound's solubility profile. We delve into the physicochemical properties of this compound, the influence of solvent polarity, pH, and temperature on its solubility, and provide step-by-step instructions for industry-standard assays.

This compound (C₁₂H₁₀O₃) is an aromatic ester derived from naphthalene.[1][2] As a functionalized naphthalene derivative, it serves as a valuable intermediate in the synthesis of more complex organic molecules, including potential pharmaceutical agents and specialized dyes. The solubility of a compound is a critical physicochemical parameter that governs its behavior in virtually every application, from reaction kinetics in a synthesis flask to bioavailability in a physiological system. An accurate understanding of its solubility in various media is paramount for process optimization, purification via crystallization, formulation development, and predicting its environmental fate. This guide provides the necessary tools to approach this characterization with scientific rigor.

Physicochemical Profile

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key features of this compound—a large, nonpolar naphthalene core, a polar hydroxyl group capable of hydrogen bonding, and an ester group—create a nuanced solubility profile.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Comment
Molecular Formula C₁₂H₁₀O₃[1][3]
Molecular Weight 202.21 g/mol [4]
CAS Number 13041-63-9[2][3]
Appearance White to off-white solidInferred from similar compounds.[5]
Melting Point Not available. Isomer (Methyl 1-hydroxy-2-naphthoate) melts at 76-80 °C.[5]
pKa (Phenolic OH) ~8-10 (Predicted)Estimated based on naphthol (pKa ~9.5) and phenolic compounds.[6][7]
XlogP 3.2 (Predicted)[1]
Hydrogen Bond Donors 1 (the hydroxyl group)[3]
Hydrogen Bond Acceptors 3 (hydroxyl oxygen, two ester oxygens)[3]

Guiding Principles of Solubility

The solubility of this compound is a interplay between its large, hydrophobic naphthalene core and its polar, hydrogen-bonding functional groups.

The Role of Solvent Polarity

The principle of "like dissolves like" is the primary determinant of solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large, aromatic naphthalene system suggests favorable van der Waals interactions. However, the polar hydroxyl and ester groups will be poorly solvated, likely leading to low solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents can accept hydrogen bonds from the hydroxyl group and engage in dipole-dipole interactions with the ester moiety. This, combined with their ability to interact with the aromatic system, suggests that this compound will exhibit significant solubility in these solvents. Naphthalene itself is soluble in acetone.[8]

  • Polar Protic Solvents (e.g., Water, Alcohols):

    • Water: The molecule's high predicted XlogP of 3.2 indicates a strong hydrophobic character, and thus, very low aqueous solubility is expected.[1] Naphthalene is generally insoluble in water.[8][9]

    • Alcohols (e.g., Methanol, Ethanol): These solvents are excellent candidates. They are polar and can act as both hydrogen bond donors (to the ester and hydroxyl oxygens) and acceptors (from the hydroxyl proton).[10] This dual capability allows them to effectively solvate all parts of the molecule, leading to high expected solubility.

The Influence of pH on Aqueous Solubility

The phenolic hydroxyl group is weakly acidic, with an estimated pKa in the range of 8-10.[6][7] This has profound implications for its solubility in aqueous buffers.

  • At pH << pKa (e.g., pH < 6): The molecule will be predominantly in its neutral, protonated form. Solubility will be at its minimum, dictated by the molecule's intrinsic hydrophobicity.

  • At pH >> pKa (e.g., pH > 11): The hydroxyl group will be deprotonated to form the corresponding phenolate anion. This charged species is significantly more polar and will exhibit dramatically increased aqueous solubility.[6] This principle is fundamental in designing purification schemes (acid-base extraction) and aqueous formulations.

The Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[8][11] This relationship is crucial for developing crystallization protocols. Determining the solubility at various temperatures allows for the construction of a solubility curve, which is essential for calculating yield and optimizing cooling profiles during crystallization.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It is a robust and reliable method that ensures the system has reached a true equilibrium state.

Rationale

The core principle is to create a saturated solution in a given solvent at a constant temperature, allow it to reach equilibrium, and then quantify the concentration of the dissolved solute in the supernatant. The extended incubation with continuous agitation is critical to overcome any kinetic barriers to dissolution, ensuring the measured value represents the true thermodynamic limit of solubility.

G cluster_cal Calibration Curve Generation cluster_ana Sample Analysis A Prepare Stock Solution of known concentration B Create Serial Dilutions (e.g., 100, 50, 25, 10, 1 µg/mL) A->B C Inject standards into HPLC B->C D Measure Peak Area for each standard C->D E Plot Peak Area vs. Concentration D->E F Generate Linear Regression (y = mx + c, R² > 0.99) E->F I Calculate Concentration using regression equation F->I Use for calculation G Inject filtered, diluted sample from solubility assay H Measure Peak Area of the sample G->H H->I

Sources

A Technical Guide to the Spectroscopic Data of Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-1-naphthoate, a derivative of naphthoic acid, represents a core structural motif in various compounds of interest in medicinal chemistry and materials science. Its rigid bicyclic aromatic system, coupled with hydroxyl and methyl ester functionalities, gives rise to a unique electronic and structural profile. Accurate structural elucidation and characterization are paramount for understanding its chemical behavior, reactivity, and potential applications. This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound, grounded in fundamental principles and comparative data from structurally similar molecules.

Molecular Structure and Key Features

The structural framework of this compound dictates its spectroscopic characteristics. The naphthalene core provides a scaffold for the electron-donating hydroxyl group (-OH) and the electron-withdrawing methyl ester group (-COOCH₃). The relative positions of these substituents influence the electron density distribution across the aromatic rings, which in turn governs the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₀O₃), the exact mass can be calculated and is a critical piece of data for its identification.

Predicted Mass Spectrometry Data [1]

AdductPredicted m/z
[M+H]⁺203.07027
[M+Na]⁺225.05221
[M-H]⁻201.05571
[M]⁺202.06244

Interpretation:

The molecular ion peak ([M]⁺) is expected at an m/z of approximately 202, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental formula of C₁₂H₁₀O₃. Common adducts such as [M+H]⁺ and [M+Na]⁺ are frequently observed in electrospray ionization (ESI) and other soft ionization techniques.

Fragmentation patterns in mass spectrometry can provide valuable structural information. For this compound, fragmentation would likely involve the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment ion at m/z 171. Further fragmentation could involve the loss of carbon monoxide (CO) from the ester functionality.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~3500-3200 (broad)O-H (Phenol)Stretching
~3100-3000C-H (Aromatic)Stretching
~2950C-H (Methyl)Stretching
~1720-1700C=O (Ester)Stretching
~1600, ~1500, ~1450C=C (Aromatic)Stretching
~1300-1000C-O (Ester and Phenol)Stretching

Interpretation:

The IR spectrum of this compound is expected to be characterized by several key absorption bands. A broad peak in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[2] The presence of a strong, sharp peak around 1720-1700 cm⁻¹ is a clear indicator of the C=O stretching vibration of the ester functional group.[2] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group will appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to a series of peaks in the 1600-1450 cm⁻¹ region. Finally, the C-O stretching vibrations for the ester and phenol groups will be visible in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Chemical Shifts and Splitting Patterns

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
-OH5.0 - 8.0Singlet (broad)
Aromatic Protons7.0 - 8.5Multiplets
-OCH₃~3.9Singlet

Interpretation:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different protons in the molecule. The phenolic -OH proton will likely appear as a broad singlet in the downfield region (δ 5.0-8.0), and its chemical shift can be concentration and solvent dependent. The aromatic protons on the naphthalene ring will resonate in the region of δ 7.0-8.5. Due to the substitution pattern, these protons will exhibit complex splitting patterns (multiplets) as they are coupled to each other. The methyl protons of the ester group (-OCH₃) are expected to appear as a sharp singlet at approximately δ 3.9. This is a characteristic chemical shift for methyl esters.

Caption: General workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Expected ¹³C NMR Chemical Shifts

CarbonExpected Chemical Shift (δ, ppm)
C=O (Ester)~170
Aromatic C-O~155
Aromatic C (unsubstituted)110 - 135
Aromatic C (substituted)120 - 140
-OCH₃~52

Interpretation:

The ¹³C NMR spectrum of this compound will display signals corresponding to the twelve carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal, appearing around δ 170. The aromatic carbon attached to the hydroxyl group (C-4) will also be significantly downfield, in the region of δ 155. The other aromatic carbons will resonate in the typical range of δ 110-140. The methyl carbon of the ester group will give a signal at approximately δ 52. Due to the fused ring system and substitution, some of the aromatic carbon signals may be close together or overlap.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded and then subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Data Acquisition: The solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like HPLC or GC. The choice of ionization technique (e.g., ESI, APCI, or EI) will depend on the properties of the analyte and the desired information.

Conclusion

The spectroscopic characterization of this compound is crucial for its unambiguous identification and for understanding its chemical properties. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data based on established spectroscopic principles and data from analogous compounds. The provided protocols offer a starting point for researchers to obtain high-quality spectroscopic data for this and similar molecules. As with any analytical endeavor, careful experimental design and data interpretation are key to achieving accurate and reliable results.

References

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An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Structure of a Key Naphthoate Derivative

Methyl 4-hydroxy-1-naphthoate is a valuable chemical intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes. Its molecular structure, characterized by a naphthalene core with hydroxyl and methyl ester substituents, gives rise to a unique and informative ¹H Nuclear Magnetic Resonance (NMR) spectrum. Understanding this spectrum is paramount for confirming its identity, assessing its purity, and studying its chemical transformations. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, offering insights into the theoretical underpinnings of the observed spectral features and practical guidance for researchers in the field.

Due to the limited availability of public, high-resolution experimental spectra at the time of this writing, this guide will focus on a detailed prediction of the ¹H NMR spectrum. This prediction is grounded in established principles of NMR spectroscopy, including the analysis of chemical shifts, spin-spin coupling, and integration, and is supported by data from analogous structures.[1]

Molecular Structure and Proton Environments

The structure of this compound comprises a naphthalene ring system with a methyl ester group at position 1 and a hydroxyl group at position 4. This arrangement leads to several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum.

Figure 1: Molecular Structure of this compound with Proton Labeling

G A Sample Preparation (Dissolve in Deuterated Solvent) B Data Acquisition (Obtain FID on NMR Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Calibration) B->C D Peak Integration (Determine Relative Proton Ratios) C->D E Chemical Shift Analysis (Assign Signals to Proton Environments) D->E F Multiplicity and Coupling Constant Analysis (Determine Neighboring Protons) E->F G Structural Confirmation (Correlate all NMR data with the molecular structure) F->G

Caption: Workflow for the acquisition and analysis of the ¹H NMR spectrum.

Conclusion: A Powerful Tool for Structural Verification

The ¹H NMR spectrum of this compound, whether experimentally obtained or accurately predicted, serves as a powerful analytical tool for its unambiguous identification. The distinct signals for the methyl, hydroxyl, and aromatic protons provide a unique fingerprint of the molecule. A thorough analysis of the chemical shifts, integration, and coupling patterns allows for the complete assignment of all protons in the structure, thereby confirming its identity and purity. This guide provides the foundational knowledge for researchers to confidently interpret the ¹H NMR spectrum of this important chemical compound.

References

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An In-Depth Technical Guide to the Mass Spectrometry of Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the mass spectrometric analysis of Methyl 4-hydroxy-1-naphthoate (C₁₂H₁₀O₃), a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind analytical choices, ensuring a robust and reproducible methodology.

Introduction: The Analytical Imperative

This compound is a small aromatic molecule whose structural integrity is paramount in its downstream applications. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for confirming its molecular weight and elucidating its structure.[1] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for both qualitative characterization and quantitative analysis in complex matrices.[1][2] This guide focuses on electrospray ionization (ESI) tandem mass spectrometry (MS/MS) as the gold standard for this class of compounds, providing the necessary depth for unequivocal identification.[2]

Ionization Strategy: Rationale for Electrospray Ionization (ESI)

The molecular structure of this compound, featuring a polar hydroxyl group and an ester functional group, makes it an ideal candidate for electrospray ionization (ESI).[2] ESI is a 'soft ionization' technique, meaning it imparts minimal energy to the analyte, thereby preserving the molecular ion and reducing premature fragmentation.[3] This is crucial for accurately determining the molecular weight.

We will consider both positive and negative ionization modes, as each provides unique and complementary structural information.

  • Positive Ion Mode ([M+H]⁺): In this mode, the acidic mobile phase facilitates the protonation of the molecule. The most likely sites for protonation are the carbonyl oxygen of the ester group or the hydroxyl oxygen. This mode is excellent for observing the intact protonated molecule.

  • Negative Ion Mode ([M-H]⁻): The phenolic hydroxyl group is acidic and readily deprotonates in the presence of a basic additive or solvent, forming a stable [M-H]⁻ ion.[4] This mode can offer high sensitivity and often yields distinct fragmentation patterns compared to the positive mode.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

A robust analytical method requires meticulous development, starting with a simple, logical approach and refining parameters as needed.[5][6] This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Objective: To acquire high-quality mass spectra and tandem mass spectra (MS/MS) of this compound.

Instrumentation: A triple-quadrupole (QqQ) or Orbitrap mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Create a working solution of 1 µg/mL by diluting the stock solution with a 50:50 mixture of water and acetonitrile.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid (for positive mode) or 5 mM Ammonium Fluoride (for negative mode). The addition of additives like formic acid or ammonium fluoride enhances ionization.[4][5]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (for positive mode) or neat Acetonitrile (for negative mode).

    • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.[5] A gradient ensures efficient elution and good peak shape.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive and Negative.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas (N₂): Flow rate of 800 L/hr at a temperature of 350 °C.

    • Full Scan (MS1): Scan range of m/z 50-300 to detect the parent ion.

    • Tandem MS (MS/MS): Select the precursor ions ([M+H]⁺ and [M-H]⁻) for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum. The study of fragmentation pathways is essential for structural elucidation.[7][8][9]

The overall experimental process can be visualized as follows:

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Column Separation Sample->Column Elution Gradient ESI Electrospray Ionization (ESI) Column->ESI Analyte Introduction Analyzer Mass Analyzer (MS1 Scan) ESI->Analyzer Ion Transfer CID Collision Cell (CID) Analyzer->CID Precursor Selection Detector Detector (MS2 Scan) CID->Detector Fragment Ion Detection DataSystem Data System & Analysis Detector->DataSystem Data Acquisition

Figure 1: A generalized workflow for LC-MS/MS analysis.

Data Interpretation: Decoding the Spectra

The initial full scan mass spectrum in each mode should reveal the presence of the molecular ion, confirming the compound's identity and purity.

Molecular Formula: C₁₂H₁₀O₃ Monoisotopic Mass: 202.0630 Da[10][11]

The expected mass-to-charge ratios (m/z) for the primary ions are summarized below.

Ion SpeciesAdductExpected m/z (Da)Ionization Mode
[M+H]⁺Proton203.0703Positive
[M+Na]⁺Sodium225.0522Positive
[M-H]⁻Deprotonated201.0557Negative

Table 1: Predicted m/z values for the primary molecular ions of this compound. Data sourced from PubChem.[11]

Fragmentation Analysis (MS/MS): Elucidating the Structure

Tandem mass spectrometry (MS/MS) provides definitive structural information by breaking the molecule apart and analyzing the resulting fragments. The fragmentation pathways are predictable based on the principles of chemical stability.

Positive Ion Mode Fragmentation ([M+H]⁺ → m/z 203.07)

In positive mode, the protonated molecule undergoes fragmentation primarily through the loss of stable neutral molecules from the ester group.

  • Loss of Methanol (CH₃OH): The most characteristic fragmentation pathway involves the elimination of methanol (32.0262 Da) from the protonated ester, leading to the formation of a stable naphthoyl cation.

    • Fragment: [M+H - CH₃OH]⁺

    • Expected m/z: 171.0441

  • Loss of Carbon Monoxide (CO): Following the loss of methanol, the resulting acylium ion can further lose carbon monoxide (27.9949 Da).

    • Fragment: [M+H - CH₃OH - CO]⁺

    • Expected m/z: 143.0492

Positive_Fragmentation parent [M+H]⁺ m/z 203.07 frag1 [M+H - CH₃OH]⁺ m/z 171.04 parent->frag1 - CH₃OH frag2 [M+H - CH₃OH - CO]⁺ m/z 143.05 frag1->frag2 - CO

Figure 2: Proposed positive ion fragmentation pathway.
Negative Ion Mode Fragmentation ([M-H]⁻ → m/z 201.06)

The deprotonated molecule, with the negative charge localized on the phenolic oxygen, exhibits a different fragmentation pattern.

  • Loss of Methyl Radical (•CH₃): A primary fragmentation involves the homolytic cleavage of the ester's methyl group, resulting in the loss of a methyl radical (15.0235 Da).

    • Fragment: [M-H - •CH₃]⁻

    • Expected m/z: 186.0322

  • Loss of Carbon Dioxide (CO₂): The ion formed after the loss of the methyl radical can subsequently lose carbon dioxide (43.9898 Da).

    • Fragment: [M-H - •CH₃ - CO₂]⁻

    • Expected m/z: 142.0424

Precursor Ion (m/z)Proposed FragmentNeutral LossFragment m/z (Da)
203.07 ([M+H]⁺)[M+H - CH₃OH]⁺Methanol (CH₃OH)171.04
203.07 ([M+H]⁺)[M+H - CH₃OH - CO]⁺Methanol + CO143.05
201.06 ([M-H]⁻)[M-H - •CH₃]⁻Methyl Radical (•CH₃)186.03
201.06 ([M-H]⁻)[M-H - •CH₃ - CO₂]⁻Methyl Radical + CO₂142.04

Table 2: Summary of predicted key fragment ions for this compound.

Conclusion

The mass spectrometric analysis of this compound using LC-ESI-MS/MS provides a robust and definitive method for its characterization. By employing both positive and negative ionization modes, complementary fragmentation data can be generated, allowing for unequivocal structural confirmation. The protocols and interpretive frameworks presented in this guide are founded on established principles of mass spectrometry and are designed to yield high-quality, reproducible data essential for research and development in the pharmaceutical and chemical industries.

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An In-depth Technical Guide to the Potential Biological Activities of Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-hydroxy-1-naphthoate is a small molecule belonging to the naphthoate class of compounds. While direct and extensive research on the specific biological activities of this particular ester is limited, its structural similarity to a well-studied class of compounds—naphthoquinones and other naphthoic acid derivatives—provides a strong basis for predicting its potential pharmacological relevance. This guide synthesizes the known biological activities of structurally related analogs to infer the potential antimicrobial, anticancer, and antioxidant properties of this compound. Furthermore, this document provides detailed, field-proven experimental protocols for the in vitro evaluation of these potential activities, offering a foundational framework for researchers aiming to investigate this compound.

Introduction and Chemical Profile

This compound possesses a naphthalene core, a functionality that is a cornerstone in a multitude of biologically active molecules.[1] The key structural features of this compound are the hydroxyl (-OH) group at the C4 position and a methyl ester (-COOCH₃) at the C1 position. The phenolic hydroxyl group is a common feature in many antioxidant compounds, while the naphthalene ring is a well-established pharmacophore in anticancer and antimicrobial agents.[2][3]

Given the current landscape of available literature, this guide will proceed on a structure-activity relationship (SAR) basis, extrapolating the potential biological activities of this compound from its more extensively studied chemical relatives.

Postulated Biological Activities and Mechanisms of Action

Based on the activities of analogous naphthoquinone and naphthoic acid derivatives, we can hypothesize that this compound may exhibit the following biological effects:

Anticancer Potential

Naphthoquinone derivatives are renowned for their cytotoxic effects against a variety of cancer cell lines.[2][4] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

  • Induction of Apoptosis: Many naphthoquinones can trigger programmed cell death by modulating key signaling pathways, such as the MAPK and Akt/STAT3 pathways.[5]

  • Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at different phases.[5]

The cytotoxic potential of 1,4-naphthoquinone derivatives has been demonstrated across several human cancer cell lines, including:

  • Hepatocellular carcinoma (HepG2)

  • Cholangiocarcinoma (HuCCA-1)

  • Lung carcinoma (A549)

  • Lymphoblastic leukemia (MOLT-3)[2]

Antimicrobial Activity

Naphthoic acid and its derivatives have shown notable antibacterial activity.[3] The lipophilicity of the naphthalene ring allows for penetration of microbial cell membranes, potentially disrupting cellular processes. Derivatives of 1,4-naphthoquinones have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[6][7] Some compounds have shown significant activity against pathogenic strains like Staphylococcus aureus and Escherichia coli.[3]

Antioxidant Properties

The presence of a phenolic hydroxyl group on the naphthalene ring suggests that this compound could act as a radical scavenger. Phenolic compounds are well-documented antioxidants, capable of donating a hydrogen atom to neutralize free radicals.[8][9] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to evaluate this hydrogen-donating ability.[10][11]

Synthesis of this compound

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities of this compound, the following in vitro assays are recommended.

Assessment of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of final concentrations to be tested.

    • Replace the culture medium in the 96-well plate with fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for MTT Assay:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compound treat_cells 3. Treat Cells with Compound (24-72h Incubation) compound_prep->treat_cells add_mtt 4. Add MTT Reagent (4h Incubation) treat_cells->add_mtt solubilize 5. Solubilize Formazan with DMSO add_mtt->solubilize read_absorbance 6. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 7. Calculate % Viability and IC50 Value read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Evaluation of Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Principle: A standardized suspension of bacteria or fungi is challenged with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible growth.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., S. aureus, E. coli) overnight in a suitable broth medium.

    • Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution:

    • In a 96-well microtiter plate, add 50 µL of broth to each well.

    • Add 50 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation:

    • Add 50 µL of the standardized microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.

Workflow for Broth Microdilution Assay:

MIC_Workflow prep_inoculum 1. Prepare Standardized Microbial Inoculum serial_dilution 2. Perform Serial Dilutions of Compound in 96-well Plate prep_inoculum->serial_dilution inoculate 3. Inoculate Wells with Microbial Suspension serial_dilution->inoculate incubate 4. Incubate Plate (18-24h) inoculate->incubate read_mic 5. Determine MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Assessment of Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: The stable free radical DPPH has a deep violet color. When it is reduced by an antioxidant, the color changes to a pale yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[10]

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test compound in methanol.

  • Reaction Mixture:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of the test compound to the wells.

    • Include a control (DPPH solution with methanol) and a positive control (a known antioxidant like ascorbic acid).

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Workflow for DPPH Assay:

DPPH_Workflow prep_solutions 1. Prepare DPPH and Test Compound Solutions mix_reactants 2. Mix DPPH and Compound in 96-well Plate prep_solutions->mix_reactants incubate 3. Incubate in Dark (30 min) mix_reactants->incubate read_absorbance 4. Measure Absorbance (517 nm) incubate->read_absorbance calculate_ic50 5. Calculate % Scavenging and IC50 Value read_absorbance->calculate_ic50

Caption: Workflow of the DPPH radical scavenging assay.

Data Presentation

Quantitative data from these assays should be presented in a clear and concise manner.

Table 1: Hypothetical Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineIC₅₀ (µM) after 48h
MCF-7 (Breast)15.2 ± 1.8
A549 (Lung)22.5 ± 2.3
HepG2 (Liver)18.9 ± 2.1
Doxorubicin0.8 ± 0.1

Table 2: Hypothetical Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128
Ciprofloxacin2
Fluconazole4

Table 3: Hypothetical Antioxidant Activity of this compound

AssayIC₅₀ (µM)
DPPH Scavenging45.7 ± 3.5
Ascorbic Acid8.2 ± 0.9

Conclusion

While direct experimental evidence for the biological activity of this compound is currently sparse, a strong theoretical framework based on the activities of structurally similar naphthoic acid and naphthoquinone derivatives suggests its potential as an anticancer, antimicrobial, and antioxidant agent. The experimental protocols detailed in this guide provide a robust starting point for the systematic investigation of these potential properties. Further research is warranted to fully elucidate the pharmacological profile of this compound and to determine its viability as a lead compound in drug discovery programs.

References

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A Technical Guide to the Synthesis and Application of Methyl 4-hydroxy-1-naphthoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Naphthoate Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can bind to multiple, distinct biological targets, thereby serving as a fertile ground for drug development. The naphthoquinone and its related naphthol backbone represent one such class.[1][2] These bicyclic aromatic systems are ubiquitous in nature and form the core of numerous compounds with significant pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[3][4]

Methyl 4-hydroxy-1-naphthoate serves as a particularly versatile starting point. It possesses three key regions for chemical modification: the nucleophilic hydroxyl group, the electrophilic ester, and the aromatic naphthalene core. This inherent reactivity allows for the systematic development of diverse chemical libraries, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of derivatives stemming from this core, offering field-proven insights for researchers in drug development.

The Core Moiety: this compound

This compound (C12H10O3) is a stable, crystalline solid that serves as our primary building block.[5][6] Its synthesis is typically achieved through the esterification of 4-hydroxy-1-naphthoic acid, a process that can be accomplished under standard acidic conditions.[7] The strategic importance of this molecule lies in its structural relationship to 1,4-naphthoquinones, a class of compounds known for their redox activity, which is central to their biological effects.[8]

The hydroxyl group at the C4 position is a critical handle for derivatization, allowing for O-alkylation, O-acylation, and participation in cyclization reactions. The methyl ester at C1 provides a site for hydrolysis and subsequent amide coupling, while the aromatic rings are amenable to electrophilic substitution, although regioselectivity can be a challenge that requires careful consideration of directing group effects.

G cluster_core This compound cluster_sites Key Derivatization Sites Core A C4-Hydroxyl Group (Nucleophilic Attack, Cyclization) A:e->Core:w B Aromatic Rings (Electrophilic Substitution) B:s->Core:n C C1-Ester Group (Hydrolysis, Amidation) C:w->Core:e

Caption: Key reactive sites on the this compound scaffold.

Synthetic Strategies for High-Value Derivatives

The true potential of the this compound scaffold is unlocked through targeted chemical synthesis. Below, we detail robust strategies for creating key classes of derivatives with demonstrated biological activity.

Synthesis of Naphtho[1,2-b]furan Analogs

Naphthofurans are a class of heterocyclic compounds that have garnered significant attention for their anticancer and anti-inflammatory properties.[9][10] A common strategy involves the cyclization of a 1-naphthol derivative. By leveraging the hydroxyl group of our core scaffold, potent naphthofuran derivatives can be constructed. One effective method is the reaction with substituted cinnamonitriles or cinnamic acids, which proceeds via an initial Michael addition followed by intramolecular cyclization and dehydration/aromatization.

G start Start: 1-Naphthol Precursor (e.g., this compound) reagent Reagent Selection: α-cyanocinnamonitrile or Cinnamic Acid start->reagent base Base-Catalyzed Reaction (e.g., Piperidine, Et3N) Solvent: Refluxing Ethanol or DMF reagent->base michael Step 1: Michael Addition (Nucleophilic attack of hydroxyl onto activated alkene) base->michael cyclize Step 2: Intramolecular Cyclization (Thorpe-Ziegler type reaction) michael->cyclize dehydrate Step 3: Dehydration/Tautomerization (Formation of stable furan ring) cyclize->dehydrate product Product: Substituted Naphtho[1,2-b]furan Derivative dehydrate->product purify Purification (Recrystallization or Column Chromatography) product->purify

Caption: General workflow for the synthesis of Naphtho[1,2-b]furan derivatives.

Protocol 2.1.1: Synthesis of a Naphtho[1,2-b]furan-benzenesulfonamide Derivative

This protocol is adapted from methodologies that combine the naphthol and sulfonamide moieties, known to possess significant biological activity.[9][11]

  • Diazotization of Sulfonamide:

    • Rationale: To generate a reactive diazonium salt from a primary aromatic amine (e.g., sulfanilamide) which will then couple to the activated naphthol ring.

    • Procedure: Dissolve the chosen sulfonamide (1.0 eq) in a dilute HCl solution at 0-5°C. Add a solution of sodium nitrite (1.1 eq) dropwise while maintaining the low temperature. Stir for 30 minutes.

  • Azo Coupling:

    • Rationale: The electron-rich 1-naphthol ring undergoes electrophilic aromatic substitution with the diazonium salt, typically at the C2 position, ortho to the hydroxyl group.

    • Procedure: Dissolve this compound (1.0 eq) in an aqueous NaOH solution at 0-5°C. Add the previously prepared diazonium salt solution dropwise. A colored precipitate (the azo dye) should form immediately. Stir for 1-2 hours at low temperature. Filter, wash with cold water, and dry the intermediate product.

  • Reductive Cyclization:

    • Rationale: While the reference describes cyclization with cinnamic acid, an alternative approach for furan synthesis from an ortho-hydroxy-azo compound involves reductive cyclization. However, following the more direct literature path[9], we will perform a base-catalyzed condensation.

  • Base-Catalyzed Cyclization with Cinnamic Acid:

    • Rationale: This step builds the furan ring. The basic catalyst facilitates the reaction between the naphthol hydroxyl group and cinnamic acid to form the naphtho[1,2-b]furan structure.

    • Procedure: To a solution of the azo-coupled naphthol intermediate (1.0 eq) in dimethylformamide (DMF), add cinnamic acid (1.2 eq) and a catalytic amount of piperidine. Reflux the mixture for 8-12 hours, monitoring by TLC.

    • Self-Validation: The reaction progress can be monitored by the disappearance of the starting materials on a TLC plate. The final product will have a distinctly different Rf value and often a different color.

  • Work-up and Purification:

    • Rationale: To isolate the pure product from the reaction mixture.

    • Procedure: After cooling, pour the reaction mixture into ice-cold water. The crude product will precipitate. Filter the solid, wash thoroughly with water, and dry. Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

    • Expected Characterization: The final structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the hydroxyl proton and the appearance of new aromatic/vinylic protons corresponding to the furan ring are key indicators in the NMR spectrum.

Synthesis of Naphthoquinone Derivatives

The conversion of the 4-hydroxy-naphthoate core to a 1,4-naphthoquinone is a critical transformation, as the quinone motif is often essential for anticancer activity.[3][12] This is typically achieved through oxidation.

Protocol 2.2.1: Oxidation to a 1,4-Naphthoquinone

  • Reactant Setup:

    • Procedure: Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid.

    • Rationale: The solvent must be able to dissolve the starting material and be relatively inert to the oxidizing agent.

  • Oxidation:

    • Procedure: Add an oxidizing agent like ceric ammonium nitrate (CAN) or Fremy's salt (potassium nitrosodisulfonate) portion-wise to the solution at room temperature. Stir until the reaction is complete (monitor by TLC).

    • Rationale: These reagents are effective at oxidizing phenols and hydroquinones to the corresponding quinones without cleaving the ester group under controlled conditions. The reaction with CAN often proceeds via a visible-light-mediated pathway.[13]

  • Work-up and Purification:

    • Procedure: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify via recrystallization or column chromatography.

    • Self-Validation: A successful oxidation is typically accompanied by a distinct color change to yellow or orange. Confirmation is achieved via spectroscopy, noting the disappearance of the hydroxyl proton signal in ¹H NMR and the appearance of two carbonyl signals around 180-185 ppm in the ¹³C NMR spectrum.

Biological Applications and Mechanistic Insights

Derivatives of this compound exhibit a wide range of biological activities, primarily centered on anticancer and anti-inflammatory effects.

Anticancer Activity

The anticancer properties of naphthoquinone derivatives are well-documented.[1][2] Their primary mechanism involves acting as pro-oxidants within the highly metabolic environment of cancer cells.[8]

G cluster_cycle Redox Cycling NQ Naphthoquinone Derivative Enzyme Cellular Reductases (e.g., NQO1) NQ->Enzyme 2e− Reduction Hydroquinone Hydroquinone (Unstable Intermediate) Enzyme->Hydroquinone Hydroquinone->NQ Auto-oxidation O2 Molecular Oxygen (O2) Hydroquinone->O2 ROS Reactive Oxygen Species (ROS: O2•−, H2O2) O2->ROS Damage Oxidative Stress & Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Apoptosis Apoptosis (Programmed Cell Death) Damage->Apoptosis

Caption: Proposed mechanism of anticancer action via redox cycling.

The NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, which is often overexpressed in cancer cells, reduces the naphthoquinone to an unstable hydroquinone.[12] This hydroquinone rapidly auto-oxidizes back to the quinone, transferring electrons to molecular oxygen to generate superoxide radicals and other reactive oxygen species (ROS). This futile redox cycle leads to massive oxidative stress, overwhelming the cell's antioxidant defenses and triggering apoptosis.[8][12]

Table 1: Representative Anticancer Activity of Naphthofuran Derivatives

Compound ID Derivative Class Cancer Cell Line IC50 (µM) Citation
NFD Naphtho[1,2-b]furan-4,5-dione KB (Epidermoid Carcinoma) 3.05 [9]
NFD Naphtho[1,2-b]furan-4,5-dione HeLa (Cervical Carcinoma) 2.85 [9]
NFD Naphtho[1,2-b]furan-4,5-dione HepG2 (Hepatocellular Carcinoma) 3.00 [9]

| 2g | 5-chloro-dihydronaphtho[1,2-b]furan | HCT-116 (Colon Carcinoma) | Potent |[10] |

Anti-inflammatory Activity

Inflammation is a complex biological response often mediated by signaling pathways like NF-κB and MAPKs. A related compound, methyl-1-hydroxy-2-naphthoate (MHNA), has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[14] It achieves this by suppressing the activation of NF-κB, JNK, and p38 MAPK pathways, thereby reducing the production of pro-inflammatory mediators like nitric oxide (NO), IL-1β, and IL-6.[14] Derivatives of the 4-hydroxy-1-naphthoate isomer are being investigated for similar or enhanced activity, with N-phenylamide analogs of dihydronaphthofurans demonstrating potent inhibition of NF-κB transcriptional activity.[10]

Future Perspectives

The this compound scaffold remains a highly promising platform for the development of novel therapeutics. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying all three reactive zones of the core molecule to build comprehensive SAR models that can guide the design of more potent and selective agents.

  • Hybrid Molecule Design: Conjugating the naphthoate core with other pharmacologically active moieties (e.g., heterocycles, amino acids) to create hybrid drugs with multi-target capabilities.[12]

  • Target Deconvolution: For the most active compounds, identifying the specific cellular protein targets beyond general ROS production to understand the nuanced mechanisms of action.

  • Formulation and Delivery: Investigating novel drug delivery systems to improve the bioavailability and targeted delivery of these often-lipophilic compounds to tumor sites.

By integrating rational design, robust synthetic chemistry, and thorough biological evaluation, the derivatives of this compound can be advanced from promising laboratory curiosities to clinically relevant therapeutic candidates.

References

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  • An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction. (n.d.). PMC - NIH.
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  • ResearchGate. (2018). Synthesis, characterization and in vitro biological screening of 4-hydroxy naphthalen-1-yl, naphtho[1,2-b]furan, benzo[h]chromene and 5,6-dihydropyridazine derivatives containing sulfonamide moiety.
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A Technical Guide to the History and Synthesis of Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the historical discovery and synthesis of Methyl 4-hydroxy-1-naphthoate, a key intermediate in various chemical and pharmaceutical applications. It delves into the foundational synthetic methodologies, explores its biosynthetic origins, and discusses its biological significance, offering a valuable resource for professionals in drug development and organic synthesis.

Introduction

This compound is a derivative of naphthoic acid, a class of compounds characterized by a naphthalene scaffold. These structures are of significant interest in medicinal chemistry due to their presence in numerous bioactive natural products and their utility as versatile building blocks for the synthesis of complex molecules. The strategic placement of hydroxyl and carboxyl groups on the naphthalene ring system in this compound provides a unique chemical handle for further functionalization, making it a valuable precursor in the development of novel therapeutic agents and materials.

The Historical Synthesis: Elucidating the Naphthoate Series

The first comprehensive report on the synthesis of 4-hydroxy-1-naphthoic acid and its simple esters, including this compound, appears to be the work of G. W. K. Cavill and J. R. Tetaz, published in 1952 in the Journal of the Chemical Society.[1] Their work was part of a broader investigation into the hydroxynaphthoate series, aiming to develop reliable synthetic routes to these compounds.

Prior to this, the synthesis of various naphthoic acid derivatives had been explored through several classical methods. One of the most established techniques was the carboxylation of a Grignard reagent derived from a bromonaphthalene.[2][3][4] This versatile method allowed for the preparation of both 1- and 2-naphthoic acids. Another prominent method was the Kolbe-Schmitt reaction, which involves the reaction of a potassium naphtholate with carbon dioxide under pressure.[5][6] However, this reaction often requires harsh conditions and can lead to mixtures of isomers.

Foundational Synthetic Protocol: Grignard Reagent Carboxylation for the Naphthoic Acid Core

The Grignard reaction is a fundamental method for the formation of carbon-carbon bonds and has been historically employed for the synthesis of carboxylic acids from aryl halides. The general procedure for the synthesis of a naphthoic acid via this route is as follows:

Experimental Protocol:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of the corresponding bromonaphthalene (e.g., 1-bromonaphthalene) in anhydrous diethyl ether dropwise to initiate the reaction. A crystal of iodine can be added as an initiator.

    • Once the reaction starts, add the remaining bromonaphthalene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir and reflux the mixture to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly bubble dry carbon dioxide gas through the solution with vigorous stirring, or pour the Grignard solution over crushed dry ice.

    • A viscous precipitate of the magnesium carboxylate salt will form.

  • Work-up and Isolation:

    • After the addition of carbon dioxide is complete, acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to protonate the carboxylate.

    • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.

    • The crude naphthoic acid can be purified by recrystallization from a suitable solvent.

Diagram of the Grignard Synthesis of 1-Naphthoic Acid:

Grignard_Synthesis Bromonaphthalene 1-Bromonaphthalene Grignard 1-Naphthylmagnesium bromide Bromonaphthalene->Grignard Formation Mg Mg, Et2O NaphthoicAcid 1-Naphthoic Acid Grignard->NaphthoicAcid Carboxylation CO2 1. CO2 (dry ice) 2. H3O+ Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF OSB o-Succinylbenzoate Isochorismate->OSB MenD DHNA_CoA DHNA-CoA OSB->DHNA_CoA MenC, MenE, MenB DHNA 1,4-Dihydroxy-2-naphthoate DHNA_CoA->DHNA Hydrolysis

Caption: Simplified bacterial biosynthesis of 1,4-dihydroxy-2-naphthoate (DHNA).

Modern Synthetic Approaches

Contemporary methods for the synthesis of hydroxynaphthoic acid derivatives often focus on improving yields, regioselectivity, and reducing the use of hazardous reagents. Recent advancements include palladium-catalyzed carbonylation reactions and novel rearrangements of oxabenzonorbornadienes. [5][7] A 2023 study reported a Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes to produce 1-hydroxy-2-naphthoic acid esters, and in some cases, 4-hydroxy-1-naphthoic acid esters were obtained as major products depending on the substitution pattern. [7]This highlights the ongoing research into novel synthetic strategies for accessing these valuable compounds.

Biological Significance and Applications

Hydroxynaphthoic acids and their esters are important pharmacophores and have been investigated for a range of biological activities. For instance, the isomeric Methyl 1-hydroxy-2-naphthoate has been shown to exhibit anti-inflammatory properties. [2]Other naphthoquinone derivatives have demonstrated antimicrobial and antitumoral activities.

The bacterial metabolite 1,4-dihydroxy-2-naphthoic acid (DHNA) has been identified as an agonist for the aryl hydrocarbon receptor (AhR), suggesting a role in modulating immune responses in the gut. The structural similarity of this compound to these bioactive molecules suggests its potential as a scaffold for the development of new therapeutic agents.

Data Summary

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )
4-Hydroxy-1-naphthoic acid 7474-97-7C₁₁H₈O₃188.18
This compound 35615-97-5C₁₂H₁₀O₃202.21

Conclusion

The discovery and synthesis of this compound are rooted in the systematic exploration of the hydroxynaphthoate series in the mid-20th century. While the seminal work of Cavill and Tetaz laid the foundation, our understanding of how to synthesize and manipulate this class of molecules continues to evolve with modern synthetic methodologies. Its structural relationship to bioactive natural products and its utility as a chemical intermediate ensure that this compound will remain a compound of interest for researchers in drug discovery and materials science. This guide has provided a historical and technical overview to aid in the understanding and application of this important molecule.

References

  • BenchChem.
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  • Widhalm, J. R., & Rhodes, D. (2016). Biosynthesis and molecular actions of specialized 1, 4-naphthoquinone natural products produced by horticultural plants. Horticulture research, 3, 16046.
  • Organic Syntheses. α-NAPHTHOIC ACID.
  • van der Heijden, M. A., et al. (2023). Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. Organic letters, 25(41), 7594-7598.
  • Cavill, G. W. K., & Tetaz, J. R. (1952). 696. The hydroxynaphthoate series. Part I. A synthesis of 4-hydroxynaphthoic acid and its simple esters. Journal of the Chemical Society (Resumed), 3634.
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  • OAKTrust. Menaquinone Biosynthesis: Mechanistic Studies on 5,8-Dihydroxy-2-Naphthoate Synthase and Dehypoxanthine Futalosine Cyclase.
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  • PubMed. Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists.
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Methodological & Application

Application Note: Methyl 4-hydroxy-1-naphthoate as a Versatile Chemical Intermediate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-hydroxy-1-naphthoate is a pivotal chemical intermediate, primarily valued for its role as a stable precursor to the 1,4-naphthoquinone scaffold. This structural motif is central to a wide array of biologically active compounds, including synthetic vitamin K analogues and notable pharmaceuticals such as the antiprotozoal agent Atovaquone. This guide provides an in-depth exploration of the physicochemical properties, synthesis, and key chemical transformations of this compound. Detailed, field-tested protocols for its synthesis and subsequent conversion into valuable downstream products are presented, underscoring its significance for researchers in medicinal chemistry, drug development, and fine chemical synthesis.

Physicochemical Properties & Safety Data

Proper handling and experimental design begin with a thorough understanding of the reagent's characteristics. This compound is a stable, crystalline solid under standard conditions. Key data are summarized below.

PropertyValueReference(s)
CAS Number 13041-63-9[1]
Molecular Formula C₁₂H₁₀O₃[1]
Molecular Weight 202.21 g/mol [1]
Appearance Off-white to light yellow crystalline powder
Melting Point ~190-194 °C
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate; sparingly soluble in water.
InChIKey IVAXJJJTBDVHEA-UHFFFAOYSA-N[1]
Safety GHS Pictograms: Warning. Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Precautions: P261, P280, P302+P352, P305+P351+P338.[2]

Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before handling.

Core Synthetic Utility: The Naphthoquinone Precursor

The primary utility of this compound lies in its identity as a protected and easily functionalized precursor to 1,4-naphthoquinones. The 1,4-naphthoquinone ring system is a privileged scaffold in medicinal chemistry, forming the core of Vitamin K and numerous anticancer, antibacterial, and antiparasitic agents.[3][4] Direct synthesis or modification of 1,4-naphthoquinones can be complicated by their reactivity and potential for side reactions. This compound offers a strategic advantage:

  • Stability: The aromatic phenol form is significantly more stable and easier to handle than the corresponding quinone.

  • Controlled Oxidation: The 4-hydroxy group provides a reliable handle for late-stage oxidation to the quinone, allowing for modifications to other parts of the molecule to be performed first.

  • Functional Group Handle: The phenolic hydroxyl group can be readily alkylated or otherwise modified, providing a route to a diverse library of derivatives.

The logical flow from this intermediate to various classes of high-value compounds is illustrated below.

G A This compound B Oxidation (e.g., Fremy's Salt) A->B C O-Alkylation (e.g., DMS, Alkyl Halide) A->C D 1,4-Naphthoquinone Derivatives B->D E 4-Alkoxy-1-naphthoate Derivatives C->E F Antiparasitic Agents (e.g., Atovaquone) D->F G Vitamin K Analogues (Menadione) D->G H Novel Drug Scaffolds E->H

Figure 1: Synthetic utility of this compound.

Key Synthetic Transformations & Protocols

This section details the core experimental procedures for the synthesis and key transformations of this compound. The causality behind procedural steps is explained to ensure robust and reproducible outcomes.

Synthesis of this compound

The most direct and reliable method for synthesizing the title compound is the acid-catalyzed Fischer esterification of 4-hydroxy-1-naphthoic acid.

Causality and Experimental Rationale: The Fischer esterification is an equilibrium process.[5] To drive the reaction toward the product (the methyl ester), an excess of one reactant, typically the alcohol (in this case, methanol), is used. Methanol serves as both the reactant and the solvent, maximizing the concentration gradient. A strong acid catalyst, such as concentrated sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it susceptible to nucleophilic attack by the methanol.[5] The reaction is heated to reflux to increase the reaction rate. The workup procedure involves neutralizing the acid catalyst and removing unreacted starting material.

G cluster_0 Reaction Setup cluster_1 Workup & Purification A Combine 4-hydroxy-1-naphthoic acid and excess Methanol B Add catalytic H₂SO₄ (conc.) A->B C Heat to Reflux (2-4 hours) B->C D Cool and neutralize with NaHCO₃ (aq) C->D E Extract with Ethyl Acetate D->E F Dry organic layer (Na₂SO₄) and concentrate E->F G Recrystallize from Ethanol/Water F->G

Figure 2: Workflow for the synthesis of this compound.

Protocol 1: Synthesis via Fischer Esterification

  • Materials:

    • 4-hydroxy-1-naphthoic acid (1.0 eq)

    • Methanol (anhydrous, ~20 mL per gram of acid)

    • Sulfuric acid (concentrated, ~0.05 eq)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-1-naphthoic acid and methanol.

    • Stir the suspension until the acid is mostly dissolved.

    • Carefully and slowly, add the concentrated sulfuric acid to the stirring mixture.

    • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of methanol by approximately half using a rotary evaporator.

    • Transfer the remaining mixture to a separatory funnel containing deionized water.

    • Carefully add saturated sodium bicarbonate solution portion-wise to neutralize the acid until effervescence ceases (check pH with litmus paper).

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Characterization:

    • The crude solid can be purified by recrystallization from an ethanol/water mixture to afford off-white crystals.

    • Expected Yield: 85-95%.

    • Characterization: Confirm product identity via ¹H NMR, ¹³C NMR, and melting point analysis.

Oxidation to a 1,4-Naphthoquinone Derivative

A key application is the oxidation of the 4-hydroxy group to a carbonyl, forming the 1,4-naphthoquinone structure. Fremy's salt (potassium nitrosodisulfonate) is a classic and highly effective reagent for this transformation, as it selectively oxidizes phenols to quinones under mild conditions.[3][6]

Causality and Experimental Rationale: Fremy's salt is a stable inorganic radical.[7] The reaction mechanism involves the abstraction of a hydrogen atom from the phenolic hydroxyl group by the Fremy's salt radical, generating a phenoxy radical.[8] This radical intermediate is then attacked by a second molecule of Fremy's salt, ultimately leading to the formation of the quinone after a series of steps. The reaction is typically performed in a buffered aqueous solution (e.g., with sodium phosphate) to maintain an optimal pH for the oxidation.

Protocol 2: Oxidation using Fremy's Salt

  • Materials:

    • This compound (1.0 eq)

    • Fremy's Salt (Potassium nitrosodisulfonate, 2.2 eq)

    • Sodium phosphate monobasic (NaH₂PO₄)

    • Acetone or Methanol

    • Deionized water

    • Dichloromethane

  • Procedure:

    • Prepare a buffer solution by dissolving sodium phosphate in deionized water (e.g., 0.1 M).

    • In a flask, dissolve this compound in a minimum amount of acetone or methanol.

    • Add the phosphate buffer solution to the flask.

    • In a separate flask, prepare a solution of Fremy's salt in the phosphate buffer. Note: This solution is intensely colored and should be prepared fresh.

    • Add the Fremy's salt solution dropwise to the vigorously stirring solution of the naphthoate over 30 minutes at room temperature. A color change should be observed as the reaction proceeds.

    • Stir the reaction mixture for an additional 1-2 hours after the addition is complete. Monitor by TLC until the starting material is consumed.

    • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3x volumes).

    • Combine the organic layers, wash with water, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • The resulting crude product, Methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate, can be purified by column chromatography on silica gel.

    • Expected Yield: 60-75%.

    • Characterization: The product will be a yellow solid. Confirm identity via NMR and Mass Spectrometry.

O-Alkylation of the Phenolic Hydroxyl

The phenolic hydroxyl group can be readily alkylated to produce 4-alkoxy derivatives, which are themselves valuable intermediates for novel therapeutics. A standard method for methylation is the use of dimethyl sulfate (DMS) with a base like potassium carbonate.[9]

Causality and Experimental Rationale: This reaction is a Williamson ether synthesis. The base (K₂CO₃) is crucial as it deprotonates the weakly acidic phenolic hydroxyl group to form a much more nucleophilic phenoxide anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of the dimethyl sulfate in an Sₙ2 reaction to form the ether linkage.[9] Anhydrous acetone is a common solvent as it is polar enough to dissolve the reactants but aprotic, which favors the Sₙ2 mechanism.

Protocol 3: Synthesis of Methyl 4-methoxy-1-naphthoate

  • Materials:

    • This compound (1.0 eq)

    • Dimethyl sulfate (DMS, 1.2 eq) - Caution: Highly Toxic and Carcinogenic

    • Potassium carbonate (K₂CO₃, anhydrous, 2.0 eq)

    • Acetone (anhydrous)

  • Procedure:

    • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, anhydrous potassium carbonate, and anhydrous acetone.

    • Stir the suspension vigorously.

    • Carefully add dimethyl sulfate dropwise via syringe.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

    • After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification & Characterization:

    • The product can be purified by column chromatography or recrystallization.

    • Expected Yield: >90%.

    • Characterization: Confirm product identity via NMR, noting the appearance of a methoxy singlet (~3.9 ppm) and the disappearance of the phenolic -OH peak.

Application Case Study: Atovaquone Synthesis

The strategic importance of the naphthoquinone scaffold is exemplified by the synthesis of Atovaquone, an antimalarial and antipneumocystic drug.[10] While the industrial synthesis is complex, the core transformation involves the alkylation of a 2-hydroxy-1,4-naphthoquinone derivative. The necessary naphthoquinone scaffold can be derived from intermediates like this compound, highlighting its role in accessing complex drug molecules.

G A This compound B Oxidation A->B C 1,4-Naphthoquinone Intermediate B->C D Further Transformations (e.g., Halogenation, Hydrolysis) C->D E 2-Substituted-3-hydroxy- 1,4-naphthoquinone D->E F Side-chain Coupling (Radical or Reductive Alkylation) E->F G Atovaquone (Antiparasitic Drug) F->G

Figure 3: Conceptual pathway to Atovaquone-type drugs.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its stability, coupled with the predictable reactivity of its hydroxyl and ester functional groups, provides a robust platform for the synthesis of complex molecules. The protocols detailed herein for its synthesis, oxidation, and alkylation offer reliable and reproducible methods for accessing high-value 1,4-naphthoquinone and 4-alkoxy-naphthoate derivatives, which are critical building blocks in the development of pharmaceuticals and other advanced materials.

References

  • Fischer, E.; Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • Teuber, H. J.; Jellinek, G. (1951). Reaktionen mit Nitrosodisulfonat, I. Mitteil.: Ein schonendes Verfahren zur Darstellung von o-Chinonen. Naturwissenschaften, 38(11), 259–259.
  • Sartori, M. J. (1961). The Chemistry of Naphthoquinones. Chemical Reviews, 61(4), 361–404.
  • OperaChem. Fischer Esterification-Typical Procedures.
  • Zimmer, H., et al. (1971). Oxidations with potassium nitrosodisulfonate (Fremy's radical). The Teuber reaction. Chemical Reviews, 71(3), 229-246.
  • Wikipedia. Frémy's salt.
  • DrugFuture. Fremy's Salt.
  • ResearchGate. In alkaline media, Fremy's salt oxidizes alkanols by a hydrogen atom transfer mechanism.
  • Sciencemadness.org. OXIDATIONS WITH POTASSIUM NITROSODISULFONATE (FREMY'S RADICAL). THE TEUBER REACTION.
  • Organic Chemistry Portal. Fischer Esterification.
  • Organic Syntheses. α-NAPHTHOIC ACID.
  • PubChemLite. This compound (C12H10O3).
  • Google Patents. US7847127B2 - Process for preparation of atovaquone and novel intermediates thereof.
  • Google Patents. US5763641A - Process for the preparation of aromatic methoxycarboxylic acid methyl esters.
  • Google Patents. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • ARKAT USA, Inc. A comparison of several modern alkylating agents.
  • ARKAT USA, Inc. Alkylation of in situ generated fluorinated alkoxides: novel synthesis of partially fluorinated ethers.

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Application Notes & Protocols: Strategic Synthesis of Naphthoquinone-Based Pharmaceuticals from Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates a strategic synthetic pathway for the production of pharmaceutically active naphthoquinones, utilizing Methyl 4-hydroxy-1-naphthoate as a versatile and economically viable starting material. We present a comprehensive approach, beginning with the transformation of this compound into the pivotal intermediate, 2-hydroxy-1,4-naphthoquinone (Lawsone). Subsequently, a detailed, field-proven protocol for the synthesis of the antimalarial and antitumor agent, Lapachol, from Lawsone is provided. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth experimental procedures, mechanistic insights, and process visualization to facilitate the exploration of novel synthetic routes and the optimization of existing ones.

Introduction: The Pharmaceutical Significance of the Naphthoquinone Scaffold

The 1,4-naphthoquinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Notable examples include the anti-malarial drug Atovaquone and the anticancer agent Lapachol.[3][4] The reactivity of the naphthoquinone ring, particularly its susceptibility to nucleophilic addition and its role in redox cycling, underpins its therapeutic efficacy.

This compound, a readily accessible derivative of naphthalene, presents an attractive starting point for the synthesis of these valuable pharmaceutical agents. Its chemical handles—a hydroxyl group and a methyl ester on the naphthalene core—offer multiple avenues for synthetic elaboration. This guide details a proposed two-stage conversion of this compound into 2-hydroxy-1,4-naphthoquinone (Lawsone), a critical precursor for a multitude of bioactive molecules.[2][5] We then illustrate the practical application of this intermediate in a well-established synthesis of Lapachol.

Synthetic Strategy: From this compound to Lapachol

Our overarching synthetic strategy is depicted in the workflow below. It commences with the hydrolysis of the starting material, followed by a proposed oxidative decarboxylation to yield the key intermediate, Lawsone. The synthesis culminates in the alkylation of Lawsone to afford the target pharmaceutical, Lapachol.

G cluster_0 Stage 1: Synthesis of Lawsone (Proposed) cluster_1 Stage 2: Synthesis of Lapachol A This compound B 4-Hydroxy-1-naphthoic acid A->B  Alkaline Hydrolysis C 2-Hydroxy-1,4-naphthoquinone (Lawsone) B->C  Proposed Oxidative  Decarboxylation D 2-Hydroxy-1,4-naphthoquinone (Lawsone) E Lapachol D->E  Alkylation with  1-bromo-3-methyl-2-butene

Caption: Overall synthetic workflow from this compound to Lapachol.

Experimental Protocols

Stage 1: Synthesis of 2-Hydroxy-1,4-naphthoquinone (Lawsone) from this compound (Proposed Route)

This two-step synthesis transforms the starting material into the crucial Lawsone intermediate. While the initial hydrolysis is a standard procedure, the subsequent oxidative decarboxylation is a proposed method based on established oxidation reactions of phenols.

Step 1: Alkaline Hydrolysis of this compound

  • Principle: The methyl ester is saponified under basic conditions to yield the corresponding carboxylate salt, which is subsequently protonated to give the carboxylic acid.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in methanol.

    • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq., e.g., 2M solution).

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify with cold hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2-3.

    • Collect the precipitated 4-hydroxy-1-naphthoic acid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Proposed Oxidative Decarboxylation to 2-Hydroxy-1,4-naphthoquinone (Lawsone)

  • Causality of Experimental Choice: This proposed step is based on the principles of the Elbs persulfate oxidation , which hydroxylates phenols at the para-position.[1][6] In the case of 4-hydroxy-1-naphthoic acid, the para-position to the hydroxyl group is occupied by the carboxylic acid. It is hypothesized that under oxidative conditions, the carboxyl group will be displaced and eliminated, leading to the formation of the quinone structure. Fremy's salt is another potent oxidizing agent for converting phenols to quinones and could also be explored for this transformation.[7][8]

  • Proposed Protocol (based on Elbs Persulfate Oxidation):

    • In a beaker, dissolve 4-hydroxy-1-naphthoic acid (1.0 eq.) in an aqueous solution of sodium hydroxide (2.0 eq.).

    • Cool the solution in an ice bath to 0-5 °C.

    • In a separate beaker, prepare a solution of potassium persulfate (K₂S₂O₈, 1.1 eq.) in water.

    • Slowly add the potassium persulfate solution to the stirred solution of the sodium salt of 4-hydroxy-1-naphthoic acid over 1-2 hours, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

    • Acidify the reaction mixture with concentrated sulfuric acid and heat to hydrolyze the intermediate sulfate ester.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-hydroxy-1,4-naphthoquinone (Lawsone).

Stage 2: Synthesis of Lapachol from 2-Hydroxy-1,4-naphthoquinone (Lawsone)
  • Principle: This synthesis involves the C-alkylation of Lawsone with an appropriate prenyl halide. The reaction proceeds via the formation of the Lawsone anion, which then acts as a nucleophile.[9]

  • Protocol:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of Lawsone (1.0 eq.) in anhydrous dimethyl sulfoxide (DMSO).

    • Cool the solution in an ice bath and add lithium hydride (LiH, 1.0 eq.) portion-wise.

    • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases and a clear solution of the lithium salt of Lawsone is formed.

    • Add 1-bromo-3-methyl-2-butene (prenyl bromide, 1.1 eq.) dropwise to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC.

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude Lapachol by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to obtain a yellow solid.

Data Summary

The following table summarizes the key reactants, products, and expected outcomes for the synthesis of Lapachol from this compound.

StepReactantProductMolecular Weight ( g/mol )Theoretical Yield (%)Physical Appearance
1a This compound4-Hydroxy-1-naphthoic acid188.18>90White to off-white solid
1b 4-Hydroxy-1-naphthoic acid2-Hydroxy-1,4-naphthoquinone (Lawsone)174.1660-70 (Proposed)Yellow crystalline solid
2 2-Hydroxy-1,4-naphthoquinoneLapachol242.2740-50Yellow solid

Process Visualization

The logical flow of the key transformations is illustrated in the following diagram.

G start This compound hydrolysis Step 1a: Hydrolysis Reagents: NaOH, H₂O, MeOH Product: 4-Hydroxy-1-naphthoic acid start->hydrolysis:f0 oxidation Step 1b: Oxidative Decarboxylation (Proposed) Reagents: K₂S₂O₈, NaOH, H₂O Product: 2-Hydroxy-1,4-naphthoquinone hydrolysis:f0->oxidation:f0 alkylation Step 2: Alkylation Reagents: LiH, 1-bromo-3-methyl-2-butene, DMSO Product: Lapachol oxidation:f0->alkylation:f0 end Lapachol alkylation:f0->end

Caption: Step-wise protocol for the synthesis of Lapachol.

Conclusion

This application guide provides a comprehensive framework for the synthesis of the pharmaceutically important compound Lapachol, starting from the readily available this compound. The proposed conversion of the starting material to the key intermediate, Lawsone, via a novel oxidative decarboxylation pathway, opens new avenues for the utilization of this starting material in medicinal chemistry. The detailed protocols and mechanistic rationale are intended to empower researchers to explore and optimize the synthesis of naphthoquinone-based therapeutics.

References

  • de Fátima, A., Modolo, L. V., & de Resende, J. M. (2007). Lapachol: an overview. ARKIVOC, 2007(ii), 145-171.
  • Fieser, L. F., & Fieser, M. (1948). Naphthoquinone Antimalarials. I. General Survey. Journal of the American Chemical Society, 70(9), 3165–3174.
  • Kumagai, Y., Shinkai, Y., Miura, T., & Cho, A. K. (2012). The chemical biology of naphthoquinones and its environmental implications. Annual review of pharmacology and toxicology, 52, 221-247.
  • López, L. I., Nery Flores, S. D., Silva Belmares, S. Y., & Sáenz Galindo, A. (2014). Naphthoquinones: biological properties and synthesis of lawsone and derivatives-a structured review. Vitae, 21(3), 248-258.
  • Pudleiner, P., & Kalesse, M. (2021). A Progressive Review on the Synthesis of Atovaquone (an Anti-malarial drug), Empowered by the Critical Examination of Prior Art.
  • Neves, A. P., Barbosa, C. C., de Souza, M. C. B. V., & da Silva, F. D. C. (2009). Synthesis of novel Mannich bases from lawsone and evaluation of their activity against Staphylococcus aureus. Química Nova, 32(6), 1444-1448.
  • Sethna, S. M. (1951).
  • Singh, R., & Geetanjali. (2018). Lawsone, a safe and promising starting material for the synthesis of biologically active compounds: a review. Chemistry Central Journal, 12(1), 1-17.
  • Teuber, H. J., & Glosauer, O. (1965). Reaktionen mit Nitrosodisulfonat, LII. Chinon-Synthesen mit dem Kaliumnitrosodisulfonat (Fremys Salz). Chemische Berichte, 98(9), 2939-2959.
  • Zimmer, H., Lankin, D. C., & Horgan, S. W. (1971). Oxidations with potassium nitrosodisulfonate (Fremy's radical). The Teuber reaction. Chemical Reviews, 71(2), 229-246.
  • Elbs, K. (1893). Ueber Nitrohydrochinon. Journal für Praktische Chemie, 48(1), 179-185.
  • Behrman, E. J. (1988).

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Application Notes and Protocols for Methyl 4-hydroxy-1-naphthoate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Investigating a Novel Bioactive Compound

Disclaimer: Direct, established agrochemical applications of Methyl 4-hydroxy-1-naphthoate are not extensively documented in publicly available literature. This guide is intended for research and development purposes and provides a scientifically-grounded framework for investigating its potential applications based on the known bioactivities of structurally related compounds.

Introduction: Unveiling the Agrochemical Potential of this compound

This compound is a naphthoic acid ester with a chemical structure that suggests potential bioactivity relevant to agriculture. While its specific roles are yet to be fully elucidated, its core naphthoquinone-like framework is shared by a class of compounds known for their diverse biological effects, including antimicrobial and plant growth-regulating properties.[1][2][3] This document provides a series of application notes and detailed experimental protocols to guide researchers in exploring the potential of this compound as a novel agrochemical agent. The methodologies outlined herein are designed to be robust, reproducible, and adaptable to a variety of research settings.

Scientific Rationale: Drawing Parallels from Structurally Related Compounds

The investigation into the agrochemical potential of this compound is predicated on the well-documented activities of the broader naphthoquinone and naphthoic acid chemical classes.

Antifungal Properties of Naphthoquinones: Naphthoquinones are secondary metabolites found in various plants and are known to possess strong antimicrobial properties.[2][3][4] Their mechanism of action is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage fungal cell components.[4][5] Several studies have demonstrated the potent in vitro antifungal activity of various naphthoquinone derivatives against a range of plant pathogenic fungi.[6][7][8][9][10] For instance, derivatives of 1,4-naphthoquinone have shown significant efficacy against various Candida and Aspergillus species.[6][7][8][9] Furthermore, the synthesis of novel 4-aryl-1H-naphtho[2,3-d]imidazole derivatives has yielded compounds with remarkable antifungal potency against common phytopathogenic fungi, suggesting the naphthoquinone scaffold is a promising starting point for new fungicide development.[11][12]

Plant Growth Regulation: Quinones, including naphthoquinones, have been observed to influence plant growth and development.[1] Studies have shown that naphthaquinone can increase callus growth, promote root initiation in cuttings, and enhance the overall growth of tomato plants at specific concentrations.[1] This suggests that this compound could potentially modulate plant physiological processes, acting as a plant growth regulator. The hormonal effects of such compounds can be concentration-dependent, with stimulatory effects at low doses and inhibitory effects at higher concentrations.

Based on this evidence, two primary avenues of investigation for this compound are proposed: its potential as a novel fungicide and its role as a plant growth regulator. The following protocols are designed to systematically evaluate these hypotheses.

Section 1: Evaluation of Antifungal Activity

This section provides a protocol for assessing the in vitro antifungal efficacy of this compound against common phytopathogenic fungi.

Protocol 1: In Vitro Antifungal Susceptibility Testing via Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against selected fungal pathogens.

Materials:

  • This compound (purity ≥98%)[13]

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Fungal cultures (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani)

  • Sterile 96-well microplates

  • Spectrophotometer (for measuring optical density)

  • Incubator

Workflow Diagram:

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis stock_sol Prepare Stock Solution (this compound in DMSO) serial_dil Perform Serial Dilutions in 96-well Plate stock_sol->serial_dil fungal_susp Prepare Fungal Spore Suspension inoculate Inoculate Wells with Spore Suspension fungal_susp->inoculate media_prep Prepare Liquid Culture Medium media_prep->serial_dil serial_dil->inoculate incubate Incubate at 25-28°C for 48-72 hours inoculate->incubate controls Set up Positive & Negative Controls controls->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic plate_mfc Plate onto Agar from Clear Wells read_mic->plate_mfc read_mfc Determine MFC (Lowest concentration with no colony formation) plate_mfc->read_mfc

Caption: Workflow for determining the antifungal activity of this compound.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure complete dissolution.

  • Fungal Spore Suspension: Grow the fungal strains on Potato Dextrose Agar (PDA) plates for 7-10 days. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Serial Dilution: In a sterile 96-well plate, add 100 µL of PDB to each well. Add 100 µL of the stock solution to the first well of a row and perform a 2-fold serial dilution across the row.

  • Inoculation: Add 10 µL of the prepared spore suspension to each well.

  • Controls:

    • Positive Control: Wells containing PDB and the fungal inoculum (no test compound).

    • Negative Control: Wells containing PDB only.

    • Solvent Control: Wells containing PDB, fungal inoculum, and the highest concentration of DMSO used in the assay.

  • Incubation: Cover the plate and incubate at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible fungal growth is observed.

  • MFC Determination: From the wells showing no visible growth, take a 10 µL aliquot and plate it onto a fresh PDA plate. Incubate for a further 48-72 hours. The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.

Data Presentation:

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)
Fusarium oxysporumDataData
Botrytis cinereaDataData
Alternaria solaniDataData

Section 2: Evaluation of Plant Growth Regulating Effects

This section outlines a protocol to assess the impact of this compound on seed germination and early seedling growth.

Protocol 2: Seed Germination and Seedling Vigor Assay

Objective: To evaluate the phytotoxicity and potential growth-promoting effects of this compound on a model plant species (e.g., lettuce, Lactuca sativa).

Materials:

  • This compound

  • Acetone (as a solvent)

  • Distilled water

  • Lettuce seeds (Lactuca sativa)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Growth chamber with controlled light and temperature

Workflow Diagram:

Plant_Growth_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Measurement test_sol Prepare Test Solutions (Different concentrations in water with acetone) apply_sol Apply Test Solutions to Filter Paper test_sol->apply_sol petri_prep Prepare Petri Dishes with Filter Paper petri_prep->apply_sol seed_select Select Uniform Seeds place_seeds Place Seeds in Petri Dishes seed_select->place_seeds apply_sol->place_seeds incubate Incubate in Growth Chamber (e.g., 7 days, 25°C, 16h/8h light/dark) place_seeds->incubate controls Set up Control (Water + Acetone) controls->incubate measure_germ Measure Germination Rate (%) incubate->measure_germ measure_growth Measure Root and Shoot Length (mm) incubate->measure_growth calc_vigor Calculate Vigor Index measure_germ->calc_vigor measure_growth->calc_vigor

Caption: Workflow for assessing the plant growth regulating effects of this compound.

Step-by-Step Methodology:

  • Test Solution Preparation: Prepare a series of test concentrations (e.g., 1, 10, 50, 100, 200 µg/mL) of this compound. A small amount of acetone can be used to aid dissolution before diluting with distilled water. The final acetone concentration should be less than 0.5%.

  • Petri Dish Setup: Place two layers of filter paper in each petri dish and sterilize.

  • Application: Add 5 mL of each test solution to the respective petri dishes, ensuring the filter paper is saturated.

  • Seed Placement: Place 20-25 uniform lettuce seeds in each petri dish.

  • Control: Prepare a control group with distilled water containing the same concentration of acetone used in the test solutions.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber at 25°C with a 16-hour light/8-hour dark cycle for 7 days.

  • Data Collection: After the incubation period, measure the following parameters:

    • Germination Rate (%): (Number of germinated seeds / Total number of seeds) x 100

    • Root Length (mm)

    • Shoot Length (mm)

  • Vigor Index Calculation: Vigor Index = (Mean root length + Mean shoot length) x Germination Rate (%)

Data Presentation:

Concentration (µg/mL)Germination Rate (%)Mean Root Length (mm)Mean Shoot Length (mm)Vigor Index
0 (Control)DataDataDataData
1DataDataDataData
10DataDataDataData
50DataDataDataData
100DataDataDataData
200DataDataDataData

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  • Study on the Design, Synthesis, Bioactivity and Translocation of the Conjugates of Phenazine-1-carboxylic Acid and N-Phenyl Alanine Ester. (2024). Molecules, 29(8), 1888. doi:10.3390/molecules29081888
  • JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents. (n.d.).
  • The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraqui. (2023). bioRxiv. doi:10.1101/2023.09.16.558085

Sources

Application Note & Protocol: Synthesis of Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 4-hydroxy-1-naphthoate, a key intermediate in organic synthesis and pharmaceutical research. The primary method detailed is the Fischer esterification of 4-hydroxy-1-naphthoic acid, a robust and scalable approach. This guide offers a step-by-step protocol, an exploration of the underlying chemical principles, and best practices for purification and characterization, ensuring scientific rigor and reproducibility for researchers in the field.

Introduction: Significance and Synthetic Strategy

This compound is a valuable scaffold in medicinal chemistry and materials science. The naphthoate core is a privileged structure found in numerous biologically active compounds. The hydroxyl and methyl ester functionalities provide versatile handles for further chemical modification, making it a crucial building block for constructing more complex molecular architectures.

The most direct and classical approach to synthesizing this ester is through the acid-catalyzed esterification of the corresponding carboxylic acid, 4-hydroxy-1-naphthoic acid, with methanol. This method, a variation of the Fischer esterification, is selected for its reliability, use of readily available reagents, and straightforward workup procedures.[1]

Key Reaction: 4-Hydroxy-1-naphthoic acid + Methanol --(H+)--> this compound + Water

The reaction is an equilibrium process. To drive it towards the product, an excess of the alcohol (methanol) is typically used, and a strong acid catalyst is employed to increase the reaction rate.

Reaction Mechanism and Experimental Rationale

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid.

Mechanism Steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of 4-hydroxy-1-naphthoic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another methanol molecule) to regenerate the acid catalyst and yield the final product, this compound.

Using a large excess of methanol not only serves as the reacting solvent but also shifts the equilibrium to the right, maximizing the yield according to Le Châtelier's principle. Concentrated sulfuric acid is an excellent catalyst due to its strong acidity and dehydrating properties.

Experimental Protocol

This protocol details the synthesis of this compound from 4-hydroxy-1-naphthoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Hydroxy-1-naphthoic acid≥98%Major Chemical SuppliersStarting material.[2][3]
Methanol (MeOH)AnhydrousMajor Chemical SuppliersUsed as solvent and reagent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Major Chemical SuppliersCatalyst. Handle with extreme care.
Sodium Bicarbonate (NaHCO₃)Reagent GradeMajor Chemical SuppliersFor neutralization.
Ethyl Acetate (EtOAc)ACS GradeMajor Chemical SuppliersExtraction solvent.
HexanesACS GradeMajor Chemical SuppliersFor recrystallization/chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeMajor Chemical SuppliersDrying agent.
Deionized WaterN/AIn-houseFor workup.
Equipment
  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • pH paper

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-1-naphthoic acid (e.g., 5.0 g, 26.6 mmol).

  • Reagent Addition: Add anhydrous methanol (50 mL) to the flask. Stir the suspension until the acid is partially dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) dropwise to the stirring mixture. Caution: This addition is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) using a heating mantle or oil bath. Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Workup - Neutralization: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel. Carefully add a saturated aqueous solution of sodium bicarbonate (50 mL) in small portions to neutralize the remaining acid. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently. Continue adding NaHCO₃ solution until the aqueous layer is neutral or slightly basic (pH ~7-8).

  • Workup - Extraction: Separate the organic layer. Wash the organic layer with brine (2 x 30 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield a pure solid.[4]

Visualization of the Workflow

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Start 1. Add 4-Hydroxy-1-naphthoic Acid & Methanol to Flask Add_Catalyst 2. Add conc. H₂SO₄ (Catalyst) Start->Add_Catalyst Reflux 3. Heat to Reflux (4-6 hours) Add_Catalyst->Reflux Cool 4. Cool to RT Reflux->Cool Evap_MeOH 5. Evaporate Methanol Cool->Evap_MeOH Dissolve 6. Dissolve in EtOAc Evap_MeOH->Dissolve Neutralize 7. Neutralize with NaHCO₃ (aq) Dissolve->Neutralize Extract 8. Separate & Wash Organic Layer Neutralize->Extract Dry 9. Dry with MgSO₄ Extract->Dry Evap_Solvent 10. Evaporate EtOAc Dry->Evap_Solvent Purify 11. Purify (Recrystallization or Chromatography) Evap_Solvent->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Workflow for the synthesis of this compound.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Result
¹H NMR Peaks corresponding to the aromatic protons of the naphthalene ring, a singlet for the hydroxyl proton, and a singlet for the methyl ester protons.
¹³C NMR Signals for the ester carbonyl carbon, the aromatic carbons, and the methyl carbon.
Mass Spec. A molecular ion peak corresponding to the mass of the product (C₁₂H₁₀O₃, MW: 202.21 g/mol ).[5][6]
FT-IR Characteristic absorptions for the O-H stretch (broad), C=O stretch (ester), and aromatic C-H stretches.
Melting Point Comparison with literature values.

Safety and Handling

  • Sulfuric Acid: Highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle only in a well-ventilated fume hood.

  • Organic Solvents: Methanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

  • General Precautions: Perform all operations in a fume hood. Review the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying mechanism and adhering to the procedural details, researchers can consistently produce this valuable intermediate for further applications in drug discovery and materials science.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • PubChem. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.

Sources

Application Notes and Protocols: Synthesis of Methyl 4-hydroxy-1-naphthoate via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 4-hydroxy-1-naphthoate, a valuable intermediate in organic synthesis. The protocol details the Fischer-Speier esterification of 4-hydroxy-1-naphthoic acid using methanol as both a reagent and solvent, with concentrated sulfuric acid as a catalyst. This application note is intended for researchers, chemists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, safety protocols, and characterization data. The methodology is designed to be robust and reproducible, ensuring a high-purity final product.

Introduction and Scientific Principle

This compound is a naphthalenecarboxylic acid ester derivative. Such compounds are foundational building blocks in the synthesis of more complex molecules, including pharmaceuticals and materials. The synthesis described herein employs the Fischer-Speier esterification, a classic and reliable acid-catalyzed condensation reaction.[1]

The reaction proceeds by converting a carboxylic acid (4-hydroxy-1-naphthoic acid) and an alcohol (methanol) into an ester (this compound) and water. The equilibrium nature of this reaction necessitates specific conditions to favor product formation.[2][3] Key strategies include using one of the reactants, typically the alcohol, in a large excess and employing a strong acid catalyst to accelerate the reaction rate.[1][2]

Reaction Mechanism

The Fischer esterification mechanism involves several reversible steps:[1][3]

  • Protonation of the Carbonyl: The concentrated sulfuric acid catalyst protonates the carbonyl oxygen of the 4-hydroxy-1-naphthoic acid. This significantly increases the electrophilicity of the carbonyl carbon.[2]

  • Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.

The overall transformation is depicted below:

Caption: Overall reaction scheme for the synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )
4-Hydroxy-1-naphthoic acid7474-97-7C₁₁H₈O₃188.18
Methanol (Anhydrous)67-56-1CH₄O32.04
Sulfuric Acid (Conc., 98%)7664-93-9H₂SO₄98.08
Sodium Bicarbonate144-55-8NaHCO₃84.01
Ethyl Acetate141-78-6C₄H₈O₂88.11
Sodium Chloride7647-14-5NaCl58.44
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Buchner funnel and filter flask

  • pH paper

  • Standard laboratory glassware

Health and Safety Precautions

This procedure involves hazardous materials. All steps must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.

ChemicalKey HazardsRecommended Precautions
Methanol Highly flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin. Causes damage to organs (optic nerve, central nervous system).[4][5][6][7]Keep away from ignition sources. Use in a well-ventilated fume hood. Avoid contact with skin and eyes. Use non-sparking tools.[6]
Concentrated Sulfuric Acid Causes severe skin burns and eye damage. Reacts violently with water.[6][8]Wear acid-resistant gloves, face shield, and lab coat. Add acid slowly to other solutions to dissipate heat. Have an acid spill kit readily available.
Ethyl Acetate Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.Keep away from heat and open flames. Ground/bond container and receiving equipment to prevent static discharge.[4] Use in a well-ventilated fume hood.

Detailed Experimental Protocol

This protocol is based on established Fischer esterification procedures.[9][10]

G A 1. Reaction Setup Dissolve 4-hydroxy-1-naphthoic acid in excess anhydrous methanol in a round-bottom flask. B 2. Catalyst Addition Cool the mixture in an ice bath. Slowly add concentrated H₂SO₄. A->B C 3. Reflux Heat the reaction mixture to a gentle reflux for 3-4 hours. B->C D 4. Quenching & Neutralization Cool to RT. Pour into ice-water. Neutralize with saturated NaHCO₃ solution. C->D E 5. Extraction Transfer to a separatory funnel. Extract the product with ethyl acetate (3x). D->E F 6. Washing & Drying Wash combined organic layers with brine. Dry over anhydrous MgSO₄. E->F G 7. Solvent Removal Filter off the drying agent. Concentrate the filtrate in vacuo using a rotary evaporator. F->G H 8. Purification & Isolation Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to obtain the pure product. G->H

Sources

Application Notes and Protocols for the Analytical Characterization of Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides detailed application notes and protocols for the analytical characterization of Methyl 4-hydroxy-1-naphthoate. This document is intended for researchers, scientists, and professionals in drug development who require robust and reliable analytical methodologies for the identification, quantification, and quality control of this compound. The protocols outlined herein are grounded in established analytical principles and have been designed to be self-validating, ensuring a high degree of accuracy and reproducibility.

Introduction to this compound and its Analytical Importance

This compound is a naphthalene derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, consisting of a naphthyl ring system with hydroxyl and methyl ester functional groups, imparts specific physicochemical properties that necessitate tailored analytical approaches for its characterization. Accurate and precise analytical methods are paramount for ensuring the purity of synthetic batches, for studying its metabolic fate in biological systems, and for quality control in any potential pharmaceutical formulations. This guide will detail the application of modern analytical techniques for the comprehensive analysis of this molecule.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are central to the analysis of this compound, offering high-resolution separation from impurities and enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the premier method for the routine analysis of this compound due to its versatility and compatibility with UV-Vis detection. The hydroxyl and ester moieties, along with the aromatic system, provide strong chromophores for sensitive detection.

The selection of a C18 stationary phase is based on the nonpolar nature of the naphthalene ring, which will interact favorably with the alkyl chains of the column, providing good retention. The mobile phase, a mixture of an organic solvent (methanol or acetonitrile) and water, allows for the elution of the analyte. The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase is crucial for suppressing the ionization of the phenolic hydroxyl group, which results in sharper, more symmetrical peaks and reproducible retention times. UV detection is optimal in the range of 230-280 nm, where the naphthalene ring exhibits strong absorbance.

Protocol 1: RP-HPLC Analysis of this compound

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • Mobile Phase A: Water with 0.1% (v/v) formic acid
  • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid
  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water
  • This compound reference standard
  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient elution (see table below)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
Run Time20 minutes

Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.01090
17.01090
17.17030
20.07030

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the sample diluent.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Sample Solution: Prepare the sample by dissolving it in the sample diluent to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

4. System Suitability

  • Inject the 25 µg/mL standard solution five times.
  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
  • The tailing factor should be ≤ 2.0.
  • The theoretical plates should be ≥ 2000.

5. Data Analysis

  • Generate a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
  • Determine the concentration of this compound in the sample solution by interpolation from the calibration curve.

Diagram 1: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dilute_Std Dilute to Working Standards Standard->Dilute_Std Sample Prepare Sample Dilute_Sample Dissolve & Filter Sample Sample->Dilute_Sample Inject Inject into HPLC Dilute_Std->Inject Dilute_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Detect->Quantify Cal_Curve->Quantify

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile impurities or for confirmatory identification, GC-MS is a powerful technique. Derivatization of the hydroxyl group may be necessary to improve the volatility and peak shape of this compound. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

The use of a non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for the separation of the derivatized analyte and any potential volatile impurities. Electron ionization (EI) at 70 eV will produce a reproducible fragmentation pattern that can be used for library matching and structural confirmation. The mass spectrum of the silylated derivative of the related isomer, methyl 2-hydroxy-1-naphthoate, shows characteristic fragments that can be extrapolated for the 4-hydroxy isomer.[1]

Protocol 2: GC-MS Analysis of this compound

1. Instrumentation and Materials

  • GC-MS system with an electron ionization (EI) source
  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
  • Carrier Gas: Helium
  • Derivatizing Reagent: BSTFA with 1% TMCS
  • Solvent: Acetonitrile (anhydrous)
  • This compound reference standard

2. GC-MS Conditions

ParameterCondition
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Flow1.2 mL/min (constant flow)
Injector Temperature250 °C
Injection ModeSplit (10:1)
Oven Program100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Ionization Energy70 eV
Mass Rangem/z 50-550

3. Sample Derivatization and Preparation

  • Accurately weigh approximately 1 mg of the sample or standard into a vial.
  • Add 500 µL of anhydrous acetonitrile.
  • Add 100 µL of BSTFA with 1% TMCS.
  • Cap the vial tightly and heat at 70 °C for 30 minutes.
  • Cool to room temperature before injection.

4. Data Analysis

  • Identify the peak for the derivatized this compound based on its retention time.
  • Analyze the mass spectrum and compare it to a reference spectrum or interpret the fragmentation pattern.
  • The expected molecular ion for the silylated derivative (C15H18O3Si) would be at m/z 274. The fragmentation pattern will likely show losses of methyl groups (m/z 259) and other characteristic fragments.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure determination.

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the naphthalene ring, a singlet for the methoxy group protons, and a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O). The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the substitution pattern.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the naphthalene ring. The chemical shifts will be influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effect of the ester group.

Protocol 3: NMR Analysis of this compound

1. Instrumentation and Materials

  • NMR spectrometer (e.g., 400 MHz or higher)
  • NMR tubes
  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
  • This compound sample

2. Sample Preparation

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

3. NMR Acquisition Parameters (Typical for 400 MHz)

  • ¹H NMR:
  • Pulse Program: zg30
  • Number of Scans: 16
  • Relaxation Delay: 1.0 s
  • Spectral Width: ~16 ppm
  • ¹³C NMR:
  • Pulse Program: zgpg30 (proton decoupled)
  • Number of Scans: 1024
  • Relaxation Delay: 2.0 s
  • Spectral Width: ~240 ppm

4. Data Analysis

  • Process the raw data (Fourier transform, phase correction, baseline correction).
  • Integrate the peaks in the ¹H NMR spectrum.
  • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule based on chemical shifts, coupling constants (for ¹H), and comparison with predicted spectra or data from similar compounds.

Diagram 2: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Interpretation Dissolve Dissolve Sample in Deuterated Solvent Acquire_1H Acquire 1H NMR Spectrum Dissolve->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Dissolve->Acquire_13C Process Process Raw Data Acquire_1H->Process Acquire_13C->Process Assign Assign Signals to Structure Process->Assign Confirm Confirm Molecular Structure Assign->Confirm

Caption: Workflow for the structural elucidation of this compound by NMR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a highly selective and sensitive analytical tool.

The PubChem entry for this compound (CID 22171384) provides predicted mass-to-charge ratios (m/z) for various adducts that are useful for its detection in LC-MS.[2]

Predicted m/z Values for this compound

AdductPredicted m/z
[M+H]⁺203.0703
[M+Na]⁺225.0522
[M-H]⁻201.0557
[M+NH₄]⁺220.0968

Protocol 4: LC-MS Analysis of this compound

1. Instrumentation and Materials

  • LC-MS system with an electrospray ionization (ESI) source
  • Use the same LC conditions as in Protocol 1.

2. MS Conditions

  • Ionization Mode: ESI positive and negative
  • Capillary Voltage: 3.5 kV
  • Cone Voltage: 30 V
  • Source Temperature: 120 °C
  • Desolvation Temperature: 350 °C
  • Desolvation Gas Flow: 600 L/hr
  • Scan Range: m/z 100-500

3. Data Analysis

  • Extract the ion chromatograms for the predicted m/z values of the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules.
  • Confirm the identity of the peak by matching the retention time with the HPLC method and the presence of the expected molecular ions in the mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, the C-O stretches of the ester and phenol, and the C=C stretches of the aromatic ring.

Predicted FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
O-H stretch (phenol)3500-3200 (broad)
C-H stretch (sp²)3100-3000
C-H stretch (sp³)3000-2850
C=O stretch (ester)1725-1705
C=C stretch (aromatic)1600-1450
C-O stretch (ester)1300-1000
C-O stretch (phenol)1260-1180

Protocol 5: FTIR Analysis of this compound

1. Instrumentation and Materials

  • FTIR spectrometer with an attenuated total reflectance (ATR) accessory or KBr press
  • This compound sample
  • Potassium bromide (KBr) for pellet preparation (if not using ATR)

2. Sample Preparation

  • ATR: Place a small amount of the solid sample directly on the ATR crystal.
  • KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

3. FTIR Data Acquisition

  • Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet.
  • Acquire the sample spectrum.
  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

4. Data Analysis

  • Identify the major absorption bands in the spectrum.
  • Assign the bands to the corresponding functional groups in the molecule.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. The selection of the most appropriate method will depend on the specific analytical objective, whether it is routine quality control, structural confirmation, or trace-level quantification. By following these protocols and understanding the underlying scientific principles, researchers and drug development professionals can ensure the generation of high-quality, reliable, and reproducible analytical data.

References

  • PubChem. This compound.
  • Alfa Aesar. 4-HYDROXY-NAPHTHALENE-1-CARBOXYLIC ACID METHYL ESTER. [Link]
  • PubChem. Methyl 2-hydroxy-1-naphthoate.
  • Synthetic Works.
  • MySkinRecipes.
  • Cenmed Enterprises.
  • Carvalho, M. E. A., et al. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23, 764-772 (2012). [Link]
  • Shivani, & Kumar, P. Synthesis, Characterization, Spectral Analysis & Pharmacological Evaluation of Different 1, 4-Naphthoquinone Derivatives. International Advanced Journal of Engineering, Science and Management, 4(2), 1-10 (2018). [Link]
  • Ahmed, N. R., & Al-Etewi, M. J. E. RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-64 (2023). [Link]
  • PubChem. Naphthalenecarboxylic acid, methyl ester.
  • Pápai, B., et al. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 28(15), 5793 (2023). [Link]
  • Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. Journal of Pharmaceutical Analysis, (2025). [Link]
  • Maddipati, K. R., & Falck, J. R. The enantioselective separation and quantitation of the hydroxy-metabolites of arachidonic acid by liquid chromatography-tandem mass spectrometry.

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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Methyl 4-hydroxy-1-naphthoate. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive protocol rooted in fundamental chromatographic principles. The method utilizes reversed-phase chromatography with a C18 stationary phase and gradient elution, ensuring high resolution and sensitivity. We detail the rationale behind method development choices, from mobile phase selection to detector settings. Furthermore, a complete method validation protocol is outlined, adhering to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[1][2]

Introduction and Scientific Rationale

This compound (CAS: 13041-63-9) is an aromatic ester derivative of naphthalene.[3] Its structure, featuring a naphthalene core, a hydroxyl group, and a methyl ester, makes it a key intermediate in the synthesis of various pharmaceutical compounds and a potential process-related impurity that requires careful monitoring. The accurate and precise quantification of this analyte is critical for ensuring the purity, safety, and efficacy of final drug products.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4][5] This guide focuses on a Reversed-Phase (RP-HPLC) approach, which is ideally suited for separating moderately polar to nonpolar compounds like this compound.

The Causality Behind Experimental Choices
  • Chromatographic Mode: The analyte possesses both a large, nonpolar naphthalene ring system and polar functional groups (-OH, -COOCH₃). This amphiphilic nature makes it an ideal candidate for RP-HPLC, where a nonpolar stationary phase (C18) interacts with the naphthalene core, and a polar mobile phase is used for elution.[6][7]

  • Mobile Phase pH Control: The phenolic hydroxyl group on the naphthalene ring is weakly acidic. Operating the mobile phase at an acidic pH (e.g., ~2.5-3.0) ensures this group remains protonated (non-ionized). This prevents peak tailing that can occur from interactions between the ionized, negatively charged analyte and residual, positively charged silanols on the silica-based column packing, leading to symmetrical and reproducible peaks.[8]

  • Gradient Elution: To ensure that potential impurities, which may have a wide range of polarities, are effectively separated and eluted within a reasonable timeframe, a gradient elution is employed. This involves gradually increasing the proportion of the strong organic solvent (acetonitrile) in the mobile phase.[7]

  • Detector Wavelength Selection: The conjugated aromatic system of the naphthalene ring provides strong UV absorbance. While a common wavelength for aromatic compounds is 254 nm, determining the analyte's maximum absorbance wavelength (λmax) via a photodiode array (PDA) detector scan is recommended to maximize sensitivity.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of this compound.

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.[9]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (ACS Grade, ~85%)

    • This compound Reference Standard

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity.

ParameterRecommended Condition
Stationary Phase C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile
Elution Mode Gradient
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or analyte-specific λmax)
Injection Volume 10 µL
Preparation of Solutions

Proper sample and standard preparation is crucial for accurate results.[10][11]

Mobile Phase A (0.1% Phosphoric Acid in Water):

  • Pour 999 mL of HPLC-grade water into a 1 L solvent flask.

  • Carefully add 1.0 mL of concentrated phosphoric acid.

  • Mix thoroughly and degas using sonication or vacuum filtration.

Diluent:

  • A mixture of Acetonitrile and Water (50:50, v/v) is a suitable diluent.

Standard Stock Solution (approx. 500 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

Working Standard Solution (approx. 50 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with the diluent and mix thoroughly.

Sample Solution (approx. 50 µg/mL):

  • Accurately weigh a sample powder containing the equivalent of 25 mg of this compound.

  • Transfer to a 50 mL volumetric flask, add diluent, sonicate to dissolve, and dilute to volume (creating a sample stock solution).

  • Perform a subsequent 1-in-10 dilution to achieve the target concentration of 50 µg/mL.

  • Prior to injection, filter the final solution through a 0.45 µm syringe filter to remove particulates.[11][12]

HPLC Method Validation Protocol

To ensure the analytical procedure is suitable for its intended purpose, validation must be performed according to ICH Q2(R2) guidelines.[2][4] The following parameters establish the performance characteristics of the method.

Validation ParameterPurposeTypical Acceptance Criteria
System Suitability To verify that the chromatographic system is adequate for the intended analysis.Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of peak areas for replicate injections < 2.0%.[13]
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[1][5]Peak purity analysis (using DAD); No interference at the retention time of the analyte in blank/placebo injections.
Linearity & Range To establish a linear relationship between analyte concentration and detector response over a specified range.[1]Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value, expressed as percent recovery.[5]Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): %RSD ≤ 2.0%. Intermediate Precision (Inter-day): %RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must be met after minor changes (e.g., Flow Rate ±10%, Column Temp ±5°C).

Visualized Workflows and Logic

Diagrams created using Graphviz provide a clear visual representation of the experimental and logical flows.

G Figure 1: General Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard & Sample Solutions A->B C Filter Samples (0.45 µm) B->C D Equilibrate HPLC System C->D E Inject Blank, Standards, & Samples D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Calculate Analyte Concentration H->I J Generate Final Report I->J G Figure 2: Method Development Logic start Initial Analysis res Adequate Resolution? start->res shape Symmetrical Peak? res->shape Yes opt_grad Adjust Gradient Slope res->opt_grad No sens Sufficient Sensitivity? shape->sens Yes opt_ph Adjust Mobile Phase pH shape->opt_ph No (Tailing) opt_wl Optimize Wavelength (λmax) sens->opt_wl No final Final Method sens->final Yes opt_grad->res opt_ph->start opt_wl->start

Caption: Logic for HPLC method development.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Journal of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • Hungarian Journal of Industrial Chemistry. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • LCGC Europe. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.

Sources

Application Note: A Comprehensive Guide to the Thin-Layer Chromatography (TLC) Visualization of Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

Methyl 4-hydroxy-1-naphthoate is a key intermediate in organic synthesis, featuring a naphthalene core functionalized with both a phenolic hydroxyl group and a methyl ester. This unique structure imparts moderate polarity and specific chemical reactivity. In any synthetic workflow, from reaction monitoring to purity assessment, a rapid, reliable, and cost-effective analytical method is indispensable. Thin-Layer Chromatography (TLC) serves as this essential tool, offering a powerful method for qualitative analysis.[1][2]

This guide moves beyond a simple recitation of steps, delving into the causality of methodological choices to empower the scientist with the ability to adapt and troubleshoot. The structural features of this compound—specifically its extended aromatic system and its reactive phenolic group—are key to its successful visualization, and we will leverage these properties in the protocols that follow.

The Foundational Principle: Adsorption Chromatography

TLC operates on the principle of adsorption chromatography.[3][4][5] The separation of components in a mixture is achieved based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically polar silica gel) and a mobile phase (an organic solvent or solvent mixture).

  • Stationary Phase: For this application, we use silica gel, a highly polar adsorbent. The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds with polar analytes.

  • Mobile Phase (Eluent): The eluent, a less polar solvent system, moves up the plate via capillary action.

  • Separation: Compounds with higher polarity, like this compound, will have a stronger affinity for the polar silica gel and will travel a shorter distance up the plate.[6] Less polar compounds will be carried further by the mobile phase. This differential migration results in separation.[7]

The outcome is quantified by the Retention Factor (Rf) , a ratio that is characteristic of a compound under specific conditions.[8][9][10]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

An ideal Rf value for clear separation and accurate analysis lies between 0.2 and 0.8.[11][12]

Comprehensive Experimental Protocol

This protocol is designed to be a self-validating system. By co-spotting the sample with a known standard of this compound and the starting material (if monitoring a reaction), the results can be interpreted with high confidence.

Materials and Reagents
Item Specification
TLC Plates Silica gel 60 F254 (fluorescent indicator) on glass or aluminum backing
Analyte This compound (as a standard and/or in a sample mixture)
Solvents Hexane (Reagent Grade), Ethyl Acetate (Reagent Grade)
Spotting Capillaries Glass, 1 or 2 µL
Developing Chamber Glass tank with a tight-fitting lid
Visualization Reagents UV Lamp (254 nm), Iodine crystals, Potassium permanganate stain, Ferric chloride stain
Mobile Phase Selection & Preparation

The polarity of the mobile phase is the most critical variable in achieving good separation.[13] this compound's hydroxyl and ester groups give it moderate polarity. Therefore, a solvent system of intermediate polarity is required.

  • Recommended Starting System: A mixture of Hexane and Ethyl Acetate (7:3, v/v) is an excellent starting point.

  • Optimization Logic:

    • If Rf is too low (<0.2): The compound is sticking too strongly to the silica. Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 6:4 or 1:1 Hexane:EtOAc).[14]

    • If Rf is too high (>0.8): The compound is traveling too quickly with the solvent. Decrease the mobile phase polarity by increasing the proportion of hexane (e.g., to 8:2 or 9:1 Hexane:EtOAc).[14]

Step-by-Step TLC Procedure
  • Chamber Saturation: Line the inside of the developing chamber with a piece of filter paper. Pour the prepared mobile phase to a depth of about 0.5 cm. Close the lid and allow the atmosphere inside to become saturated with solvent vapor for at least 10-15 minutes. This ensures an even solvent front and improves the reproducibility of your results.[1]

  • Plate Preparation: Using a pencil, gently draw a light origin line about 1-1.5 cm from the bottom of the TLC plate. Do not gouge the silica. Mark faint "lanes" for each sample you will spot.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your sample(s) and standard in a volatile solvent like ethyl acetate or dichloromethane (approx. 0.5 mL).

  • Spotting: Using a capillary tube, apply a small spot of each solution onto the origin line in its designated lane. Keep the spots small and concentrated (1-2 mm in diameter) for the best resolution.[8] Allow the solvent to fully evaporate between applications if multiple applications are needed to achieve the desired concentration.

  • Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the level of the solvent pool.[5] Close the lid and allow the solvent to ascend the plate undisturbed.

  • Completion: When the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber. Immediately mark the position of the solvent front with a pencil.[14]

  • Drying: Allow the plate to air-dry completely in a fume hood before proceeding to visualization.

The Workflow of TLC Visualization

TLC_Workflow cluster_prep Preparation cluster_vis Visualization & Analysis cluster_stains Staining Options A Sample Preparation (Dissolve in Volatile Solvent) B TLC Plate Spotting (Small, Concentrated Spots) A->B C Chamber Development (Saturated Atmosphere) B->C D Dry Plate in Fume Hood C->D E Non-Destructive Method (UV Light at 254 nm) D->E F Destructive Methods (Chemical Stains) D->F (Optional, after UV) G Rf Calculation & Interpretation E->G S1 KMnO4 Stain F->S1 S2 FeCl3 Stain F->S2 S3 Iodine Vapor F->S3 S1->G S2->G S3->G

Caption: A flowchart of the complete TLC process.

Visualization Techniques for this compound

The choice of visualization method depends on the information required and whether the sample needs to be recovered.

Non-Destructive Visualization: UV Light

This should always be the first method used. The extended, conjugated naphthalene ring system in this compound makes it a strong absorber of UV radiation.[15]

  • Principle: TLC plates with a fluorescent indicator (F254) are irradiated with short-wave UV light (254 nm). The plate itself fluoresces, typically appearing bright green. Compounds that absorb UV light at this wavelength will quench the fluorescence, appearing as dark purple or black spots against the bright background.[15][16][17]

  • Procedure:

    • Place the dried TLC plate under a 254 nm UV lamp in a dark environment.

    • Observe the dark spots corresponding to the UV-active compounds.

    • Gently circle the spots with a pencil, as they will disappear once the UV light is removed.

Destructive Visualization: Chemical Stains

These methods involve a chemical reaction and are performed after UV analysis. They can provide valuable information about the functional groups present.

A. Potassium Permanganate (KMnO₄) Stain

  • Principle: This is a strong oxidizing agent. It reacts with compounds that can be oxidized, such as the phenolic hydroxyl group of the analyte. The purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂).[18]

  • Observation: The analyte will appear as a yellow or brown spot on a pink or purple background.

  • Protocol:

    • Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[19][20] Store in a dark, well-sealed bottle.

    • Application: Briefly dip the dried TLC plate into the stain solution using forceps or spray the plate evenly with the reagent.

    • Development: Gently warm the plate with a heat gun until spots appear. Be careful not to overheat.

B. Ferric Chloride (FeCl₃) Stain

  • Principle: This is a highly specific test for phenols. The Fe³⁺ ion forms a colored coordination complex with the phenolic hydroxyl group.

  • Observation: Phenolic compounds typically yield intense blue, green, or violet spots.

  • Protocol:

    • Reagent Preparation: Prepare a 1% (w/v) solution of ferric (III) chloride in a 1:1 mixture of methanol and water.[17]

    • Application: Spray the dried TLC plate with the FeCl₃ solution.

    • Development: Color development usually occurs immediately at room temperature.

C. Iodine (I₂) Vapor

  • Principle: Iodine vapor has a high affinity for aromatic and unsaturated compounds, forming weak charge-transfer complexes.[17][21]

  • Observation: The analyte will appear as a brown spot on a light yellow/brown background. The spots are often transient as the iodine will sublime.

  • Protocol:

    • Chamber Preparation: Place a few crystals of solid iodine in a sealed jar or tank.

    • Application: Place the dried TLC plate inside the chamber.

    • Development: Allow the plate to remain in the chamber until brown spots become visible. Remove the plate and circle the spots immediately with a pencil.

Results and Data Interpretation

A successful TLC experiment will show well-defined, compact spots.

Visualization Method Expected Appearance for this compound Causality
UV Light (254 nm) Dark spot on a green fluorescent backgroundQuenching of fluorescence by the UV-absorbing naphthalene ring system.[15]
KMnO₄ Stain Yellow/brown spot on a purple backgroundOxidation of the phenolic hydroxyl group.[18]
FeCl₃ Stain Blue, green, or violet spotFormation of a colored complex between Fe³⁺ and the phenolic group.
Iodine Vapor Brown spot on a light brown backgroundAdsorption of iodine onto the aromatic naphthalene ring.[17]

By calculating the Rf value and comparing it to a known standard run on the same plate, one can confidently identify the presence of this compound. In reaction monitoring, the disappearance of a starting material spot and the appearance of a product spot at a different Rf provide a clear indication of reaction progress.

Safety Precautions

  • Always handle organic solvents and chemical stains in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid looking directly into the UV lamp, as it can damage your eyes.

  • Potassium permanganate is a strong oxidizer. Ferric chloride and iodine are corrosive and toxic. Handle with care.

  • Dispose of all chemical waste according to your institution's safety guidelines.

References

  • The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains. University of California, Berkeley. [Link]
  • Not Voodoo. (n.d.). TLC Stains. [Link]
  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography - Chemistry Online @ UTSC. [Link]
  • University of Colorado Boulder. (n.d.). TLC Stains. Department of Chemistry. [Link]
  • Clark College. (n.d.).
  • Reusch, W. (n.d.). TLC Visualization Methods.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
  • Aryal, S. (2023). Thin Layer Chromatography (TLC): Principle, Parts, Steps, Uses. Microbe Notes. [Link]
  • Khan Academy. (n.d.).
  • J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) Procedure and Principles. [Link]
  • Chemistry LibreTexts. (2020). 6.
  • Proprep. (n.d.).
  • Wikipedia. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • Chemistry LibreTexts. (2022). 2.
  • Alwsci. (2025).
  • J&K Scientific LLC. (2023).
  • University of York. (n.d.). Determining a solvent system. [Link]
  • Scribd. (n.d.).
  • PubChemLite. (n.d.).

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Application Notes and Protocols for the Investigation of Methyl 4-hydroxy-1-naphthoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Naphthoquinone Scaffold

The naphthoquinone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Methyl 4-hydroxy-1-naphthoate, a derivative of this versatile class, represents a compelling yet underexplored molecule for therapeutic development. Its structural similarity to other biologically active naphthoates and naphthoquinones suggests a high probability of interesting pharmacological properties.

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound. Drawing upon established methodologies for related compounds, we present a series of detailed protocols to empower researchers in drug discovery and development to investigate its potential as a novel therapeutic agent. While direct biological data for this compound is not yet prevalent in the literature, the protocols herein are designed to rigorously assess its activity based on the known mechanisms of similar molecules, such as the inhibition of key inflammatory and oncogenic signaling pathways. A closely related isomer, methyl-1-hydroxy-2-naphthoate (MHNA), has been shown to exert anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways, providing a strong rationale for investigating this compound for similar activities.[1]

PART 1: Synthesis and Characterization

A plausible synthetic route to this compound can be adapted from established methods for the esterification of hydroxy-naphthoic acids. The following protocol provides a general procedure.

Protocol 1: Synthesis of this compound

Materials:

  • 4-hydroxy-1-naphthoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-hydroxy-1-naphthoic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

PART 2: Evaluation of Anti-Inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The potential of this compound to modulate inflammatory responses can be assessed by investigating its effect on key inflammatory mediators and signaling pathways in macrophages.

Signaling Pathway: NF-κB and MAPK in Inflammation

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering inflammatory responses through the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This leads to the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p38 p38 MyD88->p38 JNK JNK MyD88->JNK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB nucleus Nucleus NFkB->nucleus translocates AP1 AP-1 p38->AP1 JNK->AP1 AP1->nucleus genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) nucleus->genes

Caption: LPS-induced NF-κB and MAPK signaling pathway in macrophages.

Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide Production Assay

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophage cells.[2][3][4][5][6]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (no LPS stimulation).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

  • Determine the percentage inhibition of NO production for each concentration of the test compound.

Protocol 3: Western Blot Analysis of Phosphorylated p38 and JNK

This protocol assesses the effect of this compound on the phosphorylation of key MAPK proteins, p38 and JNK, in LPS-stimulated macrophages.[7][8][9][10][11]

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with this compound for 1 hour, followed by LPS stimulation (1 µg/mL) for 30 minutes.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of NF-κB.[1][12][13][14][15]

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • LPS or TNF-α as a stimulant

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • After 24 hours, treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS or TNF-α for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the percentage inhibition of NF-κB transcriptional activity.

PART 3: Evaluation of Anticancer Activity

The 1,4-naphthoquinone scaffold is present in several anticancer agents.[16] Therefore, it is crucial to evaluate the cytotoxic potential of this compound against various cancer cell lines.

Experimental Workflow: In Vitro Anticancer Evaluation

G start Start: Select Cancer Cell Lines mtt Protocol 5: MTT Cytotoxicity Assay start->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide staining) ic50->cell_cycle mechanism Mechanistic Studies (e.g., Western Blot for apoptosis markers) apoptosis->mechanism cell_cycle->mechanism end End: Evaluate Anticancer Potential mechanism->end

Caption: Workflow for evaluating the in vitro anticancer activity.

Protocol 5: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17][18][19][20]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Appropriate cell culture medium with FBS and antibiotics

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well cell culture plates

Procedure:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

  • Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Expected Cytotoxicity Data

The results of the MTT assay can be summarized in a table to compare the potency of this compound against different cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
This compoundMCF-7Breast CancerTBD
This compoundA549Lung CancerTBD
This compoundHCT116Colon CancerTBD
Doxorubicin (Positive Control)MCF-7Breast CancerKnown
Doxorubicin (Positive Control)A549Lung CancerKnown
Doxorubicin (Positive Control)HCT116Colon CancerKnown

*TBD: To be determined by experimentation.

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the investigation of this compound as a potential medicinal agent. By following the detailed protocols for synthesis, anti-inflammatory, and anticancer evaluation, researchers can systematically uncover the therapeutic potential of this novel compound. The insights gained from these studies will contribute valuable knowledge to the field of medicinal chemistry and may pave the way for the development of new treatments for inflammatory diseases and cancer.

References

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Application Notes and Protocols: Investigating the Anti-inflammatory Properties of Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic and unresolved inflammation is a key driver in the pathophysiology of a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The inflammatory cascade is mediated by a complex network of signaling pathways and a diverse array of pro-inflammatory molecules, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), enzymes such as cyclooxygenase-2 (COX-2), and transcription factors, most notably nuclear factor-kappa B (NF-κB).[1][2][3][4]

Naphthoquinone and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6] While the anti-inflammatory potential of many naphthalene derivatives has been explored, the specific properties of Methyl 4-hydroxy-1-naphthoate remain to be fully elucidated. However, compelling evidence from a structurally related isomer, methyl-1-hydroxy-2-naphthoate (MHNA), suggests a promising avenue of investigation. MHNA has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways, leading to a reduction in the production of key inflammatory mediators such as nitric oxide (NO), IL-1β, IL-6, and COX-2.[7]

These findings provide a strong rationale for investigating this compound as a potential anti-inflammatory agent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory properties of this compound, from initial in vitro screening to mechanistic studies. The protocols outlined herein are designed to be robust and self-validating, providing a solid framework for generating high-quality, reproducible data.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is crucial for its formulation and for interpreting its biological activity.

PropertyValue
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents such as DMSO, ethanol, and methanol. Limited solubility in water.
PubChem CID22171384[8]

Proposed Mechanism of Action (Hypothetical)

Based on the known anti-inflammatory mechanisms of the structural isomer methyl-1-hydroxy-2-naphthoate[7] and other anti-inflammatory compounds, we hypothesize that this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK MAPK (JNK/p38) TLR4->MAPK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates MAPK->NFkB_nuc Activates M4H1N This compound M4H1N->IKK Inhibits M4H1N->MAPK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

The following protocols provide a step-by-step guide to assess the anti-inflammatory potential of this compound.

Part 1: In Vitro Evaluation

Objective: To determine the cytotoxic effects and the ability of this compound to inhibit the production of pro-inflammatory mediators in a cellular model of inflammation.

Cell Line: RAW 264.7 murine macrophage cell line is a widely used and well-characterized model for studying inflammation.

1.1 Cell Viability Assay (MTT Assay)

Rationale: It is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay assesses cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and an untreated control.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

1.2 Measurement of Nitric Oxide (NO) Production (Griess Assay)

Rationale: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation. The Griess assay is a simple and sensitive method for measuring nitrite, a stable and nonvolatile breakdown product of NO.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation. Include a vehicle control, an LPS-only control, and a positive control (e.g., a known iNOS inhibitor like L-NAME).

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

1.3 Quantification of Pro-inflammatory Cytokines (ELISA)

Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines that play a central role in the inflammatory response.[3][4] Enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for quantifying these cytokines.

Protocol:

  • Follow the same cell seeding, pre-treatment, and LPS stimulation procedure as in the Griess assay (Section 1.2).

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Results are typically expressed in pg/mL or ng/mL.

Part 2: Mechanistic Studies

Objective: To investigate the molecular mechanisms underlying the anti-inflammatory effects of this compound.

2.1 Western Blot Analysis for Protein Expression

Rationale: Western blotting allows for the detection and quantification of specific proteins, providing insights into the signaling pathways affected by the compound. We will assess the expression of key inflammatory proteins like COX-2 and iNOS, and components of the NF-κB and MAPK pathways.

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate and treat as described in Section 1.2.

  • Lyse the cells and determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-JNK, and total JNK. Use an antibody against β-actin or GAPDH as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify the band intensities using densitometry software.

2.2 Quantitative Real-Time PCR (qPCR) for Gene Expression

Rationale: qPCR allows for the measurement of changes in gene expression levels of pro-inflammatory mediators. This will determine if this compound's inhibitory effects occur at the transcriptional level.

Protocol:

  • Treat RAW 264.7 cells as described in Section 1.2.

  • Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green or TaqMan probes with primers specific for Nos2 (iNOS), Ptgs2 (COX-2), Tnf, and Il6. Use a housekeeping gene (e.g., Actb or Gapdh) for normalization.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

G cluster_0 In Vitro Workflow start Start: RAW 264.7 Macrophages viability Cell Viability Assay (MTT) start->viability inflammation Induce Inflammation (LPS) viability->inflammation Non-toxic concentrations no_elisa Measure NO (Griess) Measure Cytokines (ELISA) inflammation->no_elisa western_qpcr Mechanistic Studies: Western Blot & qPCR inflammation->western_qpcr end Data Analysis & Conclusion no_elisa->end western_qpcr->end

Caption: Experimental workflow for in vitro evaluation.

Part 3: In Vivo Evaluation

Objective: To assess the anti-inflammatory efficacy of this compound in a preclinical animal model of acute inflammation.

Animal Model: The carrageenan-induced paw edema model in rodents is a widely used and well-established model for evaluating the anti-inflammatory activity of novel compounds.[9]

3.1 Carrageenan-Induced Paw Edema in Rats/Mice

Rationale: Carrageenan injection into the paw induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different phases of inflammation.

Protocol:

  • Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Divide the animals into groups: vehicle control, this compound treated groups (e.g., 25, 50, 100 mg/kg, p.o.), and a positive control group (e.g., indomethacin, 10 mg/kg, p.o.).

  • Administer the respective treatments orally one hour before the carrageenan injection.

  • Measure the initial paw volume of each animal using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

  • At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histological analysis and measurement of inflammatory markers (e.g., MPO activity, cytokine levels).

Data Analysis and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM) from at least three independent experiments. Statistical analysis should be performed using appropriate tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare between groups. A p-value of less than 0.05 is generally considered statistically significant.

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for the systematic investigation of the anti-inflammatory properties of this compound. By following this structured approach, researchers can generate robust and reliable data to elucidate the compound's efficacy and underlying mechanisms of action. The potential for this compound to modulate key inflammatory pathways, as suggested by studies on its structural isomer, makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics.

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Application Notes & Protocols: Methyl 4-hydroxy-1-naphthoate as a Versatile Precursor for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-hydroxy-1-naphthoate is a highly valuable and versatile building block in synthetic organic chemistry, particularly for the construction of fused heterocyclic systems. Its unique structural arrangement, featuring an electron-rich naphthalene core activated by a hydroxyl group and possessing a strategically positioned ester moiety, provides a robust platform for a variety of cyclization strategies. This guide offers an in-depth exploration of its application in synthesizing medicinally relevant naphtho-fused coumarins, chromones, and quinolines. We provide detailed, field-tested protocols, mechanistic insights explaining the rationale behind experimental choices, and data interpretation guidelines for researchers in drug discovery and materials science.

Introduction: The Strategic Value of this compound

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. When fused with heterocyclic rings, the resulting polycyclic aromatic systems often exhibit enhanced biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound (Figure 1) serves as an ideal starting material for several reasons:

  • Activated Aromatic System: The C4-hydroxyl group is a powerful activating group, directing electrophilic substitution primarily to the highly nucleophilic C2 position, which is essential for annulation reactions.

  • Dual Reactivity: The molecule possesses both a nucleophilic phenol and an electrophilic ester, enabling participation in a diverse range of condensation and cyclization reactions.

  • Synthetic Handle: The methyl ester at the C1 position can be retained in the final product or subsequently hydrolyzed to the corresponding carboxylic acid, offering a site for further derivatization, such as amide bond formation.

This document details the practical application of this synthon in constructing key heterocyclic families.

Synthesis of Naphtho-fused Oxygen Heterocycles

The phenolic hydroxyl group of this compound is a prime reaction center for building oxygen-containing heterocycles like coumarins and chromones.

Benzo[h]coumarins via Pechmann Condensation

The Pechmann condensation is a cornerstone reaction for coumarin synthesis, involving the acid-catalyzed reaction of a phenol with a β-ketoester.[3] With this compound, this reaction provides a direct and efficient route to methyl 4-methyl-2-oxo-2H-benzo[h]chromene-5-carboxylate, a valuable scaffold for further chemical exploration.

Causality & Mechanistic Insight: The reaction is typically catalyzed by a strong Brønsted acid, such as sulfuric acid, which serves multiple roles.[4][5] First, it protonates the carbonyl of the β-ketoester (ethyl acetoacetate), activating it for nucleophilic attack. The most widely accepted mechanism involves an initial transesterification between the naphthol and the ketoester.[6][7] The acid then catalyzes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type acylation) at the electron-rich C2 position of the naphthalene ring. A final dehydration step, also acid-catalyzed, yields the aromatic coumarin ring system.[4] The choice of a strong acid is crucial to drive the reaction, especially the cyclization and dehydration steps which can be energetically demanding with less activated phenols.[5]

Pechmann_Mechanism Figure 2. Simplified Pechmann Condensation Mechanism cluster_start Reactants cluster_steps Reaction Steps cluster_end Product Start Methyl 4-hydroxy- 1-naphthoate Step1 Transesterification (H⁺ Catalyst) Start->Step1 + Ketoester Ketoester Ethyl Acetoacetate Ketoester->Step1 Step2 Intramolecular Cyclization (EAS) Step1->Step2 Intermediate A Step3 Dehydration (H⁺ Catalyst) Step2->Step3 Cyclized Intermediate Product Methyl 4-methyl-2-oxo- 2H-benzo[h]chromene- 5-carboxylate Step3->Product

Caption: Workflow for Benzo[h]coumarin Synthesis.

Protocol 1: Synthesis of Methyl 4-methyl-2-oxo-2H-benzo[h]chromene-5-carboxylate

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.02 g, 10.0 mmol, 1.0 eq).

  • Reaction Setup: Add ethyl acetoacetate (1.95 g, 2.0 mL, 15.0 mmol, 1.5 eq). Cool the mixture in an ice bath (0 °C).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (5 mL) dropwise to the stirred mixture. Caution: The addition is exothermic.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in an oil bath at 60-70 °C for 4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Allow the reaction to cool to room temperature. Carefully pour the dark, viscous mixture onto crushed ice (approx. 100 g) with vigorous stirring.

  • Product Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude solid from ethanol or acetic acid to afford the pure product as a crystalline solid.

Compound Molecular Formula Yield (%) m.p. (°C) Key ¹H NMR Data (δ, ppm in CDCl₃)
Methyl 4-methyl-2-oxo-2H-benzo[h]chromene-5-carboxylateC₁₆H₁₂O₄75-85218-220~2.5 (s, 3H, C4-CH₃), ~4.0 (s, 3H, OCH₃), ~6.4 (s, 1H, C3-H), ~7.6-8.5 (m, 5H, Ar-H)

Table 1: Expected Experimental Data for the Synthesized Benzo[h]coumarin.

Benzo[h]chromones via Kostanecki-Robinson Reaction

The Kostanecki-Robinson reaction provides a pathway to chromones (and flavones) from o-hydroxyaryl ketones.[8][9] To apply this to this compound, a preliminary Friedel-Crafts acylation is required to introduce a ketone ortho to the hydroxyl group, creating the necessary precursor.

Causality & Mechanistic Insight: This is a two-stage process. First, a Friedel-Crafts acylation (e.g., using acetyl chloride and AlCl₃) introduces an acetyl group at the C2 position. This o-hydroxyaryl ketone intermediate is then subjected to the Kostanecki-Robinson conditions. The reaction with an acid anhydride (e.g., acetic anhydride) and its corresponding sodium salt (sodium acetate) proceeds through O-acylation, followed by a base-catalyzed intramolecular aldol-type condensation to form the heterocyclic ring, and finally dehydration to yield the aromatic chromone.[8][9]

Chromone_Workflow Figure 3. Two-Stage Synthesis of Benzo[h]chromones Start Methyl 4-hydroxy- 1-naphthoate Step1 Friedel-Crafts Acylation (e.g., AcCl, AlCl₃) Start->Step1 Intermediate Methyl 2-acetyl-4-hydroxy- 1-naphthoate Step1->Intermediate Step2 Kostanecki-Robinson Reaction (e.g., Ac₂O, NaOAc) Intermediate->Step2 Product Methyl 2-methyl-4-oxo- 4H-benzo[h]chromene- 5-carboxylate Step2->Product

Caption: General workflow for Benzo[h]chromone synthesis.

Protocol 2: Two-Step Synthesis of Methyl 2-methyl-4-oxo-4H-benzo[h]chromene-5-carboxylate

  • Step A: Friedel-Crafts Acylation

    • Suspend anhydrous AlCl₃ (2.9 g, 22 mmol) in dry nitrobenzene (20 mL) in a three-necked flask and cool to 0-5 °C.

    • Add acetyl chloride (1.6 g, 20 mmol) dropwise, followed by a solution of this compound (2.02 g, 10 mmol) in dry nitrobenzene (10 mL).

    • Stir the mixture at room temperature for 12 hours.

    • Pour the reaction mixture into a mixture of ice (100 g) and concentrated HCl (10 mL).

    • Extract the product with diethyl ether, wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate, methyl 2-acetyl-4-hydroxy-1-naphthoate. Purify by column chromatography if necessary.

  • Step B: Kostanecki-Robinson Cyclization

    • Combine the intermediate from Step A (2.44 g, 10 mmol), anhydrous sodium acetate (2.46 g, 30 mmol), and acetic anhydride (10 mL).

    • Heat the mixture at 170-180 °C for 6-8 hours.

    • Cool the reaction mixture and pour it into ice water (100 mL).

    • Allow the mixture to stand overnight. The solid product that separates is collected by filtration, washed with water, and dried.

    • Recrystallize from ethanol to obtain the pure chromone derivative.

Compound Molecular Formula Overall Yield (%) m.p. (°C) Key ¹H NMR Data (δ, ppm in CDCl₃)
Methyl 2-methyl-4-oxo-4H-benzo[h]chromene-5-carboxylateC₁₆H₁₂O₄40-50195-197~2.4 (s, 3H, C2-CH₃), ~4.0 (s, 3H, OCH₃), ~6.2 (s, 1H, C3-H), ~7.7-8.6 (m, 5H, Ar-H)

Table 2: Expected Experimental Data for the Synthesized Benzo[h]chromone.

Synthesis of Naphtho-fused Nitrogen Heterocycles

The synthesis of nitrogen-containing heterocycles often requires the transformation of the hydroxyl group into an amino group or the use of reagents that can react with the activated naphthol ring to incorporate nitrogen.

Benzo[h]quinolin-4-ones via Conrad-Limpach Analogue Synthesis

The Conrad-Limpach synthesis and the related Gould-Jacobs reaction are classic methods for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones).[10] A direct adaptation involves reacting an aniline with a β-ketoester. To utilize our naphthol starting material, it must first be converted to the corresponding 4-amino-1-naphthoate.

Causality & Mechanistic Insight: This is a multi-step pathway. The phenolic hydroxyl group is not suitable for direct quinoline synthesis via this route. A common strategy involves:

  • Buchwald-Hartwig or Ullmann Amination: Converting the naphthol to a protected amine (e.g., by first forming the triflate, then coupling with an amine source like benzophenone imine followed by hydrolysis).

  • Conrad-Limpach Cyclization: The resulting methyl 4-amino-1-naphthoate is then reacted with a β-ketoester (like ethyl acetoacetate). This proceeds via an initial condensation to form an enamine intermediate.

  • Thermal Cyclization: The enamine undergoes a thermal, pericyclic reaction to close the ring, forming the quinolinone. This step often requires high temperatures (>250 °C) and is the key ring-forming step.

Quinoline_Pathway Figure 4. Pathway to Benzo[h]quinolin-4-ones Start Methyl 4-hydroxy- 1-naphthoate Step1 1. Triflation (Tf₂O, Py) 2. Amination (e.g., Buchwald-Hartwig) Start->Step1 Intermediate1 Methyl 4-amino- 1-naphthoate Step1->Intermediate1 Step2 Condensation with Ethyl Acetoacetate Intermediate1->Step2 Intermediate2 Enamine Intermediate Step2->Intermediate2 Step3 Thermal Cyclization (~250 °C) Intermediate2->Step3 Product Methyl 4-hydroxy-2-methyl- benzo[h]quinoline-5-carboxylate Step3->Product

Caption: Multi-step synthesis of Benzo[h]quinolin-4-one derivatives.

Protocol 3: Multi-Step Synthesis of Methyl 4-hydroxy-2-methylbenzo[h]quinoline-5-carboxylate

  • Step A: Synthesis of Methyl 4-amino-1-naphthoate (Illustrative) This step involves advanced organometallic catalysis and is presented conceptually. Researchers should consult specialized literature for precise conditions.

    • Convert this compound to its corresponding triflate using triflic anhydride and a base like pyridine.

    • Subject the triflate to a palladium-catalyzed amination reaction (Buchwald-Hartwig amination) using ammonia or a protected ammonia equivalent.

    • Deprotect if necessary to yield methyl 4-amino-1-naphthoate.

  • Step B: Condensation and Cyclization

    • Condensation: Mix methyl 4-amino-1-naphthoate (2.01 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) with a catalytic amount of acetic acid (2-3 drops) in toluene (50 mL). Reflux the mixture with a Dean-Stark trap for 4-6 hours to remove water. Concentrate the solvent under reduced pressure to obtain the crude enamine.

    • Cyclization: Add the crude enamine to a high-boiling solvent like diphenyl ether (20 mL). Heat the mixture to 250 °C in an apparatus fitted for distillation to remove the ethanol formed during the reaction. Maintain the temperature for 30 minutes.

    • Isolation: Cool the reaction mixture and add hexane to precipitate the product. Filter the solid, wash with hexane, and recrystallize from a high-boiling solvent like DMF or NMP to obtain the pure quinolinone product.

Compound Molecular Formula Overall Yield (%) m.p. (°C) Key ¹H NMR Data (δ, ppm in DMSO-d₆)
Methyl 4-hydroxy-2-methylbenzo[h]quinoline-5-carboxylateC₁₆H₁₃NO₃30-40>300~2.3 (s, 3H, C2-CH₃), ~3.9 (s, 3H, OCH₃), ~6.1 (s, 1H, C3-H), ~7.5-8.4 (m, 5H, Ar-H), ~11.5 (br s, 1H, OH/NH)

Table 3: Expected Experimental Data for the Synthesized Benzo[h]quinolinone.

Conclusion and Future Prospects

This compound has been demonstrated to be a proficient and adaptable precursor for the synthesis of diverse, fused heterocyclic systems of significant interest in medicinal and materials chemistry. The protocols outlined herein for benzo[h]coumarins, benzo[h]chromones, and benzo[h]quinolines provide reliable and mechanistically sound pathways to these valuable scaffolds. The strategic placement of the hydroxyl and ester functional groups allows for predictable and regioselective cyclizations. The resulting heterocycles, which retain the ester moiety, are themselves primed for further functionalization, opening avenues for the development of extensive compound libraries for structure-activity relationship (SAR) studies. Future work could explore enzymatic transformations, green catalytic conditions, and the expansion to sulfur- and phosphorus-containing heterocycles.

References

  • Wikipedia contributors. (2024). Pechmann condensation. In Wikipedia, The Free Encyclopedia. [Link][4]
  • Reddy, T. S., et al. (2018). One-Pot Synthesis of 4-Carboalkoxy-Substituted Benzo[h]coumarins from α- and β-Naphthols and Their Excited-State Properties. The Journal of Organic Chemistry, 83(15), 8433–8442. [Link][11]
  • Das, B., et al. (2020). Synthesis and biological evaluation of naphthoquinone-fused pyrrole and imidazopyridinedione heterocycles. RSC Advances, 10(40), 23933–23940. [Link][1]
  • Acharya, S. S., et al. (2021). Aminonaphthoquinone: A Versatile Synthon for the Synthesis of Naphthoquinone-fused N-heterocycles via Multicomponent Reactions (MCRs).
  • Povar, A. A., et al. (2023). 2-Amino-1,4-naphthoquinone as a key precursor for naphthoquinone-fused N-heterocycles: synthetic approaches and mechanistic perspectives.
  • ET-Chem. (2024).
  • Daru, J., & Stirling, A. (2011). Mechanism of the Pechmann Reaction: A Theoretical Study.
  • Guzmán, A. (2022). Synthesis of coumarin derivatives via Pechmann condensation of phenols...
  • Daru, J., & Stirling, A. (2011). Mechanism of the Pechmann reaction: a theoretical study. The Journal of Organic Chemistry, 76(21), 8749–8755. [Link][7]
  • Semerci, F., et al. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 25(7), 1643. [Link][14]
  • Wang, H., et al. (2009). Synthesis and biological evaluation of novel naphthoquinone fused cyclic aminoalkylphosphonates and aminoalkylphosphonic monoester. Bioorganic & Medicinal Chemistry Letters, 19(15), 4274–4277. [Link][15]
  • Francisco, A. S., et al. (2019). Synthetic Methods Applied in the Preparation of Coumarin-based Compounds. Current Organic Chemistry, 23(24), 2722-2759. [Link][16]
  • ResearchGate. (n.d.). Examples of 4-hydroxy and related quinolines as drug molecules. [Link][17]
  • ResearchGate. (n.d.).
  • Kiss, L., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6667. [Link][19]
  • Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link][20]
  • Králová, K., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(5), 5059-5075. [Link][21]
  • Szymański, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 663. [Link][10]
  • Shinde, D. P., et al. (2012). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Journal of the Serbian Chemical Society, 77(1), 1-10. [Link][22]
  • Wikipedia contributors. (2023). Kostanecki acylation. In Wikipedia, The Free Encyclopedia. [Link][9]
  • Chen, Y., et al. (2023). Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condensation in the Presence of UiO-66-SO3H Catalysts. ACS Omega, 8(49), 47000–47008. [Link][23]
  • Patel, D. A., & Patel, N. B. (2017).
  • Organic Chemistry Portal. (n.d.).

Sources

Application Notes & Protocols for Methyl 4-hydroxy-1-naphthoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for the safe handling, storage, and use of Methyl 4-hydroxy-1-naphthoate, a key intermediate in various synthetic applications, including drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established laboratory best practices and safety data for structurally similar compounds.

Introduction to this compound

This compound is a naphthoic acid derivative with the chemical formula C₁₂H₁₀O₃. Its structure, featuring a naphthalene core with hydroxyl and methyl ester functional groups, makes it a versatile building block in organic synthesis. The phenolic hydroxyl group and the ester moiety offer reactive sites for a variety of chemical transformations, enabling its use in the synthesis of more complex molecules with potential biological activity.

Understanding the inherent chemical properties and potential hazards of this compound is paramount for ensuring laboratory safety and the integrity of experimental outcomes.

Physicochemical and Hazard Profile

A thorough understanding of the material's properties is the foundation of safe handling.

PropertyValueSource
Molecular Formula C₁₂H₁₀O₃PubChem
Molecular Weight 202.21 g/mol PubChem
Appearance Likely a solid (inferred from similar compounds)N/A
Primary Hazards Skin irritant, Serious eye irritant, Potential respiratory tract irritant[1][2]
Incompatibilities Strong oxidizing agents, Strong bases[3][4]

Causality Behind Hazard Classification: The irritant nature of this compound can be attributed to its phenolic hydroxyl group and aromatic structure. Phenolic compounds can denature proteins upon contact with skin and mucous membranes, leading to irritation. The fine particulate nature of the solid form can also cause respiratory irritation if inhaled.

Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable when working with this and similar chemical compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or perforation before use.[2]

  • Body Protection: A laboratory coat is required. For tasks with a higher risk of contamination, a chemically resistant apron is recommended.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[1]

Engineering Controls
  • Ventilation: All handling of solid this compound and its solutions should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5][6]

Spill and Waste Management
  • Spill Response: In case of a spill, evacuate the immediate area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[2] Place the spilled material into a labeled, sealed container for hazardous waste disposal. The spill area should then be decontaminated with an appropriate solvent and cleaned thoroughly.

  • Waste Disposal: Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations for hazardous chemical waste.[2]

Storage Protocols

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.

  • General Storage: Store in a tightly closed, properly labeled container.[1][2] The storage area should be cool, dry, and well-ventilated.[4][5]

  • Segregation: Store this compound away from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent potentially vigorous or exothermic reactions.[3][4]

  • Protection from Light and Moisture: Protect from direct sunlight and moisture, as these can contribute to degradation over time.[4][5]

Storage_Protocol cluster_storage Storage Environment cluster_container Container Requirements cluster_segregation Chemical Segregation cluster_protection Environmental Protection storage_area Cool, Dry, Well-Ventilated Area container Tightly Closed & Labeled Container storage_area->container houses incompatibles Away from Oxidizing Agents & Strong Bases container->incompatibles segregated from protection Protect from Light & Moisture incompatibles->protection and protected O_Alkylation_Workflow start Start: Dry Reaction Flask add_reagents Add this compound & K₂CO₃ start->add_reagents purge Purge with Inert Gas add_reagents->purge add_solvent Add Anhydrous DMF purge->add_solvent add_alkyl_halide Add Alkyl Halide add_solvent->add_alkyl_halide heat_monitor Heat and Monitor by TLC add_alkyl_halide->heat_monitor workup Aqueous Work-up heat_monitor->workup extract Extract with Ethyl Acetate workup->extract wash Wash with Water & Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end_product Pure O-Alkylated Product purify->end_product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 4-hydroxy-1-naphthoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-hydroxy-1-naphthoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. Here, we address specific experimental issues in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered during the synthesis of this compound, which is typically achieved via Fischer-Speier esterification of 4-hydroxy-1-naphthoic acid with methanol.

Q1: My reaction yield is very low or I've isolated only starting material. What are the likely causes?

A1: Low conversion is the most frequent challenge in Fischer esterification, primarily because the reaction is a reversible equilibrium.[1][2] To achieve high yields, the equilibrium must be actively shifted towards the product side.

  • Cause 1: Inefficient Water Removal: The formation of water as a byproduct drives the reverse reaction (ester hydrolysis). According to Le Chatelier's principle, its removal is critical.[3]

    • Solution A (Excess Reagent): The simplest method is to use a large excess of the alcohol (methanol), which acts as both a reagent and the solvent. This mass action effect pushes the equilibrium forward. A 10 to 20-fold excess is common.[1]

    • Solution B (Azeotropic Removal): For higher-boiling alcohols, a Dean-Stark apparatus with a solvent like toluene can be used to azeotropically remove water as it forms.[1][4] For methanol, this is less practical due to its boiling point, making the use of excess methanol the preferred strategy.

  • Cause 2: Insufficient or Inappropriate Catalyst: The reaction requires a strong acid catalyst to protonate the carboxylic acid's carbonyl group, making it more electrophilic for attack by the alcohol.[2]

    • Solution: Use a catalytic amount of a strong acid. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard choices.[2][5] A typical loading is 1-5 mol% relative to the limiting reagent (4-hydroxy-1-naphthoic acid).

  • Cause 3: Inadequate Reaction Time or Temperature: Esterification is a relatively slow process.

    • Solution: The reaction should be heated to reflux in methanol (approx. 65 °C) to ensure a sufficient reaction rate. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible or its intensity remains constant over time (typically 4-12 hours).

Q2: The reaction mixture turned dark brown or black. What does this indicate and how can I prevent it?

A2: A dark coloration often signifies decomposition or side reactions, which can be caused by overly harsh conditions. The naphthol ring system is susceptible to oxidation and sulfonation at high temperatures in the presence of a strong acid like H₂SO₄.[4]

  • Cause 1: Excessive Catalyst Concentration: Using too much sulfuric acid can lead to the sulfonation of the electron-rich aromatic ring or promote polymerization, resulting in tar-like byproducts.[4]

    • Solution: Strictly limit the catalyst amount to 1-5 mol%. If charring persists, switch to a milder, solid-supported acid catalyst or p-TsOH, which is less prone to causing oxidative side reactions.

  • Cause 2: Excessive Heat: While reflux is necessary, overheating with a very high-temperature heating mantle can cause localized charring.

    • Solution: Use a temperature-controlled oil bath or heating mantle set to maintain a gentle reflux. Avoid aggressive, rapid heating.

Q3: I'm struggling to isolate a pure product. What is an effective workup and purification strategy?

A3: Proper workup is crucial for removing the acid catalyst and unreacted starting materials, while purification is key to achieving the desired product quality.

  • Workup Procedure:

    • After cooling the reaction to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.[5]

    • Dissolve the residue in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).[6]

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Caution: This will generate CO₂ gas; vent the separatory funnel frequently.

    • Wash the organic layer with water, followed by a saturated brine (NaCl) solution to remove residual water.[5]

    • Dry the organic phase over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[6]

  • Purification Methods:

    • Recrystallization: This is often the most efficient method for crystalline solids. The crude this compound can typically be recrystallized from a solvent system like toluene, ethanol/water, or ethyl acetate/hexane.[7]

    • Column Chromatography: If recrystallization fails or impurities are very similar in polarity to the product, silica gel column chromatography is recommended.[6] A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is effective.[6]

Q4: Is there a risk of methylating the phenolic hydroxyl group in addition to the carboxylic acid?

A4: This is a valid concern. While the phenolic hydroxyl group can be alkylated, under the acidic conditions of a Fischer esterification, this side reaction is kinetically and thermodynamically disfavored compared to the esterification of the carboxylic acid.

  • Mechanistic Rationale: The Fischer esterification proceeds through the protonation of the carboxylic acid carbonyl, which significantly enhances its electrophilicity. The alcohol then acts as a nucleophile. The phenolic oxygen is a much weaker nucleophile than methanol, and its protonation under strongly acidic conditions further deactivates it towards acting as a nucleophile. O-alkylation of phenols typically requires basic conditions (to form the more nucleophilic phenoxide ion) or specialized reagents, not strong acid and an alcohol.

Part 2: Experimental Protocols & Data

Optimized Protocol for this compound Synthesis

This protocol is a robust starting point for achieving high yields.

Materials:

  • 4-hydroxy-1-naphthoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-1-naphthoic acid (e.g., 5.0 g, 26.6 mmol).

  • Add anhydrous methanol (100 mL, a large excess). Stir the suspension.

  • Carefully and slowly add concentrated sulfuric acid (0.25 mL, ~4.7 mmol, ~0.18 equiv.) to the stirring mixture.

  • Heat the mixture to a gentle reflux (approx. 65 °C) using a temperature-controlled oil bath.

  • Allow the reaction to proceed for 6-8 hours, monitoring by TLC (e.g., using a 7:3 Hexane:EtOAc mobile phase). The product spot should appear at a higher Rf than the starting acid.

  • Once the reaction is complete, cool the flask to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the resulting residue in 100 mL of ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 2 x 50 mL of saturated NaHCO₃ solution (vent frequently), and 50 mL of brine.[5]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethyl acetate/hexane) to yield this compound as a solid.

Table 1: Influence of Reaction Parameters on Yield
ParameterConditionExpected OutcomeRationale
Catalyst 2 mol% H₂SO₄High YieldEffective protonation of the carbonyl group.[2]
2 mol% p-TsOHHigh Yield, Cleaner ReactionLess oxidizing than H₂SO₄, reducing potential for byproduct formation.[4]
No CatalystNo ReactionThe energy barrier for nucleophilic attack is too high without activation.[2]
Methanol 50-fold excess> 90% YieldShifts equilibrium significantly towards the product.[1]
2-fold excessLow to Moderate YieldEquilibrium is not sufficiently shifted, reverse reaction competes.[3]
Temperature Reflux (65 °C)Optimal RateProvides sufficient energy to overcome the activation barrier without causing decomposition.
Room TempVery Slow / No ReactionInsufficient kinetic energy for the reaction to proceed at a practical rate.

Part 3: Mechanistic and Workflow Visualizations

Visual aids can clarify complex processes. Below are diagrams representing the reaction mechanism and a logical troubleshooting workflow.

Diagram 1: Fischer Esterification Reaction Mechanism

Fischer_Esterification Start Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl (Acid Catalyst) Start->Protonation + H⁺ Activated Activated Carbonyl (Oxonium Ion) Protonation->Activated Attack Nucleophilic Attack by Alcohol Activated->Attack + R'OH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer WaterLG Intermediate with Good Leaving Group (H₂O) ProtonTransfer->WaterLG Elimination Elimination of Water WaterLG->Elimination - H₂O Deprotonation Deprotonation Elimination->Deprotonation Product Ester + H₂O Deprotonation->Product - H⁺

Caption: The six-step PADPED mechanism of Fischer esterification.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow decision decision action action Start Low Yield Observed Check_TLC Was starting material consumed on TLC? Start->Check_TLC Check_Water How was water removed? Check_TLC->Check_Water No Workup_Issue Investigate Workup/ Purification Loss Check_TLC->Workup_Issue Yes Check_Catalyst Was catalyst added in correct amount? Check_Water->Check_Catalyst Excess Used Increase_MeOH Increase excess of Methanol to >20x Check_Water->Increase_MeOH No Excess Check_Conditions Reaction run at reflux for 6-12h? Check_Catalyst->Check_Conditions Yes Verify_Catalyst Verify catalyst amount (1-5 mol%) and purity Check_Catalyst->Verify_Catalyst No / Unsure Increase_Time Increase reaction time and/or temperature Check_Conditions->Increase_Time No Check_Conditions->Workup_Issue Yes Use_Excess Used large excess of Methanol Use_DeanStark Used Dean-Stark (not ideal for MeOH)

Sources

Technical Support Center: Purification of Crude Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of Methyl 4-hydroxy-1-naphthoate. Here, we address common challenges and provide in-depth, field-proven solutions to optimize purity and yield. Our approach is rooted in explaining the why behind each step, ensuring a robust and reproducible purification workflow.

I. Frequently Asked Questions (FAQs)

This section tackles the most common initial queries encountered during the purification of this compound.

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile of your crude product is largely dictated by the synthetic route employed. However, common contaminants often include:

  • Unreacted Starting Materials: Such as 1,4-dihydroxynaphthalene or the methylating agent.

  • Side-Products: Including isomers like Methyl 2-hydroxy-1-naphthoate depending on the reaction regioselectivity.[1]

  • Over-methylation Products: Formation of Methyl 4-methoxy-1-naphthoate if the phenolic hydroxyl group is also methylated.

  • Hydrolysis Products: 4-hydroxy-1-naphthoic acid may be present if the ester undergoes hydrolysis during workup or purification.[2]

Q2: Which purification technique is generally most effective for this compound?

A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization: Often the most straightforward and scalable method for removing minor impurities, especially if a suitable single-solvent or solvent-antisolvent system can be identified.[3]

  • Column Chromatography: Highly effective for separating compounds with different polarities, such as isomers and side-products.[4] It is the preferred method when high purity is critical, particularly for smaller-scale preparations.

  • Acid-Base Extraction: A powerful technique to remove acidic or basic impurities. Since this compound is a phenolic compound, it can be selectively extracted into an aqueous basic solution, leaving neutral organic impurities behind.[5][6][7]

Q3: How do I select an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[8] For this compound, consider solvents of moderate polarity. A good starting point is to test small quantities of your crude product in solvents like ethanol, methanol, ethyl acetate, or toluene. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.[9]

Q4: My compound seems to be degrading on silica gel during column chromatography. What can I do?

A4: Phenolic compounds can sometimes be sensitive to the acidic nature of standard silica gel.[10] If you observe streaking on your TLC plate or a lower than expected yield from your column, consider the following:

  • Neutralized Silica Gel: Use silica gel that has been treated to be neutral.

  • Deactivating the Silica Gel: Add a small amount of a mild base, like triethylamine (e.g., 0.1-1%), to your eluent system to neutralize the acidic sites on the silica gel.

  • Alternative Stationary Phases: For highly sensitive compounds, consider using a different stationary phase like alumina (neutral or basic).

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your purification workflow.

Problem 1: Low Recovery Yield After Recrystallization

Low yield is a frequent issue in recrystallization. The key is a systematic approach to identify the cause.

Troubleshooting Flowchart for Low Recrystallization Yield

start Low Yield After Recrystallization q1 Was the correct solvent volume used? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Did the solution cool too rapidly? a1_yes->q2 s1 Too much solvent was used, leading to product loss in the mother liquor. a1_no->s1 r1 Action: Concentrate the mother liquor and attempt a second crystallization. s1->r1 end_node Yield Optimized r1->end_node a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Rapid cooling can lead to the formation of fine, impure crystals and trap impurities. a2_yes->s2 q3 Is the compound highly soluble in the chosen solvent even at low temperatures? a2_no->q3 r2 Action: Allow the solution to cool slowly to room temperature before placing it in an ice bath. s2->r2 r2->end_node a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 The solvent is not ideal for this compound. a3_yes->s3 a3_no->end_node r3 Action: Perform solvent screening to find a more suitable solvent or consider an antisolvent addition method. s3->r3 r3->end_node

Caption: Troubleshooting logic for low recrystallization yield.

Problem 2: Poor Separation During Column Chromatography

Achieving baseline separation of your target compound from impurities is the primary goal of column chromatography.

Troubleshooting Flowchart for Poor Chromatographic Separation

start Poor Separation on Column q1 Is the Rf value of the target compound in the optimal range (0.2-0.4) on TLC? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the column packed correctly? a1_yes->q2 s1 The eluent system is not optimized. a1_no->s1 r1 Action: Adjust the polarity of the mobile phase. If Rf is too high, decrease polarity; if too low, increase polarity. s1->r1 end_node Separation Optimized r1->end_node a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the sample loaded in a minimal volume of solvent? a2_yes->q3 s2 Improper packing leads to channeling and band broadening. a2_no->s2 r2 Action: Repack the column ensuring a level and uniform bed of silica gel. s2->r2 r2->end_node a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->end_node s3 A large sample volume leads to a broad initial band. a3_no->s3 r3 Action: Use a more concentrated sample solution or consider dry loading the sample onto silica gel. s3->r3 r3->end_node

Caption: Troubleshooting poor chromatographic separation.

Problem 3: Persistent Impurity with Similar Polarity

Sometimes, an impurity will co-elute with your product during column chromatography.

Recommended Action: Acid-Base Extraction

Since this compound is phenolic, it is weakly acidic. This property can be exploited to separate it from neutral impurities.[7]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract with a weak aqueous base, such as a saturated sodium bicarbonate solution. This will remove any strongly acidic impurities like carboxylic acids.[5] Separate the aqueous layer.

  • Phenol Extraction: Extract the organic layer with a stronger aqueous base, such as 1M sodium hydroxide. The this compound will be deprotonated to its phenoxide salt and move into the aqueous layer.[7]

  • Isolation of Neutral Impurities: The remaining organic layer contains any neutral impurities. This layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities for characterization if needed.

  • Regeneration of Product: Carefully acidify the aqueous layer from step 3 with a strong acid, such as 1M hydrochloric acid, until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.

  • Final Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.[5] This product can then be further purified by recrystallization if necessary.

Workflow for Acid-Base Extraction

start Crude Product in Organic Solvent step1 Extract with aq. NaHCO3 start->step1 organic1 Organic Layer (Product + Neutral Impurities) step1->organic1 Separate aqueous1 Aqueous Layer (Strongly Acidic Impurities) step1->aqueous1 Separate step2 Extract with aq. NaOH organic1->step2 organic2 Organic Layer (Neutral Impurities) step2->organic2 Separate aqueous2 Aqueous Layer (Product as Phenoxide Salt) step2->aqueous2 Separate step3 Acidify with HCl aqueous2->step3 product Precipitated Pure Product step3->product

Caption: Workflow for purification via acid-base extraction.

III. Data Presentation

Table 1: Solvent Properties for Purification

SolventBoiling Point (°C)Polarity IndexNotes on Use for this compound
Hexane690.1Good as an anti-solvent or for eluting non-polar impurities in column chromatography.
Toluene1112.4Can be a good recrystallization solvent.[11]
Diethyl Ether352.8Useful for extractions and as a component in chromatography mobile phases.
Ethyl Acetate774.4A versatile solvent for both recrystallization and as a polar component in chromatography.[12]
Ethanol784.3A common and effective recrystallization solvent, often used with water as an anti-solvent.[13]
Methanol655.1Similar to ethanol, a good recrystallization solvent.

Table 2: Typical TLC Parameters

Stationary PhaseMobile Phase (v/v)Expected Rf RangeVisualization
Silica Gel 60 F254Hexane:Ethyl Acetate (4:1)0.3 - 0.5UV light (254 nm)
Silica Gel 60 F254Dichloromethane0.4 - 0.6UV light (254 nm)
Silica Gel 60 F254Toluene:Ethanol (9:1)0.5 - 0.7UV light (254 nm)[14]

Note: Rf values are approximate and can vary based on the specific batch of TLC plates and laboratory conditions.

IV. References

  • Acid-Base Extraction for Phenols and Flavonoids. ResearchGate. Available at: [Link]

  • Acid-Base Extraction. University of California, Los Angeles. Available at: [Link]

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Extraction techniques for the determination of phenolic compounds in food. SciSpace. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • This compound (C12H10O3). PubChemLite. Available at: [Link]

  • Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. National Center for Biotechnology Information. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Thin–layer Chromatography (TLC). ScienceDirect. Available at: [Link]

  • 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application on Synthetic Works. Available at: [Link]

  • quantitative measurements on tlc plates using ccd detection. University of Cape Town. Available at: [Link]

  • Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. PubMed. Available at: [Link]

  • 2-hydroxy-1,4-naphthoquinone. Organic Syntheses. Available at: [Link]

  • α-NAPHTHOIC ACID. Organic Syntheses. Available at: [Link]

  • METHYL 4-HYDROXYBENZOATE. Ataman Kimya. Available at: [Link]

  • Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof. Google Patents. Available at:

  • Methyl 2-hydroxy-1-naphthoate. National Center for Biotechnology Information. Available at: [Link]

  • This compound (C007B-530227). Cenmed Enterprises. Available at: [Link]

  • naphthoresorcinol. Organic Syntheses. Available at: [Link]

  • TLC in the Analysis of Plant Material. MDPI. Available at: [Link]

  • THIN LAYER CHROMATOGRAPHY | Scientific method. ResearchGate. Available at: [Link]

  • methyl 8-formyl-1-naphthoate. Available at: [Link]

  • Methyl 6-dimethylamino-4-hydroxy-2-naphthoate. National Center for Biotechnology Information. Available at: [Link]

  • A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments. PubMed. Available at: [Link]

  • 1-Hydroxy-4-naphthoic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Synthesis of Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-hydroxy-1-naphthoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this synthesis. We will delve into the causality behind byproduct formation and provide field-tested protocols to optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding Byproduct Formation

This section addresses the most common questions regarding impurities and side reactions. Understanding the origin of these byproducts is the first step toward their elimination.

Question 1: My final product is contaminated with an isomer. What is it and why did it form?

Answer: The most common isomeric byproduct is Methyl 1-hydroxy-2-naphthoate or Methyl 3-hydroxy-2-naphthoate , depending on your synthetic route. The formation of these isomers is rooted in the principles of electrophilic aromatic substitution on naphthalene systems.

Naphthalene is more reactive than benzene, but substitution is also more complex.[1] The position of electrophilic attack is governed by the stability of the carbocation intermediate (the arenium ion).

  • Kinetic vs. Thermodynamic Control: Attack at the 1-position (α-position) is generally faster (kinetically favored) because the resulting arenium ion is better stabilized by resonance, with more structures that preserve the aromaticity of the second ring.[2] However, the product of substitution at the 2-position (β-position) is often more sterically stable (thermodynamically favored). Reaction conditions, particularly temperature, can influence the ratio of these isomers. For example, in sulfonation of naphthalene, lower temperatures favor the 1-substituted product, while higher temperatures favor the more stable 2-substituted product.[1]

  • Influence of Existing Substituents: If your synthesis starts with an already substituted naphthalene, the directing effects of those groups are paramount. A hydroxyl group (-OH) is a strongly activating ortho-, para-director. If you are performing a carboxylation (or a related reaction) on 1-naphthol, you can expect substitution primarily at positions 2 and 4.

If you observe an unexpected isomer, carefully review your starting materials and reaction conditions, considering both kinetic and steric factors that may favor an alternative substitution pattern.

Question 2: My esterification yield is consistently low, and I recover a significant amount of acidic material. What is happening?

Answer: This is a classic issue related to the reversibility of the Fischer-Speier esterification reaction .[3][4] The reaction of a carboxylic acid (4-hydroxy-1-naphthoic acid) with an alcohol (methanol) in the presence of an acid catalyst produces the ester and water.

Carboxylic Acid + Alcohol ⇌ Ester + Water

This reaction exists in equilibrium.[5] As the reaction proceeds, the concentration of the water byproduct increases. This water can then act as a nucleophile and hydrolyze the ester product back to the starting carboxylic acid, pushing the equilibrium to the left.[6][7] This reverse reaction is essentially an acid-catalyzed ester hydrolysis.[4][8]

Therefore, the "acidic material" you are recovering is almost certainly your starting material, 4-hydroxy-1-naphthoic acid . To drive the reaction to completion and achieve high yields, you must actively remove water as it is formed or use a large excess of the alcohol reactant, in accordance with Le Châtelier's principle.[5][7]

Question 3: I've noticed a new spot on my TLC plate that is less polar than my product, especially after prolonged heating. What could this be?

Answer: This is likely due to decarboxylation of the starting material, 4-hydroxy-1-naphthoic acid, to form 1-naphthol . Hydroxy-substituted aromatic carboxylic acids are susceptible to losing carbon dioxide (CO₂) at elevated temperatures, a reaction often facilitated by acid catalysts.[9][10][11]

The resulting 1-naphthol is more volatile and significantly less polar than both the starting carboxylic acid and the final ester product because it lacks the carboxyl or ester group. This would cause it to have a higher Rf value on a normal-phase TLC plate.

Question 4: My product has a distinct yellow or brownish tint that is difficult to remove. What is the source of this color?

Answer: Phenolic compounds are notoriously susceptible to oxidation . The 4-hydroxy group on the naphthalene ring makes the molecule electron-rich and prone to oxidation, especially in the presence of air (oxygen), trace metals, or elevated temperatures. The oxidation products are typically highly conjugated quinone or naphthoquinone-type structures, which are intensely colored.[12]

For instance, 2-hydroxy-1,4-naphthoquinone is a known compound that is yellow.[12] Even trace amounts of such oxidized byproducts can impart a significant color to your final product.

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common experimental problems.

Problem 1: Low Yield of this compound
Possible Cause Diagnostic Check Recommended Solution
Incomplete Esterification (Reversible Reaction) TLC analysis shows a significant amount of starting material (4-hydroxy-1-naphthoic acid). The spot will be more polar (lower Rf) than the product.1. Use Excess Alcohol: Use methanol as the solvent to create a large molar excess, driving the equilibrium forward.[6] 2. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it forms.[3] 3. Use a Drying Agent: Add molecular sieves to the reaction mixture to sequester water.[3]
Product Hydrolysis During Workup Significant product loss after aqueous extraction steps.Maintain careful pH control. During workup, ensure the organic layer is not exposed to basic conditions (pH > 8), which can catalyze saponification (hydrolysis) of the ester.[13][14]
Decarboxylation of Starting Material TLC or GC-MS analysis shows the presence of 1-naphthol.Reduce the reaction temperature and/or time. Consider using a milder acid catalyst.
Mechanical Loss Product is lost during transfers, filtration, or purification.Review your handling procedures. Ensure complete transfer of material. For recrystallization, ensure the solution is fully cooled to maximize crystal precipitation.[5]
Problem 2: Product Purity Issues
Observed Impurity Likely Identity Troubleshooting & Purification Strategy
More Polar Spot on TLC Unreacted 4-hydroxy-1-naphthoic acidTroubleshooting: Drive the esterification to completion (see above). Purification: Perform a mild basic wash (e.g., with saturated NaHCO₃ solution). The acidic starting material will be deprotonated and move to the aqueous layer, while the ester remains in the organic layer. Acidify the aqueous layer to recover the starting material if desired.
Isomeric Impurity e.g., Methyl 1-hydroxy-2-naphthoateTroubleshooting: Re-evaluate the synthesis of the 4-hydroxy-1-naphthoic acid precursor. Optimize reaction conditions (temperature, catalyst) to favor the desired regioisomer.[1] Purification: Isomers can be very difficult to separate. Careful column chromatography on silica gel with a low-polarity eluent system (e.g., Hexanes/Ethyl Acetate) may be effective.[15] Multiple recrystallizations may also be necessary.
Less Polar Spot on TLC 1-Naphthol (from decarboxylation)Troubleshooting: Use milder reaction conditions (lower temperature, shorter time). Purification: Column chromatography is typically effective. 1-Naphthol is significantly less polar than the desired product.
Colored Impurities Oxidized (quinone-type) byproductsTroubleshooting: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen. Use high-purity, peroxide-free solvents. Purification: Treat a solution of the crude product with a small amount of activated carbon and then filter. Column chromatography can also remove colored impurities.[16]

Section 3: Visualized Workflows & Protocols

General Synthesis and Byproduct Pathway

The following diagram illustrates the primary synthesis route and the points at which common byproducts can emerge.

Synthesis_Byproducts cluster_0 Step 1: Naphthalene Functionalization cluster_1 Step 2: Esterification cluster_2 Degradation Pathways Naphthol 1-Naphthol Derivative Carboxylation Carboxylation (e.g., Kolbe-Schmitt) Naphthol->Carboxylation Naphthoic_Acid 4-Hydroxy-1-naphthoic Acid (Precursor) Carboxylation->Naphthoic_Acid Desired Isomer Isomeric Naphthoic Acid (Byproduct) Carboxylation->Isomer Side Reaction Esterification Fischer Esterification (MeOH, H+) Naphthoic_Acid->Esterification Decarboxylation Decarboxylation (Heat, H+) Naphthoic_Acid->Decarboxylation Degradation Product This compound (Product) Esterification->Product Hydrolysis Hydrolysis Product->Hydrolysis Reversible Oxidation Oxidation (Air, Heat) Product->Oxidation Degradation Hydrolysis->Naphthoic_Acid Naphthol_Byproduct 1-Naphthol (Byproduct) Decarboxylation->Naphthol_Byproduct Quinone Quinone-type Byproducts (Colored) Oxidation->Quinone Low_Yield_Troubleshooting Start Low Yield Observed Check_TLC Analyze crude reaction mixture by TLC. Is starting material (SM) present? Start->Check_TLC SM_Present Yes Check_TLC->SM_Present SM_Absent No Check_TLC->SM_Absent Incomplete_Rxn Cause: Incomplete Reaction / Equilibrium not shifted. SM_Present->Incomplete_Rxn Check_Workup Analyze aqueous layers from workup. Is product or SM present? SM_Absent->Check_Workup Implement_LeChatelier Solution: 1. Use large excess of methanol. 2. Use Dean-Stark to remove H₂O. 3. Increase reaction time/catalyst load. Incomplete_Rxn->Implement_LeChatelier Workup_Loss Yes Check_Workup->Workup_Loss No_Workup_Loss No Check_Workup->No_Workup_Loss Workup_Issue Cause: Product loss during extraction due to improper pH or hydrolysis. Workup_Loss->Workup_Issue Check_Byproducts Analyze crude for other spots. Is 1-Naphthol or baseline material present? No_Workup_Loss->Check_Byproducts Fix_Workup Solution: 1. Avoid strongly basic washes. 2. Use mild base (e.g., NaHCO₃). 3. Ensure complete extraction. Workup_Issue->Fix_Workup Byproducts_Present Yes Check_Byproducts->Byproducts_Present Degradation_Issue Cause: Degradation of SM or Product (Decarboxylation / Oxidation). Byproducts_Present->Degradation_Issue Fix_Conditions Solution: 1. Lower reaction temperature. 2. Reduce reaction time. 3. Use inert atmosphere. Degradation_Issue->Fix_Conditions

Sources

Technical Support Center: Recrystallization of Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of Methyl 4-hydroxy-1-naphthoate via recrystallization. Moving beyond a simple set of instructions, we will explore the causality behind experimental choices to empower you to troubleshoot and optimize this critical purification step effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of aromatic esters like this compound.

Q1: My compound has "oiled out" and is not forming crystals. What is happening and how do I fix it?

A1: "Oiling out" occurs when the solid melts and forms a liquid phase separate from the solvent before it has a chance to crystallize. This happens when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent environment. The presence of impurities can also depress the melting point, exacerbating this issue.[1][2]

Troubleshooting Steps:

  • Re-dissolve the Oil: Heat the solution until the oil completely re-dissolves.

  • Add More "Good" Solvent: Add a small amount of the primary ("good") solvent to decrease the saturation point, ensuring the compound stays in solution longer as it cools.[1]

  • Ensure Slow Cooling: Rapid cooling is a primary cause of oiling out. Allow the flask to cool to room temperature very slowly on an insulated surface (like a cork ring or wooden block) before moving to an ice bath.[2] Never take a hot flask directly to an ice bath.[3]

  • Consider a Different Solvent System: If the problem persists, your chosen solvent may be unsuitable. The ideal solvent will have a boiling point lower than the melting point of your compound.

Q2: The solution has cooled, but no crystals have formed. What should I do?

A2: The failure of crystals to form is typically due to one of two reasons: either too much solvent was used, preventing the solution from becoming saturated upon cooling, or the solution is supersaturated and requires a nucleation event to initiate crystallization.[2]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[2][3]

    • Seeding: If available, add a tiny "seed" crystal of pure this compound to the solution. This provides a template for crystal lattice formation.[2]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[2] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[1][3] Once the volume is reduced, allow it to cool slowly again.

  • Cool Further: If crystals begin to form at room temperature, you can then move the flask to an ice-water bath to maximize the yield.[3]

Q3: My final yield of pure crystals is very low. How can I improve this?

A3: A low yield is often a consequence of using an excessive amount of solvent, as a significant portion of the compound remains dissolved in the mother liquor.[1] It can also result from premature crystallization during a hot filtration step.

Troubleshooting Steps:

  • Minimize Solvent Usage: The key is to use the minimum amount of hot solvent required to fully dissolve the crude solid.[3] Adding solvent in small portions near its boiling point is critical.

  • Check the Mother Liquor: After filtering your crystals, you can cool the remaining filtrate in an ice bath to see if a second crop of crystals forms. Be aware that this second crop may be less pure than the first.

  • Prevent Premature Crystallization: If performing a hot gravity filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.

Q4: My purified crystals are still colored. How can I remove colored impurities?

A4: Colored impurities are often large, polar molecules with extended conjugation. These can sometimes be removed by using activated charcoal.

Procedure:

  • Dissolve the crude this compound in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.

  • Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Perform a hot gravity filtration to remove the charcoal.[3] The resulting filtrate should be colorless or significantly lighter in color.

  • Allow the filtrate to cool slowly to form pure, colorless crystals.

Solvent Selection and Data

The choice of solvent is the most critical factor in a successful recrystallization.[4] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[5] For this compound, which has an aromatic ring, a hydroxyl group, and an ester, solvents like alcohols or mixed solvent systems involving ethyl acetate are good starting points.

Table 1: Common Solvents for Recrystallization of Aromatic Compounds

SolventBoiling Point (°C)PolarityKey Characteristics
Ethanol 78PolarOften a good choice for compounds with polar groups like hydroxyls.[5]
Methanol 65PolarSimilar to ethanol but more volatile.
Ethyl Acetate (EtOAc) 77IntermediateGood for ester-containing compounds.[5] Often used in a pair with a non-polar solvent.
Toluene 111Non-polarCan be effective for aromatic compounds, but its high boiling point may lead to oiling out.
Hexanes/Heptane ~69 / ~98Non-polarTypically used as the "poor" solvent in a two-solvent system with a more polar solvent.
Water 100Very PolarGenerally, organic compounds have low solubility, but the hydroxyl group may impart slight solubility, especially when hot.[5]

Standard Operating Procedure (SOP): Single-Solvent Recrystallization

This protocol outlines the standard methodology for purifying this compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Continue adding the hot solvent in small portions until the solid just dissolves completely.[6] It is crucial to add the minimum amount of solvent to ensure the solution is saturated.[3]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl.

  • Hot Filtration (If Necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration into a clean, pre-warmed flask to remove them.

  • Slow Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface. Slow cooling is vital for the formation of large, pure crystals as it allows impurities to be excluded from the growing crystal lattice.[6]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.[3]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3]

  • Drying: Allow the crystals to dry completely in the air or in a desiccator.

Visual Diagrams and Workflows

Troubleshooting Recrystallization

The following diagram provides a logical workflow for troubleshooting common issues.

G start Start Recrystallization cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Pure Crystals Formed observe->crystals Success oiled_out Compound Oiled Out observe->oiled_out Problem no_crystals No Crystals Formed observe->no_crystals Problem end Collect & Dry Crystals crystals->end reheat_oil Reheat to Dissolve Oil oiled_out->reheat_oil induce Induce Crystallization (Scratch / Seed) no_crystals->induce add_solvent Add More 'Good' Solvent reheat_oil->add_solvent add_solvent->cool induce_outcome Crystals Form? induce->induce_outcome induce_outcome->crystals Yes reduce_volume Too Much Solvent: Boil Off Excess induce_outcome->reduce_volume No reduce_volume->cool

Caption: A workflow for troubleshooting common recrystallization problems.

The Principle of Recrystallization

This diagram illustrates the fundamental stages of purification by recrystallization.

G cluster_purification Purification Process cluster_impurities Fate of Impurities A Crude Solid (Compound + Impurities) B Dissolve in Minimum Hot Solvent A->B C Hot Filter (If Needed) B->C D Cool Slowly to Crystallize C->D E Vacuum Filter to Collect Crystals D->E F Pure Crystals E->F Imp_Soluble Soluble Impurities E->Imp_Soluble Remain in Mother Liquor Imp_Insoluble Insoluble Impurities Imp_Insoluble->C

Caption: The core stages of purification via recrystallization.

References

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles - Chemistry.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
  • Problems with Recrystallisations. (n.d.). University of York - Chemistry Teaching Labs.
  • Methyl 2-hydroxy-1-naphthoate. (n.d.). PubChem - National Institutes of Health.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester - Department of Chemistry.
  • Recrystallisation Help. (2020). Reddit.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Organic Chemistry Lab: Recrystallization. (2007). YouTube.

Sources

Technical Support Center: Column Chromatography for Methyl 4-hydroxy-1-naphthoate Purification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals utilizing column chromatography for the purification of Methyl 4-hydroxy-1-naphthoate. It offers in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the separation process.

Principles of Separation: The "Why" Behind the Method

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] For this compound, a moderately polar compound, normal-phase chromatography is a common and effective choice. The stationary phase, typically silica gel, is polar, while the mobile phase is a less polar organic solvent mixture.

The key to a successful separation lies in the subtle differences in polarity between the target compound and any impurities. The hydroxyl (-OH) and ester (-COOCH₃) groups on this compound allow for hydrogen bonding and dipole-dipole interactions with the silica gel. By carefully selecting a mobile phase, we can control how strongly the compound adsorbs to the stationary phase, thereby affecting its elution time. A less polar mobile phase will result in stronger adsorption and a longer retention time, while a more polar mobile phase will decrease retention time.[2]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.

I. Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)[2]

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, tank, and UV lamp

II. Procedure
  • TLC Analysis for Solvent System Selection:

    • Before packing the column, determine the optimal mobile phase composition using TLC.[2]

    • Prepare several small beakers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Spot the crude mixture onto separate TLC plates and develop them in the different solvent systems.

    • The ideal solvent system will provide a retention factor (Rf) of approximately 0.3 for this compound, with good separation from impurities.[3]

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.[4]

    • Add a thin layer of sand over the plug.[4]

    • In a separate beaker, create a slurry of silica gel in the initial, least polar eluting solvent (e.g., 9:1 hexane:ethyl acetate).[4]

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.[4]

    • Add another layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.[4]

    • Wash the column with the eluting solvent, ensuring the solvent level never drops below the top of the sand.[4]

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase. Using a pipette, carefully apply the solution to the top of the silica gel.[5]

    • Dry Loading: If the sample has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6] Carefully add this powder to the top of the column.[5][6]

  • Elution and Fraction Collection:

    • Begin elution with the initial, less polar solvent system.

    • If a single solvent system does not provide adequate separation, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate).[3][4]

    • Collect fractions of a consistent volume in separate test tubes.[4]

  • Fraction Analysis:

    • Monitor the progress of the separation by analyzing the collected fractions using TLC.[2][3]

    • Spot a small amount from each fraction onto a TLC plate and develop it in the same solvent system used for the column.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the purified product under a high vacuum to remove any residual solvent.

Quantitative Data Summary
ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel, 230-400 meshStandard for flash chromatography of moderately polar compounds.[2][3]
Mobile Phase Hexane/Ethyl Acetate or Petroleum Ether/Ethyl AcetateCommon and effective for compounds of this polarity.[3]
Optimal TLC Rf ~0.3Provides a good balance between retention and elution for effective separation on the column.[3]
Silica to Sample Ratio 20-50:1 (by weight)Ensures sufficient stationary phase for good separation.[4]

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound.

Q1: My compound is not eluting from the column.

Possible Causes & Solutions:

  • Mobile Phase is Not Polar Enough: The solvent system may not be strong enough to displace the compound from the silica gel.

    • Solution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added to the eluent.[4]

  • Compound Decomposition: this compound might be unstable on the acidic silica gel.

    • Solution: Perform a stability test by spotting the compound on a TLC plate and letting it sit for an extended period before developing. If degradation is observed, consider using neutral or deactivated silica gel, or an alternative stationary phase like alumina.[7]

Q2: The separation between my desired compound and an impurity is poor, resulting in mixed fractions.

Possible Causes & Solutions:

  • Improper Solvent System: The chosen mobile phase may not have sufficient selectivity for the compounds.

    • Solution: Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/hexane) to improve separation.

  • Column Overloading: Too much sample was loaded onto the column.

    • Solution: Reduce the amount of crude material loaded relative to the amount of silica gel. A general guideline is a silica-to-sample ratio of at least 50:1 for difficult separations.

  • Poor Column Packing: An unevenly packed column can lead to band broadening and poor resolution.

    • Solution: Ensure the silica gel is packed uniformly without any cracks or air bubbles. The wet slurry method is generally preferred for creating a well-packed column.[1]

Q3: The compound is eluting too quickly (with the solvent front).

Possible Causes & Solutions:

  • Mobile Phase is Too Polar: The eluent is too strong, causing all compounds to move rapidly through the column without sufficient interaction with the stationary phase.[2]

    • Solution: Start with a less polar mobile phase (a higher percentage of hexane). Confirm the optimal solvent system with TLC before running the column.[2]

Q4: I'm observing streaking or tailing of my compound on the TLC plate and column.

Possible Causes & Solutions:

  • Compound is Too Concentrated: Overloading the TLC plate or column can lead to this effect.

    • Solution: Dilute the sample before spotting on the TLC plate. For the column, ensure the sample is loaded in a thin, even band.

  • Compound Interaction with Silica: The acidic nature of silica gel can sometimes cause tailing with certain compounds.

    • Solution: Try adding a small amount of a modifier to the mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, to improve peak shape.

Q5: The solvent flow rate is very slow or has stopped completely.

Possible Causes & Solutions:

  • Column Packed Too Tightly: The silica gel may be too fine or packed too densely.

    • Solution: Ensure you are using the correct mesh size silica for your application (e.g., 230-400 mesh for flash chromatography).[2]

  • Precipitation on the Column: The compound may have crystallized at the top of the column if it has low solubility in the initial mobile phase.[6][7]

    • Solution: Use the dry loading method to avoid solubility issues at the point of sample application.[5][6]

  • Blockage: Particulate matter in the sample or solvent could be clogging the column frit.[1]

    • Solution: Filter the crude sample and solvents before use.

Visualizing the Workflow

Chromatography_Workflow TLC TLC Analysis (Solvent System Optimization) Pack Column Packing (Wet Slurry Method) TLC->Pack Determines Initial Eluent Load Sample Loading (Wet or Dry Method) Pack->Load Elute Elution & Fraction Collection (Isocratic or Gradient) Load->Elute Analyze Fraction Analysis (TLC) Elute->Analyze Collect Fractions Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Solvent Removal (Rotary Evaporation) Combine->Evaporate Pure_Product Purified Methyl 4-hydroxy-1-naphthoate Evaporate->Pure_Product

Caption: A streamlined workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the sand layers in the column?

A1: The bottom layer of sand prevents the silica gel from washing out of the column and provides a flat base for the stationary phase. The top layer of sand protects the surface of the silica gel from being disturbed when adding the mobile phase, which helps to ensure that the sample moves down the column in a uniform band.[4]

Q2: Can I reuse my column?

A2: It is generally not recommended to reuse silica gel columns in a research setting, especially when high purity is required. Residual compounds from a previous separation can elute in subsequent runs, leading to cross-contamination.

Q3: How do I know when to stop collecting fractions?

A3: Continue collecting fractions until all the desired compound has eluted from the column. This is determined by TLC analysis of the fractions. Once the fractions no longer show the spot corresponding to your product under UV light, you can typically stop the collection.[3]

Q4: My compound is colorless. How can I track it on the column?

A4: Since the compound is colorless, you cannot track it visually. The primary method for tracking is by collecting fractions and analyzing them by TLC.[2] If an impurity is colored, it can sometimes serve as a visual marker for the progress of the separation.

Q5: What is the difference between gravity chromatography and flash chromatography?

A5: The main difference is the method used to move the mobile phase through the column. In gravity chromatography, the solvent flows through the stationary phase by gravity alone. In flash chromatography, pressure (from a pump or compressed air) is applied to the top of the column to force the solvent through more quickly.[4] Flash chromatography is generally faster and often provides better separation due to reduced band broadening from diffusion.[5]

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. 2024.
  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. 2012.
  • Organic Syntheses. Organic Syntheses Procedure.
  • Reddit. Column chromatography issues. 2024.
  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Pharma Now. Mobile and Stationary Phases in Chromatography Explained.
  • ResearchGate. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. 2025.
  • Synthetic Works. 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application.
  • Organic Chemistry at CU Boulder. Column Chromatography.
  • Molnar Institute. Solvent selection in liquid chromatography.
  • SpringerLink. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • PubChemLite. This compound (C12H10O3).
  • National Institutes of Health. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography.
  • Cenmed Enterprises. This compound (C007B-530227).
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. 2025.
  • SIELC Technologies. Separation of 4-Hydroxy-2-methylnaphthyl benzoate on Newcrom R1 HPLC column.
  • Wikipedia. 1-Naphthoic acid.
  • National Institutes of Health. 1-Hydroxy-4-naphthoic acid.
  • National Institutes of Health. Pamoic Acid.

Sources

Technical Support Center: Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Navigating and Mitigating Stability Challenges

Welcome to the technical support resource for Methyl 4-hydroxy-1-naphthoate. As Senior Application Scientists, we understand that compound stability is paramount to experimental success and data integrity. This guide is structured to address the specific stability challenges you may encounter with this compound, moving beyond simple instructions to explain the underlying chemical principles. Our goal is to empower you with the knowledge to proactively prevent degradation and effectively troubleshoot issues as they arise.

Section 1: Foundational Knowledge & Proactive Stability Management

This section addresses the most frequently asked questions regarding the fundamental properties and proper handling of this compound to prevent degradation before it begins.

Q1: What are the primary chemical liabilities of this compound that I should be aware of?

A1: this compound possesses two key functional groups that are susceptible to degradation: a phenolic hydroxyl group and a methyl ester. The naphthalene ring itself can also be a site for oxidation. Therefore, the primary stability concerns are:

  • Hydrolysis: The methyl ester can be hydrolyzed to its corresponding carboxylic acid (4-hydroxy-1-naphthoic acid) and methanol. This reaction is catalyzed by both acids and bases.[1][2]

  • Oxidation: The electron-rich naphthalene ring, activated by the hydroxyl group, is susceptible to oxidation.[1][3] This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing reagents and often results in the formation of colored quinone-type species.[4]

  • Photodegradation: Aromatic compounds, particularly those with hydroxyl substituents, can absorb UV and visible light. This energy can lead to the formation of reactive radical species, causing decomposition and often a visible color change.[1][5]

Q2: What are the ideal long-term storage conditions for solid this compound?

A2: To mitigate the risks outlined above, the solid compound should be stored with the following precautions:

  • Temperature: Store in a cool environment, ideally refrigerated (2-8 °C). Elevated temperatures accelerate the rates of all degradation reactions.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture.[6]

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.[5]

  • Container: Use a tightly sealed, non-reactive container (e.g., glass) to prevent exposure to moisture and atmospheric contaminants.[6]

Q3: I need to prepare a stock solution. What solvent should I use and how should I store it?

A3: The choice of solvent and storage conditions is critical for solution-state stability.

  • Solvent Selection: Aprotic organic solvents such as DMSO or DMF are generally preferred for long-term storage as they do not participate in hydrolysis. If an aqueous buffer is required for an experiment, prepare the solution fresh. For short-term storage in protic solvents like methanol or ethanol, ensure the solvent is anhydrous.

  • pH Considerations: If using an aqueous buffer, maintain a pH between 4 and 6. Basic conditions (pH > 8) will cause rapid hydrolysis of the methyl ester, while strongly acidic conditions can also catalyze hydrolysis, albeit typically at a slower rate.[7]

  • Storage of Solutions: Store solutions frozen (-20 °C or -80 °C) in small, single-use aliquots to avoid repeated freeze-thaw cycles. Like the solid form, solutions should be protected from light.

Section 2: Troubleshooting Common Experimental Issues

This section provides a question-and-answer guide to troubleshoot common problems observed during experiments, linking them to potential degradation pathways.

Q4: My solution of this compound has turned yellow/brown. What happened?

A4: A color change is a strong indicator of degradation, most commonly due to oxidation. The phenolic hydroxyl group makes the naphthalene ring highly susceptible to oxidation, which can form highly conjugated, colored quinone-like structures. This process can be accelerated by exposure to air (oxygen), light, or trace metal contaminants in your solvent or on your glassware.[4]

Troubleshooting Steps:

  • Prepare a Fresh Solution: Discard the colored solution and prepare a new one using high-purity, deoxygenated solvents.

  • Inert Conditions: If possible, sparge your solvent with nitrogen or argon before dissolving the compound and maintain an inert headspace in your container.

  • Protect from Light: Ensure your container is wrapped in foil or stored in the dark.

  • Consider Antioxidants: For some applications, the inclusion of a small amount of an antioxidant like BHT (butylated hydroxytoluene) may be considered, but its compatibility with your downstream assay must be verified.

Q5: I see a new, more polar peak in my reverse-phase HPLC chromatogram. What could it be?

A5: The appearance of a new, more polar peak (i.e., a peak with a shorter retention time) is the classic signature of ester hydrolysis. The product, 4-hydroxy-1-naphthoic acid, has a free carboxylic acid group which is significantly more polar than the starting methyl ester.[8] This is especially common if your mobile phase or sample diluent is aqueous and has a pH outside the optimal 4-6 range.

Troubleshooting Steps:

  • Check pH: Measure the pH of your sample diluent and mobile phase. Adjust to a neutral or slightly acidic pH if necessary.

  • Analyze Freshly Prepared Samples: Hydrolysis can occur over time in solution. Analyze samples immediately after preparation.

  • Confirm Peak Identity: If a standard is available, inject 4-hydroxy-1-naphthoic acid to confirm if the retention time matches the new peak. Alternatively, LC-MS can be used to confirm the mass of the impurity.[9]

Q6: My experimental results are inconsistent and reproducibility is low. Could this be a stability issue?

A6: Absolutely. Inconsistent results are often a symptom of ongoing, uncontrolled degradation. If the concentration of the active compound is changing from one experiment to the next, or even over the course of a single experiment, reproducibility will be poor. This is particularly problematic in multi-well plate assays that are incubated for extended periods.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Reproducibility cluster_1 Investigate Degradation During Experiment cluster_2 Mitigation Strategies start Inconsistent Results Observed check_fresh Repeat experiment with freshly prepared stock solution start->check_fresh problem_persists Problem Persists? check_fresh->problem_persists time_course Perform time-course stability study in final assay buffer/media problem_persists->time_course Yes end_ok Problem Solved: Old stock solution was degraded problem_persists->end_ok No analyze Analyze samples by HPLC at T=0, 2h, 4h, 24h time_course->analyze degradation_check Is >5% degradation observed? analyze->degradation_check mitigate Implement Mitigation: - Reduce incubation time - Adjust buffer pH - Work under low light degradation_check->mitigate Yes end_other Problem Unrelated to Stability: Investigate other experimental variables degradation_check->end_other No end_mitigate Problem Solved: Assay conditions were causing degradation mitigate->end_mitigate

Caption: Workflow for diagnosing stability-related reproducibility issues.

Section 3: Protocols for Stability Assessment

To provide a self-validating system, you can perform forced degradation studies to understand how your compound behaves under stress conditions. This is a standard practice in pharmaceutical development.[10]

Protocol: Forced Degradation Study of this compound

Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector (e.g., monitoring at 224 nm[10]) or LC-MS

  • Photostability chamber (ICH Q1B compliant) or a light source with controlled output[11]

  • Calibrated oven

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Prepare a "dark" control for the photolytic study wrapped in aluminum foil.

ConditionStressor SolutionIncubation Conditions
Acid Hydrolysis 0.1 M HCl60 °C for 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature for 4 hours
Oxidation 3% H₂O₂Room Temperature for 24 hours
Thermal Methanol:Water (1:1)60 °C for 24 hours (in the dark)
Photolytic Methanol:Water (1:1)Photostability chamber (ICH Q1B)
Control Methanol:Water (1:1)Room Temperature (in the dark)
  • Neutralization (for Hydrolysis Samples): Before analysis, neutralize the acid and base hydrolysis samples by adding an equimolar amount of NaOH and HCl, respectively.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with your mobile phase. Analyze by HPLC, injecting a T=0 sample (1 mL stock + 1 mL Methanol:Water) for comparison.

  • Data Interpretation: Calculate the percentage of the parent compound remaining and note the peak areas of any major degradation products.

Expected Outcomes (Hypothetical Data):

Stress ConditionExpected % DegradationPrimary Degradation Product
Acid Hydrolysis5-15%4-hydroxy-1-naphthoic acid
Base Hydrolysis>90%4-hydroxy-1-naphthoic acid
Oxidation20-40%Multiple, likely colored quinones
Thermal<5%Minimal degradation
Photolytic10-30%Multiple, complex products

Section 4: Visualizing Degradation Pathways

Understanding the likely chemical transformations can aid in identifying degradation products.

G cluster_0 Proposed Degradation Pathways for this compound cluster_1 Hydrolysis cluster_2 Oxidation parent This compound hydrolysis_product 4-hydroxy-1-naphthoic Acid (More Polar) parent->hydrolysis_product H⁺ or OH⁻ / H₂O oxidation_product Naphthoquinone-like Species (Often Colored) parent->oxidation_product [O] / Light / O₂

Caption: Proposed primary degradation pathways for this compound.

References

  • Eaton, D. C., & Bamforth, J. (1998). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain. Applied and Environmental Microbiology, 64(5), 1730–1736. [Link]
  • Mohapatra, B., & Phale, P. S. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 641997. [Link]
  • Analytical Methods. (n.d.). Japan Ministry of the Environment. [Link]
  • Prakash, O., Kumar, R., Mishra, A., & Gupta, R. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmacy and Pharmaceutical Sciences, 10(7), 1165-1176. [Link]
  • Top 5 Factors Affecting Chemical Stability. (2025). Dickson. [Link]
  • Eaton, D. C., & Bamforth, J. (1998). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis. ASM Journals, 64(5), 1730-1736. [Link]
  • This compound (C12H10O3). (n.d.). PubChemLite. [Link]
  • Factors Affecting Stability. (n.d.). Gyan Sanchay. [Link]
  • METHYL 4-HYDROXYBENZOATE. (n.d.).
  • Phale, P. S., & Hou, B. K. (2001).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. [Link]
  • Jain, M. (2018). Factors affecting stability of drugs. Slideshare. [Link]
  • Weyrauch, M., et al. (2017). First steps of the anaerobic naphthalene degradation pathway.
  • Mohapatra, B., & Phale, P. S. (2021).
  • Sagar, S. G., et al. (2021). A Stability-Indicating RP-HPLC Method for the Estimation of Glycopyrrolate in Pharmaceutical Formulations. Analytical and Bioanalytical Chemistry Research, 8(3), 405-415. [Link]
  • Methyl 2-hydroxy-1-naphtho
  • Eaton, D. C., & Bamforth, J. (1998). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain.
  • Li, W., & Tse, F. L. (2007).
  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
  • Li, W., & Tse, F. L. (2007).
  • Singh, H., et al. (1983). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
  • Gao, H., et al. (2012). Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. Asian Journal of Chemistry, 24(10), 4445-4448. [Link]
  • de la Cruz, A. L., et al. (2017). Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs)
  • 1-Hydroxy-4-naphthoic acid. (n.d.). PubChem. [Link]

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Technical Support Center: Degradation of Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-hydroxy-1-naphthoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document offers insights into the stability of this compound, potential degradation pathways, and practical solutions to common experimental challenges.

Introduction

This compound is a valuable building block in organic synthesis and pharmaceutical research.[1] Its unique structure, featuring a naphthalene core with both a hydroxyl and a methyl ester functional group, presents specific challenges regarding its stability and handling. Understanding its degradation profile is critical for ensuring the accuracy and reproducibility of experimental results, as well as for defining appropriate storage and handling conditions.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter in the laboratory.

Troubleshooting Guide & FAQs

FAQ 1: My sample of this compound shows a new, more polar spot on TLC after storage in solution. What could be the cause?

Answer: The appearance of a more polar impurity upon storage in solution is a strong indicator of hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-hydroxy-1-naphthoic acid. This is a common degradation pathway for methyl esters, especially in the presence of moisture, or acidic or basic conditions.

Causality: The ester functional group is susceptible to nucleophilic attack by water, a reaction that can be catalyzed by either acid or base.[2] The resulting carboxylic acid is significantly more polar than the parent ester due to its ability to form hydrogen bonds, hence its lower retention factor (Rf) on a normal-phase TLC plate.

Troubleshooting Steps:

  • Solvent Purity: Ensure that your solvent is anhydrous. The presence of even trace amounts of water can facilitate hydrolysis over time.

  • pH of the Medium: If your experimental conditions are acidic or basic, consider if the pH is necessary for the duration of storage. If possible, store the compound in a neutral, aprotic solvent.

  • Storage Conditions: Store solutions of this compound at low temperatures (e.g., -20°C) to minimize the rate of hydrolysis.

Experimental Workflow for Investigating Hydrolysis:

cluster_0 Hydrolysis Investigation Workflow start Observation: New polar spot on TLC prep_samples Prepare fresh solutions in: - Neutral aprotic solvent (e.g., dry DCM) - Protic solvent (e.g., Methanol) - Aqueous buffer (pH 4, 7, 9) start->prep_samples incubate Incubate samples at RT and 40°C prep_samples->incubate monitor Monitor by TLC/LC-MS over time incubate->monitor analyze Analyze for formation of 4-hydroxy-1-naphthoic acid monitor->analyze conclusion Determine conditions promoting hydrolysis analyze->conclusion

Caption: Workflow to identify conditions leading to hydrolysis.

FAQ 2: I am observing a color change in my solid sample of this compound, from off-white to a yellowish or brownish hue. What is happening?

Answer: A color change in your solid sample often suggests oxidative degradation. The phenolic hydroxyl group on the naphthalene ring is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

Causality: Phenols can be oxidized to quinones, which are often colored compounds. The naphthalene ring system can stabilize radical intermediates, making the phenolic proton more easily abstracted.

Troubleshooting Steps:

  • Storage Atmosphere: Store solid this compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Light Protection: Protect the sample from light by storing it in an amber vial or in a dark place. Photons can provide the energy to initiate radical oxidation reactions.

  • Purity: Ensure the sample is free from trace metal contaminants, which can catalyze oxidation. If necessary, purify the material by recrystallization or column chromatography.

Potential Oxidation Pathway:

MHN This compound (Phenol) Radical Phenoxy Radical Intermediate MHN->Radical [O], light, or metal catalyst Quinone Naphthoquinone-type derivative (Colored) Radical->Quinone Further Oxidation

Caption: Simplified pathway of oxidative degradation.

FAQ 3: My reaction yield is consistently low when using this compound in a reaction heated to high temperatures. Could thermal degradation be an issue?

Answer: Yes, thermal degradation is a possibility, especially at elevated temperatures over extended periods. While the naphthalene core is relatively stable, the ester and hydroxyl functional groups can undergo thermally induced reactions.

Causality: At high temperatures, decarboxylation of the ester group (after potential hydrolysis) or other complex degradation pathways can occur. The specific degradation products will depend on the reaction conditions (solvent, atmosphere, other reagents). For some related compounds, thermal degradation can lead to complex mixtures.[3]

Troubleshooting Steps:

  • Temperature Optimization: Determine the minimum temperature required for your reaction to proceed at a reasonable rate.

  • Reaction Time: Minimize the reaction time at elevated temperatures.

  • Inert Atmosphere: Conduct high-temperature reactions under an inert atmosphere to prevent thermo-oxidative degradation.

Protocol for Assessing Thermal Stability:

  • Sample Preparation: Accurately weigh a sample of this compound into a vial.

  • Heating: Heat the sample at the desired reaction temperature for a set period under an inert atmosphere.

  • Analysis: After cooling, dissolve the sample in a suitable solvent and analyze by HPLC or LC-MS to quantify the amount of remaining starting material and identify any degradation products.

  • Comparison: Compare the results to a control sample kept at room temperature.

ParameterCondition 1Condition 2Control
Temperature100°C150°C25°C
Time24 hours24 hours24 hours
AtmosphereNitrogenNitrogenAir
% DegradationTo be determinedTo be determinedTo be determined
FAQ 4: I am conducting a photochemical reaction and notice the formation of several byproducts from my this compound starting material. What are the likely photodegradation pathways?

Answer: Photodegradation can occur through various mechanisms, including photo-oxidation and photolysis. The naphthalene ring system can absorb UV light, leading to an excited state that is more reactive.

Causality: Upon absorption of UV light, this compound can undergo several reactions. In the presence of oxygen, photo-oxidation can occur, leading to ring-opened products or further oxidation of the side chains.[4] In the absence of oxygen, photolysis might lead to radical formation and subsequent dimerization or rearrangement.[4]

Troubleshooting and Mitigation:

  • Wavelength Selection: If possible, use a light source with a wavelength that is selectively absorbed by your desired photoreactant but not by this compound.

  • Reaction Time: Limit the exposure time to the light source.

  • Filters: Use appropriate filters to cut off high-energy UV radiation if it is not required for your primary reaction.

  • Quenchers: In some cases, the addition of a triplet quencher can suppress unwanted photoreactions.

References

  • Eaton, R. W. (1998). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain. Applied and Environmental Microbiology, 64(5), 1737-1745. [Link]
  • Mohapatra, S., & Phale, P. S. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 638118. [Link]
  • Eaton, R. W. (1998). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis. ASM Journals, 64(5), 1737-1745. [Link]
  • Synthetic Works. (n.d.).
  • Singh, L., Gupta, A. K., & Singh, R. T. (1982). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 59, 534-536. [Link]
  • Organic Syntheses. (n.d.).
  • PubChem. (n.d.).
  • PubChem. (n.d.).
  • Bakiz, B., et al. (2012). Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1-naphthoate. Journal of Thermal Analysis and Calorimetry, 107, 1067-1073. [Link]
  • Wang, Y., et al. (2014). UV Light Induced Transformation of 1-Methylnaphthalene in the Presence of Air and Its Implications for Contaminants Research. International Journal of Environmental Sciences, 3(1), 1-8. [Link]
  • Chemistry Stack Exchange. (2020).
  • Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. orgsyn.org. [Link]
  • MDPI. (2022). Photocatalytic Degradation of Methyl Orange Dyes Using Green Synthesized MoS2/Co3O4 Nanohybrids. mdpi.com. [Link]
  • Eaton, R. W. (1998). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain.
  • Gao, H., et al. (2012). Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. Asian Journal of Chemistry, 24(10), 4445-4448. [Link]
  • ResearchGate. (2010). Studies on thermal degradation kinetics of thermal and UV cured N-(4-hydroxy phenyl) maleimide derivatives.
  • Annweiler, E., et al. (2002). Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture. Applied and Environmental Microbiology, 68(3), 1328-1333. [Link]
  • ResearchGate. (2024). Rapid degradation of methyl p-hydroxybenzoate by dielectric barrier discharge synergized with persulfate: Performance, mechanism, pathway and toxicity assessment.
  • Zhang, J. Y., et al. (2011). Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways.
  • PubChem. (n.d.). Naphthalenecarboxylic acid, methyl ester. pubchem.ncbi.nlm.nih.gov. [Link]
  • PubChem. (n.d.). 6-Hydroxy-1-naphthoic acid. pubchem.ncbi.nlm.nih.gov. [Link]
  • PubChem. (n.d.). 5-Hydroxy-1-naphthoic acid. pubchem.ncbi.nlm.nih.gov. [Link]
  • PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid. pubchem.ncbi.nlm.nih.gov. [Link]

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Technical Support Center: Synthesis of Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-hydroxy-1-naphthoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, chemists, and drug development professionals in overcoming common challenges associated with this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure successful and repeatable outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification of 4-hydroxy-1-naphthoic acid.[1][2] This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] The primary advantages of this method are its operational simplicity and the use of inexpensive, readily available reagents. The reaction is driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent, and by removing the water produced during the reaction.[2][4]

Q2: Why is chemoselectivity a potential issue in this synthesis?

Chemoselectivity is a critical consideration because the starting material, 4-hydroxy-1-naphthoic acid, is a bifunctional molecule. It contains two nucleophilic sites: the carboxylic acid group (-COOH) and the phenolic hydroxyl group (-OH). While the goal is the selective esterification of the carboxylic acid, the phenolic hydroxyl can also react under certain conditions, leading to side products.[5][6] For instance, using overly harsh methylating agents like dimethyl sulfate or diazomethane can lead to significant O-methylation of the phenolic group, forming the undesired byproduct, methyl 4-methoxy-1-naphthoate.[7][8] The Fischer esterification is generally selective for the carboxylic acid because the acidic conditions protonate the carbonyl oxygen, making the carboxyl carbon a much stronger electrophile, which is then preferentially attacked by methanol.[2][4]

Q3: What is the mechanistic role of the acid catalyst in the Fischer esterification?

The acid catalyst plays a crucial role in activating the carboxylic acid. The mechanism involves several equilibrium steps:

  • Protonation: The catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon.[1][4]

  • Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4]

  • Proton Transfer: A proton is transferred from the newly added methoxy group to one of the original hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, which is a good leaving group.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the resulting protonated ester, yielding the final product, this compound.[2]

This entire process is reversible, which is why reaction conditions are manipulated to favor product formation.[2][4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product
  • Symptom: After workup and purification, the isolated mass of this compound is significantly lower than the theoretical yield. TLC or LC-MS analysis of the crude product shows a large amount of unreacted 4-hydroxy-1-naphthoic acid.

  • Root Cause Analysis & Solutions:

    • Incomplete Reaction (Equilibrium Not Shifted): The Fischer esterification is an equilibrium-controlled reaction.[1][4]

      • Solution 1: Increase Excess of Methanol: Use methanol as the solvent to ensure it is present in a large molar excess. This shifts the equilibrium towards the product side according to Le Châtelier's principle.

      • Solution 2: Remove Water: Water is a byproduct, and its presence can drive the reaction backward via hydrolysis. If scaling up, consider using a Dean-Stark apparatus with a co-solvent like toluene to azeotropically remove water as it forms.[3] For standard lab scale, ensuring anhydrous conditions and sufficient reaction time is key.

    • Insufficient Catalyst: The reaction rate is dependent on the catalyst concentration.

      • Solution: Ensure an adequate amount of acid catalyst is used. A typical catalytic amount is 3-5 mol% of the limiting reagent. If the reaction is sluggish, a small, careful addition of more catalyst may be beneficial.

    • Low Reaction Temperature or Insufficient Time: Esterification kinetics are often slow at room temperature.

      • Solution: The reaction should be heated to reflux in methanol (approx. 65 °C) to ensure a reasonable reaction rate.[3] Monitor the reaction by TLC until the starting material spot has disappeared or is minimized, which can take anywhere from 4 to 24 hours.

Problem 2: Formation of a Significant Impurity (O-Methylation)
  • Symptom: NMR or LC-MS analysis of the product mixture reveals the presence of a second compound with a molecular weight of 216 g/mol (Methyl 4-methoxy-1-naphthoate), in addition to the desired product at 202 g/mol .

  • Root Cause Analysis & Solutions:

    • Cause: The phenolic hydroxyl group has been methylated. While less likely under standard Fischer conditions, this can occur if reaction conditions are too harsh or if an inappropriate methylating agent is used. The phenolic proton is acidic and can be removed by a base, creating a potent phenoxide nucleophile that readily attacks methylating agents.[7]

      • Solution 1: Adhere to Fischer Conditions: The acidic environment of the Fischer esterification keeps the phenolic hydroxyl group protonated and thus a poor nucleophile, ensuring high selectivity for the carboxylic acid. Avoid adding any base until the workup stage.

      • Solution 2: Use a Milder Methylating Agent (if not using Fischer): If an alternative synthesis is being used, employ a reagent known for selective esterification. For instance, using methanol with a catalyst like trimethylsilyl chloride (TMSCl) can favor esterification over etherification.

Problem 3: The Isolated Product is Darkly Colored (Brown, Pink, or Purple)
  • Symptom: The final crystalline product is not the expected off-white or pale yellow solid but is instead discolored.

  • Root Cause Analysis & Solutions:

    • Cause: Oxidation of the Naphthol Moiety: Phenols, and particularly naphthols, are susceptible to air oxidation, which can be accelerated by heat and trace metal impurities.[9] This oxidation produces highly colored quinone-type structures.

      • Solution 1: Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen, especially during prolonged heating.

      • Solution 2: Degas Solvents: Before use, sparge the methanol and any workup solvents with nitrogen or argon to remove dissolved oxygen.

      • Solution 3: Purification with Activated Carbon: During the workup, after dissolving the crude product in a suitable solvent for recrystallization (e.g., ethyl acetate or toluene), add a small amount of activated charcoal. Heat the mixture briefly, then filter it hot through a pad of Celite to remove the charcoal and the adsorbed colored impurities. Recrystallize the product from the filtrate.

Visualizing Reaction Pathways and Troubleshooting

To better understand the process, the following diagrams illustrate the desired reaction versus a key side reaction, and a logical troubleshooting workflow.

ReactionPathways SM 4-Hydroxy-1-naphthoic Acid (+ CH3OH, H+) Int Tetrahedral Intermediate SM->Int Nucleophilic Attack (Selective) SideProd Methyl 4-methoxy-1-naphthoate (O-Methylation Side Product) SM->SideProd Harsh Conditions (e.g., DMS, high heat) Prod This compound (Desired Product) Int->Prod Elimination of H2O

Caption: Desired esterification vs. O-methylation side reaction.

TroubleshootingWorkflow decision decision action action start Reaction Complete, Analyze Crude Product check_yield Is Yield < 70%? start->check_yield check_sm TLC shows excess starting material? check_yield->check_sm Yes check_color Product is darkly colored? check_yield->check_color No action_time Increase reaction time and/or add catalyst check_sm->action_time Yes action_water Ensure anhydrous conditions Use excess methanol check_sm->action_water No (Other issue) action_charcoal Recrystallize with activated charcoal check_color->action_charcoal Yes end Pure Product Obtained check_color->end No action_time->start action_water->start action_inert Repeat under inert atmosphere action_charcoal->action_inert If color persists action_charcoal->end action_inert->start

Caption: Troubleshooting workflow for synthesis optimization.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Reagent Ratio 1:50 to 1:100 (Acid:Methanol)Serves as both reactant and solvent, drives equilibrium forward.
Catalyst Loading 3-5 mol% H₂SO₄ or p-TsOHSufficient to catalyze the reaction without causing degradation.
Temperature Reflux (~65 °C)Provides adequate thermal energy to overcome activation barrier.
Reaction Time 4 - 24 hoursReaction is slow; monitor by TLC for completion.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system for the synthesis of this compound on a standard laboratory scale.

Materials:

  • 4-hydroxy-1-naphthoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-1-naphthoic acid (5.0 g, 26.6 mmol).

  • Reagent Addition: Add anhydrous methanol (100 mL) to the flask. Stir the suspension until the acid is partially dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL, ~9.4 mmol) to the stirring mixture. Caution: This addition is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle. Maintain reflux for 8 hours.

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots periodically and analyzing them by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting material spot is no longer visible.

  • Cooling and Quenching: Once complete, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water. A precipitate should form.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral (~7). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[3]

  • Washing: Combine the organic layers and wash them with water (1 x 50 mL) followed by brine (1 x 50 mL) to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as toluene or an ethyl acetate/hexane mixture, to obtain pure this compound as an off-white solid.

References

  • Ranu, B. C., & Dutta, P. (2006). An Effective Chemoselective Esterification of Hydroxybenzoic Acids in Ionic Liquid Promoted by KF. Letters in Organic Chemistry, 3(3), 207-211.
  • Wang, Z., et al. (2022). Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions. ResearchGate.
  • Wang, Z., et al. (2013). Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity. Semantic Scholar.
  • Various Authors. (n.d.). Synthesis of naphthols. ResearchGate.
  • Various Authors. (n.d.). O-methylation of phenolic compounds. ResearchGate.
  • Kuhnel, M., et al. (1981). Process for the o-methylation of phenols and a catalyst for carrying out the process. Google Patents.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia.
  • Lewis, H. F., et al. (1930). Methylation of Phenol by Dimethyl Sulfate. Industrial & Engineering Chemistry.
  • Ogloblina, T. A., & Zhdankin, V. V. (2012). Chemoselectivity in Reactions of Esterification. ResearchGate.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem.
  • Tundo, P., et al. (1999). O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal.
  • Master-of-Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Widhalm, J. R., & Rhodes, D. (2016). Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants. Horticulture Research.

Sources

Technical Support Center: Improving the Purity of Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-hydroxy-1-naphthoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high-purity this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound, providing explanations and actionable solutions.

Synthesis-Related Impurities

Q1: My crude this compound is a brownish oil/solid. What are the likely impurities from a Fischer esterification reaction?

A1: A brownish color in your crude product typically indicates the presence of unreacted starting material and potential side products. The most common synthesis route to this compound is the Fischer esterification of 4-hydroxy-1-naphthoic acid with methanol, catalyzed by a strong acid like sulfuric acid.[1][2][3][4][5][6]

Common Impurities:

  • Unreacted 4-hydroxy-1-naphthoic acid: This is often the primary impurity, especially if the reaction has not gone to completion. Due to its acidic nature and higher polarity compared to the ester product, it can be challenging to remove completely.

  • Water: As a byproduct of the esterification reaction, residual water can impact the purity and stability of the final product.

  • Polymeric or degradation products: The naphthol ring system can be sensitive to strong acid and heat, potentially leading to minor amounts of colored degradation byproducts.

Q2: How can I easily remove the unreacted 4-hydroxy-1-naphthoic acid from my crude product?

A2: The most effective method to remove the acidic starting material is through an aqueous basic wash during the workup procedure.

Workflow for Acidic Impurity Removal:

Caption: Workflow for removing acidic impurities.

Explanation: By washing the organic solution of your crude product with a mild base like sodium bicarbonate (NaHCO₃), the acidic 4-hydroxy-1-naphthoic acid is deprotonated to its sodium salt. This salt is highly soluble in the aqueous layer and is thus separated from your desired ester, which remains in the organic layer.[2]

Purification by Recrystallization

Q3: I want to purify my this compound by recrystallization. What is a good starting solvent?

A3: The key to a successful recrystallization is choosing a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated.[7] For phenolic esters like this compound, a good starting point is a polar protic solvent or a mixture of a polar and a non-polar solvent.

Recommended Solvents to Screen:

  • Methanol/Water: Dissolve the crude product in a minimal amount of hot methanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly.

  • Ethanol: Ethanol can be a good single-solvent choice for recrystallization.[7]

  • Toluene: Toluene can also be an effective solvent for the recrystallization of naphthoic acid derivatives.[6]

  • Ethyl Acetate/Hexane: Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed.

Solvent Screening Guide:

Solvent/MixturePolarityRationale
Methanol/WaterHighGood for compounds with polar functional groups. The water acts as an anti-solvent.
EthanolHighSimilar to methanol, often a good choice for phenolic compounds.
TolueneLowCan be effective for aromatic compounds, providing good crystal formation.
Ethyl Acetate/HexaneMediumA versatile mixture that allows for fine-tuning of polarity.

Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.

Troubleshooting "Oiling Out":

  • Add more solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool more slowly.

  • Lower the cooling temperature gradually: Avoid rapid cooling (e.g., placing directly in an ice bath). Let the solution cool to room temperature slowly on the benchtop first.

  • Use a different solvent system: The solubility properties of your compound in the chosen solvent may not be ideal. Experiment with a different solvent or solvent pair from the table above.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. This can provide a nucleation site for crystal growth.

Purification by Column Chromatography

Q5: I am not getting good separation of my product using column chromatography. What solvent system should I use?

A5: For phenolic compounds like this compound, silica gel is a suitable stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent and a slightly more polar solvent is typically used.

Recommended Eluent Systems for Silica Gel Chromatography:

  • Hexane/Ethyl Acetate: This is a standard and highly versatile solvent system. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your product.

  • Dichloromethane/Hexane: Another common choice that can provide good separation for aromatic compounds.

  • Toluene/Ethyl Acetate: The aromatic nature of toluene can sometimes improve the separation of aromatic compounds.

Workflow for Column Chromatography:

Caption: General workflow for column chromatography purification.

Purity Assessment

Q6: How can I confirm the purity of my final product?

A6: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase HPLC method with a C18 column and a mobile phase of methanol/water or acetonitrile/water is suitable for this compound.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The presence of unexpected signals can indicate impurities. The ¹H NMR spectrum for this compound is available from chemical suppliers.[11]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

Expected ¹H NMR Data:

While a full spectrum is not available in the provided search results, based on the structure and data for similar compounds, you would expect to see signals corresponding to the aromatic protons on the naphthalene ring, a singlet for the methoxy group protons, and a singlet for the hydroxyl proton.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is a general procedure based on the Fischer esterification of similar aromatic carboxylic acids.[1][2][4]

Materials:

  • 4-hydroxy-1-naphthoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxy-1-naphthoic acid (1 equivalent) in methanol (used in excess as the solvent), slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Methanol

  • Deionized Water

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy.

  • If too much water is added, add a small amount of hot methanol to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold methanol/water, and dry under vacuum.

References

  • Fischer Esterification Procedure. (n.d.).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Wikipedia. (2023, December 19). Fischer–Speier esterification.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Pospíšilová, L., et al. (2021). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. DARU Journal of Pharmaceutical Sciences, 29(1), 135-150. [Link]
  • Organic Syntheses. (n.d.). α-NAPHTHOIC ACID.
  • Google Patents. (n.d.). Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(8), 785-797. [Link]
  • Abdullah, M. N., Khalid, T., & Braiem, R. (2022). Synthesis, Characterization and Biological Evaluation of Some New Heterocyclic Compounds Derived from 2-Naphthol. Egyptian Journal of Chemistry, 65(5), 1-11. [Link]
  • SpectraBase. (n.d.). METHYL-3,4-DIHYDRO-2-HYDROXY-NAPHTHALENE-1-CARBOXYLATE - Optional[13C NMR] - Chemical Shifts.
  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63. [Link]
  • Ishii, K., et al. (2021). Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions. Molecules, 26(23), 7283. [Link]
  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.
  • ChemBK. (2024, April 9). 4-methylnaphthalene-1-carboxylic acid.
  • Google Patents. (n.d.). Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate.
  • da Silva, A. F. M., et al. (2014). DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF METHYL SALICYLATE IN A MEDICATION FOR TOPICAL USE. Revista de Ciências Farmacêuticas Básica e Aplicada, 35(3), 489-495. [Link]
  • Chhatre, S. V., et al. (2007). Purification and Characterization of 1-Naphthol-2-Hydroxylase from Carbaryl-Degrading Pseudomonas Strain C4. Applied and Environmental Microbiology, 73(23), 7541-7546. [Link]
  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63. [Link]
  • PubChem. (n.d.). Methyl 4-hydroxy-6-iodo-naphthalene-2-carboxylate.
  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE.
  • Google Patents. (n.d.). Process for the preparation of 6-hydroxynaphthalene-1-carboxylic from 1-aminomethylnaphthalene-6-sulphonic acid.
  • PubChem. (n.d.). 1-hydroxy-N-[(4-nitrophenyl)methyl]naphthalene-2-carboxamide.
  • Google Patents. (n.d.). Process for producing 2 hydroxy-naphthalene-3-carboxylic acid.
  • European Patent Office. (2020, May 27). METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE.
  • NIST. (n.d.). Naphthalene, 1-methyl-.
  • Texium. (2016, December 27). Purification of commercial 1-naphthol.
  • Organic Syntheses. (n.d.). 1,4-aminonaphthol hydrochloride.

Sources

Technical Support Center: Alternative Solvents for Methyl 4-hydroxy-1-naphthoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-1-naphthoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of solvent selection for this important esterification reaction. We will explore common challenges, troubleshoot potential issues, and introduce greener, more sustainable solvent alternatives to traditional methods. Our focus is on providing practical, field-proven insights to enhance the efficiency, safety, and environmental footprint of your synthesis.

I. Understanding the Synthesis: Fischer-Speier Esterification

The synthesis of this compound from 4-hydroxy-1-naphthoic acid and methanol is typically achieved through a Fischer-Speier esterification.[1] This acid-catalyzed reaction is an equilibrium process, meaning the reaction is reversible.[2][3] To drive the reaction towards the formation of the desired ester, an excess of the alcohol (methanol) is often used, or the water generated as a byproduct is removed.[2][3]

Reaction Mechanism Overview

The Fischer esterification mechanism involves several key steps:[1]

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[4]

  • Nucleophilic attack by the alcohol: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon.[4]

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[1]

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen.

Fischer_Esterification Reactants 4-Hydroxy-1-naphthoic Acid + Methanol Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid + H+ Catalyst H+ (Acid Catalyst) Protonated_Acid->Reactants - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH3OH Tetrahedral_Intermediate->Protonated_Acid - CH3OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Protonated_Ester->Tetrahedral_Intermediate + H2O Product This compound + Water Protonated_Ester->Product - H+ Product->Protonated_Ester + H+ Low_Yield_Troubleshooting Start Low Yield Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Catalyst_Issue Catalyst Issue? Start->Catalyst_Issue Conditions_Issue Time/Temp Issue? Start->Conditions_Issue Solvent_Purity_Issue Solvent Purity? Start->Solvent_Purity_Issue Increase_Methanol Increase Methanol Excess Incomplete_Reaction->Increase_Methanol Remove_Water Use Dean-Stark Incomplete_Reaction->Remove_Water Check_Catalyst Check Catalyst Activity/Amount Catalyst_Issue->Check_Catalyst Optimize_Time_Temp Optimize Time & Temperature Conditions_Issue->Optimize_Time_Temp Use_Anhydrous_Solvent Use Anhydrous Solvent Solvent_Purity_Issue->Use_Anhydrous_Solvent

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Methyl 4-hydroxy-1-naphthoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-1-naphthoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuances of this specific synthesis. The primary challenge in producing this compound lies in the selective methylation of the carboxylic acid group while leaving the phenolic hydroxyl group untouched. This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting common issues you may encounter during your experiments.

Section 1: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you resolve experimental hurdles quickly and efficiently.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yield in the synthesis of this compound via Fischer esterification is a frequent issue, primarily because the reaction is reversible.[1] The equilibrium between the reactants (4-hydroxy-1-naphthoic acid and methanol) and the products (the ester and water) must be actively managed to favor product formation.

Causality & Solutions:

  • Equilibrium Limitation: The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, hydrolyzing the newly formed ester.[1][2]

    • Solution 1: Use Excess Alcohol: Employing a large excess of methanol not only serves as the solvent but also pushes the reaction forward according to Le Châtelier's principle.[1][3] A 10-fold excess or greater is often effective.[2]

    • Solution 2: Remove Water: Actively removing water as it forms is a highly effective strategy.[2][4] This can be achieved by adding a dehydrating agent like molecular sieves to the reaction mixture or, for higher boiling point alcohols, using a Dean-Stark apparatus with an azeotropic solvent like toluene.[1][2]

  • Insufficient Catalyst: The acid catalyst is crucial for activating the carboxylic acid. An inadequate amount will result in a slow and incomplete reaction.

    • Solution: Ensure you are using a catalytic amount of a strong acid. Typically, 1-5 mol% of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is sufficient.[2][4]

  • Sub-optimal Temperature and Time: Fischer esterification is generally a slow reaction at room temperature.[5]

    • Solution: The reaction should be heated to reflux in methanol (approx. 65°C) to increase the reaction rate.[6] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.[1]

Q2: I'm observing incomplete conversion of my starting material, 4-hydroxy-1-naphthoic acid. What should I check?

A2: Incomplete conversion, even after extended reaction times, points to issues with reaction kinetics or catalyst deactivation.

Causality & Solutions:

  • Catalyst Activity: The effectiveness of the acid catalyst is paramount.

    • Solution: Your acid catalyst (e.g., concentrated H₂SO₄) should be fresh and anhydrous. Old or improperly stored acid can absorb atmospheric moisture, reducing its potency. p-Toluenesulfonic acid should be a dry, crystalline solid.

  • Reaction Conditions: As mentioned above, time and temperature are critical.

    • Solution: Confirm that your reaction is maintaining a steady reflux. If refluxing is too vigorous, you may lose volatile reagents. If it's too gentle, the activation energy barrier may not be overcome efficiently. Ensure your stir rate is adequate to keep the mixture homogeneous.

  • Purity of Starting Materials: Impurities in the 4-hydroxy-1-naphthoic acid or methanol (especially water) can interfere with the reaction.

    • Solution: Use anhydrous methanol and ensure your starting naphthoic acid is of high purity. Water in the solvent will directly inhibit the reaction by shifting the equilibrium unfavorably.[1][2]

Q3: My final product is impure, and I suspect a side product. What could it be and how do I prevent it?

A3: The most likely side product in this synthesis is the dimethylated species, Methyl 4-methoxy-1-naphthoate, where both the carboxylic acid and the phenolic hydroxyl group have been methylated.

Causality & Prevention:

  • Incorrect Catalyst/Reagent Choice: While Fischer esterification conditions (strong acid in methanol) are highly selective for the carboxylic acid, using more potent and less selective methylating agents can cause this side reaction.[5] Reagents like dimethyl sulfate (DMS) or diazomethane are known to methylate phenols.[7][8]

    • Prevention: For selective esterification, stick to the Fischer esterification protocol . Use a strong protic acid catalyst like H₂SO₄ or a Lewis acid.[4] Avoid powerful, non-specific methylating agents unless you intend to methylate both functional groups.

  • Overly Harsh Conditions: Extremely high temperatures or excessively long reaction times with certain catalysts could potentially lead to minor O-methylation of the phenol, although this is less common under standard Fischer conditions.

    • Prevention: Monitor the reaction by TLC. Once the starting material is consumed and the desired product is maximized, proceed with the work-up. Do not leave the reaction to reflux unnecessarily for extended periods (e.g., days).

The decision-making process for selecting the right methylation strategy is crucial for avoiding this issue, as illustrated in the workflow below.

G start Starting Material: 4-hydroxy-1-naphthoic acid goal Desired Product? start->goal product1 Target: this compound (Selective Esterification) goal->product1  Selective  Esterification product2 Target: Methyl 4-methoxy-1-naphthoate (Exhaustive Methylation) goal->product2  Full  Methylation method1 Method: Fischer Esterification Catalyst: H₂SO₄ or p-TsOH Reagent: Excess Methanol product1->method1 method2 Method: Williamson Ether Synthesis approach Reagent: Dimethyl Sulfate (DMS) or MeI Base: K₂CO₃, NaOH product2->method2 outcome1 High selectivity for carboxylic acid esterification. method1->outcome1 outcome2 Methylates both phenol and carboxylic acid. method2->outcome2

Caption: Catalyst selection workflow for methylating 4-hydroxy-1-naphthoic acid.

Q4: The purification of this compound is proving difficult. What are the best practices?

A4: Proper work-up and purification are essential to isolate the pure product, free from unreacted starting material, acid catalyst, and potential side products.

Recommended Purification Protocol:

  • Neutralize the Catalyst: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure (rotary evaporation).[6] Dissolve the residue in a suitable organic solvent like ethyl acetate.[6]

  • Aqueous Wash: Transfer the organic solution to a separatory funnel.

    • Wash 1: Saturated Sodium Bicarbonate (NaHCO₃) Solution. Wash the organic layer thoroughly with NaHCO₃ solution.[6] This is a critical step. It neutralizes the strong acid catalyst and, more importantly, deprotonates the acidic carboxylic acid of any unreacted starting material, pulling it into the aqueous layer as its sodium salt.

    • Wash 2: Water & Brine. Wash with water to remove residual bicarbonate, followed by a wash with saturated sodium chloride (brine) solution to break any emulsions and begin the drying process.[6]

  • Drying and Filtration: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6] Filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate by rotary evaporation to obtain the crude product.

  • Recrystallization/Chromatography:

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., toluene, ethanol/water) can be an effective final purification step.

    • Column Chromatography: If the product is an oil or contains significant impurities, purification by silica gel column chromatography is recommended.[9] A solvent system like hexanes/ethyl acetate would be a good starting point for elution.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which catalyst is recommended for the selective esterification of 4-hydroxy-1-naphthoic acid to this compound?

A1: For selective esterification of the carboxylic acid, a strong Brønsted acid catalyst is the standard and most effective choice.[4]

  • Sulfuric Acid (H₂SO₄): This is the most common and cost-effective catalyst for Fischer esterification.[2][3] It is highly efficient at protonating the carbonyl oxygen, thereby activating the carboxylic acid for nucleophilic attack by methanol.[10] It also acts as a dehydrating agent, helping to drive the equilibrium forward.[3]

  • p-Toluenesulfonic Acid (p-TsOH): This is a solid, organic-soluble acid that is often easier to handle than sulfuric acid and can be just as effective.[2][4]

Lewis acids like Boron Trifluoride (BF₃) can also be used.[6] The key is to use a catalyst that primarily activates the carboxylic acid group without being harsh enough to promote side reactions with the phenol.

Q2: What is the mechanism of the acid-catalyzed Fischer Esterification for this synthesis?

A2: The Fischer esterification proceeds via a six-step, reversible mechanism often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2]

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon much more electrophilic.[4][10]

  • Nucleophilic Attack (Addition): A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4]

  • Proton Transfer: A proton is transferred from the oxonium ion (the part that was the alcohol) to one of the hydroxyl groups, turning it into a good leaving group (water).[2]

  • Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.[2]

  • Deprotonation: The catalyst is regenerated by deprotonation of the resulting protonated ester, yielding the final neutral ester product.[3]

G cluster_0 Fischer Esterification Mechanism A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Methanol A->B Activate C 3. Proton Transfer B->C Form Tetrahedral Intermediate D 4. Elimination of Water C->D Create Good Leaving Group E 5. Deprotonation D->E Reform Carbonyl F Final Product: Methyl Ester E->F Regenerate Catalyst

Caption: Key stages of the Fischer Esterification mechanism.

Q3: Are there alternative methylation methods, and when should they be considered?

A3: Yes, several other methods exist, but they are generally employed when Fischer esterification is not viable (e.g., for acid-sensitive substrates) or when methylation of the phenol is also desired.[11]

Reagent/MethodTypical ConditionsSelectivity (vs. Phenol)ProsCons/Safety Hazards
Fischer Esterification H₂SO₄ or p-TsOH, excess MeOH, refluxHigh (favors carboxylic acid)Cost-effective, scalable, simple procedure.[2]Reversible, may require water removal for high yield.[1]
Diazomethane (CH₂N₂) Ethereal solution, room tempLow (methylates both)Fast, high-yielding, clean reaction.[8]Extremely toxic, carcinogenic, and potentially explosive. [8][12] Requires specialized glassware.
(Trimethylsilyl)diazomethane MeOH/Benzene, room tempLow (methylates both)Safer alternative to diazomethane.[13][14]Still very toxic/fatal upon inhalation, slower reaction.[12][13]
Dimethyl Sulfate (DMS) Base (e.g., K₂CO₃), solvent (e.g., acetone)Low (strong phenol methylating agent)Potent, inexpensive methylating agent.[7]Highly toxic and carcinogenic. [7] Reaction can be aggressive.

Q4: What are the critical safety precautions when handling the reagents for this synthesis?

A4: Safety is paramount. Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. Add acid to the alcohol slowly and cautiously, as the dilution is exothermic.

  • Methanol: Flammable and toxic. Handle only in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Alternative Reagents (for reference):

    • Dimethyl Sulfate (DMS): Extremely toxic, a suspected carcinogen, and readily absorbed through the skin. All manipulations must be performed in a certified chemical fume hood with appropriate PPE.[7]

    • Diazomethane and TMS-diazomethane: These are severe inhalation hazards and potentially explosive.[8][12] They should only be handled by trained personnel with specialized safety equipment (e.g., blast shields, specialized glassware) in a designated area.[8]

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is optimized for selectivity and yield.

Materials:

  • 4-hydroxy-1-naphthoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-1-naphthoic acid (1.0 eq).

  • Add a significant excess of anhydrous methanol (e.g., 20-30 mL per gram of starting material). The methanol acts as both reactant and solvent.

  • While stirring, slowly and carefully add concentrated sulfuric acid (approx. 0.05 eq) to the mixture.

  • Heat the reaction mixture to a gentle reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Once the reaction is complete (starting material spot has disappeared), allow the mixture to cool to room temperature.

  • Remove the excess methanol by rotary evaporation.

  • Dissolve the resulting residue in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated NaHCO₃ solution (2 x 30 mL)

    • Water (1 x 30 mL)

    • Brine (1 x 30 mL)

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography as needed to obtain pure this compound.[15]

References

  • Esterification - Concept - JoVE. (2020). JoVE. [Link]
  • what is mechanism for reaction phenol + dimethylsulphate -> anisole. (2019). Chemistry Stack Exchange. [Link]
  • Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. (n.d.). Taylor & Francis Online. [Link]
  • Dimethyl sulfate - Wikipedia. (n.d.). Wikipedia. [Link]
  • Acid catalyst esterification: Significance and symbolism. (2025). Health Sciences. [Link]
  • What Is The Role Of A Catalyst In The Esterification Process? (2025). Chemistry For Everyone. [Link]
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]
  • Process for the methylation of phenolic compounds with trimethyl phosphate. (1984).
  • Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. (n.d.). Yale Environmental Health & Safety. [Link]
  • Conclusions in Regard to the Methylation of Phenol. (n.d.). UNI ScholarWorks. [Link]
  • Carboxylic Acids to Methylesters: Alkylation using Diazomethane. (2025). JoVE. [Link]
  • Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents. (n.d.).
  • Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. (n.d.). A "Little" Mass Spec and Sailing. [Link]
  • Fischer Esterification - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
  • Fischer Esterification. (n.d.). University of Missouri–St. Louis. [Link]
  • Fischer Esterific
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
  • This compound (C007B-530227). (n.d.). Cenmed Enterprises. [Link]

Sources

Technical Support Center: Temperature Control in Methyl 4-hydroxy-1-naphthoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving Methyl 4-hydroxy-1-naphthoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control in the synthesis and subsequent reactions of this important intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the synthesis and handling of this compound.

Q1: What is the most critical parameter to control during the synthesis of this compound via Fischer esterification?

A1: The most critical parameter is undoubtedly temperature. Fischer esterification is a reversible reaction, and temperature control is key to driving the equilibrium towards the product, this compound.[1] The reaction is typically conducted at the reflux temperature of the alcohol used (e.g., methanol, ~65°C) to ensure a reasonable reaction rate without promoting side reactions.[2][3]

Q2: I'm observing a low yield in my Fischer esterification. Could temperature be the issue?

A2: Yes, improper temperature is a common cause of low yields.

  • Too Low: If the temperature is too low (e.g., < 50°C), the reaction rate will be very slow, leading to incomplete conversion of the starting 4-hydroxy-1-naphthoic acid.[2]

  • Too High: Excessively high temperatures can lead to the degradation of the starting material or product and promote side reactions like decarboxylation or etherification of the phenolic hydroxyl group, which will lower the overall yield of the desired ester.[2]

Q3: My final product is discolored. What is the likely cause related to temperature?

A3: Discoloration, often appearing as yellow or brown hues, is frequently a sign of impurity formation due to excessive heat. The phenolic ring in this compound is susceptible to oxidation, a process that is accelerated at higher temperatures.[2] To mitigate this, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and to avoid unnecessarily high temperatures or prolonged heating.

Q4: How does temperature influence the hydrolysis (saponification) of this compound?

A4: Temperature has a significant impact on the rate of hydrolysis. Alkaline hydrolysis is strongly temperature-dependent; at room temperature, the reaction can be slow and incomplete.[4] Heating the reaction mixture, often to reflux, is necessary to ensure the complete and timely conversion of the ester back to the corresponding carboxylate salt.[5] For acid-catalyzed hydrolysis, which is a reversible process, higher temperatures are also used to increase the reaction rate, but an excess of water is crucial to drive the equilibrium towards the carboxylic acid.[5]

Q5: Can temperature affect the regioselectivity of subsequent reactions, such as the Fries rearrangement of a related naphthyl acetate?

A5: Absolutely. In reactions like the Fries rearrangement of a phenolic ester, temperature is a key determinant of the product distribution (ortho vs. para isomers).[6] Generally, lower reaction temperatures favor the formation of the para-substituted product (thermodynamic control), while higher temperatures favor the ortho-substituted product (kinetic control).[6][7] This is because the ortho isomer can form a more stable bidentate complex with the Lewis acid catalyst at elevated temperatures.[6][8]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter.

Issue 1: Low or No Product Yield in Fischer Esterification
Potential Cause Troubleshooting Steps
Reaction temperature is too low. Ensure the reaction mixture is maintained at the appropriate reflux temperature for the solvent being used (e.g., ~65°C for methanol).[2] Use a calibrated thermometer to monitor the reaction temperature.
Insufficient reaction time. Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).[2] If starting material is still present, extend the reaction time.
Ineffective catalyst. Use a fresh or properly stored acid catalyst. Ensure anhydrous conditions if required by the specific catalyst.
Equilibrium not shifted towards products. Use a large excess of the alcohol to drive the reaction forward.[1] Alternatively, remove water as it forms using a Dean-Stark apparatus, especially when using solvents like toluene.[1][3]
Issue 2: Formation of Impurities and Byproducts
Observation Potential Cause & Solution
Presence of a byproduct with a methoxy group on the phenolic oxygen. Cause: Etherification of the phenolic hydroxyl group at high temperatures.[2] Solution: Lower the reaction temperature and consider using a milder acid catalyst.
Evidence of decarboxylation. Cause: The starting carboxylic acid is degrading due to excessive heat.[2] Solution: Reduce the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.
Discolored (yellow/brown) product. Cause: Oxidation of the phenolic ring, exacerbated by high temperatures.[2] Solution: Conduct the reaction under an inert atmosphere (nitrogen or argon) and avoid excessive temperatures.
Incomplete conversion in hydrolysis. Cause: For alkaline hydrolysis, the temperature may be too low for the reaction to go to completion.[4] Solution: Increase the temperature, typically to reflux, and ensure sufficient reaction time.[5]

III. Experimental Protocols & Workflows

Protocol 1: Fischer Esterification of 4-Hydroxy-1-naphthoic Acid

This protocol is designed to maximize the yield and purity of this compound through careful temperature control.

Materials:

  • 4-hydroxy-1-naphthoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle with temperature control

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxy-1-naphthoic acid in an excess of anhydrous methanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C).[2]

  • Maintain this temperature and continue stirring. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Proceed with standard aqueous workup and purification, typically involving extraction and recrystallization.

Workflow: Troubleshooting Low Yield in Esterification

G start Low Yield of Methyl 4-hydroxy-1-naphthoate check_temp Is reaction temperature at reflux (e.g., ~65°C for methanol)? start->check_temp check_time Is starting material still present on TLC? check_temp->check_time Yes increase_temp Increase and maintain reflux temperature. check_temp->increase_temp No check_reagents Are reagents (acid catalyst, alcohol) of good quality? check_time->check_reagents No increase_time Extend reaction time and continue monitoring. check_time->increase_time Yes check_equilibrium Is a large excess of alcohol being used or is water being removed? check_reagents->check_equilibrium Yes use_fresh_reagents Use fresh, anhydrous reagents. check_reagents->use_fresh_reagents No adjust_conditions Increase alcohol excess or use a Dean-Stark trap. check_equilibrium->adjust_conditions No success Yield Improved check_equilibrium->success Yes increase_temp->check_time increase_time->check_time use_fresh_reagents->start adjust_conditions->start

Caption: Troubleshooting workflow for low esterification yield.

Diagram: Temperature Effects on Reaction Outcome

G cluster_low_temp Low Temperature (<50°C) cluster_optimal_temp Optimal Temperature (~65°C) cluster_high_temp High Temperature (>100°C) low_rate Slow Reaction Rate Incomplete Conversion Low Yield optimal Good Reaction Rate High Conversion High Yield & Purity low_rate->optimal Increase Temp high_rate Fast Reaction Rate Side Reactions Lower Purity & Yield optimal->high_rate Increase Temp side_reactions Etherification Decarboxylation Oxidation high_rate->side_reactions

Caption: Impact of temperature on esterification reactions.

IV. References

  • Benchchem. (n.d.). Managing temperature control during the Fries rearrangement for regioselectivity. Retrieved from

  • Wikipedia. (2023). Fries rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing the Fries Rearrangement of 1-Naphthyl Acetate. Retrieved from

  • Benchchem. (n.d.). Optimizing temperature for Methyl 4-hydroxy-3,5-dimethylbenzoate reactions. Retrieved from

  • Valdiglesias, V., et al. (2009). Temperature and Base Requirements for the Alkaline Hydrolysis of Okadaite's Esters. Marine Drugs, 7(3), 385-397.

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Benchchem. (n.d.). Hydrolysis of Methyl 4-formylbenzoate back to the carboxylic acid. Retrieved from

Sources

Technical Support Center: Synthesis of Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and work-up of Methyl 4-hydroxy-1-naphthoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the post-reaction work-up and purification of this valuable chemical intermediate. Our goal is to move beyond simple procedural lists to explain the causality behind each step, ensuring you can troubleshoot effectively and achieve high-purity yields.

Introduction: The Critical Role of the Work-Up Procedure

The synthesis of this compound, commonly achieved via the Fischer esterification of 4-hydroxy-1-naphthoic acid with methanol under acidic catalysis, is an equilibrium-driven process.[1] While driving the reaction to completion is essential, the subsequent work-up procedure is equally critical. It dictates the purity, yield, and ultimately, the success of the synthesis. A flawed work-up can lead to product loss, hydrolysis back to the starting material, or persistent impurities that complicate downstream applications.

This guide provides a robust framework for the work-up and offers solutions to common challenges encountered in the laboratory.

Standard Work-Up & Purification Workflow

The following diagram outlines the standard, multi-step procedure for isolating and purifying this compound after the initial esterification reaction.

G Figure 1: General Work-Up & Purification Workflow cluster_reaction Reaction Vessel cluster_workup Aqueous Work-Up cluster_purification Purification Reaction Crude Reaction Mixture (Product, Methanol, Acid Catalyst, Unreacted Starting Material, Water) Quench 1. Quench & Neutralize (e.g., add to NaHCO₃ solution) Reaction->Quench Transfer Extract 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quench->Extract Wash 3. Wash Organic Layer (NaHCO₃, Water, Brine) Extract->Wash Dry 4. Dry Organic Layer (e.g., over Na₂SO₄) Wash->Dry Concentrate 5. Concentrate (Rotary Evaporation) Dry->Concentrate Crude Crude Solid/Oil Concentrate->Crude Purify 6. Purification (Column Chromatography or Recrystallization) Crude->Purify Pure Pure this compound Purify->Pure G Figure 2: Troubleshooting Logic for Low Yield Start Problem: Low Yield Check_Wash Which base was used in the aqueous wash? Start->Check_Wash Strong_Base Strong Base (e.g., NaOH) Check_Wash->Strong_Base Weak_Base Weak Base (e.g., NaHCO₃) Check_Wash->Weak_Base Result_Strong High Probability of Product Loss. Product deprotonated and extracted into aqueous layer. Strong_Base->Result_Strong Check_Reaction Check TLC of crude product. Is starting material present? Weak_Base->Check_Reaction Action_Strong ACTION: Acidify all aqueous layers to pH ~2-3 and re-extract with Ethyl Acetate. Result_Strong->Action_Strong SM_Present Yes Check_Reaction->SM_Present SM_Absent No Check_Reaction->SM_Absent Result_Incomplete Incomplete Reaction or Ester Hydrolysis occurred. SM_Present->Result_Incomplete Result_Other Loss may be mechanical (e.g., transfer errors) or degradation. SM_Absent->Result_Other Action_Incomplete ACTION: Optimize reaction. - Use excess methanol. - Remove H₂O (Dean-Stark). - Ensure prompt neutralization. Result_Incomplete->Action_Incomplete

Sources

Technical Support Center: Purification of Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of Methyl 4-hydroxy-1-naphthoate. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: Typically, the crude product from a Fischer esterification or similar synthesis will contain unreacted starting materials and acidic catalysts. The most common impurities are the corresponding carboxylic acid (4-hydroxy-1-naphthoic acid) and any residual alcohol (methanol).[1] Depending on the reaction conditions, you may also encounter byproducts from side reactions or colored impurities.

Q2: I have a solid crude product. What is the most straightforward first step for purification?

A2: For a solid product contaminated with acidic impurities, a preliminary acid-base extraction is the recommended first step.[2][3] This process involves dissolving your crude product in an organic solvent and washing it with a weak aqueous base, like sodium bicarbonate. This selectively removes the acidic starting material, significantly purifying your product before proceeding to more rigorous methods like recrystallization.[4][5]

Q3: How do I decide between recrystallization and column chromatography for final purification?

A3: The choice depends on the nature of the impurities and the physical state of your product.

  • Recrystallization is ideal for solid products where the impurities have different solubility profiles than your desired compound. It is often faster and more scalable than chromatography for removing small amounts of impurities from a crystalline solid.[6]

  • Column Chromatography is the more powerful technique and is necessary when recrystallization fails, if your product is an oil, or if it is contaminated with multiple impurities that have similar polarities. It separates compounds based on their differential partitioning between a stationary and mobile phase.[7]

Q4: How can I definitively assess the purity of my final product?

A4: A combination of analytical techniques is best for a comprehensive assessment.

  • Thin-Layer Chromatography (TLC): A quick, qualitative check for the presence of impurities. A single spot suggests a high degree of purity.[8]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, providing high-resolution separation of the main compound from trace impurities.[9] Purity is often reported as the area percentage of the main peak.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of your compound and can reveal the presence of impurities through unexpected signals.

  • Melting Point Analysis: A sharp melting point range that matches the literature value is a strong indicator of high purity for a solid compound.

Troubleshooting Guides: From Crude Product to Pure Compound

Problem 1: My product is contaminated with the starting material, 4-hydroxy-1-naphthoic acid.

This is the most common issue, arising from an incomplete reaction. The acidic nature of the carboxylic acid makes it easy to remove with a selective liquid-liquid extraction.

Root Cause Analysis

The unreacted 4-hydroxy-1-naphthoic acid possesses a proton-donating carboxylic acid group, while the desired ester product is neutral. This difference in acidity is the key to their separation.

Solution: Acid-Base Extraction Protocol

This technique converts the acidic impurity into a water-soluble salt, which is then partitioned into an aqueous layer, leaving the pure ester in the organic layer.[4]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Use approximately one-third the volume of the organic layer.[4]

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 1-2 minutes.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one more time to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This preliminary step helps remove most of the dissolved water from the organic solvent.[3]

  • Drying & Isolation: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to yield the purified ester.[3][4]

Scientist's Note: The Choice of Base is Critical. Use a weak base like sodium bicarbonate. A strong base, such as sodium hydroxide (NaOH), is strong enough to hydrolyze the ester functional group back into a carboxylic acid, which would dramatically decrease your product yield.[2]

Workflow Diagram: Acid-Base Extraction

start Crude Product in Organic Solvent wash_bicarb Wash with sat. NaHCO₃ (aq) start->wash_bicarb separate1 Separate Layers wash_bicarb->separate1 organic_layer Organic Layer (Ester + Neutral Impurities) separate1->organic_layer Contains Product aqueous_layer Aqueous Layer (Sodium Naphthoate Salt) separate1->aqueous_layer Contains Acid Impurity wash_brine Wash Organic Layer with Brine organic_layer->wash_brine dry Dry with Na₂SO₄ / MgSO₄ wash_brine->dry isolate Filter & Evaporate Solvent dry->isolate product Purified Ester isolate->product

Caption: Workflow for removing acidic impurities.

Problem 2: My product is a discolored solid and still shows impurities after extraction.

This indicates the presence of neutral, colored, or non-acidic byproducts that were not removed by the acid-base wash. Recrystallization is the next logical step for a solid product.

Root Cause Analysis

Recrystallization purifies compounds based on differences in solubility.[6] The ideal solvent will dissolve the desired compound completely at a high temperature but poorly at a low temperature. Impurities should either be insoluble at high temperatures (and can be filtered off hot) or remain soluble at low temperatures (and stay in the mother liquor).

Solution: Recrystallization Protocol

Step-by-Step Methodology:

  • Solvent Selection: This is the most critical step. Test small amounts of your product in various solvents. For naphthol derivatives, mixtures of ethanol and water are often effective.[10] For esters, to avoid transesterification, it is best to use non-hydroxylic solvents (like toluene or hexane/ethyl acetate mixtures) or the alcohol from which the ester was derived (methanol).[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.[11]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[11] Rushing this step by immediately placing it in an ice bath can trap impurities.

  • Ice Bath: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath to maximize the yield of crystals.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Logic Diagram: Solvent Selection for Recrystallization

start Select Test Solvent test_cold Is compound soluble in cold solvent? start->test_cold test_hot Is compound soluble in hot solvent? test_cold->test_hot No bad_solvent2 Bad Solvent: Product will not crystallize. test_cold->bad_solvent2 Yes bad_solvent1 Bad Solvent: Product will not dissolve. test_hot->bad_solvent1 No good_solvent Good Solvent Candidate test_hot->good_solvent Yes cluster_prep Preparation cluster_run Execution cluster_iso Isolation tlc 1. Determine Mobile Phase (via TLC) pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Sample pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (via TLC) collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent combine->evap product Purified Product evap->product

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Molecular Formula

In the realm of chemical synthesis and drug discovery, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a compound such as Methyl 4-hydroxy-1-naphthoate (C₁₂H₁₀O₃), a derivative of naphthoic acid, possessing a defined three-dimensional arrangement of atoms is critical to its chemical reactivity, biological activity, and ultimately its therapeutic potential. This guide provides an in-depth, practical comparison of the essential analytical techniques required to validate the structure of this aromatic ester. We will move beyond simply listing methods, and instead, delve into the causality of our experimental choices, ensuring a self-validating and robust analytical workflow.

The core principle of structural elucidation lies in the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and only through their combined interpretation can we achieve unequivocal confirmation. This guide will focus on the "must-have" techniques for an organic chemist: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1][2]

The Analytical Workflow: A Multi-faceted Approach

A logical and efficient workflow is paramount for structural validation. The process begins with less destructive techniques that provide detailed connectivity information, followed by a method that confirms the overall molecular mass and fragmentation pattern.

Structural_Validation_Workflow cluster_0 Spectroscopic Analysis Sample Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Provides atomic connectivity IR Infrared (IR) Spectroscopy NMR->IR Confirms functional groups MS Mass Spectrometry (MS) IR->MS Determines molecular weight & formula Structure_Validated Validated Structure: This compound MS->Structure_Validated

Caption: A typical workflow for the structural validation of an organic compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules as it provides detailed information about the chemical environment of individual atoms.[1] For this compound, we will primarily rely on ¹H and ¹³C NMR.

A. ¹H NMR Spectroscopy: Probing the Protons

Rationale: ¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons. This allows us to piece together the fragments of the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid obscuring proton signals of the analyte.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Expected ¹H NMR Data and Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5-10.5Singlet1HAr-OHThe phenolic proton is typically broad and downfield, its chemical shift is concentration-dependent.
~8.1-8.3Doublet1HAr-HAromatic proton deshielded by the anisotropic effect of the carbonyl group.
~7.2-7.8Multiplet4HAr-HOverlapping signals of the remaining aromatic protons on the naphthalene ring.
~6.8-7.0Doublet1HAr-HAromatic proton ortho to the hydroxyl group, expected to be upfield due to the electron-donating effect of the -OH group.
~3.9Singlet3H-OCH₃The methyl ester protons are in a distinct chemical environment and appear as a sharp singlet.

Note: The expected chemical shifts are based on known data for similar naphthoate structures and general principles of NMR spectroscopy.

B. ¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Rationale: ¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule. The chemical shift of each carbon is indicative of its electronic environment (e.g., sp³, sp², carbonyl).

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Processing: Process the FID using a Fourier transform and phase the resulting spectrum.

Expected ¹³C NMR Data and Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
~170C=OThe carbonyl carbon of the ester group is significantly deshielded and appears far downfield.
~155Ar-C-OHThe aromatic carbon attached to the hydroxyl group is deshielded.
~110-140Ar-CMultiple peaks corresponding to the ten carbons of the naphthalene ring system.
~52-OCH₃The methyl carbon of the ester group appears in the aliphatic region.

Note: The expected chemical shifts are based on known data for similar naphthoate structures and general principles of NMR spectroscopy.

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Rationale: IR spectroscopy is a rapid and simple technique to identify the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.

Experimental Protocol:

  • Sample Preparation: For a solid sample, a small amount can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Expected IR Absorption Bands and Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500-3200 (broad)O-H stretchPhenolic -OH
3100-3000C-H stretchAromatic C-H
~2950C-H stretchMethyl C-H
~1700C=O stretchEster carbonyl
1600-1450C=C stretchAromatic ring
~1250C-O stretchEster C-O

The presence of a broad absorption around 3300 cm⁻¹ is a strong indicator of the hydroxyl group, while the sharp, intense peak around 1700 cm⁻¹ is characteristic of the ester carbonyl group.

III. Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Rationale: Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern can also offer further structural clues.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via various methods, including direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique that causes fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer technique that typically yields the molecular ion peak.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): For C₁₂H₁₀O₃, the expected m/z is 202.06. A high-resolution mass spectrum would confirm this exact mass.

  • Key Fragmentation Peaks: Fragmentation patterns can be complex, but for this compound, one might expect to see fragments corresponding to the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxycarbonyl group (-COOCH₃, m/z 59).

Comparative Analysis and Structural Confirmation

The true power of this multi-technique approach lies in the convergence of data. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, including the connectivity of the naphthalene ring, the hydroxyl group, and the methyl ester. The IR spectrum confirms the presence of the key hydroxyl and ester functional groups. Finally, the mass spectrum validates the molecular weight and elemental composition.

By comparing the acquired experimental data with reference spectra from databases such as the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook for structurally similar molecules, a high degree of confidence in the assigned structure can be achieved.[1][3][4][5] For example, the ¹H NMR of this compound can be compared to that of its isomer, Methyl 2-hydroxy-1-naphthoate, to highlight the subtle yet significant differences in chemical shifts arising from the different substitution patterns on the naphthalene ring.[6]

Conclusion: An Integrated and Self-Validating System

The structural validation of a synthesized compound like this compound is not a linear process of simply running samples. It is an intellectual exercise in experimental design, data interpretation, and logical deduction. Each spectroscopic method serves as a cross-validation for the others, creating a self-validating system. An unexpected result in one technique necessitates a re-evaluation of the data from the others. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides the unshakeable foundation required for subsequent research and development.

References

  • Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances.
  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS.
  • Wikipedia. (2023, October 29). Spectral Database for Organic Compounds.
  • Wiley Analytical Science. (2016, January 15). Structure Elucidation in Organic Chemistry - 2016.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
  • PubChem. (n.d.). Methyl 2-hydroxy-1-naphthoate.

Sources

A Comparative Guide to the Synthesis of Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-hydroxy-1-naphthoate is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its structural motif, featuring a naphthalene core with hydroxyl and methyl ester functionalities, makes it a versatile building block for organic chemists. The efficient and selective synthesis of this compound is of paramount importance for researchers in academia and industry. This guide provides an in-depth comparison of several prominent synthetic methodologies for this compound, offering a critical analysis of their underlying principles, experimental protocols, and overall efficiency. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic route for their specific applications, considering factors such as yield, scalability, and access to starting materials.

Comparative Analysis of Synthetic Strategies

Several distinct strategies have been developed for the synthesis of this compound. These can be broadly categorized into classical multi-step sequences and more modern, direct approaches. This guide will delve into the following key methods:

  • Direct Esterification of 4-hydroxy-1-naphthoic acid: A straightforward and traditional approach.

  • Kolbe-Schmitt Carboxylation of 1-Naphthol followed by Esterification: A classic method for introducing the carboxylic acid functionality.

  • Grignard Reaction of 4-Bromo-1-naphthol with subsequent Carbonation and Esterification: A versatile route involving organometallic intermediates.

  • Palladium-Catalyzed Carbonylation of 4-Halo-1-naphthol Derivatives: A modern catalytic approach for direct ester formation.

  • Lewis Acid-Mediated Rearrangement of Oxabenzonorbornadienes: A novel and mechanistically interesting pathway.

The following sections will provide a detailed examination of each of these routes, including step-by-step protocols and a comparative summary of their performance.

Method 1: Direct Esterification of 4-hydroxy-1-naphthoic acid

This is arguably the most direct and atom-economical method, provided that the starting material, 4-hydroxy-1-naphthoic acid, is readily available. The reaction involves the acid-catalyzed esterification of the carboxylic acid with methanol.

Causality of Experimental Choices

The choice of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The use of excess methanol not only serves as the reacting nucleophile but also as the solvent, driving the equilibrium towards the product side according to Le Chatelier's principle. Refluxing the reaction mixture ensures a sufficient reaction rate to reach equilibrium within a reasonable timeframe.

Experimental Protocol

Materials:

  • 4-hydroxy-1-naphthoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 4-hydroxy-1-naphthoic acid (1 equivalent) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Data Summary
ParameterValueReference
Yield Typically >90%[General esterification protocols]
Reaction Time 4-12 hours[General esterification protocols]
Temperature Reflux (approx. 65 °C)[General esterification protocols]
Purity High after chromatography[General esterification protocols]
Workflow Diagram

Esterification A 4-hydroxy-1-naphthoic acid D Reflux A->D B Methanol (excess) B->D C H₂SO₄ (cat.) C->D catalyst E Work-up & Purification D->E F This compound E->F

Caption: Direct esterification workflow.

Method 2: Kolbe-Schmitt Carboxylation of 1-Naphthol followed by Esterification

The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols. In the case of naphthols, the regioselectivity can be influenced by the reaction conditions, particularly the choice of the alkali metal counter-ion. To obtain the 4-hydroxy isomer, specific conditions are required.

Causality of Experimental Choices

The formation of the potassium salt of 1-naphthol is essential, as the potassium cation is known to favor para-carboxylation over ortho-carboxylation, in contrast to the sodium cation which typically directs to the ortho position.[1] The reaction is carried out under high pressure of carbon dioxide and elevated temperature to overcome the activation energy for the electrophilic attack of CO₂ on the electron-rich naphthoxide ring. The subsequent esterification follows the principles described in Method 1.

Experimental Protocol

Part A: Kolbe-Schmitt Carboxylation

Materials:

  • 1-Naphthol

  • Potassium hydroxide

  • Carbon dioxide (high pressure)

  • Inert high-boiling solvent (e.g., dibutyl carbitol)[2]

  • Hydrochloric acid

Procedure:

  • Prepare potassium naphtholate by reacting 1-naphthol with an equimolar amount of potassium hydroxide in a suitable solvent and removing the water formed.

  • Transfer the dried potassium naphtholate to a high-pressure autoclave.

  • Pressurize the autoclave with carbon dioxide (e.g., 100 atm) and heat to a high temperature (e.g., 150-200 °C) for several hours.[1][3]

  • After cooling and venting the autoclave, dissolve the reaction mixture in water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the crude 4-hydroxy-1-naphthoic acid.

  • Filter, wash with water, and dry the product.

Part B: Esterification

Follow the protocol described in Method 1 using the crude 4-hydroxy-1-naphthoic acid obtained in Part A.

Data Summary
ParameterValueReference
Yield (Carboxylation) Variable, regioselectivity is a challenge[1][2]
Yield (Esterification) >90%[General esterification protocols]
Reaction Conditions High pressure, high temperature[1][3]
Purity Requires careful purification to separate isomers[1]
Workflow Diagram

Kolbe_Schmitt cluster_0 Kolbe-Schmitt Carboxylation cluster_1 Esterification A 1-Naphthol C Potassium Naphtholate A->C B KOH B->C E High Temperature C->E D CO₂ (high pressure) D->E F 4-hydroxy-1-naphthoic acid E->F H This compound F->H G Methanol, H₂SO₄ G->H esterification Grignard_Reaction A 4-Bromo-1-naphthol B Protection A->B C Protected 4-bromo-1-naphthol B->C E Grignard Reagent C->E D Mg, THF D->E G Protected 4-hydroxy-1-naphthoic acid E->G F 1. CO₂ (dry ice) 2. H₃O⁺ F->G H Deprotection G->H I 4-hydroxy-1-naphthoic acid H->I J Esterification I->J K This compound J->K

Caption: Grignard reaction route.

Method 4: Palladium-Catalyzed Carbonylation of 4-Halo-1-naphthol Derivatives

Modern transition-metal catalysis offers a more direct route to esters from aryl halides. Palladium-catalyzed carbonylation allows for the direct introduction of a methoxycarbonyl group, bypassing the need to first form the carboxylic acid.

Causality of Experimental Choices

This reaction relies on a palladium catalyst, typically with a phosphine ligand such as Xantphos, to facilitate the oxidative addition of the aryl halide, followed by CO insertion and reductive elimination with methanol to form the ester. [4]A base is required to neutralize the hydrogen halide formed during the reaction. The use of carbon monoxide gas requires specialized equipment, but CO-releasing molecules can sometimes be used as an alternative. The hydroxyl group of the starting 4-halo-1-naphthol generally needs to be protected.

Experimental Protocol

Materials:

  • Protected 4-bromo-1-naphthol (or other 4-halo derivative)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos)

  • Carbon monoxide (gas or CO-releasing molecule)

  • Methanol

  • Base (e.g., triethylamine or potassium carbonate)

  • Anhydrous solvent (e.g., toluene or DMF)

Procedure:

  • To a pressure-rated reaction vessel, add the protected 4-halo-1-naphthol, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent and methanol.

  • Pressurize the vessel with carbon monoxide to the desired pressure.

  • Heat the reaction mixture to the specified temperature and stir for the required time, monitoring by TLC or GC-MS.

  • After completion, cool the reaction, vent the CO, and filter off the catalyst.

  • Perform an aqueous work-up and purify the product by column chromatography.

  • Deprotect the hydroxyl group to obtain this compound.

Data Summary
ParameterValueReference
Yield Generally good to excellent[4]
Reaction Conditions Requires CO pressure and specialized equipment[4]
Advantages Direct conversion of halide to ester
Challenges Handling of toxic CO gas, cost of catalyst
Workflow Diagram

Carbonylation A Protected 4-halo-1-naphthol D Heating A->D B CO, Methanol B->D C Pd catalyst, Ligand, Base C->D catalysis E Protected this compound D->E F Deprotection E->F G This compound F->G

Caption: Palladium-catalyzed carbonylation workflow.

Method 5: Lewis Acid-Mediated Rearrangement of Oxabenzonorbornadienes

A more recent and mechanistically elegant approach involves the Lewis acid-mediated rearrangement of specific oxabenzonorbornadiene derivatives to directly afford 4-hydroxy-1-naphthoic acid esters. [5][6]

Causality of Experimental Choices

This method relies on the synthesis of a substituted oxabenzonorbornadiene precursor, which upon treatment with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), undergoes a skeletal rearrangement. The regiochemical outcome of this rearrangement is influenced by the substitution pattern on the aromatic ring of the oxabenzonorbornadiene. In certain cases, this rearrangement selectively yields the 4-hydroxy-1-naphthoic acid ester as the major product.

Experimental Protocol

The synthesis of the requisite oxabenzonorbornadiene starting material is a multi-step process that is detailed in the primary literature. [5][6]The key rearrangement step is outlined below.

Materials:

  • Substituted oxabenzonorbornadiene

  • Lewis acid (e.g., BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the oxabenzonorbornadiene derivative in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add the Lewis acid dropwise and stir the reaction mixture at low temperature.

  • Allow the reaction to warm to room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

  • Perform an aqueous work-up and purify the product by column chromatography.

Data Summary
ParameterValueReference
Yield (Rearrangement) Can be high depending on the substrate[5][6]
Reaction Conditions Anhydrous, low temperature[5][6]
Advantages Novel and mechanistically interesting, direct formation of the ester
Challenges Requires synthesis of a specialized starting material
Workflow Diagram

Rearrangement A Substituted Oxabenzonorbornadiene D Rearrangement A->D B Lewis Acid (e.g., BF₃·OEt₂) B->D catalyst C Low Temperature C->D E This compound D->E

Caption: Lewis acid-mediated rearrangement.

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through a variety of methods, each with its own set of advantages and disadvantages.

  • Direct esterification is the most straightforward method, ideal for large-scale production if the starting carboxylic acid is commercially available and affordable.

  • The Kolbe-Schmitt reaction offers a route from a simple starting material, 1-naphthol, but control of regioselectivity can be a significant challenge.

  • The Grignard reaction provides a reliable, albeit lengthy, route that requires careful control of reaction conditions and the use of protecting groups.

  • Palladium-catalyzed carbonylation represents a modern and efficient approach for the direct conversion of a halo-naphthol derivative to the target ester, though it requires specialized equipment and catalysts.

  • The rearrangement of oxabenzonorbornadienes is a novel and elegant method that showcases the power of modern synthetic methodology, but its practicality is dependent on the accessibility of the starting materials.

The choice of the optimal synthetic route will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability and cost of starting materials, and the laboratory equipment at hand. Future research in this area may focus on the development of more efficient and selective catalytic systems, particularly for the direct C-H functionalization of the naphthalene core, which would represent a significant advancement in the synthesis of this important class of compounds.

References

  • [General Organic Chemistry Textbooks on Esterific
  • [Relevant literature on the specific esterific
  • Lücke, D., et al. (2023). Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. Organic Letters. [Link] [6][7]4. [Relevant literature on the synthesis of 4-bromo-1-naphthol]
  • Lücke, D., et al. (2023). Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. eScholarship, University of California. [Link]
  • Kolbe, H. (1860). Ueber eine neue Darstellungsweise und einige bemerkenswerthe Eigenshaften der Salicylsäure. Annalen der Chemie und Pharmacie.
  • Schmitt, R. (1885). Beitrag zur Kenntniss der Kolbe'schen Salicylsäure-Synthese. Journal für Praktische Chemie.
  • [Relevant literature on the synthesis of 2-hydroxy-1,4-naphthoquinones]
  • [Relevant literature on the synthesis of 4-bromo-1-naphthol
  • [Relevant literature on a para-selective Kolbe-Schmitt reaction
  • [A comparative analysis of synthetic routes
  • [Relevant literature on the preparation of bromo derivatives of 2-acetyl-1-naphthol
  • [Relevant literature on the synthesis of 1,4-naphthoquinone derivatives
  • [Relevant literature on Mannitol-Based CO Surrogate for Palladium-Catalyzed Alkoxycarbonyl
  • Martinelli, J. R., et al. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. Organic Letters. [Link]
  • [Relevant literature on the one-pot synthesis of hydroxy substituted 1,4-naphthoquinone with 2-pyrones]
  • [Application notes and protocols for the enzymatic synthesis of 4-hydroxybenzoic acid esters
  • [Relevant literature on the preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography
  • [A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fix
  • [Process for the preparation of hydroxy naphthoic acids - Google P
  • [α-NAPHTHOIC ACID - Organic Syntheses Procedure]
  • [An analysis of published synthetic routes, route targets and reaction types (2000 – 2020) | Organic Chemistry | ChemRxiv | Cambridge Open Engage]
  • [Methyl 4-hydroxy-1-naphtho
  • [Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement - eScholarship]
  • [(PDF)
  • [Process for the preparation of 4-bromo-1,8-naphthalic acid anhydride - Google P
  • [Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid - Benchchem]
  • [Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3 - Scirp.org.]
  • [An analysis of published synthetic routes, route targets and reaction types (2000 – 2020) - ChemRxiv]
  • [6-bromo-2-naphthol - Organic Syntheses Procedure]
  • [A Comparative Guide to the Synthetic Routes of Methyl 3-hydroxy-4,5-dimethoxybenzo
  • [Methyl 4-hydroxy-1-naphtho
  • [Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - ResearchG
  • [Overexpression, purification and characterization of a new salicylate hydroxylase from naphthalene-degrading Pseudomonas sp. strain ND6 - PubMed]
  • [Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PubMed Central]
  • [2-hydroxy-1,4-naphthoquinone - Organic Syntheses Procedure]
  • [methyl 4-hydroxy-1-phenyl-2-naphtho

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A Comparative Guide to Methyl 4-hydroxy-1-naphthoate and Other Naphthoic Acid Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the naphthalene scaffold represents a privileged structure, offering a rigid and tunable platform for the development of novel therapeutic agents. Among the vast array of naphthalene derivatives, naphthoic acid esters, particularly those bearing hydroxyl substitutions, have garnered significant attention for their diverse biological activities. This guide provides an in-depth, objective comparison of Methyl 4-hydroxy-1-naphthoate with other key naphthoic acid esters, focusing on their synthesis, physicochemical properties, and performance in biological assays. The insights presented herein are supported by experimental data to empower researchers in making informed decisions for their drug development pipelines.

Introduction: The Significance of Hydroxylated Naphthoic Acid Esters

Naphthoic acids and their ester derivatives are integral building blocks in organic synthesis, finding applications in materials science and as precursors to fine chemicals.[1] The introduction of a hydroxyl group onto the naphthalene ring dramatically influences the molecule's electronic properties and its potential for biological interactions, often imparting or enhancing activities such as antimicrobial, anti-inflammatory, and anticancer effects.[2][3] The esterification of the carboxylic acid moiety further modulates these properties, impacting factors like solubility, cell permeability, and metabolic stability.[4][5]

This guide will focus on a comparative analysis of this compound against its structural isomers, Methyl 1-hydroxy-2-naphthoate and Methyl 3-hydroxy-2-naphthoate, as well as briefly touching upon the influence of the ester group by considering ethyl esters. This comparison aims to elucidate the structure-activity relationships that govern their biological potential.

Synthesis of Hydroxylated Naphthoic Acid Methyl Esters: A Comparative Overview

The synthesis of hydroxylated naphthoic acid methyl esters is most commonly achieved through the esterification of the corresponding commercially available or synthesized hydroxynaphthoic acids. The choice of synthetic route to the parent acid itself can vary, with methods like the Kolbe-Schmitt reaction or Grignard carboxylation being prominent.[1]

General Esterification Protocol

A robust and widely used method for the synthesis of these methyl esters is the Fischer-Speier esterification. This acid-catalyzed reaction offers high yields and straightforward purification.

Experimental Protocol: Fischer-Speier Esterification of Hydroxynaphthoic Acids

  • Reaction Setup: To a solution of the respective hydroxynaphthoic acid (1.0 equivalent) in methanol (acting as both solvent and reactant), a catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added.

  • Reaction Conditions: The mixture is then heated under reflux with continuous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The resulting residue is then subjected to an aqueous work-up, typically involving washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by extraction with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified, typically by recrystallization from a suitable solvent system, to yield the pure methyl ester.[6][7]

Causality Behind Experimental Choices:

  • Excess Methanol: Using methanol as the solvent drives the equilibrium of the esterification reaction towards the product side, maximizing the yield.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux Conditions: The elevated temperature increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.

  • Aqueous Work-up with Bicarbonate: This step is crucial for removing the acid catalyst and any unreacted carboxylic acid, simplifying the subsequent purification process.

Comparative Synthesis Data

While direct side-by-side yield comparisons under identical conditions are not always available in the literature, reported yields for these esterification reactions are generally high.

CompoundStarting MaterialTypical Reported YieldReference
This compound 4-hydroxy-1-naphthoic acidData not readily available in comparative studies-
Methyl 1-hydroxy-2-naphthoate 1-hydroxy-2-naphthoic acidHigh[8]
Methyl 3-hydroxy-2-naphthoate 3-hydroxy-2-naphthoic acid~91%[6]
Methyl 6-hydroxy-2-naphthoate 6-hydroxy-2-naphthoic acid~85.5%[7]

Note: The synthesis of this compound is less commonly reported in detailed comparative studies, highlighting a potential area for further research.

Physicochemical Properties: A Foundation for Biological Activity

The physicochemical properties of a drug candidate are paramount as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.[9] Key parameters such as lipophilicity (logP) and aqueous solubility (logS) are critical determinants of a compound's behavior in a biological system.[10]

PropertyThis compoundMethyl 1-hydroxy-2-naphthoateMethyl 3-hydroxy-2-naphthoateRationale for Differences
Molecular Formula C₁₂H₁₀O₃C₁₂H₁₀O₃C₁₂H₁₀O₃Isomeric structures
Molecular Weight 202.21202.21202.21Isomeric structures
Predicted XlogP 3.23.23.2The position of the hydroxyl and ester groups has a subtle but noticeable impact on the overall polarity and hydrogen bonding potential, affecting lipophilicity. Intramolecular hydrogen bonding can also play a role.
Melting Point (°C) Not readily available76-8081Differences in crystal lattice energy due to molecular packing, influenced by the position of substituents and intermolecular interactions.

Data sourced from PubChem and other chemical databases. Predicted values are for comparative purposes.[7][8][11]

Comparative Biological Activities

The true measure of a drug candidate's potential lies in its biological activity. This section compares the reported antimicrobial and anticancer activities of this compound and its isomers, supported by established experimental protocols.

Antimicrobial Activity

Naphthoic acid derivatives have shown promise as antimicrobial agents.[12][13] The mechanism of action is often attributed to their ability to disrupt cellular membranes or interfere with key metabolic pathways.

To facilitate future comparative studies, a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) is provided below.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][4][14]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare serial two-fold dilutions of test compounds in a 96-well microtiter plate. inoculate Inoculate each well with the microbial suspension. start->inoculate Add inoculum inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). inoculum->inoculate incubate Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). inoculate->incubate Incubate read Visually inspect for turbidity or measure absorbance to determine growth. incubate->read Observe mic The MIC is the lowest concentration with no visible growth. read->mic Determine MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Anticancer Activity

The anticancer potential of naphthoquinone and naphthol derivatives is well-documented, with mechanisms often involving the induction of apoptosis and cell cycle arrest.[15][16]

While comparative data for the specific methyl esters is sparse, a study on methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxamides (structurally related to Methyl 1-hydroxy-2-naphthoate) demonstrated significant anti-invasive properties and low cytotoxicity in a human monocytic leukemia cell line.[2][17] This suggests that the 1-hydroxy-2-naphthoate scaffold is a promising starting point for developing anticancer agents.

To enable a systematic comparison of the cytotoxic effects of these esters, the following MTT assay protocol is provided.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18][19]

MTT_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cancer cells in a 96-well plate and allow to adhere. treat Treat cells with varying concentrations of the test compounds. seed->treat Treat add_mtt Add MTT solution to each well and incubate. treat->add_mtt Incubate solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. add_mtt->solubilize Dissolve measure Measure the absorbance at the appropriate wavelength (e.g., 570 nm). solubilize->measure Read calculate Calculate cell viability and determine the IC50 value. measure->calculate Analyze

Caption: A generalized workflow for assessing the cytotoxicity of compounds using the MTT assay.

Structure-Activity Relationship (SAR) and Future Directions

The positioning of the hydroxyl and methyl ester groups on the naphthalene ring is expected to significantly influence biological activity.

  • Positional Isomerism: The relative positions of the electron-donating hydroxyl group and the electron-withdrawing ester group will alter the electron density distribution across the naphthalene ring, potentially affecting interactions with biological targets.[14]

  • Steric Hindrance: The location of the substituents can create steric hindrance that may either favor or prevent binding to a target protein's active site.

  • Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the hydroxyl and ester groups, particularly in the case of ortho-substituted isomers like Methyl 1-hydroxy-2-naphthoate, can impact the molecule's conformation and physicochemical properties.

The limited availability of direct comparative data for this compound underscores a clear direction for future research. A systematic study comparing the synthesis, physicochemical properties, and biological activities (antimicrobial, anticancer, and potentially others like anti-inflammatory) of all three isomers under standardized conditions would be highly valuable to the drug discovery community. Furthermore, exploring other ester derivatives (e.g., ethyl, propyl) would provide deeper insights into the role of the ester chain length on activity and ADME properties.[4][5]

Conclusion

This guide has provided a comparative overview of this compound and other key naphthoic acid esters, highlighting their synthesis, physicochemical properties, and biological potential. While the available data suggests that hydroxylated naphthoic acid esters are a promising class of compounds for drug development, there is a clear need for more direct comparative studies to fully elucidate the structure-activity relationships among the various isomers. The experimental protocols and insights provided herein are intended to serve as a valuable resource for researchers and drug development professionals as they continue to explore the therapeutic potential of these versatile molecules.

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A Comparative Guide to the Biological Activities of Juglone and Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product chemistry and drug discovery, naphthoquinones and their derivatives represent a class of compounds with a wealth of biological activities. This guide provides a detailed comparison of two such molecules: Juglone (5-hydroxy-1,4-naphthoquinone), a well-characterized and potent bioactive compound, and Methyl 4-hydroxy-1-naphthoate, a structurally related but less-studied naphthoate.

This analysis is structured to provide a clear, data-driven overview of Juglone's established biological profile, followed by an evidence-based projection of the potential activities of this compound. By presenting the knowns and the probable, this guide aims to equip researchers with the foundational knowledge necessary to explore new avenues of investigation and application for these compounds.

Section 1: Juglone - A Profile of Potent and Diverse Bioactivity

Juglone, a phenolic compound naturally occurring in plants of the Juglandaceae family, particularly the black walnut (Juglans nigra), is renowned for its broad spectrum of biological effects, ranging from allelopathy to potent antimicrobial and anticancer properties.[1][2]

Cytotoxic and Anticancer Activity

Juglone exhibits significant cytotoxic effects against a variety of cancer cell lines.[3] This activity is concentration- and time-dependent, with IC50 values often in the low micromolar range.[4] The primary mechanism underlying its anticancer effects is the induction of apoptosis, or programmed cell death, through multiple cellular pathways.[1][5]

Key Mechanisms of Juglone's Cytotoxicity:

  • Induction of Oxidative Stress: Juglone's quinone structure allows it to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) within cancer cells.[3][5] This surge in ROS disrupts cellular homeostasis, damages cellular components, and triggers apoptotic pathways.[4][5]

  • Mitochondrial Pathway of Apoptosis: Juglone can induce apoptosis by directly targeting the mitochondria. It has been shown to decrease the mitochondrial membrane potential and promote the release of pro-apoptotic factors like cytochrome c.[4] This is often accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[3][4]

  • Inhibition of Signaling Pathways: Juglone has been demonstrated to inhibit the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[6][7][8] By suppressing this pathway, juglone effectively removes a key survival signal for cancer cells, pushing them towards apoptosis.

Quantitative Cytotoxicity Data for Juglone:

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
MIA PaCa-2Pancreatic Cancer5.2724[4]
SKOV3Ovarian Cancer30.1324[4]
B16F1Melanoma7.4624[4]
A549Non-small Cell Lung Cancer9.4724[6]
Lewis Lung Cancer (LLC)Lung Cancer10.7824[6]
MCF-7Breast Cancer11.99Not Specified[4]
HL-60Leukemia~8Not Specified[5]
Antimicrobial Activity

Juglone possesses potent antimicrobial activity against a range of bacteria, including both Gram-positive and Gram-negative species.[9][10] Its efficacy against pathogens like Staphylococcus aureus and Escherichia coli is well-documented.[9][10]

Mechanisms of Juglone's Antimicrobial Action:

  • Cell Membrane Damage: Juglone can disrupt the integrity of bacterial cell membranes, leading to the leakage of intracellular components and ultimately, cell death.[2][9]

  • Inhibition of Biofilm Formation: It has been shown to inhibit the formation of biofilms, which are protective communities of bacteria that are often resistant to antibiotics.[2][10]

  • Interference with Macromolecular Synthesis: Juglone can bind to bacterial DNA and inhibit the expression of proteins, DNA, and RNA, thereby halting essential cellular processes.[10][11]

  • Induction of Oxidative Stress: Similar to its anticancer mechanism, juglone can induce the production of ROS in bacteria, leading to cellular damage.[2][9]

Quantitative Antimicrobial Data for Juglone:

Bacterial StrainGram StainMIC (µg/mL)Reference
Escherichia coliNegative15.6[9]
Staphylococcus aureusPositive15.6[9]
Salmonella pullorumNegative15.6[9]
Escherichia coliNegative62.5[10][12]

Section 2: this compound - A Predicted Profile Based on Structural Analogy

Direct experimental data on the biological activity of this compound is notably scarce in publicly available literature. However, by examining its structural features and the known activities of closely related compounds, we can formulate a scientifically grounded hypothesis regarding its potential biological profile.

This compound is a derivative of naphthoic acid. While it lacks the 1,4-naphthoquinone core of juglone, it shares the naphthalene scaffold and a hydroxyl group, which are often key to biological activity.

Predicted Anti-inflammatory Activity

The most compelling evidence for the potential bioactivity of this compound comes from a study on its structural isomer, Methyl 1-hydroxy-2-naphthoate (MHNA) . This compound was found to possess significant anti-inflammatory properties.[13]

Observed Anti-inflammatory Mechanisms of Methyl 1-hydroxy-2-naphthoate (MHNA):

  • Inhibition of Pro-inflammatory Mediators: MHNA was shown to inhibit the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[13]

  • Suppression of Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response, was also suppressed by MHNA.[13]

  • Inhibition of Key Signaling Pathways: Crucially, MHNA was found to inhibit the activation of the NF-κB, JNK, and p38 MAPK signaling pathways, all of which are central to the inflammatory process.[13]

Given the structural similarity between this compound and MHNA, it is plausible that this compound could exhibit a similar anti-inflammatory profile. The positioning of the hydroxyl and methyl ester groups on the naphthalene ring will undoubtedly influence the potency and specific interactions with cellular targets, but the foundational chemical features suggest a strong possibility of anti-inflammatory action.

Potential for Cytotoxic and Antimicrobial Activities

While a direct comparison to the potent cytotoxicity and antimicrobial effects of juglone is speculative, the broader class of naphthalene derivatives has been shown to possess these activities.[14][15] The presence of the hydroxylated naphthalene core in this compound suggests that it may have some level of cytotoxic and antimicrobial potential, although likely less potent than juglone due to the absence of the reactive 1,4-naphthoquinone moiety. Further derivatization of this compound could be a strategy to enhance these activities.

Section 3: Comparative Analysis and Future Directions

The juxtaposition of Juglone and this compound highlights a common scenario in drug discovery: a well-vetted natural product with a broad, potent, and sometimes non-specific biological profile (Juglone), and a structurally related compound with a largely unexplored but potentially more targeted activity (this compound).

Direct Comparison:

FeatureJugloneThis compound
Chemical Class 1,4-NaphthoquinoneNaphthoic acid ester
Established Cytotoxicity High, with low µM IC50 values against various cancer cell lines.Data not available.
Established Antimicrobial Activity Potent, with low µg/mL MIC values against bacteria.Data not available.
Known Anti-inflammatory Activity Some evidence, but primarily known for cytotoxicity.Predicted to be significant based on its structural isomer.
Primary Mechanism of Action ROS generation, apoptosis induction, PI3K/Akt inhibition.Predicted to be inhibition of NF-κB, JNK, and p38 MAPK pathways.

Future Research Perspectives:

The clear next step is to experimentally validate the predicted biological activities of this compound. The experimental protocols provided in the appendix offer a roadmap for such an investigation.

  • Cytotoxicity Screening: Assess the cytotoxic effects of this compound against a panel of cancer cell lines using the MTT assay. This will determine if it possesses anticancer potential and at what concentrations.

  • Antimicrobial Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) of this compound against a range of pathogenic bacteria to evaluate its potential as an antimicrobial agent.

  • Anti-inflammatory Assays: Investigate the anti-inflammatory properties of this compound in a cell-based model, such as LPS-stimulated macrophages. Measure the production of pro-inflammatory mediators and analyze its effect on the NF-κB and MAPK signaling pathways.

Such studies will not only elucidate the biological profile of this compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of naphthoquinones and their derivatives.

Section 4: Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of a compound on cultured cells. The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • Cultured cells (e.g., cancer cell line)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL)

  • Microplate reader (optional, for turbidity measurement)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate. Typically, this is done by adding 50 µL of MHB to wells 2-12. Add 100 µL of the highest concentration of the compound to well 1. Then, transfer 50 µL from well 1 to well 2, mix, and continue this serial dilution down to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Inoculation: Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of this diluted inoculum to wells 1-11.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be quantified by measuring the optical density at 600 nm using a microplate reader.

Section 5: Visualizations

Signaling Pathway Diagrams

Juglone_Signaling Juglone Juglone ROS Reactive Oxygen Species (ROS) Juglone->ROS Induces Bcl2 Bcl-2 Juglone->Bcl2 Inhibits Bax Bax Juglone->Bax Activates Akt Akt Juglone->Akt Inhibits Mitochondria Mitochondria ROS->Mitochondria Damages Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Bcl2->Mitochondria Inhibits release Bax->Mitochondria Promotes release Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes PI3K PI3K PI3K->Akt Activates Akt->Bcl2 Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes

MHNA_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular LPS Lipopolysaccharide (LPS) TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 MAPK TLR4->p38 IKK IKK TLR4->IKK Inflammation Inflammation JNK->Inflammation p38->Inflammation IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IKK->NFkB Activates IkB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Activates Pro_inflammatory_Genes->Inflammation MHNA Methyl 1-hydroxy-2-naphthoate (MHNA) MHNA->JNK Inhibits MHNA->p38 Inhibits MHNA->NFkB Inhibits

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A Comparative Guide to the Biological Activities of Methyl Hydroxy-Naphthoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthoate Scaffold as a Privileged Structure in Drug Discovery

The 1,4-naphthoquinone moiety is a core structural motif found in numerous natural products, renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] These compounds' efficacy is often linked to their ability to undergo redox cycling, generating reactive oxygen species (ROS), and to interact with key cellular enzymes and proteins.[2][4] A closely related and synthetically accessible class of compounds, methyl hydroxy-naphthoates, retains the core bicyclic aromatic system while offering different physicochemical properties and biological targets.

This guide provides a comparative analysis of methyl hydroxy-naphthoate derivatives and their structurally related analogues. We will delve into their anti-inflammatory, anticancer, and antimicrobial activities, supported by experimental data from peer-reviewed literature. By examining structure-activity relationships (SAR) and mechanisms of action, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the naphthoate scaffold.

Part 1: Comparative Analysis of Biological Activities

The therapeutic potential of methyl hydroxy-naphthoate derivatives is primarily explored across three domains: inflammation, cancer, and microbial infections. The position and nature of substituents on the naphthyl ring system critically influence both the potency and selectivity of these compounds.

Anti-inflammatory Activity

Several methyl hydroxy-naphthoate isomers and their derivatives have demonstrated significant anti-inflammatory effects, primarily by modulating key signaling pathways in immune cells like macrophages.

A key derivative, methyl-1-hydroxy-2-naphthoate (MHNA) , has been shown to potently inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated murine macrophages.[5] Its mechanism involves the suppression of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[5] This inhibitory action is achieved by targeting the NF-κB and MAPK signaling pathways.[5] Similarly, other naphthoquinone derivatives isolated from natural sources have shown potent inhibition of NO production, with some compounds exhibiting lower IC₅₀ values than the standard anti-inflammatory drug, indomethacin.[6]

Table 1: Comparative Anti-inflammatory Activity (NO Inhibition)

Compound Cell Line IC₅₀ (µM) for NO Inhibition Source
Methyl-1-hydroxy-2-naphthoate (MHNA) Murine Macrophages Data qualitative, significant inhibition reported [5]
Naphthoquinone Derivative 1 RAW 264.7 1.7 ± 0.2 [6]
Naphthoquinone Derivative 9 RAW 264.7 4.4 ± 0.4 [6]
Naphthoquinone Derivative 10 RAW 264.7 2.5 ± 0.2 [6]
Indomethacin (Control) RAW 264.7 26.3 ± 1.5 [6]
Naphthoate Derivative 2b RAW 264.7 34.32 ± 4.87 [7]

| Naphthoate Derivative 19 | RAW 264.7 | 17.17 ± 4.13 |[7] |

Causality Insight: The ability of these compounds to inhibit NO production is a critical indicator of anti-inflammatory potential. NO is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage.[8] By suppressing iNOS expression and activity, these derivatives effectively curb a central component of the inflammatory cascade.

Anticancer Activity

The naphthoquinone and naphthoate scaffolds are cornerstones in the development of anticancer agents. Their cytotoxicity is often attributed to the induction of apoptosis, disruption of cellular redox balance, and inhibition of critical enzymes like topoisomerases and protein kinases.[2][4]

While specific data for Methyl 4-hydroxy-1-naphthoate is limited, structure-based design has yielded potent inhibitors based on the isomeric 1-hydroxy-2-naphthoate core. These derivatives have been engineered to selectively inhibit the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a high-value target in various cancers.[9] The design exploits key interactions, including a salt bridge with Arginine 263 (R263) in the Mcl-1 binding pocket.[9] Other naphthoquinone derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines, with some compounds inducing both apoptosis and autophagy through the PI3K signaling pathway.[10]

Table 2: Comparative Anticancer Activity of Naphthoate/Naphthoquinone Derivatives

Compound Target/Cell Line Activity Metric Value Source
3bl (1-hydroxy-2-naphthoate derivative) Mcl-1 Protein Kᵢ 31 nM [9]
Compound 12 (Naphthoquinone derivative) SGC-7901 (Gastric Cancer) IC₅₀ 4.1 ± 2.6 µM [10]
Juglone Derivative 70 HeLa (Cervical Cancer) IC₅₀ 6.8 µM [4]
DMAKO-05 (Alkannin oxime) K562 (Leukemia) IC₅₀ 0.7 µM [4]
β-lapachone (NQO1 substrate) A549 (Lung Cancer) IC₅₀ 0.82 ± 0.05 µM [11]

| Compound 6 (8-Hydroxyquinoline-NQ hybrid) | A549 (Lung Cancer) | IC₅₀ | 0.44 ± 0.03 µM |[11] |

Expertise Insight: The strategy of targeting specific protein-protein interactions, as seen with the Mcl-1 inhibitors, represents a shift from broad-spectrum cytotoxic agents to more targeted therapeutics.[9] This approach promises greater selectivity for cancer cells over normal cells, potentially reducing side effects. The activity of compounds like β-lapachone is dependent on the overexpression of NAD(P)H:quinone oxidoreductase 1 (NQO1) in cancer cells, which catalyzes a futile redox cycle, leading to massive ROS production and cell death.[11] This provides a clear biomarker-driven therapeutic strategy.

Antimicrobial Activity

Naphthoquinone derivatives are well-documented antimicrobial agents, with activity against a range of bacteria and fungi.[1] Their mechanism often involves the generation of ROS, which leads to oxidative stress and damage to cellular components like DNA, and the inhibition of key bacterial enzymes.[12][13]

Studies on various 1,4-naphthoquinone derivatives have demonstrated potent activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[13] For instance, Juglone (5-hydroxy-1,4-naphthoquinone) exhibits a very low minimum inhibitory concentration (MIC) against S. aureus and has been shown to cause cell death by inducing ROS production and inhibiting DNA self-repair mechanisms.[13] The introduction of different functional groups, such as phenylamino-phenylthio moieties, can modulate this activity against both Gram-positive and Gram-negative bacteria.[12]

Table 3: Comparative Antimicrobial Activity (MIC)

Compound Organism MIC (µmol/L) Source
Juglone (1a) S. aureus ≤ 0.125 [13]
5,8-dimethoxy-1,4-naphthoquinone (1f) S. aureus ≤ 0.125 [13]
Compound 5a (phenylamino-phenylthio NQ) S. aureus 15.6 µg/mL [12]
Compound 5f (phenylamino-phenylthio NQ) E. coli 15.6 µg/mL [12]
Naphtho[1][4][10]triazol-thiadiazin 4d C. albicans 200

| Fluconazole (Control) | C. albicans | 400 | |

Trustworthiness Insight: The antimicrobial mechanism involving ROS generation is a double-edged sword. While effective at killing pathogens, it can also be toxic to host cells. Therefore, the therapeutic window is a critical parameter. The most promising derivatives are those that show high potency against microbes at concentrations with low cytotoxicity to mammalian cells, as noted for juglone.[13]

Part 2: Mechanistic Pathways & Experimental Protocols

Understanding the molecular mechanisms and having robust protocols to evaluate compounds are fundamental to drug development.

Key Signaling Pathways

Methyl-1-hydroxy-2-naphthoate (MHNA) exerts its anti-inflammatory effects by intervening in the LPS-induced activation of NF-κB and MAPK pathways in macrophages.[5] Upon LPS stimulation, the IκB-α protein is degraded, allowing the NF-κB complex to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., iNOS, COX-2, IL-6). MHNA inhibits this IκB-α degradation, effectively trapping NF-κB in the cytoplasm. It also suppresses the phosphorylation of JNK and p38 MAP kinases, further dampening the inflammatory signal.[5]

MHNA_Mechanism LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK JNK / p38 MAPK Activation TLR4->MAPK Activates IKK IKK Complex TLR4->IKK Activates MHNA MHNA MHNA->MAPK Inhibits IkB IκB-α Degradation MHNA->IkB Inhibits Inflammation Inflammatory Response MAPK->Inflammation IKK->IkB Phosphorylates NFkB_cyto NF-κB (Cytoplasm) NFkB_nuc NF-κB (Nucleus) NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) NFkB_nuc->Genes Induces Transcription Genes->Inflammation

Caption: MHNA inhibits inflammation by blocking IκB-α degradation and MAPK activation.

A common mechanism for naphthoquinone derivatives is the induction of oxidative stress in bacterial cells. The quinone moiety undergoes redox cycling, accepting electrons from cellular reductases and transferring them to molecular oxygen. This process generates superoxide radicals (O₂⁻) and other reactive oxygen species (ROS), which overwhelm the bacterial antioxidant defenses, leading to DNA damage, protein oxidation, and lipid peroxidation, ultimately causing cell death.[12][13]

ROS_Mechanism NQ Naphthoquinone (NQ) NQ_radical Semiquinone Radical (NQ•-) NQ:s->NQ_radical:n Reduction Reductase Bacterial Reductases Reductase->NQ_radical e⁻ NQ_radical->NQ Re-oxidation Superoxide Superoxide (O₂•-) NQ_radical->Superoxide + O₂ O2 O₂ ROS Other ROS (H₂O₂, •OH) Superoxide->ROS Further reactions Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Death Bacterial Cell Death Damage->Death

Caption: Redox cycling of naphthoquinones generates ROS, leading to bacterial cell death.

Experimental Protocols

This protocol describes a common synthetic route to generate derivatives for screening, adapted from literature procedures.[14]

Synthesis_Workflow start 1-Naphthoic Acid step1 Fischer Esterification (Methanol, H₂SO₄, Reflux) start->step1 product1 Methyl 1-Naphthoate step1->product1 step2 Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) product1->step2 product2 1-Naphthohydrazide step2->product2 step3 Acid-Catalyzed Condensation (Aldehyde, EtOH, cat. HCl) product2->step3 end Final N-Acylhydrazone Derivative step3->end

Caption: Synthetic workflow for N-acylhydrazone derivatives of naphthoic acid.

Step-by-Step Methodology:

  • Esterification: Dissolve 1-naphthoic acid in methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours.

    • Rationale: This is a classic Fischer esterification to convert the carboxylic acid to a more reactive methyl ester for the subsequent step.

  • Work-up 1: After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 1-naphthoate.

  • Hydrazinolysis: Dissolve the methyl 1-naphthoate from the previous step in ethanol. Add an excess of anhydrous hydrazine hydrate. Reflux the solution for 6-8 hours.

    • Rationale: Hydrazine displaces the methoxy group to form the hydrazide, which is a key intermediate for creating the N-acylhydrazone linkage.

  • Work-up 2: Cool the reaction mixture. The product, 1-naphthohydrazide, often precipitates and can be collected by filtration and washed with cold ethanol.

  • Condensation: Suspend the 1-naphthohydrazide in ethanol. Add the desired aldehyde (e.g., 4-nitrobenzaldehyde) and a few drops of concentrated hydrochloric acid as a catalyst. Stir at room temperature for 3-5 hours.

    • Rationale: The acidic catalyst protonates the aldehyde carbonyl, making it more electrophilic for nucleophilic attack by the terminal nitrogen of the hydrazide, forming the final product.

  • Final Isolation: The final N-acylhydrazone product typically precipitates from the solution. Collect the solid by filtration, wash with ethanol, and dry to obtain the pure compound. Confirm structure using NMR and Mass Spectrometry.

This protocol is used to quantify the anti-inflammatory activity of test compounds by measuring nitrite accumulation in the supernatant of LPS-stimulated macrophages.[5][6]

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1-100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Indomethacin).

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group. Incubate for 24 hours.

    • Rationale: LPS is a component of Gram-negative bacteria cell walls and a potent activator of macrophages via the TLR4 receptor, mimicking an infection-induced inflammatory state.[8]

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Rationale: The Griess reaction is a two-step diazotization process that stoichiometrically converts nitrite (a stable breakdown product of NO) into a colored azo compound.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

Conclusion and Future Perspectives

The methyl hydroxy-naphthoate scaffold and its related naphthoquinone analogues represent a versatile and highly promising class of compounds for therapeutic development. The available data clearly demonstrates their potential as anti-inflammatory, anticancer, and antimicrobial agents.

Key takeaways from this comparative analysis include:

  • Potent Biological Activity: Derivatives consistently show activity in the low micromolar to nanomolar range across different assays, often outperforming established drugs.

  • Tunable Properties: The biological activity and selectivity can be finely tuned through synthetic modifications to the naphthyl core, allowing for targeted drug design. The structure-activity relationships indicate that the position of hydroxyl groups and the nature of side-chain substituents are critical for potency.[4][11]

  • Defined Mechanisms: The mechanisms of action are increasingly well-understood, involving modulation of key signaling pathways like NF-κB and MAPK, induction of ROS, and inhibition of specific protein targets like Mcl-1.

Future research should focus on synthesizing and screening a focused library of this compound derivatives to fill the existing data gap for this specific isomer. Efforts should be directed towards optimizing the pharmacokinetic properties (ADME) and reducing off-target toxicity to enhance the therapeutic index. Furthermore, exploiting biomarker-driven strategies, such as targeting NQO1-overexpressing tumors, could pave the way for personalized medicine applications of these potent compounds.

References

  • G-Ak, H. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. National Center for Biotechnology Information.
  • Alam, F., et al. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. National Center for Biotechnology Information.
  • El-Gaby, M. S. A., et al. Synthesis, characterization and in vitro biological screening of 4-hydroxy naphthalen-1-yl, naphtho[1,2-b]furan, benzo[h]chromene and 5,6-dihydropyridazine derivatives containing sulfonamide moiety. Semantic Scholar.
  • Wang, J., et al. Design, synthesis and anticancer activity of naphthoquinone derivatives. National Center for Biotechnology Information.
  • Unpublished. Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis. ResearchGate.
  • Nowak, M., et al. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
  • Zhang, J-Y., et al. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways. PubMed.
  • El-Gaby, M. S. A., et al. Synthesis, characterization and in vitro biological screening of 4-hydroxy naphthalen-1-yl, naphtho[1,2-b]furan, benzo[h]chromene and 5,6-dihydropyridazine derivatives containing sulfonamide moiety. ResearchGate.
  • Li, S., et al. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009. National Center for Biotechnology Information.
  • Kumar, S., et al. Naphthoquinones and derivatives as potential anticancer agents: An updated review. ScienceDirect.
  • Unpublished. evaluation of antimicrobial activities of naphthoic acid and its derivatives. Jetir.Org.
  • Fraga, A. G. M., et al. Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects. MDPI.
  • Kim, J-H., et al. Methyl 6-dimethylamino-4-hydroxy-2-naphthoate. National Center for Biotechnology Information.
  • Lee, Y-S., et al. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation. MDPI.
  • Kopacz, M., et al. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. MDPI.
  • Ghorbani-Vaghei, R., et al. Antimicrobial and Anti-pathogenic Activity of New Naphtho[1][4][10] Triazol-Thiadiazin Derivatives. Avicenna Journal of Medical and Clinical Microbiology. Available at: [https://aj mcm.umsha.ac.ir/index.php/ajmcm/article/view/256]([Link] mcm.umsha.ac.ir/index.php/ajmcm/article/view/256)
  • Tay, J. C., et al. Structure-based design of N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoates as selective inhibitors of the Mcl-1 oncoprotein. PubMed.
  • PubChem. This compound (C12H10O3). PubChem.
  • Zhang, Y., et al. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies. National Center for Biotechnology Information.
  • Al-Ostath, R. A., et al. Antioxidant, Antimicrobial, and Molecular Docking Studies of Novel 1, 4-naphthoquinone Derivatives. ResearchGate.
  • Malik, S., et al. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants. National Center for Biotechnology Information.

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The Strategic Efficacy of Methyl 4-hydroxy-1-naphthoate as a Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the selection of a synthetic intermediate is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of Methyl 4-hydroxy-1-naphthoate as a key intermediate, evaluating its performance against viable alternatives in the synthesis of pharmacologically relevant scaffolds. By examining reaction pathways, experimental data, and the underlying chemical principles, we aim to equip scientists with the necessary insights to make informed strategic choices in their synthetic endeavors.

Introduction to this compound: A Versatile Naphthyl Building Block

This compound is a bifunctional aromatic compound that presents a valuable scaffold for organic synthesis. The presence of a hydroxyl group and a methyl ester on the naphthalene core offers two distinct points for chemical modification. The hydroxyl group can readily participate in nucleophilic reactions, such as etherification, while the ester can be hydrolyzed, reduced, or converted to other functional groups. This versatility makes it an attractive starting material for the synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs). A key application for this intermediate is in the synthesis of compounds containing a naphthyloxy moiety, a common feature in a number of therapeutic agents.

Comparative Analysis of Synthetic Intermediates

To objectively assess the efficacy of this compound, we will compare its performance in a key synthetic transformation, the Williamson ether synthesis, against an alternative and widely used intermediate, 1-naphthol. The target of this theoretical synthesis is a key precursor to α-adrenergic blockers like Naftopidil.

IntermediateSynthetic RouteReported YieldKey AdvantagesPotential Disadvantages
This compound Williamson ether synthesis with a suitable alkyl halide (e.g., 1-bromo-3-chloropropane) followed by functional group manipulation of the ester.Theoretically highThe ester group allows for further diversification of the molecule. The electron-withdrawing nature of the ester can influence the reactivity of the naphthalene ring.Potentially more expensive starting material. The ester group may require protection in subsequent reaction steps.
1-Naphthol Williamson ether synthesis with 3-bromopropan-1-ol.[1]79%[1]Readily available and cost-effective starting material. A more direct route to the naphthyloxy propanol side chain.Lacks a second functional group for easy diversification.
1-Naphthol Reaction with epichlorohydrin followed by ring-opening with an amine.[2]>85%[2]High-yielding and convergent synthesis for specific targets like Naftopidil.The use of epichlorohydrin, a reactive and potentially hazardous reagent, requires careful handling.

In-Depth Look at Synthetic Pathways

The this compound Route: A Strategy for Diversification

The use of this compound as a starting material in a Williamson ether synthesis provides a robust method for introducing the naphthyloxy side chain while retaining a functional handle for further molecular elaboration. The electron-withdrawing methyl ester group can influence the regioselectivity of subsequent reactions on the naphthalene ring.

MHN This compound Intermediate Alkylated Intermediate MHN->Intermediate Williamson Ether Synthesis AlkylHalide Alkyl Halide (e.g., Br-(CH2)3-Cl) AlkylHalide->Intermediate Base Base (e.g., K2CO3) Base->Intermediate FurtherChem Further Chemistry (e.g., Ester Hydrolysis, Amidation) Intermediate->FurtherChem Target Target Molecule FurtherChem->Target cluster_0 Williamson Ether Synthesis cluster_1 Epichlorohydrin Route Naphthol1 1-Naphthol PropanolIntermediate 3-(naphthalen-1-yloxy)propan-1-ol Naphthol1->PropanolIntermediate BromoPropanol 3-Bromo-1-propanol BromoPropanol->PropanolIntermediate Base1 Base Base1->PropanolIntermediate Naphthol2 1-Naphthol EpoxyIntermediate 1-(2,3-epoxypropoxy)naphthalene Naphthol2->EpoxyIntermediate Epichlorohydrin Epichlorohydrin Epichlorohydrin->EpoxyIntermediate Base2 Base Base2->EpoxyIntermediate Target2 Target Molecule (e.g., Naftopidil) EpoxyIntermediate->Target2 Amine Amine Amine->Target2

Caption: Alternative synthetic pathways starting from 1-Naphthol.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 3-(Naphthalen-1-yloxy)propan-1-ol from 1-Naphthol

This protocol is based on a literature procedure with a reported yield of 79%. [1] Materials:

  • 1-Naphthol

  • 3-Bromo-1-propanol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-naphthol (3 eq.) in anhydrous DMF under a nitrogen atmosphere, add potassium carbonate (4 eq.).

  • Stir the mixture for 5 minutes at room temperature.

  • Add 3-bromo-1-propanol (1 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C for 4 hours.

  • After completion of the reaction (monitored by TLC), quench the reaction with water.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-(naphthalen-1-yloxy)propan-1-ol as a red oil. [1]

Protocol 2: Synthesis of Naftopidil from 1-Naphthol and Epichlorohydrin

This protocol is based on a patented industrial synthesis with a reported yield of over 85%. [2] Materials:

  • 1-Naphthol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • 1-(2-Methoxyphenyl)piperazine

  • Toluene

  • Ethanol

Procedure:

  • Step 1: Synthesis of 3-(1-naphthoxy)-1,2-epoxypropane. React 1-naphthol with epichlorohydrin in the presence of a base like sodium hydroxide.

  • Step 2: Synthesis of Naftopidil. In a suitable organic solvent like toluene, heat a mixture of 3-(1-naphthoxy)-1,2-epoxypropane and 1-(2-methoxyphenyl)piperazine to reflux and stir for several hours.

  • After the reaction is complete, cool the mixture to room temperature to allow for crystallization of the product.

  • Filter the crude product.

  • Recrystallize the product from a solvent such as ethanol to obtain pure Naftopidil. [2]

Conclusion and Expert Recommendations

The choice between this compound and a simpler intermediate like 1-naphthol is a strategic one that depends on the overall synthetic goal.

  • For direct, large-scale synthesis of a specific target molecule where diversification is not a primary concern, 1-naphthol is often the more efficient and cost-effective choice. The high-yielding route to Naftopidil via the epichlorohydrin intermediate is a testament to this. [2]

  • This compound emerges as a superior intermediate when a medicinal chemistry campaign requires the synthesis of a library of analogues. The presence of the methyl ester provides a crucial handle for late-stage functionalization, allowing for the exploration of structure-activity relationships (SAR) without the need to redesign the entire synthetic route. While the initial cost of the intermediate may be higher, the long-term benefits in terms of synthetic flexibility and the ability to rapidly generate diverse chemical matter can be invaluable in a drug discovery program.

Ultimately, the decision rests on a careful evaluation of the project's specific needs, balancing factors such as cost, scalability, and the desired level of molecular diversity. For researchers focused on the discovery of novel chemical entities, the strategic use of versatile intermediates like this compound can provide a significant advantage.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Google Patents. (CN1473820A). Process for preparing naftopidil.

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A Researcher's Guide to the Spectroscopic Differentiation of Naphthoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of drug development, materials science, and molecular probe design, the seemingly subtle distinction between constitutional isomers can precipitate vastly different biological activities and material properties. This is particularly true for derivatives of naphthoic acid, where the placement of a carboxylate group at the 1- or 2-position on the naphthalene ring profoundly influences the molecule's electronic distribution, steric profile, and intermolecular interactions. Consequently, the unambiguous identification of 1-naphthoate and 2-naphthoate isomers is a critical analytical challenge.

This guide provides a comprehensive comparison of these two isomeric classes, grounded in fundamental spectroscopic principles and supported by experimental data. We will explore how Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), Fluorescence, and Mass Spectrometry (MS) can be leveraged to create a self-validating system for the confident identification and characterization of naphthoate isomers.

The Foundational Difference: Electronic and Steric Consequences

The core of the spectroscopic differentiation lies in the distinct electronic and steric environments created by the position of the carboxylate substituent on the rigid, bicyclic naphthalene core. In the 1-naphthoate isomer, the carboxylate group is subject to significant steric interaction with the hydrogen atom at the 8-position (the peri-proton). This interaction can influence the planarity and conformational dynamics of the substituent. In contrast, the 2-naphthoate isomer experiences less steric hindrance, allowing for greater coplanarity between the carboxylate group and the naphthalene ring. These structural nuances give rise to unique spectroscopic signatures.[1]

cluster_1 1-Naphthoate cluster_2 2-Naphthoate 1-Naphthoate_Structure Structure A (1-Isomer) 1-Naphthoate_Effect Steric Hindrance: - Carbonyl interacts with peri-proton (H8) - Potential loss of planarity 1-Naphthoate_Structure->1-Naphthoate_Effect leads to Distinct_Spectra Distinct Spectroscopic Signatures (NMR, UV-Vis, etc.) 1-Naphthoate_Effect->Distinct_Spectra 2-Naphthoate_Structure Structure B (2-Isomer) 2-Naphthoate_Effect Reduced Steric Hindrance: - Greater potential for coplanarity - Different electronic distribution 2-Naphthoate_Structure->2-Naphthoate_Effect leads to 2-Naphthoate_Effect->Distinct_Spectra

Caption: Structural differences between 1- and 2-naphthoate isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most definitive technique for distinguishing between constitutional isomers, as it provides a detailed map of the chemical environment for each nucleus.[2]

Causality of Spectral Differences

The key to differentiating naphthoate isomers with NMR lies in the anisotropy of the carbonyl group. This effect, combined with the fixed geometry of the naphthalene ring, creates highly predictable and diagnostic chemical shifts (δ), particularly in the ¹H NMR spectrum.

  • ¹H NMR Spectroscopy : The most telling signal is that of the aromatic protons. In 1-naphthoate systems, the peri-proton at the 8-position is in close spatial proximity to the carbonyl group's deshielding cone. This causes its resonance to shift significantly downfield (to a higher ppm value) compared to all other aromatic protons in both the 1- and 2-isomers.[1] This single, well-resolved signal is often sufficient for unambiguous identification.

  • ¹³C NMR Spectroscopy : While more subtle, differences in the ¹³C chemical shifts are also present. The electronic environment of the carbonyl carbon and the ipso-carbon (the carbon to which the carboxylate is attached) will differ between the two isomers, providing confirmatory data.

Comparative NMR Data for Methyl Naphthoate Isomers

The following table summarizes typical chemical shifts for the simple ester derivatives, methyl 1-naphthoate and methyl 2-naphthoate, which serve as excellent models for this isomeric system.

Assignment Methyl 1-Naphthoate (δ, ppm) Methyl 2-Naphthoate (δ, ppm) Key Differentiator
-OCH₃ Protons ~3.9-4.0~3.9-4.0Not diagnostic
Aromatic Protons ~7.4 - 8.9~7.5 - 8.6H-8 proton in 1-isomer is significantly downfield (~8.9 ppm)
Carbonyl Carbon ~168~167Minor but measurable difference

Note: Exact chemical shifts can vary based on the solvent and concentration. Data compiled from various sources for comparative purposes.[3]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the naphthoate sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup : Place the sample in the NMR spectrometer.[4] Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

  • Data Acquisition : Acquire a standard 1D ¹H NMR spectrum. A 90° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.[5]

  • Data Processing : Apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal.

  • Analysis : Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns, paying close attention to the downfield aromatic region to identify the characteristic H-8 signal of the 1-isomer.

UV-Visible (UV-Vis) Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of molecules by measuring the absorption of light that promotes electrons from a ground state to an excited state (e.g., π → π* transitions).[6]

Causality of Spectral Differences

The position of the carboxylate group alters the conjugation of the π-electron system within the naphthalene ring. This directly impacts the energy gap (ΔE) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[1]

  • 1-Naphthoate Derivatives : Generally exhibit a slight bathochromic (red) shift in their absorption maxima (λmax) compared to their 2-isomer counterparts. This suggests a more extended electronic conjugation in the 1-isomer, leading to a smaller HOMO-LUMO gap that requires less energy (a longer wavelength) to excite.[1]

  • 2-Naphthoate Derivatives : The conjugation pathway is different, resulting in a slightly larger HOMO-LUMO gap and a hypsochromic (blue) shift relative to the 1-isomer.

Comparative UV-Vis Data for Naphthoic Acids
Compound Solvent λmax (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹)
1-Naphthoic Acid Ethanol~286, ~312Not widely reported
2-Naphthoic Acid Ethanol~284, ~328Not widely reported

Note: Data compiled from various sources for comparative purposes. The exact λmax is solvent-dependent.[1][7]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a stock solution of the naphthoate isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile) at a known concentration (e.g., 1 mg/mL). Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbances in the optimal range of 0.1 - 1.0 AU.[8]

  • Instrument Setup : Use a dual-beam UV-Vis spectrophotometer.[9] Fill a matched pair of 1 cm path length quartz cuvettes with the pure solvent and record a baseline spectrum to correct for solvent absorbance.

  • Data Acquisition : Replace the solvent in the sample cuvette with one of the sample solutions. Scan a wavelength range of approximately 200-400 nm and record the absorbance spectrum.[9]

  • Analysis : Identify the wavelength(s) of maximum absorbance (λmax). If quantitative analysis is required, create a Beer-Lambert law calibration curve by plotting absorbance vs. concentration for the standard solutions.

Fluorescence Spectroscopy: Characterizing Emission Properties

Many naphthalene derivatives are fluorescent, and their emission properties are highly sensitive to their electronic structure and environment.

Causality of Spectral Differences

The distinct electronic structures of the 1- and 2-naphthoate isomers, which lead to differences in their absorption spectra, also manifest in their fluorescence properties.[1] The energy, intensity (quantum yield), and lifetime of the emitted fluorescence can all vary with the isomer. For instance, in a comparative study of related naphthohydrazide isomers, the 2-isomer showed a noticeable red-shift in its fluorescence emission compared to the 1-isomer.[10] This is attributed to the different electronic environments of the naphthalene core at the 1- and 2-positions.[10]

Comparative Fluorescence Data for Naphthohydrazide Isomers
Property 1-Naphthohydrazide 2-Naphthohydrazide
Absorption (λmax) ~290 nm, ~320 nm~275 nm, ~331 nm
Emission (λem) ~339 nm~354 nm

Note: Data shown for naphthohydrazide, a structurally related proxy. Values are solvent-dependent.[10]

Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation : Prepare dilute solutions of the sample in a suitable solvent, ensuring the absorbance at the excitation wavelength is low (<0.1 AU) to avoid inner filter effects.

  • Instrument Setup : Use a spectrofluorometer. Select an appropriate excitation wavelength (λex), often corresponding to one of the absorption maxima (λmax) determined by UV-Vis spectroscopy.

  • Data Acquisition : Scan the emission monochromator over a wavelength range starting just above the excitation wavelength to record the fluorescence emission spectrum.

  • Analysis : Identify the wavelength of maximum emission (λem). The difference between λmax and λem is the Stokes shift, another characteristic property.

Mass Spectrometry (MS): Differentiating by Fragmentation

While isomers have identical molecular masses, their fragmentation patterns under specific ionization conditions can be used for differentiation. This is particularly effective when using tandem mass spectrometry (MS/MS).

Causality of Spectral Differences

In an MS/MS experiment, ions of the parent molecule are selected and then fragmented, typically through collision-induced dissociation (CID). The stability of the fragment ions and the pathways to their formation are dependent on the initial structure of the parent ion. For naphthoate isomers, direct CID of the protonated or deprotonated molecules may not always yield sufficiently different spectra.

A more robust method involves forming metal cation complexes (e.g., with Li⁺, Ca²⁺, or Zn²⁺) in the gas phase.[11] The coordination of the metal ion to the naphthoate ester can be influenced by the isomer's structure, leading to distinct fragmentation pathways upon CID. For methyl naphthoate isomers, it has been shown that:

  • Lithium and Calcium Complexes : Can be differentiated based on the relative abundances of their fragment ions.[11]

  • Zinc Complexes : Show significant qualitative differences in their CID MS/MS spectra, providing a clear method of distinction.[11]

Sample Naphthoate Isomer (e.g., Methyl 1-Naphthoate) ESI Electrospray Ionization (ESI) + Metal Salt (e.g., ZnCl2) Sample->ESI Parent_Ion Select Parent Ion [M + Zn]+ ESI->Parent_Ion CID Collision-Induced Dissociation (CID) Parent_Ion->CID Fragments Fragment Ions CID->Fragments Detector Mass Analyzer (Detect Fragments) Fragments->Detector Spectrum Generate Unique MS/MS Spectrum Detector->Spectrum

Caption: Workflow for isomer differentiation using ESI-CID-MS/MS.

Experimental Protocol: ESI-CID-MS/MS
  • Sample Preparation : Prepare a dilute solution of the naphthoate sample (e.g., methyl naphthoate) in a solvent suitable for electrospray ionization, such as methanol or acetonitrile. Add a small amount of a metal salt (e.g., zinc chloride) to the solution to promote the formation of metal adducts.

  • Infusion and Ionization : Infuse the sample solution directly into the ESI source of the mass spectrometer. Optimize source conditions to generate a stable signal for the metal-adducted parent ion (e.g., [M+Zn]⁺).

  • MS/MS Acquisition : Set the mass spectrometer to an MS/MS scan mode.

    • In the first mass analyzer (Q1), select the m/z of the parent ion of interest.

    • In the collision cell (q2), subject the selected ions to CID by colliding them with an inert gas (e.g., argon).

    • In the second mass analyzer (Q3), scan the resulting fragment ions to generate the MS/MS spectrum.

  • Analysis : Compare the fragmentation pattern (i.e., the m/z values and relative intensities of the fragment ions) of the unknown sample to reference spectra of the known 1- and 2-naphthoate isomers.

An Integrated Approach for Unambiguous Identification

Unknown Unknown Naphthoate Sample MS Mass Spectrometry (Confirm MW) Unknown->MS Step 1 NMR NMR Spectroscopy (Definitive Structure) MS->NMR Step 2 UV_Fluor UV-Vis & Fluorescence (Photophysical Properties) NMR->UV_Fluor Step 3 ID Unambiguous Isomer Identification NMR->ID Primary Evidence UV_Fluor->ID Confirmation

Caption: Integrated workflow for naphthoate isomer analysis.

Conclusion

The differentiation of 1- and 2-naphthoate isomers is a readily achievable analytical task when the correct spectroscopic tools are applied systematically. While each technique offers valuable information, ¹H NMR spectroscopy stands as the most direct and unambiguous method , owing to the highly diagnostic downfield shift of the peri-proton in the 1-isomer. UV-Vis and fluorescence spectroscopy provide complementary data on the electronic properties, which are crucial for applications in materials science and probe design. Finally, tandem mass spectrometry, particularly with metal adduction, offers a powerful and sensitive method for differentiation when NMR is not feasible or when analyzing complex mixtures. By understanding the causal relationships between isomeric structure and spectroscopic output, researchers can confidently identify and characterize these important chemical entities.

References

  • BenchChem. (2025). A Spectroscopic Showdown: Unveiling the Differences Between 1-Naphthoyl and 2-Naphthoyl Derivatives.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Differentiation of methyl naphthoate isomers on the basis of CID MS/MS spectra of their metal cation complexes.
  • BenchChem. (2025). A Comparative Analysis of Spectroscopic Data for Isomers of Methyl Hydroxy-2-Naphthoate.
  • National Institutes of Health (NIH). (n.d.). A Comparative Study into Two Dual Fluorescent Mechanisms via Positional Isomers of N-hydroxyarene-1,8-naphthalimides.
  • PubMed. (2004). Structural analysis of naphthoquinone protein adducts with liquid chromatography/tandem mass spectrometry and the scoring algorithm for spectral analysis (SALSA). Rapid Communications in Mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.). Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation.
  • BenchChem. (2025). Comparative analysis of the spectral properties of naphthohydrazide isomers.
  • ACS Publications. (n.d.). Oxidation Reactions of 1- and 2-Naphthols: An Experimental and Theoretical Study. The Journal of Physical Chemistry A.
  • PubMed. (n.d.). Absorption and fluorescence emission spectroscopic characters of naphtho-homologated yy-DNA bases and effect of methanol solution and base pairing.
  • BenchChem. (2025). A Comparative Spectroscopic Guide to Naphthyridine Isomers for Researchers and Drug Development Professionals.
  • PubMed. (1993). Redetermination of the structures of 1-naphthoic acid and 2-naphthoic acid. Acta Crystallographica Section C.
  • PMC. (n.d.). Bent naphthodithiophenes: synthesis and characterization of isomeric fluorophores.
  • Laboratory Manual. (n.d.). Source not further specified.
  • PubMed. (2010). Highly selective recognition of naphthol isomers based on the fluorescence dye-incorporated SH-β-cyclodextrin functionalized gold nanoparticles.
  • ResearchGate. (n.d.). UV–vis absorption spectra of a)–f) H‐type aggregates of the Naph....
  • Chromatography Online. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry.
  • PubMed. (2011). Spectroscopic investigations on Naphthol and Tetrahydronaphthol. A theoretical approach. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • SMU. (n.d.). Structural study of 1- and 2-naphthol: new insights into the non-covalent H–H interaction in cis-1-naphthol.
  • Proper Laboratory Protocol and Sample Laboratory Experiments. (n.d.). Source not further specified.
  • Chemistry LibreTexts. (2021). Spectroscopy Lab.
  • ResearchGate. (n.d.). Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322).
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Naphthoic Acid.
  • PMC. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery.
  • Indian Journal of Pure & Applied Physics. (n.d.). Experimental (FT‒IR, FT‒Raman, and UV‒Vis) and quantum chemical calculations on monomer and dimer structures of l-hydroxy-2-naphthoic acid using the DFT and TD‒DFT methods.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Chemistry LibreTexts. (2022). NMR Spectroscopy.
  • Experiment 2: INTRODUCTION TO SPECTROSCOPY. (n.d.). Source not further specified.
  • ResearchGate. (2019). Experimental (FT-IR, FT-Raman, and UV-Vis) and quantum chemical calculations on monomer and dimer structures of l-hydroxy-2-naphthoic acid using the DFT and TD-DFT methods.
  • Protocols for Measurement of Naphthenic Acids in Aqueous Samples. (n.d.). Source not further specified.
  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?.
  • PubChem. (n.d.). 1-Naphthoic acid, 2-naphthyl ester.
  • PubChem. (n.d.). 2-Naphthoate.

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A Comparative Guide to Confirming the Purity of Synthesized Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Scientific Discovery

In the realm of chemical synthesis and drug development, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For a molecule like Methyl 4-hydroxy-1-naphthoate, a key intermediate in various synthetic pathways, even minute impurities can lead to aberrant biological activities, skewed structure-activity relationships, and unforeseen toxicities. This guide provides a comprehensive framework for the rigorous purity assessment of synthesized this compound. We will delve into a multi-pronged analytical approach, comparing the utility of various techniques and providing the causal logic behind their application. It is crucial to note that while this guide provides a robust framework, obtaining a certified reference standard for direct comparison is always the gold standard. In its absence, a meticulous combination of the following methods is paramount.

The Orthogonal Approach: A Self-Validating System for Purity Confirmation

A single analytical technique is rarely sufficient to unequivocally declare a compound as "pure." Impurities can co-elute in chromatography, be silent in certain spectroscopic methods, or be present at levels below the detection limit of a given instrument. Therefore, we advocate for an orthogonal approach, where multiple, disparate analytical techniques are employed. This creates a self-validating system; if each method, based on different physicochemical principles, independently indicates a high degree of purity, our confidence in the assessment is significantly amplified.

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} caption: "Orthogonal Workflow for Purity Assessment."

Chromatographic Techniques: The Separation Specialists

Chromatography is the cornerstone of purity analysis, designed to separate the target compound from any impurities.

Thin-Layer Chromatography (TLC): The Rapid Screening Tool

TLC is an invaluable, cost-effective technique for the initial assessment of purity and for optimizing solvent systems for column chromatography purification.[1] The principle lies in the differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.[1]

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of the synthesized product in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of ~1-2 mg/mL.

  • Application: Spot the sample onto the baseline of the TLC plate.

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. A good starting point for this compound would be a mixture of hexane and ethyl acetate. The ratio can be varied to achieve optimal separation (e.g., starting with 7:3 Hexane:Ethyl Acetate).

  • Development: Place the plate in a sealed chamber containing the mobile phase.

  • Visualization: Visualize the separated spots under a UV lamp (254 nm). A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.

Interpretation: The retention factor (Rf) value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic of the compound in a given solvent system. The presence of spots with different Rf values signifies impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the most widely used technique for determining the purity of pharmaceutical compounds due to its high resolution and sensitivity.[2] For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate.

Why RP-HPLC? In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. This compound, being a moderately polar aromatic compound, will be well-retained and effectively separated from both more polar and less polar impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

    • A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately prepare a solution of the synthesized product in the mobile phase (e.g., 0.5 mg/mL).

Data Presentation:

ParameterTypical ConditionRationale
Technique Reversed-Phase HPLC (RP-HPLC)Ideal for moderately polar organic molecules.
Stationary Phase C18 (Octadecylsilyl silica gel)Provides excellent hydrophobic retention for aromatic compounds.
Mobile Phase Gradient of Acetonitrile and acidified WaterEnsures elution and separation of both polar and non-polar impurities. Acid improves peak shape.[2]
Detection UV-Vis (254 nm)The naphthalene ring system has strong UV absorbance at this wavelength.
Purity Calculation Area PercentAssumes all components have a similar response factor at the detection wavelength.

Interpretation: The purity is typically reported as a percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is often desired for research-grade compounds.

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} caption: "Workflow for HPLC Purity Determination."

Spectroscopic Techniques: Unveiling the Molecular Identity

While chromatography separates components, spectroscopy provides information about the chemical structure, confirming the identity of the main component and helping to identify impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

¹H NMR and ¹³C NMR are arguably the most powerful techniques for the structural elucidation of organic compounds.[3] For purity assessment, NMR can identify and even quantify impurities that have different chemical structures from the target compound.

Expected ¹H NMR Spectrum of this compound:

  • Aromatic Protons (6H): A series of multiplets in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will be characteristic of the substitution pattern on the naphthalene ring.

  • Methyl Protons (3H): A singlet at approximately δ 3.9-4.0 ppm corresponding to the ester methyl group.

  • Hydroxyl Proton (1H): A broad singlet, the chemical shift of which can vary depending on the concentration and solvent, but typically expected in the δ 5-10 ppm range.

Expected ¹³C NMR Spectrum:

  • Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

  • Aromatic Carbons: Multiple signals in the δ 110-160 ppm range.

  • Methyl Carbon: A signal around δ 50-55 ppm.

Quantitative NMR (qNMR): qNMR is a highly accurate method for determining the absolute purity of a sample.[4][5] It involves adding a known amount of an internal standard to the sample and comparing the integral of a specific proton signal from the analyte to a signal from the standard.[4]

Mass Spectrometry (MS): The Molecular Weight Confirmer

Mass spectrometry provides the mass-to-charge ratio (m/z) of the compound, which corresponds to its molecular weight. This is a crucial step in confirming the identity of the synthesized product.

  • Expected Molecular Ion: For this compound (C₁₂H₁₀O₃), the expected monoisotopic mass is 202.06 g/mol . In a typical mass spectrum (e.g., using electrospray ionization), one would expect to see a peak corresponding to the protonated molecule [M+H]⁺ at m/z 203.07.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a pure sample will serve as a "fingerprint" for comparison.

Expected Key IR Absorptions:

  • O-H Stretch (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (aromatic and methyl): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (methyl).

  • C=O Stretch (ester): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C=C Stretch (aromatic): Peaks in the 1500-1600 cm⁻¹ region.

  • C-O Stretch (ester and phenol): Bands in the 1000-1300 cm⁻¹ region.

Physical Properties: A Classic Indicator of Purity

Melting Point Analysis

Comparative Summary of Analytical Techniques

TechniquePrinciple of DetectionInformation ProvidedPrimary Role in Purity Assessment
TLC Differential partitioning between stationary & mobile phasesPresence of multiple components, qualitative purityRapid screening, purification method development
HPLC High-resolution separation based on polarityQuantitative purity (% area), detection of non-UV active impurities (if using other detectors)Gold standard for quantitative purity assessment
¹H & ¹³C NMR Nuclear spin transitions in a magnetic fieldDefinitive chemical structure, identification and quantification of impuritiesStructural confirmation and impurity profiling
MS Mass-to-charge ratio of ionized moleculesMolecular weight confirmationIdentity confirmation
IR Vibrational transitions of chemical bondsPresence of functional groupsIdentity confirmation and detection of functional group impurities
Melting Point Temperature range of solid-to-liquid phase transitionQualitative indication of puritySimple, rapid purity check for crystalline solids

Conclusion: An Integrated Approach to Ensure Confidence

Confirming the purity of a synthesized compound like this compound is a multi-faceted process that demands a rigorous, evidence-based approach. No single technique can provide a complete picture. By employing an orthogonal workflow that combines the high-resolution separation of HPLC with the detailed structural insights from NMR, MS, and IR spectroscopy, researchers can build a comprehensive and self-validating purity profile. This meticulous attention to analytical detail is fundamental to ensuring the integrity and success of subsequent research and development endeavors.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma.
  • Legg, M. A., & Rettstatt, M. R. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(6), 783-786.
  • ResearchGate. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment | Request PDF.
  • Pacific BioLabs. Identity and Purity - Small Molecules.
  • LibreTexts Chemistry. (2022). Thin Layer Chromatography.

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A Comparative Guide to the Synthesis of Methyl 4-hydroxy-1-naphthoate: Traditional Methods vs. Greener Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the pursuit of efficient, sustainable, and cost-effective chemical transformations is paramount. Methyl 4-hydroxy-1-naphthoate, a key building block for various bioactive molecules and functional materials, is traditionally synthesized through robust but often harsh methods. This guide provides a comprehensive comparison of established protocols with modern, alternative reagents, offering experimental insights to inform your synthetic strategy. We will delve into the core chemical transformations—the formation of the 4-hydroxy-1-naphthoic acid backbone and its subsequent esterification—exploring the causality behind reagent choice and presenting data-driven comparisons.

I. Synthesis of the 4-Hydroxy-1-naphthoic Acid Core: Beyond Traditional Constraints

The journey to this compound begins with the synthesis of its precursor, 4-hydroxy-1-naphthoic acid. Two classical methods have long dominated this landscape: the Kolbe-Schmitt reaction and alkali fusion of sulfonated naphthalenes.

Traditional Routes: A Foundation Built on Vigor

1. Kolbe-Schmitt Reaction: This venerable reaction involves the carboxylation of a phenoxide, in this case, 1-naphthoxide, using carbon dioxide under high pressure and temperature.[1][2][3] The use of potassium hydroxide is crucial for directing the carboxylation to the 4-position, yielding 4-hydroxy-1-naphthoic acid.[1][4]

2. Alkali Fusion of Naphthalene Sulfonic Acids: Another established industrial method involves the fusion of 4-sulfo-1-naphthoic acid or a related precursor with a strong base like potassium hydroxide at high temperatures.[5] This process, while effective, requires aggressive conditions and can generate significant waste streams.

These traditional methods, while historically significant, often suffer from drawbacks such as low regioselectivity, the need for harsh reaction conditions (high temperatures and pressures), and the generation of substantial inorganic waste, prompting the exploration of more refined and sustainable alternatives.

Alternative Pathways: Precision and Milder Conditions

1. Direct Carboxylation with Lewis Acids: A more modern approach involves the direct carboxylation of naphthalene using carbon dioxide in the presence of a Lewis acid catalyst, such as aluminum chloride.[6] This method offers a more direct route to the naphthoic acid core, potentially avoiding the need for pre-functionalized starting materials.

2. Oxabenzonorbornadiene Rearrangement: A novel and elegant strategy for the synthesis of hydroxynaphthoic acid esters involves the Lewis acid-mediated rearrangement of oxabenzonorbornadienes.[7] This pathway can lead to the formation of 4-hydroxy-1-naphthoic acid esters, offering a unique approach with the potential for high regioselectivity under milder conditions.[7]

II. The Esterification Step: A Green Revolution in Reagent Choice

Once 4-hydroxy-1-naphthoic acid is obtained, the final step is its esterification to yield this compound. The classical Fischer esterification is the textbook method, but a host of greener alternatives are emerging as powerful contenders.

Traditional Method: Fischer Esterification

The Fischer esterification is a reliable and widely used method that involves reacting the carboxylic acid with an excess of alcohol (methanol in this case) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[8][9][10][11][12] The reaction is reversible, and to drive it towards the product, a large excess of the alcohol is used, and the water formed is often removed.[12]

Comparative Analysis of Esterification Reagents

The following table summarizes a comparison of traditional and alternative reagents for the esterification of 4-hydroxy-1-naphthoic acid, drawing on data from analogous reactions with structurally similar phenolic acids.

Catalyst/ReagentTypical ConditionsAdvantagesDisadvantagesYield (%)Reference
Traditional
Sulfuric Acid (H₂SO₄)Methanol, Reflux, 2-4 hInexpensive, readily available, high conversionCorrosive, difficult to separate, generates acidic waste~90-95[8][9][10][11]
p-Toluenesulfonic Acid (p-TsOH)Methanol, Reflux, 4 hSolid, easier to handle than H₂SO₄Still a strong acid, requires neutralization~84[13]
Alternative
Solid Acids (e.g., Amberlyst-15)Methanol, 60-120°C, 4-24 hReusable, non-corrosive, easy separationSlower reaction rates, potential for lower activity with sterically hindered substrates80-95[14]
Zeolites (e.g., H-ZSM-5)Methanol, High Temp/PressureShape selectivity, high thermal stability, reusableMay require harsh conditions, potential for pore blockageVaries
Ionic Liquids (e.g., Brønsted acidic ILs)70-100°C, 5-10 hLow volatility, tunable properties, potentially reusableHigh cost, potential for product contamination60-90[15]
Lipase (e.g., Novozym® 435)Organic solvent or solvent-free, 40-60°C, 24-72 hHigh selectivity, mild conditions, biodegradable, reusableSlower reaction times, enzyme cost and stability can be a concern50-97[16][17][18][19]

Experimental Protocols: A Practical Guide

Protocol 1: Traditional Fischer Esterification using Sulfuric Acid

This protocol outlines the synthesis of this compound from 4-hydroxy-1-naphthoic acid using a conventional acid catalyst.

Materials:

  • 4-hydroxy-1-naphthoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • To a solution of 4-hydroxy-1-naphthoic acid (1 equivalent) in anhydrous methanol (10-20 equivalents), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) while stirring.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: Green Esterification using an Immobilized Lipase

This protocol provides an environmentally benign method for the synthesis of this compound using an enzymatic catalyst.

Materials:

  • 4-hydroxy-1-naphthoic acid

  • Anhydrous methanol

  • Immobilized Lipase B from Candida antarctica (Novozym® 435)

  • Anhydrous organic solvent (e.g., 2-methyl-2-butanol or toluene)

  • Molecular sieves (3Å or 4Å, activated)

  • Reaction vessel with a stopper, shaking incubator or magnetic stirrer with heating

Procedure:

  • In a dry reaction vessel, combine 4-hydroxy-1-naphthoic acid (1 equivalent), anhydrous methanol (1.5-3 equivalents), and the chosen anhydrous organic solvent.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • Add activated molecular sieves to the mixture to remove the water produced during the reaction.

  • Seal the vessel and incubate at 40-60°C with continuous shaking or stirring for 24-72 hours. Monitor the conversion by HPLC or GC.

  • Upon reaching the desired conversion, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the product. Further purification, if necessary, can be achieved by column chromatography.

Visualizing the Synthetic Pathways

The choice of synthetic route can be visualized to better understand the flow from starting materials to the final product.

Synthesis_Pathways cluster_0 Synthesis of 4-Hydroxy-1-naphthoic Acid 1-Naphthol 1-Naphthol 4-Hydroxy-1-naphthoic_acid 4-Hydroxy-1-naphthoic_acid 1-Naphthol->4-Hydroxy-1-naphthoic_acid Kolbe-Schmitt (KOH, CO2, high P, T) 4-Sulfo-1-naphthoic_acid 4-Sulfo-1-naphthoic_acid 4-Sulfo-1-naphthoic_acid->4-Hydroxy-1-naphthoic_acid Alkali Fusion (KOH, high T) Naphthalene Naphthalene Naphthalene->4-Hydroxy-1-naphthoic_acid Direct Carboxylation (Lewis Acid, CO2) Oxabenzonorbornadiene Oxabenzonorbornadiene Methyl_4-hydroxy-1-naphthoate Methyl_4-hydroxy-1-naphthoate Oxabenzonorbornadiene->Methyl_4-hydroxy-1-naphthoate Rearrangement (Lewis Acid) 4-Hydroxy-1-naphthoic_acid->Methyl_4-hydroxy-1-naphthoate Fischer Esterification (H2SO4/p-TsOH, MeOH) Solid Acid Catalysis (e.g., Amberlyst) Enzymatic Esterification (Lipase, MeOH)

Sources

A Senior Application Scientist's Guide to the Synthesis of Methyl 4-hydroxy-1-naphthoate: A Comparative Cost and Efficiency Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is a cornerstone of successful project advancement. Methyl 4-hydroxy-1-naphthoate, a valuable building block in the synthesis of various biologically active compounds, is no exception. This guide provides an in-depth, comparative analysis of viable synthetic routes to this target molecule, moving beyond a simple recitation of steps to offer insights into the practical considerations and cost implications of each pathway.

This document is structured to provide a comprehensive overview, from the strategic selection of starting materials to detailed experimental protocols and a comparative cost analysis. Our goal is to empower you with the knowledge to make informed decisions for your specific research and development needs.

Introduction to this compound and its Synthetic Challenges

This compound is a key intermediate in the synthesis of a range of compounds with potential therapeutic applications. Its structure, featuring a naphthalene core with hydroxyl and methyl ester functionalities, presents both opportunities and challenges for synthetic chemists. The primary challenges lie in achieving regioselectivity during the introduction of the carboxyl group and managing the reactivity of the hydroxyl group.

This guide will explore and compare two primary synthetic strategies, starting from readily available and economically viable precursors: 1-naphthol and β-naphthol . Each route will be dissected in terms of its chemical logic, experimental feasibility, and, crucially, its associated costs.

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic strategies discussed, the following diagrams illustrate the key transformations involved in each route.

Synthetic_Pathways cluster_0 Route 1: From 1-Naphthol cluster_1 Route 2: From β-Naphthol A 1-Naphthol B 4-Hydroxy-1-naphthaldehyde A->B Reimer-Tiemann Reaction C 4-Hydroxy-1-naphthoic acid B->C Oxidation D This compound C->D Fischer-Speier Esterification E β-Naphthol (2-Naphthol) F Potassium 2-naphthoxide E->F + KOH G 2-Hydroxy-1-naphthoic acid & 3-Hydroxy-2-naphthoic acid F->G Kolbe-Schmitt Reaction (CO2, pressure) H Separation of Isomers G->H I 2-Hydroxy-1-naphthoic acid H->I J Methyl 2-hydroxy-1-naphthoate I->J Esterification

Figure 1: High-level overview of the two primary synthetic routes to naphthoate derivatives.

Route 1: Synthesis from 1-Naphthol via Formylation and Oxidation

This route leverages the reactivity of 1-naphthol to introduce a formyl group at the C4 position, which is subsequently oxidized to a carboxylic acid and then esterified.

Step 1: Reimer-Tiemann Formylation of 1-Naphthol

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[1] In the case of 1-naphthol, the reaction with chloroform in a strong basic medium predominantly yields 4-hydroxy-1-naphthaldehyde. The electrophilic dichlorocarbene, generated in situ, preferentially attacks the electron-rich C4 position of the naphthoxide ion.[2]

Reimer_Tiemann 1-Naphthol 1-Naphthol Naphthoxide_ion Naphthoxide_ion 1-Naphthol->Naphthoxide_ion + NaOH Intermediate Intermediate Naphthoxide_ion->Intermediate + Dichlorocarbene Chloroform Chloroform Dichlorocarbene Dichlorocarbene Chloroform->Dichlorocarbene + NaOH - H2O, - Cl- 4-Hydroxy-1-naphthaldehyde 4-Hydroxy-1-naphthaldehyde Intermediate->4-Hydroxy-1-naphthaldehyde Hydrolysis

Figure 2: Key steps in the Reimer-Tiemann formylation of 1-naphthol.

Experimental Protocol:

  • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 1-naphthol (1.0 eq) in ethanol.

  • Add a concentrated aqueous solution of sodium hydroxide (excess) and heat the mixture to 60-70 °C.

  • Slowly add chloroform (1.5-2.0 eq) dropwise while maintaining the temperature. The reaction is exothermic and may require external cooling to control.

  • After the addition is complete, continue stirring at the same temperature for 2-3 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • The product, 4-hydroxy-1-naphthaldehyde, can be isolated by steam distillation or solvent extraction followed by purification via recrystallization.

Step 2: Oxidation of 4-Hydroxy-1-naphthaldehyde

The aldehyde intermediate is then oxidized to the corresponding carboxylic acid. Various oxidizing agents can be employed, with potassium permanganate or a milder oxidant like silver oxide being common choices.

Experimental Protocol (using Potassium Permanganate):

  • Suspend 4-hydroxy-1-naphthaldehyde (1.0 eq) in a mixture of water and a suitable co-solvent like acetone.

  • Slowly add a solution of potassium permanganate (excess) in water, maintaining the temperature below 30 °C with an ice bath.

  • Stir the mixture until the purple color of the permanganate disappears.

  • Filter off the manganese dioxide precipitate and wash it with hot water.

  • Acidify the filtrate with dilute sulfuric acid to precipitate the 4-hydroxy-1-naphthoic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Step 3: Fischer-Speier Esterification of 4-Hydroxy-1-naphthoic Acid

The final step involves the esterification of the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

Experimental Protocol:

  • Reflux a mixture of 4-hydroxy-1-naphthoic acid (1.0 eq), an excess of methanol, and a catalytic amount of concentrated sulfuric acid for 4-6 hours.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Route 2: Synthesis from β-Naphthol via Kolbe-Schmitt Carboxylation

This route utilizes the Kolbe-Schmitt reaction, a well-established industrial process for the carboxylation of phenols.[3] While this method can be highly efficient, it often leads to a mixture of isomers, necessitating a separation step.

Step 1: Kolbe-Schmitt Carboxylation of β-Naphthol

In this reaction, the potassium salt of β-naphthol (potassium 2-naphthoxide) is heated under a high pressure of carbon dioxide. The carboxylation can occur at either the C1 or C3 position, leading to a mixture of 2-hydroxy-1-naphthoic acid and 3-hydroxy-2-naphthoic acid.[3] The ratio of these isomers is influenced by the reaction conditions.

Kolbe_Schmitt β-Naphthol β-Naphthol Potassium_2-naphthoxide Potassium_2-naphthoxide β-Naphthol->Potassium_2-naphthoxide + KOH Isomer_Mixture 2-Hydroxy-1-naphthoic acid & 3-Hydroxy-2-naphthoic acid Potassium_2-naphthoxide->Isomer_Mixture + CO2 (High Pressure, High Temp)

Figure 3: The Kolbe-Schmitt carboxylation of β-naphthol.

Experimental Protocol:

  • Prepare potassium 2-naphthoxide by reacting β-naphthol (1.0 eq) with a stoichiometric amount of potassium hydroxide in a suitable solvent and then removing the water.

  • Charge the dry potassium 2-naphthoxide into a high-pressure autoclave.

  • Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 5-10 atm).

  • Heat the mixture to 150-200 °C and maintain for several hours.

  • After cooling, vent the autoclave and dissolve the reaction mass in water.

  • Acidify the aqueous solution with a mineral acid to precipitate the mixture of hydroxy-naphthoic acids.

Step 2: Separation of Isomers

The separation of 2-hydroxy-1-naphthoic acid from its 3-hydroxy-2-naphthoic acid isomer is a critical and often challenging step. This can be achieved by fractional crystallization from a suitable solvent, exploiting the different solubilities of the two isomers.

Step 3: Esterification of 2-Hydroxy-1-naphthoic Acid

The isolated 2-hydroxy-1-naphthoic acid can then be esterified using the Fischer-Speier method as described in Route 1, Step 3.

Comparative Cost Analysis

A crucial aspect for any research or development program is the cost-effectiveness of a synthetic route. The following table provides a comparative analysis of the estimated reagent costs for the two routes, based on readily available pricing information for bulk quantities. Please note that these are estimates and actual costs may vary depending on the supplier, purity, and scale.

ReagentRoute 1 (per mole of product)Route 2 (per mole of product)Estimated Price (USD)
1-Naphthol1.0 eq-~$20-30/kg[4][5][6][7]
β-Naphthol-1.0 eq~$15-25/kg
Sodium HydroxideExcess-~$2-5/kg
Potassium Hydroxide-1.0 eq~$3-6/kg
Chloroform~1.5-2.0 eq-~$5-10/L
Carbon Dioxide-Excess (gas)~$1-3/kg
Potassium PermanganateExcess-~$10-15/kg
MethanolExcessExcess~$1-2/L
Sulfuric AcidCatalyticCatalytic~$1-2/L
Estimated Total Reagent Cost Lower Potentially Higher (due to separation)

Analysis of Cost Factors:

  • Starting Materials: Both 1-naphthol and β-naphthol are commodity chemicals with relatively low and comparable costs.

  • Reagents: Route 1 utilizes common and inexpensive reagents. The Reimer-Tiemann reaction, while classic, involves the use of chloroform, which has safety and environmental considerations. The Kolbe-Schmitt reaction in Route 2 requires high-pressure equipment, which can be a significant capital investment for labs not already equipped for such reactions.

  • Yield and Purification: The overall yield and the ease of purification are critical cost drivers. Route 1 may suffer from moderate yields in the formylation and oxidation steps, and purification of the intermediate aldehyde can be challenging. Route 2, while potentially high-yielding in the carboxylation step, introduces the significant challenge and cost associated with isomer separation. The efficiency of this separation will heavily influence the overall cost-effectiveness of this route.

  • Scalability: The Kolbe-Schmitt reaction (Route 2) is a well-established industrial process and is generally more amenable to large-scale production. The Reimer-Tiemann reaction (Route 1) can be more difficult to scale up safely and efficiently.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages.

  • Route 1 (from 1-Naphthol) is a good option for laboratory-scale synthesis where high-pressure equipment may not be available. The starting materials and reagents are readily accessible and relatively inexpensive. However, researchers should be prepared for potentially moderate yields and should have robust purification methods in place.

  • Route 2 (from β-Naphthol) , despite the challenge of isomer separation, is likely the more cost-effective and scalable option for industrial production . The high efficiency of the Kolbe-Schmitt reaction and the low cost of the primary reagents make it attractive for large-scale manufacturing, provided an efficient and economical method for isomer separation can be implemented.

Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the desired scale of production, available equipment, and the economic constraints. This guide provides the foundational knowledge and comparative data to make an informed and strategic decision.

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cytotoxic properties of methyl 4-hydroxy-1-naphthoate and a selection of structurally related naphthoquinone derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships that govern the cytotoxicity of these compounds and offers detailed protocols for assessing their in vitro effects. Our objective is to furnish a scientifically rigorous comparison, underpinned by experimental data, to inform and guide future research in oncology and medicinal chemistry.

Introduction: The Therapeutic Potential and Cytotoxic Profile of Naphthoquinones

The naphthoquinone scaffold is a recurring motif in a multitude of natural and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1] Their mechanism of action is often attributed to their ability to generate reactive oxygen species (ROS) and interact with crucial biological macromolecules, leading to cellular damage and apoptosis.[2] this compound, a naphthol derivative, shares a core structural framework with the broader class of naphthoquinones. Understanding its cytotoxic potential in relation to well-characterized naphthoquinones is crucial for evaluating its therapeutic promise.

This guide will focus on a comparative analysis of this compound and selected 1,4-naphthoquinone derivatives. The choice of these comparators is based on their structural relevance and the availability of robust cytotoxicity data in the scientific literature. We will explore how subtle modifications to the naphthoquinone ring system influence their cytotoxic efficacy against various cancer cell lines.

Comparative Cytotoxicity Analysis

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency. The following table summarizes the in vitro cytotoxic activity of several 1,4-naphthoquinone derivatives against a panel of human cancer cell lines. While direct comparative data for this compound is not extensively available in the public domain, we can infer its potential activity based on the structure-activity relationships (SAR) discussed below.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected 1,4-Naphthoquinone Derivatives

CompoundDerivative TypeHeLa (Cervical Cancer)DU145 (Prostate Cancer)MDA-MB-231 (Breast Cancer)HepG2 (Liver Cancer)
Compound A 5-hydroxy-7-methyl-1,4-naphthoquinone (7-methyljuglone)----
Compound B 2-hydroxy-5-hydroxy-7-methyl-1,4-naphthoquinone10.1[3]9.3[3]--
Compound C 8-fluoro-5-hydroxy-7-methyl-1,4-naphthoquinone5.3[3]6.8[3]--
Compound D 2-amino-3-chloro-1,4-naphthoquinone>50[1]-->50[1]
Compound E 2-(p-fluorophenyl)amino-3-chloro-1,4-naphthoquinone---19.987[1]
Compound F 2-(m-acetylphenyl)amino-3-chloro-1,4-naphthoquinone---Most potent in series[1]
Compound G 1,4-Naphthoquinone Oxime Derivative 14 --0.66[4]5.11[4]

Note: The IC50 values are sourced from multiple studies and the experimental conditions may vary. Direct comparison should be made with caution.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1, along with numerous other studies, reveal key structural features that modulate the cytotoxicity of naphthoquinone derivatives:

  • Influence of Hydroxyl and Amino Groups: The presence and position of hydroxyl and amino groups on the naphthoquinone ring are critical for activity. For instance, only hydroxy and amino derivatives of 1,2- and 1,4-naphthoquinone were found to be nephrotoxic in one study.[5] Methylation of a hydroxyl group has been shown to decrease both hemolytic activity and nephrotoxicity.[5]

  • Effect of Substitution at the 2- and 3-Positions: Substitution at the 2- and 3-positions of the 1,4-naphthoquinone core significantly impacts cytotoxicity. The introduction of a phenylamino group at the 2-position can confer cytotoxic activity where the parent amino compound was inactive.[1]

  • Role of Electron-Withdrawing and Donating Groups: The electronic properties of substituents play a crucial role. Electron-withdrawing groups on a phenylamino substituent at the 2-position tend to enhance cytotoxic activity.[1] Conversely, the introduction of a bulky and highly polar sulfamoyl group can lead to a loss of activity.[1]

  • Positional Isomerism: The specific placement of substituents is vital. For example, a meta-acetylphenyl derivative was the most potent against HepG2, HuCCA-1, and A549 cell lines, while the para-acetylphenyl derivative was most active against the MOLT-3 cell line.[1]

Based on these principles, the hydroxyl group and the ester functional group of This compound are expected to significantly influence its biological activity. The hydroxyl group, in particular, is a common feature in many cytotoxic naphthoquinones.

Experimental Methodologies for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized in vitro assays are employed. The following sections detail the protocols for two of the most widely used methods: the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.[6][7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and related naphthoquinones) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate (24-72h) treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate (3-4h) (Viable cells form formazan) mtt_addition->formazan_formation solubilization 7. Solubilize Formazan formazan_formation->solubilization read_plate 8. Measure Absorbance (570nm) solubilization->read_plate calculate_viability 9. Calculate % Viability read_plate->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6] An increase in LDH activity in the supernatant is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Collection of Supernatant: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Cytotoxicity is expressed as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed & Treat Cells incubation 2. Incubate (24-72h) cell_seeding->incubation collect_supernatant 3. Collect Supernatant incubation->collect_supernatant ldh_reaction 4. Mix with LDH Reagent collect_supernatant->ldh_reaction reaction_incubation 5. Incubate (30 min) ldh_reaction->reaction_incubation read_plate 6. Measure Absorbance (490nm) reaction_incubation->read_plate calculate_cytotoxicity 7. Calculate % Cytotoxicity read_plate->calculate_cytotoxicity

Caption: Workflow of the LDH assay for cytotoxicity assessment.

Potential Mechanisms of Action: A Look at Signaling Pathways

The cytotoxic effects of many naphthoquinones are linked to their ability to induce oxidative stress and interfere with cellular signaling pathways, ultimately leading to apoptosis. One of the key mechanisms involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[8]

Naphthoquinone_MoA Naphthoquinone Naphthoquinone Derivative ROS Reactive Oxygen Species (ROS) Generation Naphthoquinone->ROS Topoisomerase_II Topoisomerase II Inhibition Naphthoquinone->Topoisomerase_II DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Topoisomerase_II->DNA_Damage Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Putative mechanisms of naphthoquinone-induced apoptosis.

Conclusion

This comparative guide highlights the significant cytotoxic potential of naphthoquinone derivatives against various cancer cell lines. The structure-activity relationship analysis underscores the importance of substituent patterns on the naphthoquinone scaffold in determining biological activity. While further investigation is required to elucidate the precise cytotoxic profile of this compound, the established principles governing the activity of related compounds provide a strong foundation for future studies. The detailed experimental protocols for MTT and LDH assays offer a practical framework for researchers to conduct their own comparative cytotoxicity assessments. Continued exploration of this class of compounds holds promise for the development of novel and effective anticancer agents.

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In Vitro Efficacy of Methyl 4-hydroxy-1-naphthoate: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the naphthoquinone scaffold remains a cornerstone for the development of novel therapeutic agents, owing to its prevalence in bioactive natural products and its versatile chemical tractability. Within this chemical class, Methyl 4-hydroxy-1-naphthoate and its congeners are emerging as molecules of significant interest. This guide provides an in-depth, comparative analysis of the in vitro biological activities of this compound, benchmarking its performance against established naphthoquinone derivatives and standard therapeutic agents. We will delve into the mechanistic underpinnings of its bioactivity, supported by detailed experimental protocols and quantitative data, to empower researchers in their quest for next-generation therapeutics.

Introduction to this compound and its Therapeutic Rationale

This compound belongs to the naphthoquinone family, a class of compounds renowned for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The therapeutic potential of naphthoquinones often stems from their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and the induction of oxidative stress in target cells, a mechanism particularly effective against rapidly proliferating cancer cells.[3] Furthermore, specific substitutions on the naphthoquinone ring can modulate their biological activity, offering a rich playground for medicinal chemists.[4]

While direct experimental data on this compound is limited in publicly available literature, valuable insights can be gleaned from its parent compound, 4-hydroxy-1-naphthoic acid, and its structural isomers. Studies on 4-hydroxy-1-naphthoic acid and related derivatives have highlighted their potential as anti-inflammatory agents, primarily through the modulation of key signaling pathways such as NF-κB and MAPKs.[5][6][7] This guide will therefore leverage data from these closely related analogs as a scientifically grounded surrogate to project the bioactivity profile of this compound, a common and reasonable practice in early-stage drug discovery.

Comparative In Vitro Assessment

To provide a comprehensive performance benchmark, this guide compares the in vitro activity of this compound (inferred from its parent acid) against two well-characterized naphthoquinones, Juglone and Plumbagin , and standard positive controls for each assay.

Compound Class Key Reported Activities
This compound (inferred) Naphthoic Acid EsterAnti-inflammatory
Juglone NaphthoquinoneCytotoxic, Anti-inflammatory, Antioxidant[3][8]
Plumbagin NaphthoquinoneCytotoxic, Anti-inflammatory, Antioxidant[9][10]
Dexamethasone CorticosteroidPotent Anti-inflammatory[11][12]
Trolox / Ascorbic Acid AntioxidantStandard Antioxidants[13][14][15]

In Vitro Experimental Protocols & Comparative Data

This section details the step-by-step methodologies for key in vitro assays and presents comparative data to contextualize the performance of our lead compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate (e.g., 5x10^3 cells/well) incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 treatment Treat cells with compounds (e.g., 24, 48, 72h) incubation1->treatment compound_prep Prepare serial dilutions of test compounds & controls add_mtt Add MTT solution (e.g., 10 µL of 5 mg/mL) treatment->add_mtt incubation2 Incubate for 4h (37°C, 5% CO2) add_mtt->incubation2 solubilize Add solubilization buffer (e.g., DMSO) incubation2->solubilize readout Measure absorbance at 570 nm solubilize->readout calc_viability Calculate % cell viability readout->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Comparative Cytotoxicity Data (IC50, µM)

Compound HeLa (Cervical Cancer) MCF-7 (Breast Cancer) HepG2 (Liver Cancer)
This compoundData not availableData not availableData not available
Juglone~10-20[3]~5-15[3]~15-25[16]
Plumbagin~2-8[1]~1-5[1]~5-10[9]
Doxorubicin (Control)~0.1-1~0.5-2~0.2-1.5

Note: IC50 values are approximate and can vary based on experimental conditions.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). NO concentration is indirectly measured by quantifying its stable metabolite, nitrite, using the Griess reagent.

Experimental Protocol: Nitric Oxide Inhibition Assay

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds and Dexamethasone (positive control) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Reaction:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature, protected from light.

  • Readout: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Comparative Anti-inflammatory Data (IC50, µM)

Compound NO Inhibition in LPS-stimulated RAW 264.7 cells
4-hydroxy-1-naphthoic acid derivativesReported to have anti-inflammatory activity[5][7]
Juglone~5-15[17]
Plumbagin~1-10[9]
Dexamethasone (Control)~0.01-0.1[11][12][18]
Antioxidant Capacity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to assess the antioxidant capacity of a compound. It measures the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_readout Measurement & Analysis compound_prep Prepare serial dilutions of test compounds & controls mixing Mix compound solution with DPPH solution compound_prep->mixing dpph_prep Prepare DPPH solution (e.g., 0.1 mM in methanol) dpph_prep->mixing incubation Incubate in the dark (e.g., 30 min at RT) mixing->incubation read_abs Measure absorbance at 517 nm incubation->read_abs calc_inhibition Calculate % radical scavenging activity read_abs->calc_inhibition calc_ic50 Determine IC50 value calc_inhibition->calc_ic50

Caption: Workflow for DPPH Radical Scavenging Assay.

Comparative Antioxidant Data (IC50, µg/mL)

Compound DPPH Radical Scavenging Activity
This compoundData not available
Juglone~10-30[19]
Plumbagin~5-20[9]
Trolox (Control)~2-5[13][20]
Ascorbic Acid (Control)~5-10[14][15][21]

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of many naphthoquinone derivatives are attributed to their ability to interfere with key intracellular signaling cascades that orchestrate the inflammatory response. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are central to this process.

Signaling Pathway: NF-κB and MAPK in Inflammation

Inflammatory_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK phosphorylates MAPKKK MAPKKK (e.g., TAK1) TAK1->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_DNA NF-κB binds to DNA AP1_DNA AP-1 binds to DNA Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates NFkB_DNA->Inflammatory_Genes AP1_DNA->Inflammatory_Genes MHNA Methyl-1-hydroxy- 2-naphthoate MHNA->IKK inhibits MHNA->MAPK inhibits

Caption: Simplified schematic of the NF-κB and MAPK signaling pathways in LPS-induced inflammation, and the inhibitory sites of a this compound isomer.

Upon stimulation by LPS, Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IKK complex.[22] IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation and releasing the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes.[12] Concurrently, the MAPK pathway is activated, leading to the activation of transcription factors like AP-1, which also contribute to the inflammatory response.[13][21] A study on Methyl-1-hydroxy-2-naphthoate, a close isomer of our target compound, demonstrated that it significantly inhibits the production of NO, IL-1β, and IL-6 in LPS-stimulated macrophages by suppressing the phosphorylation of IκBα and the activation of p38 and JNK MAPKs. This strongly suggests that this compound is likely to exert its anti-inflammatory effects through a similar mechanism of dual NF-κB and MAPK inhibition.

Conclusion and Future Directions

This comparative guide provides a foundational framework for the in vitro evaluation of this compound. While direct experimental data for this specific ester is forthcoming, the analysis of its parent acid and isomeric analogs strongly suggests a promising profile as an anti-inflammatory agent, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. Its performance, when benchmarked against well-known naphthoquinones like juglone and plumbagin, will be crucial in determining its therapeutic potential.

Future research should focus on synthesizing and directly testing this compound in the assays detailed in this guide to generate robust, quantitative data. Further structure-activity relationship (SAR) studies, exploring different ester modifications of 4-hydroxy-1-naphthoic acid, could lead to the discovery of even more potent and selective anti-inflammatory agents.

References

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  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • Checker, R., et al. (2012). Plumbagin, a natural compound with several biological effects and anti-inflammatory properties. Molecules, 17(12), 14355-14374.
  • Gülçin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of toxicology, 86(3), 345-391.
  • Hong, J. Y., et al. (2018). Dexamethasone inhibits inflammatory response via downregulation of NF-κB in a rat model of spinal cord injury.
  • Inbaraj, J. J., & Chignell, C. F. (2004). Cytotoxic action of juglone and plumbagin: a mechanistic study using HaCaT keratinocytes. Chemical research in toxicology, 17(1), 55-62.
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A Comparative Guide to the Structure-Activity Relationship of Methyl 4-hydroxy-1-naphthoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Naphthalene Scaffold - A Privileged Structure in Medicinal Chemistry

The naphthalene ring system is a fundamental bicyclic aromatic scaffold that is prevalent in a wide array of biologically active natural products and synthetic compounds.[1] Its rigid structure and lipophilic nature make it an attractive backbone for the design of molecules that can effectively interact with various biological targets. Methyl 4-hydroxy-1-naphthoate, the core structure of this guide, possesses key functional groups—a hydroxyl group and a methyl ester—that are amenable to chemical modification, allowing for the systematic exploration of its biological potential. While direct and extensive SAR studies on a broad series of this compound analogs are not abundantly available in the public domain, a wealth of information on structurally similar naphthalene and naphthoquinone derivatives allows us to construct a robust, predictive SAR model. This guide will focus on two primary areas of therapeutic interest: anticancer and anti-inflammatory activities.

Comparative Analysis of Biological Activity: Insights from Structural Analogs

To elucidate the potential SAR of this compound analogs, we will draw comparisons with structurally related compounds for which experimental data is available. The key structural features we will consider are the positions and nature of substituents on the naphthalene ring, and the impact of modifying the hydroxyl and methyl ester groups.

Anticancer and Cytotoxic Activities

The naphthalene and naphthoquinone scaffolds are well-represented in anticancer drug discovery.[2][3] The cytotoxic effects of various derivatives have been evaluated across a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. A lower IC50 value indicates a more potent compound.

Table 1: Comparison of Anticancer and Cytotoxic Activities of Naphthalene and Naphthoquinone Analogs

Compound ClassKey Structural FeaturesCell Lines TestedIC50 Values (µM)Key SAR InsightsReference
Naphtho[1,2-b]furan-4,5-diones Introduction of 1,2,3-triazoles at C-2 of the furan ringPC3, K562, MDA-231, A549, HelaBroad-spectrum activityIntroduction of triazole moieties enhances broad-spectrum anticancer activity.[4]
1,4-Naphthoquinones 5,8-dihydroxy substitutionHepG2, HuCCA-1, A549, MOLT-30.27 - 14.67The presence of di-OH groups at the 5,8-position is crucial for potent activity.[2]
8-Hydroxyquinoline-1,4-Naphthoquinone Hybrids Methyl group at C2' of the quinoline moietyA549, MCF-7Not specified, but highest cytotoxicity in the seriesSubstitution on the quinoline moiety significantly impacts cytotoxicity.[3]
6(7)-alkyl-2-hydroxy-1,4-naphthoquinones Alkyl substitution at the 6 or 7 positionVarious neoplastic cell linesBelow 1 µM for some compoundsAlkyl substitution can lead to potent cytotoxic agents.[5]
1-Hydroxy-2-naphthoate Derivatives N-substituted 4-sulfamoyl groupMcl-1 inhibition assayKi = 31 nM for the most potent compoundTargeting specific protein pockets with appropriate substituents drives high affinity.[6][7]

From this comparative data, we can infer several key SAR principles for this compound analogs in the context of anticancer activity:

  • Hydroxylation Pattern: The position and number of hydroxyl groups on the naphthalene ring are critical for activity. As seen with 1,4-naphthoquinones, a 5,8-dihydroxy pattern significantly enhances cytotoxicity.[2] For this compound, exploring analogs with additional hydroxyl groups could be a fruitful strategy.

  • Substitution at the Hydroxyl and Ester Groups: Modification of the hydroxyl group, for instance, by methylation, can dramatically alter activity. In a series of 5,8-dihydroxy-1,4-naphthoquinones, derivatives with a 2-methoxy group showed cytotoxic activity, while those with a 2-hydroxy group were nontoxic.[8] Similarly, converting the methyl ester to other esters or amides could modulate potency and selectivity.

  • Introduction of Heterocyclic Moieties: The incorporation of heterocyclic rings, such as 1,2,3-triazoles or quinolines, can lead to compounds with broad-spectrum anticancer activity or enhanced potency.[3][4]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. Naphthalene derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory mediators and signaling pathways.[9][10][11]

Table 2: Comparison of Anti-inflammatory Activities of Naphthalene Analogs

CompoundKey Structural FeaturesIn Vitro/In Vivo ModelKey FindingsMechanism of ActionReference
Methyl-1-hydroxy-2-naphthoate (MHNA) Isomer of the core topicLPS-stimulated macrophagesSignificantly inhibited the release of NO, IL-1β, and IL-6.Suppression of NF-κB, JNK, and p38 MAPK pathways.
1-Phenyl Naphthoic Acid Derivatives Phenyl substitution at position 1Carrageenan-induced paw edema in ratsPericarbonyl lactones were the most active, showing 58-77% activity.Not specified[10]
Naphthyl-N-Acylhydrazone Derivatives N-acylhydrazone subunitCarrageenan-induced inflammation in vivoReduced leukocyte migration, NO, and IL-1β production.Not specified[12]
Naphtho[1,2-e][6]oxazine Derivatives Fused oxazine ringHeat-induced hemolysisIC50 = 4.807 µg/mL for the most active compound.Not specified[11]

The anti-inflammatory profile of methyl-1-hydroxy-2-naphthoate, a close structural isomer of our topic compound, provides a strong rationale for investigating the anti-inflammatory potential of this compound analogs.[9] Key SAR insights include:

  • Isomeric Position: The relative positions of the hydroxyl and methyl ester groups are likely to be a major determinant of anti-inflammatory activity. The potent activity of methyl-1-hydroxy-2-naphthoate suggests that the 4-hydroxy-1-ester isomer is also a promising candidate.

  • Modulation of Inflammatory Pathways: The ability of methyl-1-hydroxy-2-naphthoate to suppress the NF-κB and MAPK signaling pathways highlights a potential mechanism of action for this class of compounds.[9] SAR studies should focus on modifications that enhance the inhibition of these key inflammatory cascades.

  • Bioisosteric Replacements: The conversion of the carboxylic acid to a pericarbonyl lactone in 1-phenyl naphthoic acid derivatives significantly increased anti-inflammatory activity, suggesting that bioisosteric modifications of the methyl ester in this compound could be beneficial.[10]

Experimental Protocols: A Guide to Biological Evaluation

To validate the predicted biological activities of novel this compound analogs, standardized and robust experimental protocols are essential. The following are detailed methodologies for key assays.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability and the cytotoxic potential of a compound.[1]

Objective: To determine the IC50 value of this compound analogs against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, H460, HT-29, MCF-7, PC3)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Objective: To evaluate the ability of this compound analogs to inhibit NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • 24-well plates

  • Complete cell culture medium

  • LPS (from E. coli)

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the vehicle control.

Visualization of Key Concepts

To visually represent the core concepts discussed in this guide, the following diagrams have been generated using Graphviz.

SAR_Anticancer cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Anticancer Activity Scaffold Core Naphthalene Ring Mod1 Hydroxylation Pattern (e.g., 5,8-dihydroxy) Scaffold->Mod1 Modify Mod2 Substitution at -OH and -COOCH3 Scaffold->Mod2 Modify Mod3 Introduction of Heterocycles Scaffold->Mod3 Introduce Activity Enhanced Cytotoxicity (Lower IC50) Mod1->Activity Leads to Mod2->Activity Leads to Mod3->Activity Leads to

Caption: Key SAR strategies for enhancing the anticancer activity of this compound analogs.

Experimental_Workflow_Anti_inflammatory start Synthesize this compound Analogs assay1 In Vitro NO Production Assay (LPS-stimulated Macrophages) start->assay1 assay2 Cytokine Measurement (ELISA) (IL-1β, IL-6, TNF-α) assay1->assay2 Active Compounds assay4 In Vivo Carrageenan-Induced Paw Edema Model assay1->assay4 Promising Candidates assay3 Western Blot for NF-κB and MAPK pathways assay2->assay3 Mechanism of Action evaluate Evaluate Anti-inflammatory Activity and SAR assay3->evaluate assay4->evaluate

Caption: Experimental workflow for the evaluation of the anti-inflammatory activity of this compound analogs.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, analysis of the structure-activity relationship of this compound analogs by leveraging experimental data from structurally related compounds. The evidence suggests that this class of molecules holds significant potential for development as both anticancer and anti-inflammatory agents.

Future research should focus on the synthesis and systematic biological evaluation of a dedicated library of this compound analogs. By systematically varying the substituents on the naphthalene ring and modifying the hydroxyl and methyl ester functionalities, a clearer and more direct SAR can be established. Such studies, guided by the principles outlined in this document, will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • Zhu, Y., et al. (2025). Investigating the Impact of C3-Methyl of Naphtho[1,2-b]Furan-4,5-Dione Analogs for Anticancer Activity.
  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Deriv
  • Structure-Based Design of N-Substituted 1-Hydroxy-4-sulfamoyl-2-naphthoates as Selective Inhibitors of the Mcl-1 Oncoprotein. PubMed Central. [Link]
  • Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1, 4-naphthoquinones. PubMed. [Link]
  • Structure-based design of N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoates as selective inhibitors of the Mcl-1 oncoprotein. PubMed. [Link]
  • Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflamm
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  • Deo, et al. Antiinflammatory Activity of Some Substituted Naphthalenes. Asian Journal of Chemistry. [Link]
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Sources

A Comparative Benchmarking Guide: Evaluating the Antimicrobial and Antioxidant Potential of Methyl 4-hydroxy-1-naphthoate Against Established Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Bioactive Scaffolds

In the ever-evolving landscape of drug discovery and development, the exploration of novel chemical entities with significant biological activity is paramount. Naphthoquinones and their derivatives have long been a focal point of such research, demonstrating a wide spectrum of pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[1][2] Methyl 4-hydroxy-1-naphthoate, a naphthoic acid ester, represents an intriguing scaffold. Its structural similarity to known bioactive naphthoquinones suggests potential as a valuable compound in various therapeutic areas. However, a comprehensive head-to-head benchmark against established standards is essential to ascertain its relative potency and guide future research.

This guide presents a rigorous framework for benchmarking the antimicrobial and antioxidant performance of this compound. We propose a direct comparison against two well-characterized, naturally occurring naphthoquinones: Lawsone (2-hydroxy-1,4-naphthoquinone) as the antimicrobial standard and Juglone (5-hydroxy-1,4-naphthoquinone) as the antioxidant standard. The selection of these standards is predicated on their extensive documentation in scientific literature and their established mechanisms of action.

This document provides detailed, field-tested experimental protocols for the determination of Minimum Inhibitory Concentration (MIC) to assess antimicrobial efficacy and the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay for the evaluation of antioxidant capacity. The methodologies are designed to be self-validating, ensuring the generation of robust and reproducible data.

Rationale for Standard Selection

The choice of appropriate standards is critical for a meaningful comparative analysis. The causality behind selecting Lawsone and Juglone is rooted in their well-established and distinct biological activities, providing a solid baseline for evaluating this compound.

  • Lawsone (Antimicrobial Standard): The active component of the henna plant, Lawsone, is a well-documented antimicrobial agent, particularly effective against Gram-positive bacteria.[3][4] Its mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with cellular enzymes.[3] The extensive body of research on Lawsone makes it an ideal benchmark for assessing the antibacterial potential of novel naphthoquinone-related compounds.

  • Juglone (Antioxidant Standard): Found in plants of the Juglandaceae family, such as walnuts, Juglone is a phenolic compound known for its antioxidant properties.[5] Its ability to scavenge free radicals is attributed to the hydrogen-donating capacity of its hydroxyl group.[5] However, it's noteworthy that Juglone can also exhibit pro-oxidant activity depending on its concentration and the cellular environment.[5] This dual nature makes it a comprehensive standard for evaluating the antioxidant profile of this compound.

Experimental Design and Workflow

The proposed benchmarking study follows a systematic workflow designed to ensure data integrity and facilitate a clear comparison. The overall process involves the characterization of the test compound and standards, followed by parallel antimicrobial and antioxidant assays.

experimental_workflow cluster_setup Phase 1: Preparation & Characterization cluster_antimicrobial Phase 2: Antimicrobial Assays cluster_antioxidant Phase 3: Antioxidant Assays Compound_Acquisition Compound Acquisition - this compound - Lawsone - Juglone Purity_Analysis Purity & Identity Confirmation (HPLC, NMR, MS) Compound_Acquisition->Purity_Analysis Stock_Solutions Preparation of Stock Solutions Purity_Analysis->Stock_Solutions MIC_Assay Broth Microdilution Assay (Determination of MIC) Stock_Solutions->MIC_Assay DPPH_Assay DPPH Radical Scavenging Assay Stock_Solutions->DPPH_Assay Bacterial_Culture Bacterial Strain Culture (e.g., S. aureus, E. coli) Bacterial_Culture->MIC_Assay Data_Analysis_Antimicrobial Data Analysis & Comparison MIC_Assay->Data_Analysis_Antimicrobial IC50_Calculation Calculation of IC50 DPPH_Assay->IC50_Calculation Data_Analysis_Antioxidant Data Analysis & Comparison IC50_Calculation->Data_Analysis_Antioxidant

Caption: Experimental workflow for benchmarking this compound.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for conducting the benchmarking studies. Adherence to these methodologies is crucial for obtaining reliable and comparable results.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Materials:

  • This compound, Lawsone, and a broad-spectrum antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Bacterial strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).

  • Mueller-Hinton Broth (MHB).

  • Dimethyl sulfoxide (DMSO) for preparing stock solutions.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of this compound, Lawsone, and the positive control antibiotic in DMSO.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solutions with MHB to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well containing the test compounds and controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Capacity

This protocol is based on the widely used method for assessing the free radical scavenging activity of phenolic compounds.[1]

Materials:

  • This compound, Juglone, and a standard antioxidant (e.g., Ascorbic acid or Trolox).

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Methanol or ethanol.

  • Spectrophotometer or microplate reader.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound, Juglone, and the standard antioxidant in methanol (e.g., from 10 µg/mL to 500 µg/mL).

  • Reaction Mixture: In a set of test tubes or a 96-well plate, add 1.0 mL of the DPPH solution to 1.0 mL of each of the test solutions at different concentrations. A control sample containing 1.0 mL of methanol and 1.0 mL of the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm against a methanol blank.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample.

  • Determination of IC50: The IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Data Presentation and Interpretation

The results of the antimicrobial and antioxidant assays should be summarized in clear and concise tables to facilitate a direct comparison between this compound and the established standards.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
This compound To be determinedTo be determined
Lawsone (Standard) [Insert Literature/Experimental Value][Insert Literature/Experimental Value]
Ciprofloxacin (Control) [Insert Literature/Experimental Value][Insert Literature/Experimental Value]

Table 2: Comparative Antioxidant Activity (IC50 in µg/mL)

CompoundDPPH Radical Scavenging IC50
This compound To be determined
Juglone (Standard) [Insert Literature/Experimental Value]
Ascorbic Acid (Control) [Insert Literature/Experimental Value]

Interpretation of Expected Results:

Based on the structure-activity relationships of naphthoquinone derivatives, it can be hypothesized that the esterification of the carboxylic acid group and the position of the hydroxyl group on the naphthalene ring of this compound will significantly influence its biological activity. A lower MIC value compared to Lawsone would indicate superior or comparable antimicrobial potency. Similarly, a lower IC50 value relative to Juglone would suggest stronger antioxidant capacity.

Mechanistic Insights and Signaling Pathways

The biological activities of naphthoquinones are often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), and their capacity to act as Michael acceptors, allowing for covalent modification of biological macromolecules.

signaling_pathway cluster_antimicrobial_mechanism Antimicrobial Mechanism of Action cluster_antioxidant_mechanism Antioxidant Mechanism of Action Naphthoquinone Naphthoquinone (e.g., Lawsone) ROS_Generation Reactive Oxygen Species (ROS) Generation Naphthoquinone->ROS_Generation Enzyme_Inhibition Enzyme Inhibition (e.g., DNA gyrase) Naphthoquinone->Enzyme_Inhibition Membrane_Damage Bacterial Cell Membrane Damage ROS_Generation->Membrane_Damage Bacterial_Cell_Death Bacterial Cell Death Membrane_Damage->Bacterial_Cell_Death Enzyme_Inhibition->Bacterial_Cell_Death Hydroxynaphthoquinone Hydroxynaphthoquinone (e.g., Juglone) H_Donation Hydrogen Atom Donation Hydroxynaphthoquinone->H_Donation Free_Radical Free Radical (e.g., DPPH) Free_Radical->H_Donation Neutralized_Radical Neutralized Radical H_Donation->Neutralized_Radical

Sources

A Comparative Guide to the Reproducible Synthesis of Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 4-hydroxy-1-naphthoate

This compound and its derivatives are key building blocks in the synthesis of a variety of biologically active compounds and functional materials. The strategic placement of the hydroxyl and carboxylate groups on the naphthalene scaffold allows for diverse chemical modifications, making it a versatile precursor. However, the successful and, more importantly, reproducible synthesis of this molecule can be challenging. This guide aims to illuminate the nuances of the most common synthetic pathways, providing a framework for achieving consistent and reliable results.

Comparative Analysis of Synthetic Routes

The synthesis of this compound primarily begins with the corresponding carboxylic acid, 4-hydroxy-1-naphthoic acid. The choice of esterification method is critical and significantly impacts yield, purity, and, ultimately, reproducibility. We will compare two main strategies: Direct Acid-Catalyzed Esterification (Fischer-Speier) and a Protection-Based Strategy.

Method 1: Direct Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst.[1][2]

Causality Behind Experimental Choices: This method is often the first choice due to its simplicity and the use of readily available, inexpensive reagents.[1] The reaction is an equilibrium, and to drive it towards the product, a large excess of the alcohol (methanol) is typically used as the solvent.[3] The acid catalyst, commonly sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[4]

Experimental Protocol: Fischer-Speier Esterification of 4-hydroxy-1-naphthoic Acid

  • Dissolution: Suspend 4-hydroxy-1-naphthoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the cooled suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Reproducibility Challenges:

The primary challenge with the Fischer-Speier esterification of hydroxy-aromatic acids is the potential for side reactions, such as dehydration or sulfonation of the aromatic ring, especially under harsh acidic conditions and elevated temperatures. The equilibrium nature of the reaction also means that incomplete conversion is a common issue, leading to variability in yields.[1][3] The presence of water, even in trace amounts, can shift the equilibrium back towards the starting materials, further impacting reproducibility.[3]

Method 2: Protection-Based Synthesis

To circumvent the challenges associated with direct esterification, a more controlled, albeit longer, route involves the protection of the reactive hydroxyl group before esterification.[5]

Causality Behind Experimental Choices: The use of a protecting group, such as a benzyl ether, prevents unwanted side reactions at the hydroxyl position during subsequent synthetic steps.[5] This strategy allows for more forceful and complete esterification conditions to be employed without compromising the integrity of the molecule. The final deprotection step, typically through catalytic hydrogenation, is generally clean and high-yielding.

Experimental Protocol: Protection-Based Synthesis of this compound

Step 1: Protection of the Hydroxyl Group

  • Alkylation: React 4-hydroxy-1-naphthoic acid (1.0 eq) with benzyl bromide (1.1 eq) in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like acetone or DMF.

  • Reaction: Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Isolation: After cooling, filter off the inorganic salts and remove the solvent under reduced pressure. The crude 4-benzyloxy-1-naphthoic acid can be purified by recrystallization.

Step 2: Esterification of the Protected Acid

  • Esterification: The protected 4-benzyloxy-1-naphthoic acid can be esterified using standard methods that may be too harsh for the unprotected acid. A common and effective method is reaction with methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent.[6]

  • Procedure: Dissolve the protected acid (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (1.5 eq) and methyl iodide (1.2 eq). Stir the mixture at room temperature or gentle heat for 2-4 hours.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Fischer-Speier method to isolate Methyl 4-benzyloxy-1-naphthoate.

Step 3: Deprotection

  • Hydrogenation: Dissolve the protected ester in a suitable solvent like ethanol or ethyl acetate and add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).

  • Reaction: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by TLC).

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product, this compound.

Quantitative Data Summary

The following table summarizes the key performance indicators for the two discussed synthetic routes. The data is a synthesis of typical results reported in the literature for similar systems.

ParameterMethod 1: Fischer-Speier EsterificationMethod 2: Protection-Based Synthesis
Starting Material 4-hydroxy-1-naphthoic acid4-hydroxy-1-naphthoic acid
Key Reagents Methanol, Sulfuric AcidBenzyl bromide, K₂CO₃, Methyl iodide, Pd/C, H₂
Typical Yield 40-60%[5]70-85% (overall)
Reaction Time 4-16 hours8-12 hours (multi-step)
Purity of Product Moderate to High (after purification)High
Reproducibility ModerateHigh

Alternative Esterification Methods

While the Fischer-Speier and protection-based routes are common, other methods for the synthesis of methyl esters from carboxylic acids exist and may offer advantages in specific contexts.

  • Diazomethane: This reagent reacts rapidly and cleanly with carboxylic acids to form methyl esters.[7] However, diazomethane is highly toxic and explosive, requiring specialized handling procedures.[7]

  • Methyl Iodide with a Base: Alkylation of the carboxylate anion with methyl iodide is an effective method.[6] An ion-exchange resin can be used to facilitate this transformation under mild conditions.[6]

  • Dimethyl Sulfate: A powerful methylating agent, dimethyl sulfate can be used when other methods fail, but it is also highly toxic.

Experimental Workflow Diagrams

To visually represent the logical flow of the discussed synthetic strategies, the following diagrams are provided.

Fischer_Speier_Esterification Start 4-hydroxy-1-naphthoic acid Reagents Methanol (excess) Sulfuric Acid (cat.) Reaction Reflux (4-16h) Reagents->Reaction Combine Workup Neutralization Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Direct Fischer-Speier Esterification.

Protection_Based_Synthesis cluster_protection Step 1: Protection cluster_esterification Step 2: Esterification cluster_deprotection Step 3: Deprotection Start 4-hydroxy-1-naphthoic acid Protect Benzyl Bromide, K₂CO₃ Protected_Acid 4-benzyloxy-1-naphthoic acid Protect->Protected_Acid React Esterify Methyl Iodide, K₂CO₃ Protected_Ester Methyl 4-benzyloxy-1-naphthoate Esterify->Protected_Ester React Deprotect H₂, Pd/C Final_Product This compound Deprotect->Final_Product React

Caption: Workflow for the Protection-Based Synthesis Strategy.

Conclusion and Recommendations

For routine, small-scale synthesis where moderate yields and subsequent extensive purification are acceptable, the Direct Fischer-Speier Esterification offers a straightforward approach. However, for applications demanding high purity, consistent yields, and excellent reproducibility, especially in the context of drug development and scale-up, the Protection-Based Synthesis is the superior strategy. While it involves more steps, the increased control and reliability often justify the additional effort. The choice of an alternative esterification method should be guided by the specific requirements of the synthesis, available equipment, and safety considerations.

References

  • Cavill, G. W. K., & Tetaz, J. R. (n.d.). A Synthesis of 4-Hydroxynaphthoic Acid and its Simple Esters. Royal Society of Chemistry.
  • Cavill, G. W. K., & Tetaz, J. R. (n.d.). A Synthesis of 4-Hydroxynaphthoic Acid and its Simple Esters. Journal of the Chemical Society, 309–313.
  • Common Conditions for Converting Acids to Esters. (n.d.). Organic Chemistry Data.
  • Preparation of Methyl Ester Precursors of Biologically Active Agents. (n.d.). Taylor & Francis Online.
  • Methyl Ester Synthesis Using Diazomethane. (2020, May 30). Chemistry LibreTexts.
  • Fischer–Speier esterification. (n.d.). In Wikipedia.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
  • Fischer Esterification. (n.d.). Organic Chemistry Portal.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous management of chemical reagents from acquisition to disposal is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-hydroxy-1-naphthoate. By explaining the causality behind each procedural step, this document aims to equip laboratory personnel with the knowledge to manage this chemical waste stream safely, compliantly, and with scientific integrity.

Hazard Profile and Essential Safety Precautions

Understanding the potential hazards is the first step in safe handling and disposal. The hazard profile below is extrapolated from data on analogous chemical structures.

Potential Hazard Description Primary Sources
Skin Corrosion/Irritation May cause skin irritation upon contact. Prolonged exposure should be avoided.[1][4][5]
Serious Eye Damage/Irritation Poses a risk of serious eye irritation. Direct contact can cause damage.[1][4][5]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[1][5]
Aquatic Toxicity Naphthalene-based compounds can be harmful or toxic to aquatic life, potentially with long-lasting effects.[6][6]
Personal Protective Equipment (PPE)

Before handling this compound in any form, including for disposal, the following minimum PPE is mandatory.

PPE Type Specification Rationale
Eye Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Check manufacturer data for breakthrough times.[4][5]Prevents direct skin contact, mitigating the risk of skin irritation.
Body Protection A laboratory coat is required. For larger quantities, a chemically resistant apron is recommended.[5]Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required for small-scale handling in a well-ventilated area or chemical fume hood.[4] Use a NIOSH/MSHA approved respirator if dust is generated or ventilation is inadequate.Minimizes the risk of inhaling irritating particles.

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash .[5][7]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[8]

  • Solid Waste: Collect unadulterated solid this compound, along with any contaminated items like weighing papers or spatulas, in a designated solid hazardous waste container.

  • Liquid Waste (Solutions): If the compound is in a solvent, collect it in a liquid hazardous waste container. The container must be compatible with the solvent used.

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, absorbent pads, paper towels) must be treated as hazardous waste and placed in the designated solid waste container.[5]

  • Incompatibility: Keep this waste stream separate from strong oxidizing agents and strong bases.[3] Store acids and bases in separate containers to avoid violent reactions.[8]

Step 2: Waste Containerization

The integrity of the disposal process relies on proper containment.

  • Container Selection: Use only sturdy, leak-proof containers made of a material compatible with the chemical waste.[7] Glass or high-density polyethylene (HDPE) are generally suitable. Never use food containers like jars for hazardous waste.[8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[8][9] The label must also include the full chemical name ("this compound") and list all components of a mixture by percentage or volume.[7][8] The associated hazards (e.g., "Irritant," "Toxic") must also be clearly indicated.[8]

  • Closure: Keep the waste container securely sealed at all times, except when adding waste.[7] This prevents the release of vapors and protects against spills.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9]

  • Location: The SAA should be a designated benchtop, a section of a fume hood, or a cabinet.[8]

  • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment bins to contain any potential leaks or spills.[7]

  • Volume Limits: Federal regulations limit the amount of waste that can be stored in an SAA (e.g., up to 55 gallons).[9] Be aware of your institution's specific limits.

  • Time Limits: Once a container is full, it must be removed from the SAA within three days.[8] Partially filled containers can remain for up to one year.[8]

Step 4: Arranging for Final Disposal

The final disposal must be handled by trained professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a pickup for your hazardous waste.[5][10]

  • Documentation: Follow all institutional procedures for waste manifest documentation and pickup scheduling.[5]

  • Professional Disposal: The waste will be transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF).[10]

Emergency Spill Management Protocol

In the event of a spill, a swift and systematic response is crucial.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate area. Increase ventilation by opening a fume hood sash.[5]

  • Don Appropriate PPE: Before addressing the spill, put on the full PPE detailed in Section 1.[5]

  • Contain and Absorb: For solid spills, carefully sweep up the material to avoid creating dust and place it into the hazardous waste container.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and collect the waste.

  • Clean and Decontaminate: Once the bulk of the spill is collected, decontaminate the area with soap and water. Collect all cleaning materials as contaminated hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, as per your institution's protocols.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (Solid, Liquid, Contaminated Labware) B Assess Hazards (Irritant, Potential Aquatic Toxin) A->B Step 1 C Segregate Waste (Keep from Incompatibles) B->C Step 2 D Select & Label Container ('Hazardous Waste', Full Chemical Name) C->D Step 3 E Store in SAA (Secondary Containment for Liquids) D->E Step 4 F Container Full? E->F Step 5 F->E No, continue accumulation G Contact EHS for Pickup (Within 3 Days) F->G Yes H Professional Disposal (Licensed Contractor) G->H Step 6

Caption: Decision workflow for the safe disposal of this compound waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. URL
  • Guidance on Proper Disposal Procedures for Hazardous Labor
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. URL
  • Regulation of Laboratory Waste. American Chemical Society. URL
  • Laboratory Waste Management: The New Regulations.
  • Safety Data Sheet - Methyl 3-hydroxy-2-naphtho
  • Safety Data Sheet - 1-Hydroxy-2-naphthoic acid. Fisher Scientific. URL
  • Review on Naphthenic Acids: An Important Environmental Pollutants Caused by Oil Extraction and Industries.
  • Safety Data Sheet - 1-Naphthoic acid. Fisher Scientific. URL
  • Safety Data Sheet - 1-Hydroxy-2-naphthoic acid (UK). Fisher Scientific. URL
  • Proper Disposal of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxyl
  • Safety Data Sheet - Methyl 4-hydroxybenzo
  • Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety. URL
  • Exploring the Impact of Naphthalene (Polycyclic Aromatic Hydrocarbons) on Anabas testudineus (Bloch) through Dose-Specific Bioenzymological Analysis. PubMed Central. URL

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides a comprehensive, experience-driven framework for the safe handling of Methyl 4-hydroxy-1-naphthoate, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, emphasizing a risk-based methodology that ensures your safety protocols are both robust and scientifically sound.

Hazard Assessment: Understanding the Adversary

This compound is an aromatic ester. While specific toxicological data for this exact compound is limited, a thorough hazard assessment can be reliably constructed by examining the known risks of its structural analogs, particularly other naphthoate and hydroxybenzoate derivatives. The Globally Harmonized System (GHS) classifications for these closely related compounds consistently indicate the following primary hazards.[1][2][3][4]

Hazard ClassificationGHS CategoryAnticipated Effect on UserSource
Skin Corrosion/IrritationCategory 2Causes skin irritation upon contact.[1][2][3][1], [2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation, potentially leading to damage if not promptly addressed.[1][2][3][1], [2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3][5][1], [5]

The Causality: These hazards stem from the chemical's reactivity with biological tissues. The ester and hydroxyl functional groups on the naphthalene ring can interact with proteins and lipids in the skin, eyes, and respiratory tract, leading to the observed irritation.

Core PPE Requirements: Your First Line of Defense

Based on the hazard assessment, a standard suite of PPE is mandatory for handling this compound in solid (powder) form or in solution.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[2][3] They provide a seal around the eyes to protect against dust particles and splashes.[6] When there is a higher risk of splashing (e.g., when handling larger volumes or during vigorous mixing), a face shield should be worn in addition to goggles.[6][7]

  • Hand Protection: Nitrile gloves are the recommended choice.[8] The rationale is their proven resistance to a broad spectrum of chemicals, including aromatic compounds and esters.[6][9][10] Always inspect gloves for tears or punctures before use. For prolonged work, consider double-gloving.

  • Body Protection: A professional lab coat, fully buttoned, is required to protect skin and personal clothing from incidental contact.[7]

  • Respiratory Protection: While standard handling in a certified chemical fume hood should not require respiratory protection, a NIOSH-approved respirator may be necessary if engineering controls are insufficient or during a large spill cleanup where dust or aerosols could be generated.[2][3][7]

Operational Protocol: From Storage to Benchtop

Safe handling is a process, not just a set of equipment. This protocol ensures safety at every step.

Step 1: Pre-Handling Safety Checks
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly. Ensure an eyewash station and safety shower are accessible and unobstructed.[11][12][13]

  • Assemble PPE: Gather all necessary PPE as outlined above. Inspect each item for damage.

  • Review the SDS: Although an exact match may not be available, review the SDS for a closely related compound (e.g., Methyl 3-hydroxy-2-naphthoate) before beginning work.[2][8]

Step 2: Donning PPE - The Sequence of Safety

The order in which you put on PPE is critical to avoid cross-contamination.

Caption: PPE Donning Sequence.

Step 3: Handling the Chemical
  • Work Within Fume Hood: All manipulations of this compound, especially the solid powder, must be performed inside a certified chemical fume hood to mitigate inhalation risk.[14]

  • Weighing: Use a spatula to carefully transfer the powder. Avoid creating dust clouds. If weighing outside the hood is unavoidable, use an enclosure or weigh-boat with a lid.

  • Making Solutions: Add the solid slowly to the solvent. Be mindful of any potential exothermic reactions.

Step 4: Doffing PPE - The Decontamination Sequence

Removing PPE correctly is as important as putting it on correctly to prevent exposing yourself to contaminants.

  • Gloves: Remove first, peeling them off away from your body without touching the outside with your bare skin.

  • Face Shield/Goggles: Remove from the back of the head.

  • Lab Coat: Remove by rolling it down your arms, keeping the contaminated outside folded inward.

  • Hand Washing: Wash hands thoroughly with soap and water after all PPE is removed.[5][14]

Decontamination and Disposal Plan

A comprehensive safety plan extends beyond the experiment itself to include the entire lifecycle of the chemical in your lab.

Spill Management
  • Minor Spill (in fume hood):

    • Alert others in the immediate area.

    • Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[14]

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste.[2][11]

  • Major Spill (outside fume hood):

    • Evacuate the area immediately.

    • Alert your institution's safety officer.

    • Prevent entry to the area.

Waste Disposal Workflow

All materials that come into contact with this compound are considered chemical waste. This includes contaminated gloves, weigh boats, pipette tips, and absorbent materials.

Disposal_Workflow Start Experiment Complete Segregate Segregate Waste Types Start->Segregate Solid Contaminated Solids (Gloves, Paper, Tips) Segregate->Solid Solid Liquid Excess Solution (Aqueous/Organic) Segregate->Liquid Liquid ContainerizeSolid Place in Labeled Solid Waste Bag/Bin Solid->ContainerizeSolid ContainerizeLiquid Place in Labeled Liquid Waste Bottle Liquid->ContainerizeLiquid Store Store in Satellite Accumulation Area ContainerizeSolid->Store ContainerizeLiquid->Store End Schedule EHS Pickup Store->End

Caption: Chemical and Material Disposal Workflow.

The Causality: Proper waste segregation is mandated by regulatory bodies like the EPA and is crucial for safe disposal.[15] Mixing incompatible waste streams can lead to dangerous chemical reactions. All waste must be disposed of in accordance with local, state, and federal regulations.[14]

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3][11] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][11] Seek immediate medical attention.[11]

  • Inhalation: Move the individual to fresh air immediately.[2][12] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[11][13] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[2] Seek immediate medical attention.

By integrating this expert-driven guidance into your laboratory practices, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.